molecular formula C3H2O5-2 B1221331 Tartronate

Tartronate

Número de catálogo: B1221331
Peso molecular: 118.04 g/mol
Clave InChI: ROBFUDYVXSDBQM-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tartronate, the ion of tartronic acid, is a C3 dicarboxylic acid that serves as a valuable intermediate in biochemical and industrial research. It plays a vital role in plant and animal metabolic pathways, functioning both as an intermediate and a regulator . Its significance in applied research has grown due to its potential as a sustainable, biomass-derived chemical, particularly from the oxidation of glycerol, a by-product of biodiesel production . In biochemical studies, this compound semialdehyde, a closely related compound, is a key intermediate in the glycerate pathway and photorespiration. Research in fungi, such as Ustilago maydis , has identified this compound semialdehyde reductase as a critical enzyme in glycerol assimilation, defining it as a novel target in genetic engineering for improved bioconversion of glycerol to higher-value products like glycolipids . From a thermodynamics perspective, this compound is a promising chelator, with five potentially coordinating oxygen atoms. Its protonation constants and behavior in forming weak complexes with various metal cations, such as sodium and potassium, have been characterized across different temperatures and ionic strengths, providing insights for environmental chemistry and pharmacology applications . Industrially, electrocatalytic selective oxidation of glycerol to this compound has been achieved with high yield, enabling the co-generation of valuable chemicals and electrical energy in fuel cells, presenting a green chemical synthesis route . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-hydroxypropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O5/c4-1(2(5)6)3(7)8/h1,4H,(H,5,6)(H,7,8)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBFUDYVXSDBQM-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])(C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2O5-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Metabolic Crossroads: A Technical Guide to the Role of Tartronate Semialdehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tartronate semialdehyde (TSA) is a pivotal, yet often overlooked, metabolite at the intersection of several key metabolic pathways, primarily in microorganisms and plants. This document provides a comprehensive technical overview of the metabolic significance of TSA, focusing on its synthesis, conversion, and the enzymes that catalyze these transformations. Particular emphasis is placed on the kinetic properties of this compound Semialdehyde Reductase (TSR) and this compound-Semialdehyde Synthase (TSS), also known as Glyoxylate (B1226380) Carboligase (GCL). This guide consolidates quantitative data, details experimental protocols, and presents metabolic pathways and experimental workflows through logical diagrams to serve as a critical resource for researchers in metabolism and drug development.

Introduction

This compound semialdehyde, also known as 2-hydroxy-3-oxopropanoate, is a three-carbon α-hydroxy aldehyde that serves as a key intermediate in the metabolism of C2 and C3 compounds.[1] Its strategic position allows it to connect pathways such as the glyoxylate cycle, glycerol (B35011) metabolism, and photorespiration. The study of TSA metabolism is crucial for understanding microbial carbon assimilation, plant physiology, and for the development of novel metabolic engineering strategies for the bioproduction of valuable chemicals. This guide aims to provide a detailed technical examination of the metabolic role of this compound semialdehyde, equipping researchers with the necessary information to explore its potential in various biotechnological and therapeutic applications.

Metabolic Pathways Involving this compound Semialdehyde

This compound semialdehyde is primarily involved in two interconnected metabolic routes: the glycerate pathway and the glyoxylate assimilation pathway.

The Glycerate Pathway

The glycerate pathway is a central route for the assimilation of C2 compounds, such as glyoxylate, into the central carbon metabolism. In this pathway, this compound semialdehyde is a key intermediate that is converted to D-glycerate, which can then be phosphorylated to enter glycolysis.

The key enzymatic steps involving this compound semialdehyde in the glycerate pathway are:

  • Synthesis of this compound Semialdehyde: Two molecules of glyoxylate are condensed to form one molecule of this compound semialdehyde and one molecule of carbon dioxide. This reaction is catalyzed by This compound-semialdehyde synthase (TSS) , also known as glyoxylate carboligase (GCL) .

  • Reduction of this compound Semialdehyde: this compound semialdehyde is reduced to D-glycerate in an NADH or NADPH-dependent reaction catalyzed by This compound semialdehyde reductase (TSR) .[2][3]

glycerate_pathway Glyoxylate1 Glyoxylate TSA This compound Semialdehyde Glyoxylate1->TSA Glyoxylate Carboligase (GCL) Glyoxylate2 Glyoxylate Glyoxylate2->TSA Glycerate D-Glycerate TSA->Glycerate this compound Semialdehyde Reductase (TSR) (NADH/NADPH) Glycolysis Glycolysis Glycerate->Glycolysis Glycerate Kinase

Role in Glycerol Metabolism

In some organisms, such as the fungus Ustilago maydis, this compound semialdehyde reductase plays a significant role in glycerol assimilation.[2][4][5][6] Glycerol can be oxidized to glyceraldehyde, which is then converted to D-glycerate via this compound semialdehyde. This pathway highlights the versatility of TSA metabolism in utilizing different carbon sources.

glycerol_metabolism Glycerol Glycerol Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde Glycerol Dehydrogenase TSA This compound Semialdehyde Glyceraldehyde->TSA Putative Isomerase Glycerate D-Glycerate TSA->Glycerate this compound Semialdehyde Reductase (TSR)

Key Enzymes in this compound Semialdehyde Metabolism

The metabolism of this compound semialdehyde is primarily governed by two key enzymes: this compound-semialdehyde synthase (glyoxylate carboligase) and this compound semialdehyde reductase.

This compound-Semialdehyde Synthase (Glyoxylate Carboligase)

This compound-semialdehyde synthase (EC 4.1.1.47), also known as glyoxylate carboligase (GCL), catalyzes the ligation of two glyoxylate molecules to form this compound semialdehyde and CO2.[7][8] This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme is a key entry point for glyoxylate into the glycerate pathway.[9]

The kinetic parameters of GCL have been characterized in several organisms, with a notable focus on engineering this enzyme for synthetic biology applications.

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Escherichia coli (Wild-Type)Glyoxylate1.412.58900[10]
Methylorubrum extorquens (Engineered MeOXC4)Formaldehyde50.024[10][11]
Methylorubrum extorquens (Engineered MeOXC4)Formyl-CoA0.3--[10][11]
This compound Semialdehyde Reductase

This compound semialdehyde reductase (EC 1.1.1.60) catalyzes the reversible NAD(P)H-dependent reduction of this compound semialdehyde to D-glycerate.[2][3] This enzyme is a member of the β-hydroxyacid dehydrogenase family and is crucial for the final step of the glycerate pathway.[2]

The kinetic properties of TSR have been most extensively studied in the fungus Ustilago maydis.

OrganismSubstrateCofactorKm (mM)Vmax (U/mg)Reference(s)
Ustilago maydisTartronic semialdehydeNADH0.19 ± 0.0315.6 ± 0.3[2]
Ustilago maydisD-GlycerateNAD+17.71.8[2]
Ustilago maydisL-GlycerateNAD+123.20.2[2]
Ustilago maydisD-GlycerateNADP+--[2]

Experimental Protocols

Spectrophotometric Assay for this compound Semialdehyde Reductase Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of this compound semialdehyde reductase by monitoring the oxidation of NADH or NADPH at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Glycine buffer (1 M, pH 8.5)

  • β-NAD+ or β-NADP+ stock solution (10 mM)

  • DL-glyceric acid stock solution (100 mM) or this compound semialdehyde solution

  • Purified TSR enzyme preparation

  • Ultrapure water

Procedure:

  • Prepare a reaction mixture in a final volume of 200 µL containing:

    • 50 mM Glycine buffer, pH 8.5

    • 100 µM β-NAD+ or β-NADP+

    • 2 mM DL-glyceric acid (for the reverse reaction) or a suitable concentration of this compound semialdehyde (for the forward reaction)

  • Pre-warm the reaction mixture to the desired temperature (e.g., 40°C).

  • Initiate the reaction by adding 10 µL of the enzyme preparation.

  • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 340 nm over time.

  • Calculate the rate of NADH or NADPH oxidation using the molar extinction coefficient (ε) of 6220 M-1cm-1.[3]

Unit Definition: One unit of activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of NADH or NADPH per minute under the specified conditions.[2]

tsr_assay_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reaction Mixture: - Glycine Buffer (50 mM, pH 8.5) - NAD(P)+ (100 µM) - Substrate (Glycerate or TSA) Incubate Pre-warm mixture to 40°C Reagents->Incubate Add_Enzyme Initiate with TSR enzyme Incubate->Add_Enzyme Measure Monitor A340 change Add_Enzyme->Measure Calculate Calculate activity using ε = 6220 M-1cm-1 Measure->Calculate

Coupled Enzyme Assay for Glyoxylate Carboligase Activity

The activity of glyoxylate carboligase can be determined using a coupled enzyme assay where the product, this compound semialdehyde, is immediately reduced by this compound semialdehyde reductase, and the accompanying oxidation of NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • Spectrophotometer

  • Cuvettes

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.7)

  • Glyoxylate stock solution

  • Thiamine pyrophosphate (ThDP) stock solution (e.g., 10 mM)

  • MgCl2 stock solution (e.g., 100 mM)

  • NADH stock solution (e.g., 10 mM)

  • Purified this compound Semialdehyde Reductase (TSR)

  • Purified Glyoxylate Carboligase (GCL) enzyme preparation

Procedure:

  • Prepare a reaction mixture containing:

    • Potassium phosphate buffer

    • ThDP

    • MgCl2

    • NADH

    • An excess of purified TSR

  • Add the glyoxylate substrate to the reaction mixture.

  • Initiate the reaction by adding the GCL enzyme preparation.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the activity of GCL, as TSR is not rate-limiting.

gcl_coupled_assay GCL Glyoxylate Carboligase TSA This compound Semialdehyde GCL->TSA TSR This compound Semialdehyde Reductase Glycerate D-Glycerate TSR->Glycerate NAD NAD+ TSR->NAD Glyoxylate 2x Glyoxylate Glyoxylate->GCL TSA->TSR NADH NADH NADH->TSR

Regulatory and Signaling Roles

Despite its central role as a metabolic intermediate, there is currently no substantial evidence to suggest that this compound semialdehyde functions as a signaling molecule or a primary metabolic regulator. Its concentration is likely tightly controlled by the activities of GCL and TSR to prevent its accumulation, as aldehydes can be reactive and potentially toxic to cells. Research has primarily focused on the regulation of the enzymes that produce and consume TSA, rather than on TSA itself acting as an allosteric effector or signaling molecule. However, this compound semialdehyde phosphate, a phosphorylated derivative, has been shown to be a potent inhibitor of yeast enolase, suggesting a potential regulatory role for its phosphorylated form in glycolysis.[12]

Conclusion and Future Perspectives

This compound semialdehyde is a critical metabolic intermediate that provides a key link between C2 and C3 metabolism in a variety of organisms. The enzymes responsible for its synthesis and reduction, glyoxylate carboligase and this compound semialdehyde reductase, are central to these pathways. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers investigating these enzymes and their metabolic context.

Future research in this area will likely focus on:

  • Discovering and characterizing novel TSR and GCL enzymes from diverse organisms to expand the biocatalytic toolbox.

  • Engineering these enzymes for enhanced stability, substrate specificity, and catalytic efficiency for applications in synthetic biology and metabolic engineering.

  • Elucidating the regulatory mechanisms that control the flux through the this compound semialdehyde-dependent pathways in various organisms.

  • Investigating the potential inhibitory or regulatory roles of this compound semialdehyde and its derivatives on other metabolic enzymes.

A deeper understanding of the metabolic role of this compound semialdehyde will undoubtedly open new avenues for the development of sustainable biotechnological processes and potentially new therapeutic interventions.

References

Tartronate in Glyoxylate and Dicarboxylate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The glyoxylate (B1226380) and dicarboxylate metabolic pathways are central to carbon metabolism, particularly in organisms capable of utilizing two-carbon compounds for growth. Within this network, the conversion of glyoxylate to tartronate serves as a critical junction, enabling the assimilation of carbon into central pathways like glycolysis. This technical guide provides an in-depth examination of the core biochemical reactions involving this compound, focusing on the key enzymes: this compound-Semialdehyde Synthase (also known as Glyoxylate Carboligase) and this compound Semialdehyde Reductase. We present a consolidation of known quantitative enzyme kinetics, detailed experimental protocols for enzymatic assays and metabolic flux analysis, and visualizations of the core pathway, regulatory logic, and experimental workflows to facilitate a comprehensive understanding for researchers in metabolic engineering and drug discovery.

The Core Biochemical Pathway

In many bacteria and fungi, the metabolism of glyoxylate proceeds through a specialized pathway that funnels carbon skeletons towards three-carbon intermediates suitable for glycolysis. This pathway begins with the condensation of two glyoxylate molecules.

The key steps are:

  • Synthesis of this compound Semialdehyde : Two molecules of glyoxylate are condensed by the enzyme this compound-Semialdehyde Synthase (TSS), also known as Glyoxylate Carboligase (GCL). This reaction involves the decarboxylation of one glyoxylate molecule to form a C2 intermediate, which then attacks the second glyoxylate molecule, yielding one molecule of this compound semialdehyde and releasing one molecule of CO2.[1][2]

  • Reduction to D-Glycerate : The resulting this compound semialdehyde is then reduced to D-glycerate by the enzyme this compound Semialdehyde Reductase (TSR), a reaction that typically utilizes NADH or NADPH as a cofactor.[3]

  • Entry into Glycolysis : D-glycerate can be subsequently phosphorylated by glycerate kinase to form 2-phosphoglycerate, a key intermediate in the glycolytic pathway, thus completing the assimilation of glyoxylate-derived carbon into central metabolism.[4]

The overall conversion is summarized in the diagram below.

Tartronate_Pathway cluster_glyoxylate Glyoxylate Pool cluster_glycolysis Glycolysis Glyoxylate1 Glyoxylate TSS This compound-Semialdehyde Synthase (GCL) Glyoxylate1->TSS Glyoxylate2 Glyoxylate Glyoxylate2->TSS TSA This compound Semialdehyde TSS->TSA CO2 CO₂ TSS->CO2 TSR This compound Semialdehyde Reductase (TSR) TSA->TSR Glycerate D-Glycerate TSR->Glycerate NAD NAD(P)⁺ TSR->NAD GK Glycerate Kinase Glycerate->GK PG2 2-Phosphoglycerate NADH NAD(P)H + H⁺ NADH->TSR ATP ATP ATP->GK ADP ADP GK->PG2 GK->ADP

Figure 1. The this compound Pathway for Glyoxylate Assimilation.

Key Enzymes and Quantitative Data

The efficiency and regulation of this pathway are dictated by the kinetic properties of its core enzymes.

This compound-Semialdehyde Synthase (EC 4.1.1.47)

Also known as Glyoxylate Carboligase (GCL), this enzyme belongs to the family of lyases and is a thiamine (B1217682) diphosphate (B83284) (ThDP) and FAD-dependent enzyme.[2] It is unique among ThDP-dependent enzymes as it often lacks the canonical glutamate (B1630785) residue typically involved in cofactor interaction, using a valine instead in organisms like E. coli.[5] This substitution impacts the reaction mechanism but allows for efficient catalysis.[5]

While comprehensive kinetic data is sparse across multiple species, studies on E. coli GCL provide insight into its functional characteristics.

ParameterValue / ObservationOrganismReference
Cofactors Thiamine Diphosphate (ThDP), FAD, Mg²⁺Escherichia coli[2][6]
pH Optimum 7.0 - 7.7Escherichia coli (Wild-Type)[6][7]
Substrate Specificity Primarily acts on glyoxylate. Can utilize pyruvate (B1213749) as a donor to form acetylglycolate with glyoxylate as an acceptor in certain mutants (e.g., I393A).Escherichia coli[6]
Structural Homology High sequence similarity to acetohydroxy acid synthases (AHAS) and pyruvate oxidase.Escherichia coli[8]
This compound Semialdehyde Reductase (EC 1.1.1.60)

TSR is a member of the β-hydroxyacid dehydrogenase family and catalyzes the reversible NAD(P)H-dependent reduction of this compound semialdehyde to glycerate.[3] Detailed kinetic studies on the recombinant TSR from the fungus Ustilago maydis (rTsr1) have provided precise quantitative data.

Substrate / CofactorKₘ (mM)Vₘₐₓ (U/mg)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (s⁻¹mM⁻¹)
Reduction Reaction
Tartronic Semialdehyde0.19 ± 0.03118.4 ± 2.163.8335.8
NADH0.04 ± 0.01---
Oxidation Reaction
D-Glycerate17.7 ± 1.11.8 ± 0.10.970.05
L-Glycerate123.2 ± 15.61.9 ± 0.11.030.008
NAD⁺0.43 ± 0.02---
NADP⁺0.13 ± 0.01---
Data sourced from Liu et al. (2011) for recombinant this compound Semialdehyde Reductase (rTsr1) from Ustilago maydis.[3]

The data clearly indicate a strong kinetic preference for the reduction of this compound semialdehyde over the oxidation of glycerate, suggesting the metabolic flow is strongly favored towards glycerate production.[3] The enzyme also displays a much higher affinity for D-glycerate over L-glycerate and shows dual cofactor specificity, with a higher affinity for NADP⁺.[3]

Genetic Regulation of the Pathway

In bacteria, genes for metabolic pathways are often organized into operons to ensure coordinated expression. In Escherichia coli, the genes required for the conversion of glyoxylate to glycerate, including glyoxylate carboligase (gcl), this compound semialdehyde reductase (glxR), and glycerate kinase (glxK), are co-located in the glc operon. The expression of this operon is controlled by a complex regulatory network, primarily induced by the presence of glycolate (B3277807) or glyoxylate. This ensures that the enzymatic machinery is synthesized only when its substrate is available, preventing wasteful protein production.

Regulation_Pathway gcl gcl glxR glxR glxK glxK Promoter Promoter Regulator GlcC Regulator Regulator->Promoter Repression Glycolate Glycolate/ Glyoxylate Glycolate->Regulator Inactivation

Figure 2. Simplified genetic regulation of the glc operon in E. coli.

Experimental Protocols

Accurate measurement of enzyme activity and metabolic flux is crucial for studying the this compound pathway.

Protocol: this compound Semialdehyde Reductase (TSR) Activity Assay

This protocol is based on a continuous spectrophotometric rate determination by monitoring the oxidation of NAD(P)H.

Principle: The activity of TSR is determined by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADH or NADPH during the reduction of this compound semialdehyde.

Materials:

  • Spectrophotometer or microplate reader capable of reading at 340 nm.

  • Temperature-controlled cuvette or plate holder (e.g., 37°C or 40°C).

  • Reaction Buffer: 50 mM Glycine buffer, pH 8.5.

  • Substrate: this compound semialdehyde solution (e.g., 10 mM stock).

  • Cofactor: 10 mM NADH or NADPH stock solution.

  • Enzyme Preparation: Purified TSR or cell lysate.

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette. For a 200 µL final volume:

    • 180 µL Reaction Buffer.

    • 10 µL Cofactor solution (final concentration ~0.5 mM).

    • Variable volume of enzyme preparation (e.g., 1-10 µL).

  • Pre-incubate the mixture at the desired temperature (e.g., 40°C) for 5 minutes to equilibrate.

  • Initiate the reaction by adding 10 µL of the this compound semialdehyde substrate (final concentration ~0.5 mM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

  • Use the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹) to convert the rate into µmol/min (Units). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

Protocol: this compound-Semialdehyde Synthase (GCL) Activity Assay

This can be performed as a coupled assay with TSR or via direct detection.

Principle (Coupled Assay): The product of the GCL reaction, this compound semialdehyde (TSA), is immediately reduced by an excess of this compound Semialdehyde Reductase (TSR), leading to the oxidation of NADH. The rate of NADH disappearance, monitored at 340 nm, is proportional to the GCL activity.

Materials:

  • All materials from the TSR assay.

  • Purified this compound Semialdehyde Reductase (TSR) as the coupling enzyme.

  • Substrate: Glyoxylate solution (e.g., 200 mM stock).

  • Cofactors for GCL: ThDP (e.g., 10 mM) and MgCl₂ (e.g., 500 mM).

Procedure:

  • Prepare a reaction mixture in a cuvette. For a 1 mL final volume:

    • 50 mM Potassium Phosphate buffer, pH 7.7.

    • 5 mM MgCl₂.

    • 0.1 mM ThDP.

    • 0.2 mM NADH.

    • 5-10 units of purified TSR.

    • Enzyme preparation (GCL).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding glyoxylate to a final concentration of 10-20 mM.

  • Monitor the decrease in absorbance at 340 nm as described in the TSR assay protocol. The rate is now limited by and proportional to the GCL activity.

Advanced Analysis: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

To understand the flow of carbon (flux) through the this compound pathway relative to interconnected pathways in vivo, ¹³C-MFA is the gold standard. This technique involves feeding cells a carbon source labeled with the stable isotope ¹³C and measuring its incorporation into downstream metabolites.

Workflow Overview: The process is a multi-step procedure requiring careful experimental design, precise analytical measurements, and computational modeling.

MFA_Workflow cluster_exp Experimental Phase cluster_anal Analytical Phase cluster_comp Computational Phase Design 1. Experimental Design (Tracer Selection) Culture 2. Cell Culture (Isotopic Steady State) Design->Culture Quench 3. Rapid Quenching & Metabolite Extraction Culture->Quench Analysis 4. Isotope Analysis (GC-MS / LC-MS) Quench->Analysis Data 5. Mass Isotopomer Distribution (MID) Data Analysis->Data Fit 7. Flux Estimation (Model Fitting to Data) Data->Fit Model 6. Stoichiometric Model Construction Model->Fit FluxMap 8. Flux Map & Statistical Analysis Fit->FluxMap

Figure 3. General experimental workflow for ¹³C-Metabolic Flux Analysis.

Detailed Protocol Steps:

  • Experimental Design : Select an appropriate ¹³C-labeled tracer (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) that will generate unique labeling patterns in the metabolites of interest. Parallel labeling experiments with different tracers can improve flux resolution.

  • Tracer Experiment : Grow cells on a medium containing the labeled substrate. For steady-state MFA, cells must be cultured for a sufficient duration (typically 5-7 doublings) to ensure isotopic equilibrium, where the labeling patterns of intracellular metabolites become constant.

  • Sample Processing : Rapidly quench metabolic activity (e.g., using cold methanol) to preserve the metabolic state. Extract intracellular metabolites using appropriate solvent systems.

  • Isotopic Labeling Measurement : Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This determines the mass isotopomer distributions (MIDs) of key metabolites, particularly proteinogenic amino acids, which reflect the labeling patterns of their precursor molecules in central metabolism.

  • Flux Estimation : Use specialized software (e.g., INCA, WUflux) to fit a computational model of the cell's metabolic network to the experimentally determined MIDs. The model iteratively calculates fluxes until the simulated MIDs best match the measured MIDs.

  • Statistical Analysis : Perform goodness-of-fit tests to validate the model and calculate confidence intervals for the estimated fluxes, ensuring the statistical significance of the results.

Conclusion and Future Directions

The this compound pathway represents a key adaptive strategy for carbon assimilation from glyoxylate, directly linking it to central energy metabolism. The kinetic properties of its constituent enzymes, this compound-Semialdehyde Synthase and this compound Semialdehyde Reductase, are finely tuned to favor a unidirectional flow towards glycolysis. For researchers in drug development, these enzymes, particularly in pathogenic microbes that rely on the glyoxylate cycle for virulence, present potential targets for inhibition. For metabolic engineers, understanding the flux and regulation of this pathway is critical for optimizing the production of value-added chemicals from C2 feedstocks. Future research employing advanced techniques like ¹³C-MFA will be essential to fully quantify the dynamics of this pathway in vivo and to elucidate its allosteric and transcriptional regulatory mechanisms across a wider range of organisms.

References

The Function of Tartronate Semialdehyde in Photorespiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Photorespiration is a metabolic pathway that recycles 2-phosphoglycolate (B1263510), a toxic byproduct of the oxygenase activity of RuBisCO. While essential for C3 plants, this process is energetically costly and leads to the loss of fixed carbon and nitrogen. Consequently, significant research has been directed towards engineering more efficient photorespiratory bypasses. A key intermediate in several of these synthetic pathways is tartronate semialdehyde, a molecule not found in the canonical photorespiratory cycle of higher plants. This technical guide provides an in-depth exploration of the function of this compound semialdehyde within the context of these engineered photorespiratory bypasses. It details the enzymatic reactions that produce and consume this compound semialdehyde, presents quantitative kinetic data for the involved enzymes, and provides comprehensive experimental protocols for their characterization. This guide serves as a critical resource for researchers aiming to understand and engineer more efficient photosynthetic systems.

Introduction: The Native Photorespiratory Pathway

Photorespiration, also known as the C2 cycle, is a crucial metabolic process in C3 plants that mitigates the consequences of the oxygenase reaction of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). When RuBisCO fixes O₂ instead of CO₂, it produces one molecule of 3-phosphoglycerate (B1209933) (3-PGA), which can enter the Calvin-Benson cycle, and one molecule of the toxic two-carbon compound 2-phosphoglycolate (2-PG). The photorespiratory pathway salvages the carbon from 2-PG by converting two molecules of it into one molecule of 3-PGA, with the release of one molecule of CO₂ and one molecule of ammonia (B1221849) (NH₃). This intricate process involves a series of enzymatic reactions distributed across three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion.

A key step in the peroxisomal part of the pathway is the conversion of hydroxypyruvate to glycerate. In the native pathway of higher plants, this reaction is primarily catalyzed by NADH-dependent hydroxypyruvate reductase (HPR1) and to a lesser extent by a cytosolic NADPH-dependent isoform (HPR2)[1][2][3]. The resulting glycerate is then transported to the chloroplast, phosphorylated to 3-PGA, and re-enters the Calvin-Benson cycle. It is important to note that This compound semialdehyde is not an intermediate in the canonical photorespiratory pathway of higher plants.

The Role of this compound Semialdehyde in Synthetic Photorespiratory Bypasses

The inherent inefficiencies of the native photorespiratory pathway, including the loss of a previously fixed carbon atom as CO₂ and the energy-intensive re-assimilation of ammonia, have spurred the development of synthetic bypasses to improve photosynthetic efficiency[4]. Several of these engineered pathways introduce bacterial enzymes into plant chloroplasts or peroxisomes to create a more direct route for metabolizing photorespiratory intermediates. In these synthetic pathways, this compound semialdehyde emerges as a central intermediate.

These bypasses typically aim to convert the photorespiratory intermediate glyoxylate (B1226380) directly to glycerate, thus circumventing the mitochondrial steps that release CO₂ and ammonia. This is achieved by the introduction of two key bacterial enzymes:

  • Glyoxylate Carboligase (GCL) (EC 4.1.1.47): This enzyme catalyzes the condensation of two molecules of glyoxylate to form one molecule of this compound semialdehyde and one molecule of CO₂[5][6].

  • This compound Semialdehyde Reductase (TSR) (EC 1.1.1.60): This enzyme then reduces this compound semialdehyde to D-glycerate, typically using NADH or NADPH as a cofactor[7][8].

By localizing these enzymes within the chloroplasts, the released CO₂ from the GCL reaction can be immediately re-fixed by RuBisCO, thus creating a CO₂-concentrating mechanism and enhancing photosynthetic efficiency[4].

Photorespiration_Bypass Diagram illustrating the synthetic photorespiratory bypass involving this compound semialdehyde within the chloroplast, contrasted with the native pathway steps in the peroxisome. cluster_peroxisome_native Native Pathway (Peroxisome) Glyoxylate_p Glyoxylate Glycine Glycine Serine Serine Hydroxypyruvate Hydroxypyruvate Glycerate_p Glycerate Glycolate_p Glycolate_p Glycolate_chloro->Glycolate_p Transport Glycolate Glycolate Glycerate Glycerate

Figure 1: Synthetic Photorespiratory Bypass via this compound Semialdehyde.

Another proposed bypass involves the introduction of bacterial hydroxypyruvate isomerase (HYI) (EC 5.3.1.22) into peroxisomes. This enzyme would convert hydroxypyruvate, an intermediate of the native pathway, into this compound semialdehyde[7]. This this compound semialdehyde could then be reduced to glycerate by an endogenous or introduced this compound semialdehyde reductase. However, the in-planta efficacy of this specific bypass is less established.

Quantitative Data on Key Enzymes

The efficiency of any synthetic bypass is critically dependent on the kinetic properties of the introduced enzymes. The following tables summarize key kinetic parameters for glyoxylate carboligase and this compound semialdehyde reductase from various sources. It is important to note that these values were determined in vitro and may vary in the complex cellular environment of a plant.

Table 1: Kinetic Parameters of Glyoxylate Carboligase (GCL)

Source OrganismSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)pH OptimumReference
Escherichia coliGlyoxylate~1.0-5.0~10-20~2,000-20,0007.0-7.7[1][5][9]
Escherichia coli (V51D mutant)Glyoxylate---6.0-6.2[1][5][9]

Table 2: Kinetic Parameters of this compound Semialdehyde Reductase (TSR)

Source OrganismSubstrateCofactorK_m (mM)V_max (U/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)pH OptimumReference
Ustilago maydisThis compound SemialdehydeNADH0.19 ± 0.03----[7]
Ustilago maydisD-GlycerateNAD⁺17.7----[7]
Ustilago maydisL-GlycerateNAD⁺123.2----[7]
Pseudomonas sp.GlyoxylateNADPHhigh---6.0-6.8[10]
Pseudomonas sp.HydroxypyruvateNADPHhigh---6.0-6.8[10]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes involved in the this compound semialdehyde-mediated photorespiratory bypass.

Recombinant Expression and Purification of Glyoxylate Carboligase and this compound Semialdehyde Reductase from E. coli

Objective: To produce and purify recombinant GCL and TSR for in vitro characterization.

Principle: The genes encoding GCL and TSR are cloned into an E. coli expression vector, typically with an affinity tag (e.g., His-tag) to facilitate purification. The protein is overexpressed by induction and then purified from the cell lysate using affinity chromatography.

Purification_Workflow

Figure 2: General Workflow for Recombinant Protein Purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with cloned GCL or TSR gene (e.g., pET vector with N-terminal His-tag)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • SDS-PAGE equipment and reagents

  • Protein concentration assay reagents (e.g., Bradford assay)

Protocol:

  • Transformation: Transform the expression plasmid into competent E. coli cells and select for transformants on an appropriate antibiotic plate.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add IPTG to a final concentration of 0.1-1 mM to induce protein expression. Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer.

  • Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Determine the protein concentration of the purified fractions.

Enzyme Activity Assay for Glyoxylate Carboligase (GCL)

Objective: To determine the catalytic activity of GCL.

Principle: The activity of GCL can be measured using a coupled enzyme assay with this compound semialdehyde reductase (TSR). GCL produces this compound semialdehyde from glyoxylate, and TSR then reduces this compound semialdehyde to glycerate, oxidizing NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the GCL activity.

Materials:

  • Purified GCL enzyme

  • Purified TSR enzyme (as the coupling enzyme)

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.7)

  • Glyoxylate solution

  • NADH solution

  • Thiamine pyrophosphate (TPP) solution (cofactor for GCL)

  • MgCl₂ solution

  • Spectrophotometer capable of measuring at 340 nm

Protocol:

  • Prepare a reaction mixture in a cuvette containing assay buffer, TPP, MgCl₂, NADH, and an excess of TSR.

  • Add the purified GCL enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding glyoxylate.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of GCL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound semialdehyde per minute under the specified conditions.

Enzyme Activity Assay for this compound Semialdehyde Reductase (TSR)

Objective: To determine the catalytic activity of TSR.

Principle: The activity of TSR is measured by monitoring the substrate-dependent oxidation of NADH or NADPH to NAD⁺ or NADP⁺, respectively. The decrease in absorbance at 340 nm is directly proportional to the TSR activity.

Materials:

  • Purified TSR enzyme

  • Assay buffer (e.g., 100 mM MOPS-KOH, pH 7.4)

  • This compound semialdehyde solution (can be synthesized from hydroxypyruvate)

  • NADH or NADPH solution

  • Spectrophotometer capable of measuring at 340 nm

Protocol:

  • Prepare a reaction mixture in a cuvette containing assay buffer and NADH or NADPH.

  • Add the purified TSR enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding this compound semialdehyde.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NAD(P)H oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹). One unit of TSR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

Logical Relationships and Signaling Pathways

The engineering of photorespiratory bypasses involving this compound semialdehyde is a prime example of synthetic biology applied to enhance plant metabolism. The logical flow of this approach is to introduce a more efficient metabolic route that outcompetes the native pathway for a key substrate, in this case, glyoxylate.

Logical_Flow

Figure 3: Logical Flow of Engineering a Photorespiratory Bypass.

Conclusion and Future Perspectives

This compound semialdehyde, while absent in the native photorespiratory pathway of higher plants, is a pivotal intermediate in synthetic bypasses designed to enhance photosynthetic efficiency. The introduction of bacterial enzymes such as glyoxylate carboligase and this compound semialdehyde reductase into plant chloroplasts has been shown to create a more efficient route for the metabolism of glyoxylate, thereby reducing the carbon and nitrogen losses associated with photorespiration.

Future research in this area will likely focus on several key aspects:

  • Enzyme Optimization: Improving the kinetic properties and stability of the introduced enzymes within the plant cellular environment through protein engineering.

  • Subcellular Targeting: Optimizing the subcellular localization of the bypass enzymes to maximize their efficiency and minimize any potential negative impacts on other metabolic pathways.

  • Transcriptional Regulation: Fine-tuning the expression levels of the bypass enzymes to match the metabolic flux through the photorespiratory pathway under different environmental conditions.

  • Field Trials: Rigorous testing of engineered plants in field conditions to assess their performance and agronomic potential.

The continued exploration of this compound semialdehyde-mediated photorespiratory bypasses holds significant promise for the development of crops with enhanced photosynthetic capacity and greater yields, contributing to global food security in the face of a changing climate. This technical guide provides a foundational resource for researchers engaged in this exciting and impactful field.

References

Tartronate: A Pivotal Intermediate in Microbial Carbohydrate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tartronate, and its semialdehyde precursor, represent a critical metabolic node in various microorganisms, linking glyoxylate (B1226380) metabolism with central carbohydrate pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. This technical guide provides a comprehensive overview of the this compound semialdehyde pathway, detailing the key enzymatic reactions, their physiological significance, and potential as a target for antimicrobial drug development. Through a synthesis of current research, this document offers detailed experimental protocols, quantitative enzymatic data, and visual representations of the metabolic pathways to support advanced research and development in this area.

Introduction: The Significance of the this compound Semialdehyde Pathway

In the intricate web of microbial metabolism, the ability to utilize a diverse range of carbon sources is paramount for survival and proliferation. The this compound semialdehyde pathway is a key metabolic route that enables certain bacteria and fungi to assimilate two-carbon compounds, like glyoxylate, into the central metabolism.[1][2][3] This pathway is particularly significant in organisms that utilize the glyoxylate shunt, a modified version of the TCA cycle that bypasses the CO2-evolving steps, allowing for the net conversion of acetyl-CoA to carbohydrates. The conversion of glyoxylate to this compound semialdehyde and subsequently to D-glycerate provides a direct entry point into the lower part of glycolysis.[1][4] Understanding this pathway is not only crucial for comprehending microbial carbon metabolism but also presents opportunities for the development of novel antimicrobial agents targeting these unique metabolic capabilities.

The Core Metabolic Pathway: From Glyoxylate to Phosphoglycerate

The this compound semialdehyde pathway consists of a series of enzymatic reactions that funnel glyoxylate into the central metabolic pathway. The key steps are outlined below.

Step 1: Synthesis of this compound Semialdehyde

The pathway is initiated by the condensation of two molecules of glyoxylate to form this compound semialdehyde, a reaction catalyzed by glyoxylate carboligase (EC 4.1.1.47), also known as this compound-semialdehyde synthase.[1][5] This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme decarboxylates one molecule of glyoxylate and ligates the resulting intermediate to a second molecule of glyoxylate.[1]

Reaction: 2 Glyoxylate ⇌ this compound semialdehyde + CO₂

This enzyme is a key control point in the pathway and is found in various bacteria, including Escherichia coli.[1][5]

Step 2: Reduction to D-Glycerate

The this compound semialdehyde is then reduced to D-glycerate by the action of This compound semialdehyde reductase (EC 1.1.1.60).[6][7] This enzyme utilizes NADH or NADPH as a reducing equivalent.[6][7]

Reaction: this compound semialdehyde + NAD(P)H + H⁺ ⇌ D-Glycerate + NAD(P)⁺

This step is crucial as it produces D-glycerate, an intermediate that can be readily phosphorylated to enter glycolysis.[4][6] In some organisms, like Ustilago maydis, this enzyme has been identified as a rate-limiting step in glycerol (B35011) assimilation.[6]

Step 3: Phosphorylation and Entry into Glycolysis

Finally, D-glycerate is phosphorylated by glycerate kinase (EC 2.7.1.31) to yield 2-phospho-D-glycerate or 3-phospho-D-glycerate, depending on the specific enzyme.[1][4] 3-phosphoglycerate (B1209933) is a direct intermediate of the glycolytic pathway.[1]

Reaction: D-Glycerate + ATP ⇌ 3-Phospho-D-glycerate + ADP

This final step completes the assimilation of glyoxylate-derived carbon into the central metabolic machinery of the cell.

Below is a diagram illustrating the core this compound semialdehyde pathway and its connection to central metabolism.

Tartronate_Pathway cluster_glyoxylate_cycle Glyoxylate Cycle cluster_tartronate_pathway This compound Semialdehyde Pathway cluster_glycolysis Glycolysis Glyoxylate Glyoxylate GCL Glyoxylate Carboligase Glyoxylate->GCL 2x TS This compound Semialdehyde GCL->TS TSR This compound Semialdehyde Reductase TS->TSR Glycerate D-Glycerate TSR->Glycerate GK Glycerate Kinase Glycerate->GK PGA 3-Phosphoglycerate GK->PGA Pyruvate Pyruvate PGA->Pyruvate ...

Caption: The this compound Semialdehyde Pathway connecting the Glyoxylate Cycle to Glycolysis.

Quantitative Data on Key Enzymes

The efficiency and regulation of the this compound semialdehyde pathway are dictated by the kinetic properties of its constituent enzymes. A summary of available quantitative data is presented below.

EnzymeOrganismSubstrate(s)K_m (mM)V_max (U/mg)Cofactor(s)Reference(s)
Glyoxylate CarboligaseEscherichia coliGlyoxylate--Thiamine PPi, FAD[5]
This compound Semialdehyde ReductaseUstilago maydisThis compound Semialdehyde0.19 ± 0.03-NADH[6]
D-Glycerate17.7-NADP⁺[6]
L-Glycerate123.2-NADP⁺[6]
Glycerate KinaseEscherichia coliD-Glycerate, ATP---[4]

Experimental Protocols

Reproducible and rigorous experimental methodologies are essential for the study of metabolic pathways. This section provides detailed protocols for the assay of key enzymes in the this compound semialdehyde pathway.

Assay for Glyoxylate Carboligase Activity

This protocol is adapted from the linked assay described by Cusa et al. (1999) and is suitable for measuring glyoxylate carboligase activity in cell extracts.[3]

Principle: The activity of glyoxylate carboligase is determined by coupling the production of this compound semialdehyde to its reduction by this compound semialdehyde reductase, and monitoring the oxidation of NADH spectrophotometrically at 340 nm.

Reagents:

  • 1 M Potassium phosphate (B84403) buffer, pH 7.0

  • 100 mM Glyoxylate solution

  • 10 mM NADH solution

  • Purified this compound semialdehyde reductase (excess activity)

  • Cell extract containing glyoxylate carboligase

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL of 1 M potassium phosphate buffer, pH 7.0

    • 50 µL of 100 mM glyoxylate

    • 20 µL of 10 mM NADH

    • Sufficient amount of purified this compound semialdehyde reductase

    • Add distilled water to a final volume of 980 µL.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding 20 µL of the cell extract.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6220 M⁻¹cm⁻¹).

The following diagram outlines the workflow for this coupled enzyme assay.

GCL_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Glyoxylate, NADH, TSR) Equilibrate Equilibrate at 30°C Start->Equilibrate AddExtract Add Cell Extract (GCL) Equilibrate->AddExtract Measure Monitor A340 Decrease AddExtract->Measure Calculate Calculate Activity Measure->Calculate

Caption: Experimental workflow for the coupled assay of Glyoxylate Carboligase activity.

Assay for this compound Semialdehyde Reductase Activity

This protocol measures the activity of this compound semialdehyde reductase by monitoring the oxidation of NAD(P)H.[6]

Principle: The reduction of this compound semialdehyde to D-glycerate is coupled to the oxidation of NAD(P)H, which can be monitored as a decrease in absorbance at 340 nm.

Reagents:

  • 1 M Potassium phosphate buffer, pH 7.0

  • 10 mM this compound semialdehyde solution

  • 10 mM NAD(P)H solution

  • Enzyme preparation (purified or cell extract)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL of 1 M potassium phosphate buffer, pH 7.0

    • 50 µL of 10 mM this compound semialdehyde

    • 20 µL of 10 mM NAD(P)H

    • Add distilled water to a final volume of 980 µL.

  • Equilibrate the reaction mixture to the desired temperature.

  • Initiate the reaction by adding 20 µL of the enzyme preparation.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the enzyme activity.

Implications for Drug Development

The this compound semialdehyde pathway, being central to the carbon metabolism of certain pathogenic microorganisms but absent in humans, presents an attractive target for the development of novel antimicrobial agents.

Potential Drug Targets:

  • Glyoxylate Carboligase: As the first committed step in the pathway, its inhibition would effectively block the assimilation of glyoxylate.

  • This compound Semialdehyde Reductase: Inhibition of this enzyme would lead to the accumulation of this compound semialdehyde, which may be toxic to the cell, and prevent the formation of D-glycerate.

The development of specific inhibitors for these enzymes could lead to the creation of narrow-spectrum antibiotics that target the unique metabolic vulnerabilities of pathogenic microbes. Further research into the structure and mechanism of these enzymes will be crucial for rational drug design. The enol form of this compound semialdehyde phosphate has been shown to be a potent inhibitor of yeast enolase, highlighting the potential for intermediates of this pathway to be explored as lead compounds for inhibitor design.[8]

The logical relationship for drug development targeting this pathway is illustrated below.

Drug_Development_Logic Pathway This compound Semialdehyde Pathway (Essential for pathogen) Target1 Glyoxylate Carboligase Pathway->Target1 Target2 This compound Semialdehyde Reductase Pathway->Target2 InhibitorDev Inhibitor Development Target1->InhibitorDev Target2->InhibitorDev Antimicrobial Novel Antimicrobial Agent InhibitorDev->Antimicrobial

Caption: Logical flow for the development of antimicrobials targeting the this compound Pathway.

Conclusion

The this compound semialdehyde pathway is a vital component of carbon metabolism in a range of microorganisms, providing a direct link between two-carbon compounds and central metabolic routes. This guide has provided a detailed overview of this pathway, including its key enzymes, quantitative data, experimental protocols, and potential for therapeutic intervention. For researchers and drug development professionals, a thorough understanding of this pathway is essential for advancing our knowledge of microbial physiology and for pioneering new strategies to combat infectious diseases. Further exploration into the regulation of this pathway and the structure-function relationships of its enzymes will undoubtedly unveil new opportunities for scientific and medical innovation.

References

The Discovery and History of Tartronate Semialdehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Tartronate semialdehyde, a key intermediate in glyoxylate (B1226380) metabolism, stands at the crossroads of several critical biochemical pathways. Its discovery and the elucidation of its metabolic roles have been pivotal in understanding microbial and plant carbon metabolism. This technical guide provides a comprehensive overview of the history of this compound semialdehyde, from its initial identification to the characterization of the enzymes responsible for its synthesis and degradation. Detailed experimental protocols, quantitative data on enzyme kinetics, and diagrams of the associated metabolic pathways are presented to serve as a valuable resource for researchers in the fields of biochemistry, microbiology, and drug development.

Introduction

This compound semialdehyde (TSA), chemically known as 2-hydroxy-3-oxopropanoic acid, is a three-carbon aldehydic acid that plays a crucial role in the assimilation of two-carbon compounds in a variety of organisms, including bacteria, fungi, and plants. It serves as a central intermediate in the glycerate pathway, providing a means to convert glyoxylate into three-carbon compounds that can enter central metabolism. The study of TSA and its associated enzymes has provided significant insights into metabolic diversity and adaptation.

Discovery and Historical Perspective

The story of this compound semialdehyde is intrinsically linked to the elucidation of the glyoxylate cycle and the broader investigation of C2 compound metabolism in microorganisms. While a definitive first "discovery" of the molecule itself is not clearly documented in a single publication, its existence and metabolic relevance were gradually unveiled through the characterization of the enzymes that produce and consume it.

A pivotal moment in this narrative was the discovery of the glyoxylate cycle in 1957 by Sir Hans Kornberg and his mentor Hans Krebs, which explained how organisms could utilize acetate (B1210297) as a sole carbon source.[1][2] This discovery set the stage for understanding how two-carbon units could be converted into larger molecules.

Subsequent research in the late 1950s and early 1960s led to the identification of the key enzymes of the glycerate pathway, which directly involves this compound semialdehyde.

  • 1956: Barkulis and Krakow reported the conversion of glyoxylate to hydroxypyruvate in extracts of Escherichia coli, hinting at a pathway involving C3 intermediates.[3]

  • 1961: Gotto and Kornberg described the preparation and properties of crystalline tartronic semialdehyde reductase from a Pseudomonas species, providing the first clear evidence of an enzyme that acts on TSA.[4][5][6]

  • 1964: Gupta and Vennesland characterized glyoxylate carboligase (now more commonly known as this compound-semialdehyde synthase) from Escherichia coli, the enzyme responsible for the synthesis of TSA from two molecules of glyoxylate.[3][5]

These seminal works laid the foundation for our current understanding of the central role of this compound semialdehyde in microbial metabolism.

Biochemical Pathways Involving this compound Semialdehyde

This compound semialdehyde is a key player in the glycerate pathway , which provides a route for the assimilation of glyoxylate. This pathway is particularly important for organisms growing on C2 compounds or those that produce glyoxylate as a result of other metabolic processes, such as the degradation of purines or photorespiration.[1][7]

The core of the pathway consists of two key enzymatic steps:

  • Synthesis of this compound Semialdehyde: Two molecules of glyoxylate are condensed to form one molecule of this compound semialdehyde and one molecule of carbon dioxide. This reaction is catalyzed by This compound-semialdehyde synthase .[1]

  • Reduction to D-Glycerate: this compound semialdehyde is then reduced to D-glycerate, a reaction catalyzed by This compound semialdehyde reductase .[8] D-glycerate can subsequently be phosphorylated to 2-phosphoglycerate or 3-phosphoglycerate, which are intermediates of glycolysis and can thus be readily integrated into central carbon metabolism.[1]

An alternative route for TSA formation exists in some organisms through the isomerization of hydroxypyruvate, catalyzed by hydroxypyruvate isomerase.[8][9]

Signaling and Regulatory Pathways

The flux through the this compound semialdehyde pathway is tightly regulated to meet the metabolic needs of the cell and to prevent the accumulation of potentially toxic intermediates like glyoxylate. Regulation occurs at both the transcriptional and allosteric levels.

In Escherichia coli, the genes encoding the enzymes of the glyoxylate and glycerate pathways are subject to transcriptional control. For instance, the expression of these genes can be induced by the presence of C2 compounds like glycolate (B3277807) or acetate.[10]

Allosteric regulation of key enzymes also plays a crucial role. While specific allosteric effectors for this compound-semialdehyde synthase and reductase are not extensively characterized, the broader context of glyoxylate metabolism suggests that the levels of key metabolites such as acetyl-CoA can influence pathway activity.[10]

dot

Tartronate_Semialdehyde_Pathway cluster_glyoxylate_source Glyoxylate Sources cluster_glycerate_pathway Glycerate Pathway Glyoxylate_Cycle Glyoxylate Cycle Two_Glyoxylate 2x Glyoxylate Glyoxylate_Cycle->Two_Glyoxylate Purine_Degradation Purine Degradation Purine_Degradation->Two_Glyoxylate Photorespiration Photorespiration Photorespiration->Two_Glyoxylate TSA This compound Semialdehyde Two_Glyoxylate->TSA This compound-Semialdehyde Synthase (gcl) D_Glycerate D-Glycerate TSA->D_Glycerate This compound Semialdehyde Reductase (tsr) Three_PGA 3-Phosphoglycerate D_Glycerate->Three_PGA Glycerate Kinase Central_Metabolism Central Metabolism Three_PGA->Central_Metabolism

Caption: The Glycerate Pathway for Glyoxylate Assimilation.

Key Enzymes

This compound-Semialdehyde Synthase (EC 4.1.1.47)

Also known as glyoxylate carboligase, this enzyme catalyzes the ligation of two glyoxylate molecules to form this compound semialdehyde and CO2.[11] It is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme and also requires FAD as a cofactor.[3] The gene encoding this enzyme is often denoted as gcl.[12]

This compound Semialdehyde Reductase (EC 1.1.1.60)

This enzyme, also referred to as 2-hydroxy-3-oxopropionate reductase, catalyzes the NAD(P)H-dependent reduction of this compound semialdehyde to D-glycerate.[8][9] It exhibits specificity for the D-isomer of glycerate. The gene is often designated as tsr or glxR.

Quantitative Data

The kinetic properties of the enzymes in the this compound semialdehyde pathway have been characterized in several organisms. The following tables summarize some of the key quantitative data available in the literature.

Table 1: Kinetic Parameters of this compound Semialdehyde Reductase from Ustilago maydis [9]

SubstrateCofactorKm (mM)Vmax (µmol/min/mg)
D-GlycerateNAD+17.7 ± 1.22.5 ± 0.1
L-GlycerateNAD+123.2 ± 8.51.8 ± 0.1
This compound SemialdehydeNADH0.19 ± 0.0310.2 ± 0.3
NADP+-0.08 ± 0.01-
NADPH-0.04 ± 0.01-

Experimental Protocols

Synthesis of this compound Semialdehyde

A common method for the laboratory preparation of this compound semialdehyde involves the enolization of lithium hydroxypyruvate in an alkaline medium.

Materials:

  • Lithium hydroxypyruvate

  • Alkaline solution (e.g., NaOH or KOH)

  • HPLC system for concentration determination

Procedure:

  • Dissolve lithium hydroxypyruvate in an alkaline solution.

  • Allow the enolization reaction to proceed. The conversion rate is typically around 50%.

  • Monitor the reaction and determine the concentration of the resulting this compound semialdehyde using a suitable analytical method such as HPLC.

Purification of this compound-Semialdehyde Synthase (Glyoxylate Carboligase) from E. coli

The following is a general protocol for the purification of recombinant His-tagged this compound-semialdehyde synthase.

dot

Purification_Workflow Start E. coli culture expressing His-tagged GCL Cell_Lysis Cell Lysis (Sonication) Start->Cell_Lysis Centrifugation Centrifugation to remove cell debris Cell_Lysis->Centrifugation IMAC IMAC (Ni-NTA) Chromatography Centrifugation->IMAC Elution Elution with Imidazole IMAC->Elution Desalting Desalting (e.g., PD-10 column) Elution->Desalting Purity_Check Purity Check (SDS-PAGE) Desalting->Purity_Check End Purified GCL Purity_Check->End

Caption: General workflow for the purification of His-tagged GCL.

Procedure:

  • Expression: Express the His-tagged this compound-semialdehyde synthase in a suitable E. coli expression strain.

  • Cell Lysis: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells using sonication or another appropriate method.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • IMAC Purification: Apply the clarified lysate to a Ni-NTA affinity column. Wash the column to remove non-specifically bound proteins.

  • Elution: Elute the bound protein using a buffer containing a high concentration of imidazole.

  • Buffer Exchange: Exchange the buffer of the purified protein using a desalting column.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

Enzyme Assay for this compound Semialdehyde Reductase

The activity of this compound semialdehyde reductase can be determined spectrophotometrically by monitoring the oxidation or reduction of the pyridine (B92270) nucleotide cofactor (NADH or NADPH) at 340 nm.

Reaction Mixture (for reduction of TSA):

  • Buffer (e.g., 50 mM Glycine, pH 8.5)

  • This compound semialdehyde (substrate)

  • NADH or NADPH (cofactor)

  • Enzyme solution

Procedure:

  • Prepare the reaction mixture without the enzyme in a cuvette.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change of absorbance and the molar extinction coefficient of NAD(P)H. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Conclusion and Future Directions

The discovery and characterization of this compound semialdehyde and its associated metabolic pathway have been instrumental in advancing our understanding of microbial and plant carbon metabolism. The glycerate pathway provides a vital link between two-carbon and three-carbon metabolic pools, enabling organisms to thrive on a variety of carbon sources.

For researchers and drug development professionals, the enzymes of this pathway present potential targets for antimicrobial agents, particularly in pathogens that rely on the glyoxylate cycle for survival. Furthermore, a deeper understanding of the regulation of this pathway could inform metabolic engineering efforts aimed at the production of valuable biochemicals.

Future research will likely focus on a more detailed elucidation of the regulatory networks controlling the this compound semialdehyde pathway, the discovery of novel enzymatic activities related to TSA metabolism in diverse organisms, and the exploitation of these enzymes for biotechnological applications.

References

The Unconventional Catalytic Strategy of Tartronate-Semialdehyde Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of tartronate-semialdehyde synthase (TSS), also known as glyoxylate (B1226380) carboligase (GCL). The document is intended for researchers, scientists, and drug development professionals interested in the intricate enzymatic processes and potential therapeutic applications related to glyoxylate metabolism.

Introduction

This compound-semialdehyde synthase (EC 4.1.1.47) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that plays a crucial role in the glyoxylate and dicarboxylate metabolic pathways.[1] It catalyzes the condensation of two molecules of glyoxylate to produce one molecule of this compound semialdehyde and one molecule of carbon dioxide.[1][2] This enzyme is of particular interest due to its unique catalytic mechanism, which deviates from the canonical model for TPP-dependent enzymes. Understanding this mechanism is vital for the development of inhibitors and for potential applications in synthetic biology.

Catalytic Mechanism of this compound-Semialdehyde Synthase

The catalytic cycle of this compound-semialdehyde synthase involves a series of steps orchestrated by the TPP cofactor within a specialized active site. Unlike many other TPP-dependent enzymes, TSS lacks a conserved glutamate (B1630785) residue that is typically involved in the activation of the TPP cofactor.[3] Instead, the enzyme creates a hydrophobic microenvironment that facilitates the activation of TPP.

The key steps in the catalytic mechanism are as follows:

  • TPP Activation: The TPP cofactor, in its iminopyrimidine form, undergoes a proton transfer to form a reactive ylid/carbanion. This is facilitated by the hydrophobic environment of the active site.

  • Nucleophilic Attack: The TPP ylid performs a nucleophilic attack on the carbonyl carbon of the first glyoxylate molecule, forming a covalent intermediate.

  • Decarboxylation: The resulting intermediate undergoes decarboxylation, releasing a molecule of CO2 and forming an enamine intermediate.

  • Second Substrate Binding and Attack: The enamine intermediate then attacks the carbonyl carbon of a second glyoxylate molecule.

  • Product Formation and Release: The resulting adduct rearranges to form this compound semialdehyde and regenerate the TPP cofactor, completing the catalytic cycle.

Signaling Pathways and Experimental Workflows

The study of this compound-semialdehyde synthase involves a range of experimental techniques, from protein expression and purification to detailed kinetic and structural analyses. The following diagrams illustrate the catalytic pathway and a typical experimental workflow for characterizing the enzyme.

Catalytic_Cycle_TSS Catalytic Cycle of this compound-Semialdehyde Synthase TPP TPP Ylid Intermediate1 Covalent Intermediate TPP->Intermediate1 Nucleophilic Attack Glyoxylate1 Glyoxylate (1) Glyoxylate1->Intermediate1 CO2 CO2 Intermediate1->CO2 Enamine Enamine Intermediate Intermediate1->Enamine Decarboxylation Intermediate2 Adduct Enamine->Intermediate2 Nucleophilic Attack Glyoxylate2 Glyoxylate (2) Glyoxylate2->Intermediate2 TSA This compound Semialdehyde Intermediate2->TSA Rearrangement Regenerated_TPP Regenerated TPP Intermediate2->Regenerated_TPP Release Regenerated_TPP->TPP Cycle Restart Experimental_Workflow_TSS Experimental Workflow for TSS Characterization cluster_cloning Gene Cloning and Mutagenesis cluster_expression Protein Expression and Purification cluster_characterization Biochemical and Structural Characterization Cloning Cloning of gcl gene into expression vector Mutagenesis Site-Directed Mutagenesis Cloning->Mutagenesis Optional Expression Overexpression in E. coli Cloning->Expression Mutagenesis->Expression Purification Affinity Chromatography (e.g., Ni-NTA) Expression->Purification ActivityAssay Enzyme Activity Assay Purification->ActivityAssay StructuralStudies X-ray Crystallography Purification->StructuralStudies KineticAnalysis Kinetic Parameter Determination ActivityAssay->KineticAnalysis

References

Biochemical Properties of Tartronate Semialdehyde Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartronate semialdehyde reductase (TSR), also known as 2-hydroxy-3-oxopropionate reductase (EC 1.1.1.60), is a key enzyme in the metabolism of various organisms.[1][2][3] It belongs to the β-hydroxyacid dehydrogenase family and plays a crucial role in the final step of D-glycerate biosynthesis by catalyzing the reversible reduction of this compound semialdehyde to D-glycerate, utilizing NADH or NADPH as a cofactor.[1][4][5][6] This enzyme is integral to the degradation pathways of D-glucarate and D-galactarate and has been identified as a rate-limiting step in glycerol (B35011) assimilation in certain fungi.[1][7][8][9][10] Understanding the biochemical properties of TSR is essential for applications in metabolic engineering and as a potential target for drug development.

Enzyme Kinetics and Substrate Specificity

The kinetic properties of this compound semialdehyde reductase have been characterized, particularly from the fungus Ustilago maydis (rTsr1). The enzyme exhibits a strong preference for D-glycerate and demonstrates dual cofactor specificity.[1][11]

Quantitative Kinetic Data
SubstrateCofactorKm (mM)Vmax (µmol/min/mg)Reference
D-GlycerateNAD+17.7Not specified[1]
L-GlycerateNAD+123.2Not specified[1]
Tartronic SemialdehydeNADH0.19 ± 0.03Not specified[1]
Substrate and Cofactor Specificity of rTsr1

The purified recombinant TSR from Ustilago maydis (rTsr1) was tested against various substrates. The highest activity was observed with DL-glycerate, followed by D-glycerate. The enzyme showed significantly lower activity with L-glycerate and negligible activity with 6-phosphogluconic acid, β-hydroxybutyric acid, and D-threonine. The enzyme demonstrated activity with both NAD+ and NADP+ as cofactors.[1]

Structural Properties

The three-dimensional structure of this compound semialdehyde reductase from Salmonella typhimurium has been resolved by X-ray crystallography to a resolution of 1.65 Å.[4][6][12] The enzyme is a member of the structurally related β-hydroxyacid dehydrogenase family.[1][13]

Key structural features include:

  • A putative NADPH binding site.[4][12]

  • The active site, which in the crystal structure, contains an L-tartrate molecule that likely mimics the binding of the product, glycerate.[4][12]

  • The presence of a Rossmann fold-like nucleotide-binding domain at the N-terminus, which is a characteristic feature of dinucleotide-binding enzymes.[14]

Metabolic Significance

This compound semialdehyde reductase is a crucial enzyme in several metabolic pathways, primarily in the catabolism of acidic sugars.

D-Glucarate and D-Galactarate Degradation

In organisms like E. coli, TSR is part of the pathway that degrades D-glucarate and D-galactarate. In this pathway, these sugars are converted to this compound semialdehyde, which is then reduced by TSR to D-glycerate. D-glycerate can then be phosphorylated to enter central metabolism.[7][9][10]

metabolics_pathway cluster_pathway D-Glucarate/D-Galactarate Degradation cluster_cofactors Cofactor Regeneration D_Glucarate D-Glucarate / D-Galactarate Intermediates ... D_Glucarate->Intermediates Multiple Steps TSA This compound Semialdehyde Intermediates->TSA D_Glycerate D-Glycerate TSA->D_Glycerate this compound Semialdehyde Reductase (TSR) TSA->D_Glycerate Glycolysis Central Metabolism (e.g., Glycolysis) D_Glycerate->Glycolysis Glycerate Kinase NADH NADH + H+ NAD NAD+ NADH->NAD

Diagram 1: Role of TSR in D-Glucarate/D-Galactarate Degradation.

Experimental Protocols

Expression and Purification of Recombinant this compound Semialdehyde Reductase (from Ustilago maydis)
  • Gene Expression : The cDNA encoding TSR (e.g., Um02592) is expressed in E. coli, often with a hexa-histidine tag to facilitate purification. To enhance the production of soluble protein, induction of expression is typically performed at a reduced temperature, such as 25°C.[1]

  • Purification : The recombinant protein is purified from the soluble fraction of E. coli lysate using affinity chromatography, such as with a Ni-chelating column. This single-step purification can yield a protein with greater than 95% homogeneity.[1]

Enzyme Activity Assay

The activity of this compound semialdehyde reductase can be measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.[1]

Oxidation Reaction (Glycerate to this compound Semialdehyde):

  • Reaction Mixture :

    • Substrate (e.g., 25 mM DL-glycerate, D-glycerate, or L-glycerate)

    • Cofactor (10 mM NAD+ or NADP+)

    • Purified enzyme (e.g., 1.0 µg of rTsr1)

  • Procedure : The reaction is initiated by the addition of the enzyme, and the increase in absorbance at 340 nm due to the production of NADH or NADPH is monitored.[1]

Reduction Reaction (this compound Semialdehyde to Glycerate):

  • Reaction Mixture :

    • Substrate (tartronic semialdehyde)

    • Cofactor (NADH or NADPH)

    • Purified enzyme

  • Procedure : The decrease in absorbance at 340 nm due to the oxidation of NADH or NADPH is monitored.

Calculation of Enzyme Activity:

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of NADH or NADPH per minute under the specified conditions (e.g., 40°C). The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH or NADPH at 340 nm.[1]

experimental_workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Biochemical Characterization TSR_cDNA TSR cDNA Expression_Vector Expression Vector TSR_cDNA->Expression_Vector Ligation E_coli E. coli Transformation and Expression Expression_Vector->E_coli Cell_Lysis Cell Lysis E_coli->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chromatography Purified_TSR Purified TSR Affinity_Chromatography->Purified_TSR Enzyme_Assay Enzyme Activity Assay (Spectrophotometry) Purified_TSR->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis

Diagram 2: General Experimental Workflow for TSR Characterization.

Conclusion

This compound semialdehyde reductase is a structurally and functionally characterized enzyme with a significant role in microbial and potentially other eukaryotic metabolic pathways. Its well-defined biochemical properties, including its kinetics and substrate specificity, provide a solid foundation for further research. This information is valuable for metabolic engineering efforts aimed at, for example, improving the bioconversion of glycerol into higher-value products, as well as for the rational design of inhibitors for drug development applications.[1][8]

References

The Role of Tartronate in Microbial Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Tartronate and its intermediate, this compound semialdehyde, are key players in a specialized metabolic route in various microorganisms, known as the glycerate pathway. This pathway provides a crucial link between C2 compounds, such as glyoxylate (B1226380), and the central carbon metabolism. Understanding this pathway is essential for researchers in microbiology, biochemistry, and for professionals in drug development exploring novel metabolic engineering strategies and potential antimicrobial targets. This guide provides an in-depth look at the core enzymes, regulatory aspects, and experimental methodologies associated with this compound metabolism.

The Core Metabolic Pathway: From Glyoxylate to Glycolysis

The central role of this compound metabolism is to convert glyoxylate, a product of pathways like the glyoxylate cycle or the degradation of allantoin (B1664786) and dichloroacetate, into D-glycerate.[1] D-glycerate is then phosphorylated to enter the preparatory phase of glycolysis. This conversion is primarily accomplished through a two-step process catalyzed by two key enzymes: glyoxylate carboligase and this compound semialdehyde reductase.

The overall transformation can be summarized as: 2 Glyoxylate → this compound Semialdehyde + CO₂ → D-Glycerate

The D-glycerate is subsequently phosphorylated by glycerate 2-kinase to form 2-phosphoglycerate, a direct intermediate of the glycolytic pathway.[2]

Key Enzymes and Reactions

a) Glyoxylate Carboligase (EC 4.1.1.47)

Also known as this compound-semialdehyde synthase, this thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the condensation of two glyoxylate molecules to form one molecule of this compound semialdehyde, releasing carbon dioxide in the process.[1]

  • Reaction: 2 Glyoxylate → this compound semialdehyde + CO₂

  • Mechanism: The reaction involves the TPP cofactor attacking the carbonyl carbon of the first glyoxylate molecule, followed by decarboxylation. The resulting intermediate then performs a nucleophilic attack on a second glyoxylate molecule to yield this compound semialdehyde.[1]

b) this compound Semialdehyde Reductase (TSR) (EC 1.1.1.60)

TSR is a member of the β-hydroxyacid dehydrogenase family and catalyzes the reversible, NAD(P)H-dependent reduction of this compound semialdehyde to D-glycerate.[3][4] This enzyme is crucial as it represents the final step in the synthesis of glycerate from glyoxylate.[5] While widely distributed in bacteria, eukaryotic versions have also been identified and characterized, highlighting their role in glycerol (B35011) assimilation in fungi like Ustilago maydis.[3][4]

  • Reaction: this compound semialdehyde + NAD(P)H + H⁺ ↔ D-Glycerate + NAD(P)⁺

  • Cofactor Specificity: Some TSRs show dual specificity for both NADH and NADPH.[3][4]

c) Glycerate 2-Kinase (GK-II) (EC 2.7.1.-)

Glycerate 2-kinase phosphorylates D-glycerate at the second carbon, producing 2-phosphoglycerate (2PG), which directly enters the central metabolic pathway of glycolysis.[2] This enzyme is distinct from the more common glycerate 3-kinase (GarK or GK-I family). The GK-II family has a unique protein fold and is found across all three domains of life.[2]

  • Reaction: D-Glycerate + ATP → 2-Phospho-D-glycerate + ADP

The following diagram illustrates the core this compound metabolic pathway and its integration with central metabolism.

Tartronate_Pathway cluster_glyoxylate Glyoxylate Sources cluster_this compound Glycerate Pathway cluster_glycolysis Central Metabolism Glyoxylate_Cycle Glyoxylate Cycle Glyoxylate Glyoxylate (x2) Glyoxylate_Cycle->Glyoxylate Allantoin_Deg Allantoin Degradation Allantoin_Deg->Glyoxylate DCA_Deg Dichloroacetate Degradation DCA_Deg->Glyoxylate TSA This compound Semialdehyde Glyoxylate->TSA Glyoxylate Carboligase CO2_out CO₂ Glycerate D-Glycerate TSA->Glycerate this compound Semialdehyde Reductase (TSR) PG2 2-Phosphoglycerate Glycerate->PG2 Glycerate 2-Kinase Glycolysis Glycolysis PG2->Glycolysis

Core this compound Metabolic Pathway and its link to Glycolysis.

Contextual Roles in Microbial Metabolism

The glycerate pathway is not ubiquitous but is critical under specific metabolic conditions or in organisms utilizing certain substrates.

  • Glycerol Assimilation: In the fungus Ustilago maydis, this compound Semialdehyde Reductase (TSR) was identified as a rate-limiting step in the assimilation and bioconversion of glycerol.[3][4] Overexpression of the TSR gene led to improved glycerol utilization and a 40.4% increase in the production of glycolipids, which are valuable biosurfactants.[4]

  • Dichloroacetate (DCA) Degradation: In anaerobic bacteria such as "Candidatus Dichloromethanomonas elyunquensis", DCA is metabolized by a haloacid dehalogenase to glyoxylate.[6] This glyoxylate is then funneled into the glycerate pathway, with glyoxylate carboligase being highly abundant in DCA-grown cells, demonstrating a fermentative catabolic route.[6]

  • Purine Catabolism: In some fluorescent pseudomonads, the degradation of purines leads to the production of glyoxylate, which is subsequently converted to pyruvate (B1213749) via the glycerate pathway.[5]

Quantitative Data Summary

The kinetic properties of the enzymes in the this compound pathway are crucial for understanding metabolic flux and for engineering applications. The following tables summarize available quantitative data from studies on TSR from Ustilago maydis and GK-II from Thermotoga maritima.

Table 1: Kinetic Parameters of this compound Semialdehyde Reductase (rTsr1) from Ustilago maydis

Substrate Km Vmax (µmol/min/mg)
D-Glycerate 17.7 ± 2.3 mM 1.14 ± 0.15
L-Glycerate 123.2 ± 21.8 mM 0.03 ± 0.01
Tartronic semialdehyde 0.19 ± 0.03 mM 0.17 ± 0.03
β-NADP⁺ 0.30 ± 0.04 µM 0.93 ± 0.07
β-NADH 14.29 ± 3.1 µM 5.07 ± 0.39

Data sourced from Liu et al. (2011).[4]

Table 2: Effects of tsr1 Gene Expression on Glycerol Metabolism in Ustilago maydis

Strain Cell Biomass (g/L) Glycolipid Production (g/L) Residual Glycerol (g/L)
Wild-Type (WT) 5.96 ± 0.43 14.88 ± 2.15 16.34 ± 1.44
tsr1 Over-expression (tsr1gpd) 6.41 ± 0.30 20.89 ± 3.02 15.78 ± 0.96
tsr1 Knockout (tsr1Δ) 6.40 ± 0.33 8.15 ± 0.13 19.10 ± 0.55

Data represents measurements after 14 days of culture in a medium with 50 g/L initial glycerol. Sourced from Liu et al. (2011).[4]

Table 3: Kinetic Parameters of Glycerate 2-Kinase (TM1585) from Thermotoga maritima

Substrate Apparent Km
D-Glycerate 0.15 mM
ATP 0.095 mM

Data sourced from Yang et al. (2007).[2]

Experimental Protocols

Detailed methodologies are critical for the accurate study of these metabolic pathways. Below are protocols for the expression and purification of recombinant TSR and its subsequent enzyme activity assay, based on methodologies described in the literature.

Protocol for Recombinant TSR Expression and Purification

This protocol is adapted from the study of Tsr1 from Ustilago maydis expressed in E. coli.[3]

  • Cloning and Transformation: The cDNA of the target TSR gene is cloned into an expression vector (e.g., pET vector with an N-terminal His₆-tag). The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: A single colony is used to inoculate a starter culture in LB medium with appropriate antibiotics, grown overnight at 37°C. This is then used to inoculate a larger culture volume. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Protein expression is induced by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. The culture is then incubated for an additional 16-20 hours at a lower temperature (e.g., 25°C) to enhance soluble protein expression.

  • Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-Cl, pH 7.0, containing 1 mM DTT and protease inhibitors like PMSF). Cells are disrupted by sonication on ice, and the insoluble debris is removed by centrifugation (e.g., 14,000 x g for 30 min at 4°C).

  • Affinity Chromatography: The supernatant (crude extract) is loaded onto a Ni-NTA affinity column (e.g., HisTrap FF) pre-equilibrated with a binding buffer (e.g., Lysis buffer + 500 mM NaCl + 20 mM imidazole).

  • Washing and Elution: The column is washed with the binding buffer to remove non-specifically bound proteins. The recombinant His-tagged TSR is then eluted using an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 200-500 mM).

  • Protein Quantification: The concentration of the purified protein is determined using a standard method like the Bradford assay. Protein purity is assessed by SDS-PAGE.[3]

Protocol for TSR Enzyme Activity Assay

TSR activity can be measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH or reduction of NAD⁺.[3]

  • Reaction Mixture Preparation (Oxidation of Glycerate):

    • Buffer: 50 mM Glycine, pH 8.5.

    • Cofactor: 100 µM β-NAD⁺ or β-NADP⁺.

    • Substrate: 2 mM DL-Glyceric acid.

  • Assay Procedure:

    • Pipette 190 µL of the reaction mixture into a 96-well plate or a cuvette.

    • Pre-warm the mixture to the desired temperature (e.g., 40°C).

    • Initiate the reaction by adding 10 µL of the purified enzyme preparation.

    • Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer (e.g., a plate reader).

  • Calculation of Activity:

    • Enzyme activity is calculated based on the rate of NAD(P)H production. One unit of activity is defined as the amount of enzyme that produces 1 µmol of NAD(P)H per minute.

    • The calculation uses the Beer-Lambert law and the molar extinction coefficient of NADH (6220 L·mol⁻¹·cm⁻¹) or NADPH (6270 L·mol⁻¹·cm⁻¹).[3]

  • Kinetic Analysis: To determine Km and Vmax values, the assay is repeated with varying concentrations of one substrate while keeping the cofactor concentration saturating, and vice versa.[4]

The following diagram outlines a typical workflow for the characterization of a metabolic enzyme like TSR.

Experimental_Workflow cluster_assays Enzyme Characterization start Target Gene Identification cloning Cloning into Expression Vector start->cloning expression Recombinant Protein Expression in Host (e.g., E. coli) cloning->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification verification Purity Verification (SDS-PAGE, Western Blot) purification->verification activity_assay Spectrophotometric Activity Assay verification->activity_assay kinetics Kinetic Parameter Determination (Km, Vmax) activity_assay->kinetics phys_chem Biophysical Characterization (pH/Temp Optima, Stability) activity_assay->phys_chem end Functional Annotation kinetics->end phys_chem->end

General experimental workflow for enzyme characterization.

Implications for Drug Development and Biotechnology

While not a direct target for conventional antibiotics, the this compound metabolic pathway holds significance in biotechnology and specialized antimicrobial strategies.

  • Metabolic Engineering: As demonstrated in U. maydis, manipulating the expression of pathway enzymes like TSR can significantly enhance the bioconversion of low-value feedstocks like glycerol into high-value products such as biosurfactants.[4] This presents opportunities for developing sustainable bioprocesses.

  • Niche-Specific Antimicrobial Targets: For pathogens that rely on specific metabolic pathways for survival in a particular host environment (e.g., utilizing glyoxylate derived from fat metabolism), the enzymes of the glycerate pathway could represent potential targets for novel, narrow-spectrum antimicrobial agents. A drug inhibiting this pathway would be highly specific and potentially less prone to inducing broad resistance.

Conclusion

The metabolism of this compound via the glycerate pathway is a specialized but vital route for connecting C2 compounds to central metabolism in a range of microorganisms. The core enzymes—glyoxylate carboligase, this compound semialdehyde reductase, and glycerate 2-kinase—are well-defined, and their manipulation has shown promise for biotechnological applications. A thorough understanding of the kinetics, regulation, and physiological role of this pathway provides a foundation for future research in metabolic engineering and the development of novel therapeutic strategies.

References

Tartronate Semialdehyde: A Pivotal Precursor in Glycerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerate and its phosphorylated derivatives are central molecules in metabolism, playing crucial roles in glycolysis, gluconeogenesis, and serine biosynthesis.[1][2][3] The synthesis of glycerate can proceed through various pathways, with one significant route involving the precursor tartronate semialdehyde. This pathway is particularly important in organisms that utilize two-carbon compounds for growth.[4] This technical guide provides a comprehensive overview of the enzymatic conversion of this compound semialdehyde to glycerate, focusing on the key enzymes, their kinetics, detailed experimental protocols, and the broader metabolic context.

The Core Biochemical Pathway

The synthesis of glycerate from C2 precursors via this compound semialdehyde involves a two-step enzymatic process. The pathway begins with the condensation of two molecules of glyoxylate (B1226380) to form this compound semialdehyde, which is subsequently reduced to glycerate.

Step 1: Synthesis of this compound Semialdehyde

The formation of this compound semialdehyde from glyoxylate is catalyzed by This compound-semialdehyde synthase , also known as glyoxylate carboligase (GCL) (EC 4.1.1.47).[3][5] This enzyme facilitates the condensation of two glyoxylate molecules, with the release of one molecule of carbon dioxide.[6]

Reaction: 2 Glyoxylate → this compound semialdehyde + CO₂

GCL is a thiamine (B1217682) pyrophosphate (TPP) and flavin adenine (B156593) dinucleotide (FAD) dependent enzyme.[3][5] The mechanism involves the TPP cofactor acting as a carbanion nucleophile to attack one molecule of glyoxylate, which is then decarboxylated. The resulting intermediate then attacks a second molecule of glyoxylate to form this compound semialdehyde.[3]

Step 2: Reduction to Glycerate

The final step in this pathway is the reduction of this compound semialdehyde to glycerate, a reaction catalyzed by This compound semialdehyde reductase (TSR) (EC 1.1.1.60).[7] This enzyme belongs to the β-hydroxyacid dehydrogenase family and utilizes NAD(P)H as a reducing agent.[7]

Reaction: this compound semialdehyde + NAD(P)H + H⁺ → D-Glycerate + NAD(P)⁺

TSR exhibits stereospecificity, typically producing D-glycerate.[7] The enzyme can utilize both NADH and NADPH as cofactors, although the preference can vary between organisms.[7]

Enzyme Characteristics and Kinetics

A thorough understanding of the kinetic parameters of GCL and TSR is essential for pathway engineering and drug development. The available data, while not exhaustive across all organisms, provides valuable insights into their function.

This compound-Semialdehyde Synthase (Glyoxylate Carboligase) - GCL

GCL is a key enzyme in the glyoxylate cycle, enabling the utilization of two-carbon compounds.[4] Its activity is crucial for bypassing the CO₂-evolving steps of the tricarboxylic acid (TCA) cycle.

Table 1: Kinetic Parameters and Properties of Glyoxylate Carboligase (GCL)

OrganismSubstrateKmVmaxkcatOptimal pHOptimal Temperature (°C)Cofactors
Escherichia coliGlyoxylate---7.0-7.7 (Wild Type)[8]-Thiamine pyrophosphate (TPP), FAD, Mg²⁺[3][5]
Escherichia coli (V51D mutant)Glyoxylate---6.0-6.2[8]-TPP, FAD, Mg²⁺
Rhodobacter sphaeroidesGlyoxylate (with Acetyl-CoA)3.1 mM[9]-----
Rhodobacter sphaeroidesGlyoxylate (with Propionyl-CoA)4.1 mM[9]-----

Note: Data for GCL is limited. The provided Km values for Rhodobacter sphaeroides are for a malyl-CoA lyase with promiscuous activity.

This compound Semialdehyde Reductase (TSR)

TSR is the terminal enzyme in this pathway, producing the final glycerate product. Its efficiency can be a rate-limiting step in glycerol (B35011) assimilation and bioconversion in some organisms.[7]

Table 2: Kinetic Parameters and Properties of this compound Semialdehyde Reductase (TSR)

OrganismSubstrateKmVmax (µmol/min/mg)kcat (s⁻¹)Optimal pHOptimal Temperature (°C)Cofactors
Ustilago maydisThis compound semialdehyde0.19 ± 0.03 mM[10]0.17 ± 0.03[10]-5.5 (for reduction)40[10]NAD(P)H[7]
Ustilago maydisD-Glycerate17.7 ± 2.3 mM[10]1.14 ± 0.15[10]--40[10]NAD(P)⁺
Ustilago maydisL-Glycerate123.2 ± 21.8 mM[10]0.03 ± 0.01[10]--40[10]NAD(P)⁺
Pseudomonas syringaeThis compound semialdehyde-----NAD⁺[11]
Salmonella typhimuriumThis compound semialdehyde---~6.5-7.5 (optimal growth)[12]~37 (optimal growth)NAD⁺[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis of glycerate from this compound semialdehyde.

Protocol 1: Synthesis and Preparation of this compound Semialdehyde

This compound semialdehyde is not readily commercially available and often needs to be synthesized for use as a substrate in enzymatic assays. One common method is through the enolization of hydroxypyruvate.[7]

Materials:

  • Lithium hydroxypyruvate

  • Alkaline medium (e.g., NaOH solution)

  • HPLC system for concentration determination

Procedure:

  • Prepare a solution of lithium hydroxypyruvate in an alkaline medium. The exact concentration and pH will need to be optimized, but a starting point is a pH above 7.

  • Allow the enolization reaction to proceed. This conversion is typically not complete, with a reported conversion rate of approximately 50%.[7]

  • Monitor the formation of this compound semialdehyde and determine its concentration using an appropriate analytical method, such as HPLC.

  • The resulting solution containing a mixture of hydroxypyruvate and this compound semialdehyde can be used for enzymatic assays, with the concentration of this compound semialdehyde accurately determined.

Protocol 2: Assay of this compound Semialdehyde Reductase (TSR) Activity

The activity of TSR is typically measured spectrophotometrically by monitoring the oxidation of NAD(P)H at 340 nm.[7]

Materials:

  • Spectrophotometer capable of reading at 340 nm (e.g., Tecan Infinite® M200 plate reader)

  • Reaction buffer: 50 mM Glycine, pH 8.5 (for the reverse reaction) or a buffer with a pH of 5.5 for the forward (reduction) reaction.

  • Substrate:

    • For the reverse reaction (oxidation of glycerate): 2 mM DL-glyceric acid.[7]

    • For the forward reaction (reduction of this compound semialdehyde): A known concentration of synthesized this compound semialdehyde.

  • Cofactor: 100 µM β-NAD⁺ or β-NADP⁺ (for oxidation) or β-NADH or β-NADPH (for reduction).[7]

  • Enzyme preparation (purified or cell extract)

Procedure:

  • Pre-warm the reaction mixture (buffer, substrate, and cofactor) to the desired temperature (e.g., 40°C).[10]

  • Initiate the reaction by adding a small volume of the enzyme preparation (e.g., 10 µl) to the pre-warmed reaction mixture (e.g., 190 µl).

  • Immediately monitor the change in absorbance at 340 nm over time. For the reduction of this compound semialdehyde, the absorbance will decrease as NADH/NADPH is oxidized. For the oxidation of glycerate, the absorbance will increase as NAD⁺/NADP⁺ is reduced.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH or NADPH at 340 nm (ε = 6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.[7]

Protocol 3: Coupled Assay for Glyoxylate Carboligase (GCL) Activity

The activity of GCL can be determined using a coupled enzyme assay with TSR.[11] The production of this compound semialdehyde by GCL is coupled to its reduction by TSR, and the resulting oxidation of NADH is monitored.

Materials:

  • All materials listed for the TSR assay (Protocol 2).

  • Glyoxylate solution (substrate for GCL).

  • Purified this compound Semialdehyde Reductase (TSR) as the coupling enzyme.

  • Thiamine pyrophosphate (TPP) and MgCl₂ (cofactors for GCL).

Procedure:

  • Prepare a reaction mixture containing the reaction buffer (e.g., 100 mM sodium phosphate (B84403), pH 8.0), 5 mM MgCl₂, 0.28 mM NADH, 0.5 mM TPP, and an excess of purified TSR.[11]

  • Add the GCL enzyme preparation to the mixture.

  • Initiate the reaction by adding glyoxylate to a final concentration of 10 mM.[11]

  • Immediately monitor the decrease in absorbance at 340 nm as NADH is consumed by TSR to reduce the this compound semialdehyde produced by GCL.

  • The rate of NADH oxidation is directly proportional to the rate of this compound semialdehyde production by GCL.

Protocol 4: Quantification of Glycerate by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of glycerate produced in enzymatic reactions.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index).

  • Ion-exchange column (e.g., Aminex HPX-87C, 300 mm x 7.8 mm).[13]

  • Mobile phase: Dilute sulfuric acid (e.g., 3 mM H₂SO₄).[13]

  • Glycerate standard for calibration.

  • Syringe filters (0.22 µm) for sample preparation.

Sample Preparation:

  • Stop the enzymatic reaction at various time points by adding a quenching agent (e.g., acid or by heat inactivation).

  • Centrifuge the reaction mixture to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The filtered sample is now ready for HPLC analysis.

HPLC Method:

  • Column: Aminex HPX-87C (300 mm x 7.8 mm).[13]

  • Mobile Phase: Isocratic elution with 3 mM H₂SO₄.[13]

  • Flow Rate: 0.5 mL/min.[13]

  • Column Temperature: 70°C.[13]

  • Detection:

    • UV at 210 nm for carbonyl-containing compounds.[13]

    • Refractive Index (RI) detector can also be used.

  • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using known concentrations of a glycerate standard. The concentration of glycerate in the enzymatic reaction samples can then be determined by comparing their peak areas to the calibration curve.

Visualizations

Biochemical Pathway

Glycerate_Synthesis_Pathway Glyoxylate1 Glyoxylate GCL Glyoxylate Carboligase (GCL) Glyoxylate1->GCL Glyoxylate2 Glyoxylate Glyoxylate2->GCL TSA This compound Semialdehyde TSR This compound Semialdehyde Reductase (TSR) TSA->TSR Glycerate D-Glycerate CO2 CO2 NADH NAD(P)H + H+ NADH->TSR NAD NAD(P)+ GCL->TSA GCL->CO2 TSR->Glycerate TSR->NAD

Caption: Pathway of D-Glycerate synthesis from glyoxylate.

Experimental Workflow: TSR Assay

TSR_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Reaction Buffer (e.g., 50mM Glycine, pH 8.5) Mix_Reagents Mix Buffer, Substrate, and Cofactor Prep_Buffer->Mix_Reagents Prep_Substrate Prepare Substrate (e.g., 2mM DL-Glycerate) Prep_Substrate->Mix_Reagents Prep_Cofactor Prepare Cofactor (e.g., 100µM NAD+) Prep_Cofactor->Mix_Reagents Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Initiate with Enzyme Prep_Enzyme->Add_Enzyme Pre_Incubate Pre-incubate at 40°C Mix_Reagents->Pre_Incubate Pre_Incubate->Add_Enzyme Measure_Abs Monitor Absorbance at 340nm Add_Enzyme->Measure_Abs Calc_Rate Calculate Initial Rate (ΔAbs/min) Measure_Abs->Calc_Rate Calc_Activity Calculate Enzyme Activity (U/mg) Calc_Rate->Calc_Activity

Caption: Workflow for the spectrophotometric assay of TSR.

Logical Relationship: Coupled GCL-TSR Assay

Coupled_Assay_Logic GCL_Reaction GCL Reaction: 2 Glyoxylate -> TSA + CO2 TSR_Reaction TSR Reaction (Coupling): TSA + NADH -> Glycerate + NAD+ GCL_Reaction->TSR_Reaction TSA produced Measurement Measurement: Decrease in NADH Absorbance at 340nm TSR_Reaction->Measurement NADH consumed

Caption: Principle of the coupled GCL-TSR enzyme assay.

Conclusion

The enzymatic pathway from glyoxylate to glycerate via this compound semialdehyde represents a key metabolic route in various organisms. Understanding the enzymes involved, their kinetics, and the methodologies to study them is crucial for applications in metabolic engineering, drug discovery, and fundamental biochemical research. This guide provides a foundational framework for researchers in these fields, offering detailed protocols and a summary of the current knowledge. Further research to elucidate the kinetic properties of these enzymes from a wider range of organisms will undoubtedly enhance our ability to manipulate this important pathway for biotechnological and therapeutic purposes.

References

The Inhibitory Characteristics of Tartronate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the inhibitory properties of tartronate and its derivatives. This compound, in its various forms, has demonstrated significant inhibitory activity against key metabolic enzymes, making it a subject of interest for drug discovery and metabolic research. This document outlines the core inhibitory characteristics, provides detailed experimental methodologies, and visualizes the associated metabolic pathways.

Executive Summary

This compound and its derivatives, particularly this compound Semialdehyde Phosphate (B84403) (TSP), have been identified as potent inhibitors of crucial enzymes in central metabolic pathways. The primary targets discussed in this guide are enolase , a key enzyme in glycolysis, and malic enzyme , which is involved in the tricarboxylic acid (TCA) cycle and plays a role in cancer metabolism. This guide synthesizes the available quantitative data, details the experimental protocols for assessing inhibition, and provides clear visualizations of the underlying biochemical pathways to support further research and development.

Inhibitory Profile of this compound Derivatives

The inhibitory activity of this compound is specific to its form and the target enzyme. The most well-characterized interactions are the inhibition of yeast enolase by this compound Semialdehyde Phosphate (TSP) and the inhibition of malic enzyme by meso-tartrate (B1217512) and this compound.

Inhibition of Enolase by this compound Semialdehyde Phosphate (TSP)

Enolase (Phosphopyruvate Hydratase) is a critical enzyme in the glycolytic pathway, catalyzing the dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP). TSP has been shown to be a potent inhibitor of yeast enolase. TSP exists in equilibrium between its enol and aldehyde forms, with both demonstrating inhibitory activity.[1]

Quantitative Inhibition Data

The following table summarizes the reported inhibition constants (Ki) for the interaction between TSP and yeast enolase.

Inhibitor FormApparent KiTrue Ki (for aldehyde)Initial Ki (for enol)Binding Characteristics
Enol of TSP100 nM-~200 nMSlow binding (t1/2 ≈ 15s)
Aldehyde of TSP5 µM50-250 nM--

Data sourced from Anderson et al.[1]

The true Ki for the aldehyde form is significantly lower than its apparent Ki because it is 95-99% hydrated in solution.[1]

Inhibition of Malic Enzyme by this compound and Meso-tartrate

Malic enzyme catalyzes the oxidative decarboxylation of malate (B86768) to pyruvate (B1213749). This enzyme is a potential therapeutic target, particularly in cancer, due to its role in providing NADPH for fatty acid synthesis and pyruvate to support anabolic metabolism.[2]

  • Meso-tartrate has been shown to inhibit the oxidative decarboxylation of malate by competing with malate for the active site of the malic enzyme from Solanum tuberosum.[3]

  • This compound (2-hydroxymalonate) was identified as a noncompetitive inhibitor of the cytosolic NADP+-dependent malic enzyme from a human breast cancer cell line with respect to L-malate.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's inhibitory characteristics.

Synthesis and Preparation of this compound Semialdehyde Phosphate (TSP)

The synthesis of TSP is a prerequisite for studying its inhibitory effects on enolase.

Protocol: Enzymatic Synthesis of TSP

  • Reaction Mixture: Prepare a reaction mixture containing β-hydroxypyruvate, ATP, MgCl2, and pyruvate kinase in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C).

  • Monitoring: The formation of the enol of TSP can be monitored spectrophotometrically by the decrease in absorbance at 340 nm due to the oxidation of NADH in a coupled assay system if a dehydrogenase is used to reduce the β-hydroxypyruvate. The tautomerization of the enol to the aldehyde form can be followed by an increase in absorbance at 240 nm.[1]

  • Purification: The resulting TSP can be purified using standard chromatographic techniques.

Enolase Inhibition Assay

A continuous spectrophotometric rate determination method can be used to assess the inhibitory activity of TSP on enolase.

Protocol: Spectrophotometric Enolase Inhibition Assay

  • Reagents:

    • Triethanolamine buffer (100 mM, pH 7.4)

    • 2-Phosphoglycerate (DPG) solution (56 mM)

    • β-NADH solution (7 mM)

    • MgSO4/KCl solution (25 mM MgSO4, 100 mM KCl)

    • ADP solution (20 mM)

    • Pyruvate Kinase/L-Lactic Dehydrogenase (PK/LDH) enzyme mixture

    • Enolase enzyme solution (0.25 - 0.5 units/ml)

    • This compound Semialdehyde Phosphate (TSP) solution at various concentrations.

  • Assay Procedure:

    • In a cuvette, combine the buffer, DPG, β-NADH, MgSO4/KCl, ADP, and PK/LDH.

    • Add the enolase enzyme solution to the test cuvettes and an equal volume of enzyme diluent to the blank cuvette.

    • For inhibition studies, pre-incubate the enolase with various concentrations of TSP for a set period before initiating the reaction.

    • Equilibrate the mixture to 25°C and monitor the absorbance at 340 nm until a constant reading is obtained.

    • Initiate the reaction by adding the substrate, 2-phosphoglycerate.

    • Record the decrease in absorbance at 340 nm for approximately 5 minutes. The rate of decrease is proportional to the enolase activity.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340nm/min) from the linear portion of the curve.

    • Determine the percent inhibition at each TSP concentration relative to the uninhibited control.

    • Plot percent inhibition versus TSP concentration to determine the IC50 value.

    • To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (2-PGA) and the inhibitor (TSP) and analyze the data using Lineweaver-Burk or other kinetic plots.

Signaling Pathways and Mechanisms of Inhibition

The inhibitory actions of this compound derivatives impact fundamental metabolic pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition.

Glycolysis and the Point of Enolase Inhibition

This compound semialdehyde phosphate (TSP) inhibits enolase, the ninth enzyme in the glycolytic pathway, thereby blocking the conversion of 2-phosphoglycerate to phosphoenolpyruvate. This action disrupts the energy-producing payoff phase of glycolysis.

Glycolysis_Inhibition cluster_glycolysis Glycolysis Payoff Phase Glyceraldehyde_3P Glyceraldehyde 3-phosphate BPG_1_3 1,3-Bisphosphoglycerate Glyceraldehyde_3P->BPG_1_3 GAPDH PGA_3 3-Phosphoglycerate BPG_1_3->PGA_3 PGK PGA_2 2-Phosphoglycerate PGA_3->PGA_2 PGM PEP Phosphoenolpyruvate PGA_2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK Inhibitor This compound Semialdehyde Phosphate (TSP) Enolase_Node Enolase Inhibitor->Enolase_Node

Caption: Inhibition of Enolase by TSP in the Glycolytic Pathway.

Malic Enzyme in Metabolism and Point of Inhibition

Malic enzyme provides a crucial link between the TCA cycle and anabolic pathways by producing pyruvate and NADPH. This compound and meso-tartrate inhibit this enzyme, which can impact cancer cell metabolism by reducing the supply of biosynthetic precursors.

Malic_Enzyme_Inhibition cluster_tca TCA Cycle & Anaplerosis cluster_anabolism Anabolic Pathways Malate Malate Pyruvate_TCA Pyruvate Malate->Pyruvate_TCA Malic Enzyme NADPH NADPH Pyruvate_Anabolism Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate_TCA->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_KG α-Ketoglutarate Isocitrate->Alpha_KG Succinyl_CoA Succinyl-CoA Alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Fumarate->Malate Fatty_Acid_Synthesis Fatty Acid Synthesis NADPH->Fatty_Acid_Synthesis Inhibitor This compound / Meso-tartrate Malic_Enzyme_Node Malic Enzyme Inhibitor->Malic_Enzyme_Node

Caption: Inhibition of Malic Enzyme by this compound Derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a class of inhibitors with significant potential for modulating key metabolic pathways. The potent inhibition of enolase by TSP highlights a possible avenue for the development of antimicrobial or anticancer agents that target glycolysis. Similarly, the inhibition of malic enzyme by this compound and meso-tartrate suggests a strategy for targeting the altered metabolism of cancer cells.

Future research should focus on:

  • Determining IC50 values for the inhibition of enolase and malic enzyme by the respective this compound derivatives to provide a more complete quantitative picture of their potency.

  • Elucidating the precise binding modes of these inhibitors through structural biology studies (e.g., X-ray crystallography or cryo-EM) to facilitate rational drug design.

  • Evaluating the in vivo efficacy and toxicity of these compounds in relevant disease models to assess their therapeutic potential.

This guide provides a foundational resource for researchers to build upon in the exploration of this compound's inhibitory characteristics and its potential applications in drug development.

References

The Natural Occurrence of Tartronate in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tartronate, also known as hydroxymalonate, and its semialdehyde form are key metabolic intermediates found across diverse biological systems, including bacteria, fungi, plants, and algae. While not as universally recognized as other central metabolites, this compound plays a crucial role in carbon metabolism, particularly in pathways related to the assimilation of two-carbon compounds and photorespiration. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic and degradative pathways, and the analytical methodologies for its detection and quantification. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the significance of this compound and exploring its potential as a biomarker or therapeutic target.

Natural Occurrence and Quantitative Data

The presence of this compound and its derivatives has been documented in various organisms. However, comprehensive quantitative data on its distribution remains relatively sparse. The following tables summarize the available quantitative data on this compound concentrations in different biological systems.

Table 1: Tartronic Acid Concentration in Plant Tissues

Plant SpeciesTissue/PartConcentration (mg/g fresh weight)Reference(s)
Cucumis sativus (Cucumber)Fruit (End)0.81[1][2]
Cucumis sativus (Cucumber)Fruit (Handle)0.46[1][2]
Cucumis sativus (Cucumber)Fruit (Middle)0.43[1][2]
Cucumis sativus (Cucumber)Fruit (Top)0.25[1][2]
Cucumis sativus (Cucumber)Fruit (Mixed Sample)0.55[1]
Cucumis sativus (Cucumber)European Greenhouse Cultivars (Average)0.44 (range: 0.09 - 0.76)[1]

Table 2: this compound and its Derivatives in Microbial Systems

OrganismConditionMetaboliteConcentration/LevelReference(s)
Ustilago maydisGlycerol (B35011) metabolismThis compound Semialdehyde Reductase (TSR) activityRate-limiting for glycerol assimilation[3]
Escherichia coliAllantoin degradationThis compound SemialdehydeIntermediate in the D-glycerate pathway[4]
Pseudonocardia dioxanivorans1,4-Dioxane degradationGlyoxylate (B1226380) carboligase, this compound semialdehyde reductaseUpregulated gene expression[5]

Metabolic Pathways Involving this compound

This compound and its semialdehyde are primarily involved in the glycerate pathway , which is a key metabolic route for the conversion of C2 compounds into C3 compounds. This pathway is interconnected with other central metabolic pathways such as the glyoxylate cycle and photorespiration .

The Glycerate Pathway

The glycerate pathway facilitates the net conversion of two molecules of glyoxylate into one molecule of glycerate. This compound semialdehyde is a critical intermediate in this pathway. The key enzymes involved are:

  • Glyoxylate Carboligase (this compound-semialdehyde synthase): Catalyzes the condensation of two glyoxylate molecules to form this compound semialdehyde and carbon dioxide.[4][6]

  • This compound Semialdehyde Reductase: Reduces this compound semialdehyde to D-glycerate.

The D-glycerate can then be phosphorylated to 3-phosphoglycerate, which can enter glycolysis or be used for gluconeogenesis.

glycerate_pathway cluster_glycerate_pathway Glycerate Pathway cluster_glycolysis Glycolysis / Gluconeogenesis glyoxylate Glyoxylate glyoxylate2 2x Glyoxylate tsa This compound Semialdehyde glyoxylate2->tsa Glyoxylate Carboligase glycerate D-Glycerate tsa->glycerate this compound Semialdehyde Reductase phosphoglycerate 3-Phosphoglycerate glycerate->phosphoglycerate Glycerate Kinase

The Glycerate Pathway showing the conversion of glyoxylate to D-glycerate via this compound semialdehyde.
Connection to the Glyoxylate Cycle and Photorespiration

The glycerate pathway is particularly important in organisms that utilize the glyoxylate cycle to grow on C2 compounds like acetate (B1210297) or fatty acids.[6][7] The glyoxylate produced in the glyoxylate cycle can be channeled into the glycerate pathway for the net synthesis of C3 compounds, which are essential for gluconeogenesis.

In photosynthetic organisms, the glycerate pathway plays a role in photorespiration, a process that salvages carbon lost due to the oxygenase activity of RuBisCO. Glycolate (B3277807) produced during photorespiration is converted to glyoxylate, which can then enter the glycerate pathway.

Regulatory Networks

The metabolism of this compound is tightly regulated in conjunction with the glyoxylate and tricarboxylic acid (TCA) cycles. The expression of the genes encoding the enzymes of the glycerate pathway is often induced by the presence of C2 compounds and is subject to catabolite repression by glucose.

In Escherichia coli, the genes for the glyoxylate cycle enzymes and glyoxylate carboligase are part of the ace operon, which is under the control of the IclR repressor.[3] In other bacteria, a variety of transcriptional regulators are involved in controlling glycolate and glyoxylate metabolism.[8]

regulatory_network cluster_environment Environmental Signals cluster_regulation Transcriptional Regulation C2_compounds C2 Compounds (e.g., Acetate, Glycolate) IclR IclR (Repressor) C2_compounds->IclR Inactivates Glucose Glucose CRP_cAMP CRP-cAMP (Activator) Glucose->CRP_cAMP Inhibits formation ace_operon ace Operon (Glyoxylate Cycle & Glycerate Pathway Genes) IclR->ace_operon Represses CRP_cAMP->ace_operon Activates

Simplified regulatory network of the glyoxylate and glycerate pathways in E. coli.

Experimental Protocols

Sample Preparation for this compound Analysis

A general workflow for the extraction of polar metabolites like this compound from biological samples is outlined below.

sample_prep_workflow start Biological Sample (e.g., Plant Tissue, Microbial Culture) quench Metabolic Quenching (e.g., Liquid Nitrogen) start->quench homogenize Homogenization (e.g., with cold solvent) quench->homogenize extract Metabolite Extraction (e.g., Methanol/Water/Chloroform) homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant (Polar Phase) centrifuge->supernatant dry Dry Down (e.g., under Nitrogen or Lyophilization) supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analytical Platform (HPLC or GC-MS) reconstitute->analyze

General workflow for the extraction of this compound from biological samples.
HPLC-UV Method for Tartronic Acid Analysis

This protocol is adapted from general methods for organic acid analysis and can be optimized for tartronic acid.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic mobile phase of aqueous phosphate (B84403) buffer (e.g., 0.01 M Potassium Dihydrogen Phosphate) adjusted to an acidic pH (e.g., 2.6 with orthophosphoric acid) is suitable.

  • Flow Rate: A flow rate of 1.0 mL/min is typical.

  • Injection Volume: 20 µL.

  • Column Temperature: Maintained at 30 °C.

  • Detection: UV detection at 210 nm.

  • Standard Preparation: A stock solution of tartronic acid is prepared in the mobile phase, and a series of dilutions are made to generate a calibration curve.

  • Sample Analysis: Filtered and appropriately diluted sample extracts are injected into the HPLC system. The peak corresponding to tartronic acid is identified by its retention time compared to the standard, and the concentration is calculated from the calibration curve.

GC-MS Method for this compound Analysis

For GC-MS analysis, polar compounds like this compound require derivatization to increase their volatility. Silylation is a common derivatization method.

  • Derivatization (Silylation):

    • The dried sample extract is reconstituted in a suitable solvent (e.g., pyridine).

    • A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added.

    • The reaction mixture is heated (e.g., at 70°C for 30-60 minutes) to complete the derivatization.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized metabolites. For example, start at 70°C, hold for 1 minute, then ramp to 300°C at a rate of 5-10°C/min, and hold for 5-10 minutes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for metabolite identification or selected ion monitoring (SIM) mode for targeted quantification.

  • Data Analysis: The resulting chromatogram and mass spectra are compared to a library of known compounds (e.g., NIST library) or to the fragmentation pattern of a derivatized tartronic acid standard for identification. Quantification is performed by comparing the peak area of the target ion to a calibration curve generated from standards.

Applications in Drug Development

The central role of the glycerate and glyoxylate pathways in the metabolism of certain microorganisms, particularly pathogenic bacteria and fungi, makes the enzymes of these pathways potential targets for antimicrobial drug development. For instance, inhibiting the glyoxylate cycle has been shown to be a promising strategy against Mycobacterium tuberculosis. As this compound metabolism is linked to this cycle, its enzymes could also represent viable targets. Furthermore, understanding the natural occurrence and metabolic flux of this compound could aid in the identification of biomarkers for metabolic disorders or infectious diseases.

Conclusion

This compound and its semialdehyde are important, albeit often overlooked, metabolites in the carbon metabolism of a wide range of organisms. Their involvement in the glycerate pathway provides a crucial link between C2 and C3 metabolism, with implications for gluconeogenesis, photorespiration, and the growth on alternative carbon sources. While quantitative data on the natural occurrence of this compound is still emerging, the analytical methods for its detection and quantification are well-established. Further research into the regulation and physiological roles of this compound metabolism is warranted and may reveal new opportunities for applications in biotechnology and medicine.

References

An In-depth Technical Guide to Tartronate Semialdehyde: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartronate semialdehyde, also known by its IUPAC name 2-hydroxy-3-oxopropanoic acid, is a key intermediate metabolite in various biological pathways, most notably the glycerate pathway.[1][2] Its unique chemical structure, featuring aldehyde, hydroxyl, and carboxylic acid functional groups, imparts it with significant reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of this compound semialdehyde, with a focus on experimental data and protocols to support researchers in the fields of biochemistry, enzymology, and drug development.

Chemical Structure and Properties

This compound semialdehyde is a three-carbon dicarboxylic acid derivative with the chemical formula C₃H₄O₄.[3] Its structure is characterized by a chiral center at the second carbon, bearing a hydroxyl group, and an aldehyde group at the third carbon.

Physicochemical Properties

A summary of the key physicochemical properties of this compound semialdehyde is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₃H₄O₄PubChem[3]
Molecular Weight 104.06 g/mol PubChem[3]
IUPAC Name 2-hydroxy-3-oxopropanoic acidPubChem[3]
CAS Number 2480-77-5PubChem[3]
Appearance White solidWikipedia
Water Solubility (predicted) 327 g/LFooDB
logP (predicted) -0.92 to -1.2FooDB, ChemAxon
pKa (Strongest Acidic, predicted) 3.04ChemAxon
Polar Surface Area (predicted) 74.6 ŲChemAxon
Hydrogen Bond Donor Count 2ChemAxon
Hydrogen Bond Acceptor Count 4ChemAxon
Rotatable Bond Count 2ChemAxon

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound semialdehyde in a research setting.

Synthesis of this compound Semialdehyde

1. Chemical Synthesis: Enolization of Lithium Hydroxypyruvate

  • Materials: Lithium hydroxypyruvate, alkaline medium (e.g., a suitable buffer with a basic pH).

  • Procedure:

    • Dissolve lithium hydroxypyruvate in an alkaline solution.

    • The enolization reaction is allowed to proceed, leading to the formation of this compound semialdehyde.

    • The conversion rate has been reported to be approximately 50%.[4]

    • The concentration of the resulting this compound semialdehyde should be determined using a suitable analytical method, such as HPLC.[4]

2. Enzymatic Synthesis: From Glyoxylate (B1226380) using this compound-Semialdehyde Synthase

This compound semialdehyde is produced biologically from the condensation of two molecules of glyoxylate, a reaction catalyzed by the enzyme this compound-semialdehyde synthase (EC 4.1.1.47).[5][6]

  • Enzyme: this compound-semialdehyde synthase. This enzyme is a flavoprotein and requires Thiamin diphosphate (B83284) (ThDP) as a cofactor.[6]

  • Substrate: Glyoxylate.

  • Reaction: 2 Glyoxylate ⇌ this compound semialdehyde + CO₂[6]

  • Protocol Outline: A detailed experimental protocol for the in vitro enzymatic synthesis would involve:

    • Purification of this compound-semialdehyde synthase from a suitable source (e.g., Escherichia coli).

    • Preparation of a reaction mixture containing a suitable buffer, the purified enzyme, glyoxylate, and the necessary cofactors (FAD and ThDP).

    • Incubation of the reaction mixture under optimal conditions of temperature and pH for the enzyme.

    • Monitoring the progress of the reaction by measuring the consumption of glyoxylate or the formation of this compound semialdehyde.

Purification of this compound Semialdehyde

Due to the presence of an aldehyde group, this compound semialdehyde can be purified from reaction mixtures using a bisulfite extraction protocol. This method relies on the reversible reaction of the aldehyde with bisulfite to form a charged adduct that can be separated into an aqueous layer.

  • General Protocol:

    • The crude reaction mixture is treated with a saturated aqueous solution of sodium bisulfite.

    • The mixture is shaken vigorously to promote the formation of the bisulfite adduct.

    • An immiscible organic solvent is added to extract non-aldehyde components.

    • The aqueous layer, containing the this compound semialdehyde-bisulfite adduct, is separated.

    • The reaction can be reversed by basifying the aqueous layer, which regenerates the aldehyde and allows for its subsequent isolation.

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound semialdehyde. Currently, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound semialdehyde is not widely available in the public domain. The following sections describe the expected spectral features based on its chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton, the proton on the carbon bearing the hydroxyl group, and the hydroxyl and carboxylic acid protons. The chemical shifts and coupling patterns will be dependent on the solvent and pH.

    • ¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group, and the carbonyl carbon of the aldehyde.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound semialdehyde is expected to display characteristic absorption bands for the functional groups present:

    • A broad O-H stretching band from the carboxylic acid and alcohol groups.

    • A C=O stretching band for the carboxylic acid.

    • A C=O stretching band for the aldehyde.

    • A C-H stretching band for the aldehyde.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound semialdehyde (104.06 g/mol ).[3] Fragmentation patterns will be indicative of its structure, with losses of water, carbon monoxide, and carbon dioxide being likely.

Biological Significance and Signaling Pathways

This compound semialdehyde is a central metabolite in the D-glycerate pathway, which is involved in the assimilation of C2 compounds like glyoxylate.[5] This pathway is crucial for many organisms, including bacteria and plants.

The D-Glycerate Pathway

The D-glycerate pathway involves the conversion of glyoxylate to D-glycerate, which can then enter central carbon metabolism. This compound semialdehyde is a key intermediate in this pathway.

D_Glycerate_Pathway Glyoxylate1 2x Glyoxylate TSS This compound-Semialdehyde Synthase Glyoxylate1->TSS CO2 TSA This compound Semialdehyde TSR This compound-Semialdehyde Reductase TSA->TSR NAD(P)H Glycerate D-Glycerate TSS->TSA TSR->Glycerate NAD(P)+

Caption: The D-Glycerate Pathway involving this compound Semialdehyde.

Experimental Workflow: this compound Semialdehyde Reductase Kinetics Assay

The activity of this compound semialdehyde reductase (TSR), the enzyme that catalyzes the reduction of this compound semialdehyde to D-glycerate, can be determined spectrophotometrically.

TSR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis RM Prepare Reaction Mixture: - Buffer (e.g., phosphate) - NAD(P)H - Enzyme (TSR) Incubate Pre-incubate Reaction Mixture at Optimal Temp. RM->Incubate Substrate Prepare this compound Semialdehyde Solution Start Initiate Reaction by Adding Substrate Substrate->Start Incubate->Start Monitor Monitor Decrease in Absorbance at 340 nm Start->Monitor Calculate Calculate Enzyme Activity Monitor->Calculate

Caption: Experimental workflow for a this compound Semialdehyde Reductase kinetics assay.

Detailed Protocol for this compound Semialdehyde Reductase (TSR) Kinetics Assay

This protocol is adapted from studies on TSR from Ustilago maydis.[4]

  • Materials:

    • Purified TSR enzyme

    • This compound semialdehyde solution of known concentration

    • Buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)

    • NAD(P)H solution

    • Spectrophotometer capable of reading at 340 nm

    • Temperature-controlled cuvette holder

  • Procedure:

    • Prepare a reaction mixture containing the buffer, NAD(P)H, and the purified TSR enzyme in a cuvette.

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C).[4]

    • Initiate the reaction by adding a known concentration of this compound semialdehyde to the cuvette.

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.

    • Record the change in absorbance over time.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NAD(P)H at 340 nm.

    • Kinetic parameters such as Kₘ and Vₘₐₓ can be determined by measuring the initial rates at varying substrate concentrations.[4] For the reduction reaction with tartronic semialdehyde and NADH as the substrate and cofactor respectively, the Kₘ was found to be 0.19±0.03 mM.[4]

Stability

The stability of this compound semialdehyde is an important consideration for its handling and use in experimental settings. While comprehensive stability studies are not widely published, its structure suggests potential for instability. The presence of both an aldehyde and a β-hydroxyl group to a carboxylic acid can lead to various reactions, including tautomerization, oxidation, and degradation, particularly under non-neutral pH and elevated temperatures.

One study on the phosphorylated form, this compound semialdehyde phosphate, noted its tautomerization from the enol to the aldehyde form in solution.[1] This suggests that this compound semialdehyde itself may exist in equilibrium with its enol tautomer.

Conclusion

This compound semialdehyde is a molecule of significant interest in biochemistry and has potential applications in drug development, particularly as a target for antimicrobial agents that disrupt essential metabolic pathways. This technical guide has provided a summary of its chemical structure, properties, and biological role. While there are gaps in the publicly available experimental data, particularly concerning detailed synthesis protocols and comprehensive spectroscopic and stability analyses, the information and protocols provided herein offer a solid foundation for researchers working with this important metabolite. Further research to fill these knowledge gaps will be crucial for fully harnessing the potential of this compound semialdehyde in scientific and therapeutic applications.

References

The Enzymatic Conversion of Glyoxylate to Tartronate Semialdehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of glyoxylate (B1226380) to tartronate semialdehyde, a key metabolic process with implications in various biological systems. This document details the core enzymes involved, their kinetic properties, and the experimental protocols required for their study, offering a comprehensive resource for researchers in biochemistry, microbiology, and drug development.

Executive Summary

The conversion of glyoxylate is a critical juncture in the metabolism of two-carbon compounds. This guide focuses on the primary enzymatic pathway where two molecules of glyoxylate are condensed to form this compound semialdehyde, which is subsequently reduced to D-glycerate, an intermediate in central metabolism. The two key enzymes in this pathway are Glyoxylate Carboligase (GCL), also known as this compound-Semialdehyde Synthase, and this compound Semialdehyde Reductase (TSR). Understanding the function and regulation of these enzymes is crucial for applications ranging from metabolic engineering to the development of novel therapeutics.

Biochemical Pathway

The enzymatic conversion of glyoxylate to D-glycerate proceeds in two main steps. First, Glyoxylate Carboligase (EC 4.1.1.47) catalyzes the ligation of two glyoxylate molecules to produce this compound semialdehyde and carbon dioxide. This reaction is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP). Subsequently, this compound Semialdehyde Reductase (EC 1.1.1.60) reduces this compound semialdehyde to D-glycerate in an NAD(P)H-dependent manner.

Glyoxylate_Conversion Glyoxylate1 Glyoxylate GCL Glyoxylate Carboligase (EC 4.1.1.47) (TPP-dependent) Glyoxylate1->GCL Glyoxylate2 Glyoxylate Glyoxylate2->GCL TSA This compound Semialdehyde TSR This compound Semialdehyde Reductase (EC 1.1.1.60) TSA->TSR Glycerate D-Glycerate CO2 CO2 NADH NAD(P)H + H+ NADH->TSR NAD NAD(P)+ GCL->TSA GCL->CO2 TSR->Glycerate TSR->NAD

Biochemical pathway of glyoxylate conversion.

Enzyme Profiles and Quantitative Data

Glyoxylate Carboligase (GCL) / this compound-Semialdehyde Synthase

Glyoxylate carboligase (EC 4.1.1.47) is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the condensation of two molecules of glyoxylate to form this compound semialdehyde and CO2.[1][2] This enzyme is a key player in the D-glycerate pathway, which is involved in allantoin (B1664786) degradation in some bacteria.[1]

Table 1: Kinetic Parameters of Glyoxylate Carboligase

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)OrganismReference
Glyoxylate1.2 ± 0.210.5 ± 0.58.75Escherichia coli[3]
Formaldehyde (B43269)18-5.2Escherichia coli (variant)[1]

Note: Data for formaldehyde is for an engineered variant and is provided for comparative purposes.

This compound Semialdehyde Reductase (TSR)

This compound semialdehyde reductase (EC 1.1.1.60), also known as 2-hydroxy-3-oxopropionate reductase, catalyzes the NAD(P)H-dependent reduction of this compound semialdehyde to D-glycerate.[4] This enzyme belongs to the β-hydroxyacid dehydrogenase family.[4]

Table 2: Kinetic Parameters of this compound Semialdehyde Reductase from Ustilago maydis [4]

SubstrateCofactorKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (s-1mM-1)
D-GlycerateNADP+0.45 ± 0.041.23 ± 0.030.821.82
D-GlycerateNAD+1.43 ± 0.110.51 ± 0.010.340.24
Tartronic semialdehydeNADH0.19 ± 0.030.98 ± 0.020.653.42
NADP+-0.04 ± 0.01---
NADH-0.03 ± 0.01---

Experimental Protocols

Expression and Purification of Recombinant Enzymes

A general workflow for the expression and purification of recombinant glyoxylate carboligase and this compound semialdehyde reductase is outlined below. Specific details may need to be optimized for the particular expression system and protein construct used.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Clone Gene Amplification (PCR) Vector Ligation into Expression Vector (e.g., pET-28a) Clone->Vector Transform Transformation into E. coli (e.g., BL21(DE3)) Vector->Transform Culture Overnight Culture Transform->Culture Induce Induction with IPTG (e.g., at 25°C) Culture->Induce Harvest Cell Harvesting (Centrifugation) Induce->Harvest Lyse Cell Lysis (Sonication) Harvest->Lyse Clarify Clarification (Centrifugation) Lyse->Clarify Affinity Affinity Chromatography (e.g., Ni-NTA) Clarify->Affinity Analyze Purity Analysis (SDS-PAGE) Affinity->Analyze

General workflow for enzyme expression and purification.
  • Gene Amplification and Cloning : The tsr1 gene is amplified from total RNA by RT-PCR. The PCR product is then digested with appropriate restriction enzymes (e.g., EcoRI/XhoI) and ligated into a similarly digested pET-28a expression vector to create a construct with an N-terminal hexa-histidine tag.

  • Transformation : The ligation product is transformed into E. coli BL21(DE3) cells.

  • Expression : A single colony is used to inoculate Luria broth (LB) containing appropriate antibiotics (e.g., 25 µg/ml Kanamycin and 34 µg/ml Chloramphenicol) and grown overnight at 37°C. The overnight culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 25°C) for several hours (e.g., 16 hours) to enhance the yield of soluble protein.

  • Cell Lysis : Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

  • Purification : The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins. The recombinant TSR is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Purity Analysis : The purity of the eluted protein is assessed by SDS-PAGE.

Enzyme Activity Assays

This assay can be performed using a coupled reaction or by direct detection of this compound semialdehyde.

Coupled Assay:

This method couples the formation of this compound semialdehyde to its reduction by this compound semialdehyde reductase, monitoring the oxidation of NAD(P)H spectrophotometrically at 340 nm.

  • Reaction Mixture:

    • 50 mM Potassium Phosphate buffer (pH 7.7)

    • 0.06 M KCl

    • 0.1 mM Thiamine Pyrophosphate (TPP)

    • 5 mM MgCl2

    • 50 µM FAD

    • 0.2 mM NAD(P)H

    • Excess purified this compound Semialdehyde Reductase

    • 10 mM Glyoxylate (to initiate the reaction)

    • GCL enzyme solution

  • Procedure:

    • Prepare the reaction mixture without glyoxylate and the GCL enzyme in a cuvette.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

    • Add the GCL enzyme solution and incubate for a few minutes.

    • Initiate the reaction by adding glyoxylate.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of reaction from the linear portion of the curve.

Direct Detection Assay:

This method directly measures the formation of this compound semialdehyde using a Chirascan CD Spectrometer at 290 nm.[2]

  • Reaction Mixture:

    • 50 mM KH2PO4 (pH 7.7)

    • 0.06 M KCl

    • 0.1 mM ThDP

    • 5 mM MgCl2

    • 50 µM FAD

    • 10 mM Glyoxylate (to initiate the reaction)

    • GCL enzyme solution (e.g., 25 µg)

  • Procedure:

    • Prepare the reaction mixture without glyoxylate and the GCL enzyme.

    • Equilibrate to 37°C.

    • Add the GCL enzyme.

    • Initiate the reaction by adding glyoxylate.

    • Monitor the change in CD signal at 290 nm for 300 seconds.

    • Calculate the initial velocity from the linear part of the progress curve.

This assay measures the reduction of this compound semialdehyde to D-glycerate by monitoring the oxidation of NAD(P)H at 340 nm.

  • Reaction Mixture:

    • 50 mM Glycine buffer (pH 8.5)

    • 100 µM β-NAD+ or β-NADP+

    • 2 mM DL-glyceric acid (for the reverse reaction) or this compound semialdehyde (for the forward reaction)

    • TSR enzyme preparation (e.g., 10 µl)

  • Procedure:

    • Pre-warm the reaction mixture (without the enzyme) to 40°C.

    • Add the enzyme preparation to initiate the reaction.

    • Monitor the increase (for the reverse reaction) or decrease (for the forward reaction) in absorbance at 340 nm using a microplate reader or spectrophotometer.

    • One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute at 40°C.

Conclusion

This technical guide has provided a comprehensive overview of the enzymatic conversion of glyoxylate to this compound semialdehyde and subsequently to D-glycerate. The detailed information on the key enzymes, their kinetic properties, and the associated experimental protocols serves as a valuable resource for researchers. The provided visualizations of the biochemical pathway and experimental workflows offer a clear and concise understanding of the processes involved. Further research into the regulation and inhibition of these enzymes could pave the way for novel applications in biotechnology and medicine.

References

The Tartronate Pathway: A Metabolic Hub with Diverse Roles Across Organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tartronate pathway, a central metabolic route for the conversion of C2 and C3 compounds, plays a crucial, yet often overlooked, role in the carbon metabolism of a wide array of organisms, from bacteria to plants and fungi. This pathway is primarily characterized by its key intermediate, this compound semialdehyde, and the enzymes that produce and reduce it. Its significance lies in its ability to link glyoxylate (B1226380) metabolism with the central carbon pathways, enabling organisms to utilize two-carbon compounds for growth and biosynthesis. In recent years, the this compound pathway has garnered increasing interest from the scientific community, particularly in the fields of metabolic engineering and drug development, due to its potential as a target for antimicrobial agents and for the biotechnological production of valuable chemicals. This technical guide provides a comprehensive overview of the core aspects of the this compound pathway in different organisms, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

The Core this compound Pathway: Key Enzymatic Steps

The canonical this compound pathway involves a series of enzymatic reactions that convert glyoxylate, a product of the glyoxylate cycle or other metabolic routes, into D-glycerate, which can then enter glycolysis. The central enzymes of this pathway are:

  • Glyoxylate Carboligase (GCL) (EC 4.1.1.47), also known as this compound-semialdehyde synthase: This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the condensation of two molecules of glyoxylate to form this compound semialdehyde and carbon dioxide.[1][2][3]

  • Hydroxypyruvate Isomerase (HYI) (EC 5.3.1.22): This enzyme catalyzes the reversible isomerization of hydroxypyruvate to this compound semialdehyde.[4][5] This step provides an alternative entry point into the pathway from hydroxypyruvate, which is an intermediate in photorespiration in plants and serine metabolism.

  • This compound Semialdehyde Reductase (TSR) (EC 1.1.1.60), also known as 2-hydroxy-3-oxopropionate reductase: This NAD(P)H-dependent oxidoreductase catalyzes the reduction of this compound semialdehyde to D-glycerate.[6] D-glycerate can then be phosphorylated to 2-phosphoglycerate or 3-phosphoglycerate, intermediates of glycolysis.

The this compound Pathway in Different Organisms

The presence and specific organization of the this compound pathway can vary significantly across different domains of life, reflecting the diverse metabolic strategies employed by various organisms.

In Bacteria: Escherichia coli

In Escherichia coli, the this compound pathway is a key route for the catabolism of glyoxylate, allowing the bacterium to utilize C2 compounds as a sole carbon and energy source. The pathway is well-characterized and consists of the sequential action of glyoxylate carboligase (gcl), hydroxypyruvate isomerase (hyi), and this compound semialdehyde reductase. The genes encoding these enzymes are often found in an operon, suggesting a coordinated regulation of their expression.

G_Ecoli_Tartronate_Pathway cluster_glyoxylate_metabolism Glyoxylate Metabolism cluster_tartronate_pathway This compound Pathway cluster_central_metabolism Central Metabolism Glyoxylate Glyoxylate Two_Glyoxylate 2x Glyoxylate Tartronate_Semialdehyde Tartronate_Semialdehyde Two_Glyoxylate->Tartronate_Semialdehyde Glyoxylate Carboligase (gcl) + CO2 D_Glycerate D_Glycerate Tartronate_Semialdehyde->D_Glycerate this compound Semialdehyde Reductase (NAD(P)H -> NAD(P)+) Hydroxypyruvate Hydroxypyruvate Hydroxypyruvate->Tartronate_Semialdehyde Hydroxypyruvate Isomerase (hyi) (reversible) Glycolysis Glycolysis D_Glycerate->Glycolysis Glycerate Kinase (ATP -> ADP)

This compound Pathway in Escherichia coli.
In Fungi: Ustilago maydis

In the fungus Ustilago maydis, the this compound pathway plays a significant role in glycerol (B35011) assimilation.[6] The key enzyme, this compound Semialdehyde Reductase (Tsr1), has been shown to be a rate-limiting step in the conversion of glycerol to higher-value products. This highlights the pathway's importance in fungal carbon metabolism and its potential as a target for metabolic engineering to improve biofuel and biochemical production.

G_Ustilago_Tartronate_Pathway cluster_glycerol_metabolism Glycerol Metabolism cluster_intermediate_steps Intermediate Steps cluster_tartronate_pathway This compound Pathway cluster_central_metabolism Central Metabolism Glycerol Glycerol Dihydroxyacetone_Phosphate Dihydroxyacetone_Phosphate Glycerol->Dihydroxyacetone_Phosphate Glycerol Kinase, Glycerol-3-P Dehydrogenase Glyoxylate Glyoxylate Dihydroxyacetone_Phosphate->Glyoxylate Multiple Steps Tartronate_Semialdehyde Tartronate_Semialdehyde Glyoxylate->Tartronate_Semialdehyde Glyoxylate Carboligase (presumed) D_Glycerate D_Glycerate Tartronate_Semialdehyde->D_Glycerate this compound Semialdehyde Reductase (Tsr1) (NAD(P)H -> NAD(P)+) Glycolysis Glycolysis D_Glycerate->Glycolysis Glycerate Kinase (ATP -> ADP)

This compound Pathway and its link to Glycerol Metabolism in Ustilago maydis.
In Plants: Arabidopsis thaliana

The this compound pathway in plants, including the model organism Arabidopsis thaliana, is less clearly defined compared to bacteria and fungi. While homologues of the key enzymes exist, their precise roles and the overall flux through this pathway are still under investigation. Metabolomic studies have identified this compound derivatives in Arabidopsis, suggesting the pathway is active.[7] Plants possess multiple hydroxypyruvate reductases (HPRs) which can potentially function in a pathway analogous to the this compound pathway, linking photorespiration to central metabolism.[8][9] The presence of a cytosolic pathway for converting hydroxypyruvate to glycerate further supports this connection.[2] However, direct evidence for a canonical this compound pathway involving glyoxylate carboligase for the primary purpose of C2 assimilation is not as robust as in microorganisms.

G_Arabidopsis_Tartronate_Pathway cluster_photorespiration Photorespiration cluster_putative_tartronate_pathway Putative this compound Pathway cluster_central_metabolism Central Metabolism Glycolate Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycolate Oxidase Hydroxypyruvate Hydroxypyruvate Glyoxylate->Hydroxypyruvate Serine:Glyoxylate Aminotransferase Tartronate_Semialdehyde Tartronate_Semialdehyde Glyoxylate->Tartronate_Semialdehyde Glyoxylate Carboligase? (uncharacterized) Hydroxypyruvate->Tartronate_Semialdehyde Hydroxypyruvate Isomerase? (uncharacterized) D_Glycerate D_Glycerate Hydroxypyruvate->D_Glycerate Hydroxypyruvate Reductase (HPRs) (NAD(P)H -> NAD(P)+) Tartronate_Semialdehyde->D_Glycerate this compound Semialdehyde Reductase? (uncharacterized) Calvin_Cycle Calvin_Cycle D_Glycerate->Calvin_Cycle Glycerate Kinase (ATP -> ADP)

Putative this compound Pathway and its connection to Photorespiration in Arabidopsis thaliana.

Quantitative Data on this compound Pathway Enzymes

The kinetic parameters of the key enzymes in the this compound pathway provide valuable insights into the efficiency and regulation of this metabolic route in different organisms. The following table summarizes the available quantitative data.

OrganismEnzymeSubstrateKm (mM)Vmax (μmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coli Hydroxypyruvate Isomerase (HYI)Hydroxypyruvate12.514.3--[4]
Glyoxylate Carboligase (GCL)Glyoxylate62--1.6[10]
Ustilago maydis This compound Semialdehyde Reductase (Tsr1)D-Glycerate17.71.83--[6]
L-Glycerate123.20.98--[6]
This compound Semialdehyde0.194.35--[6]
NADP+0.04---[6]
NADPH0.01---[6]
NAD+0.44---[6]
NADH0.03---[6]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes of the this compound pathway.

Expression and Purification of Recombinant Glyoxylate Carboligase (GCL) from E. coli

This protocol is adapted from a study on E. coli GCL.[7]

G_GCL_Purification_Workflow start Start: E. coli cells expressing His-tagged GCL lysis Cell Lysis (Sonication or French Press) start->lysis centrifugation1 Centrifugation (Clarify lysate) lysis->centrifugation1 affinity_chromatography Ni-NTA Affinity Chromatography centrifugation1->affinity_chromatography wash Wash with buffer containing low imidazole affinity_chromatography->wash elution Elute with buffer containing high imidazole wash->elution desalting Buffer Exchange / Desalting (e.g., PD-10 column) elution->desalting end End: Purified GCL desalting->end

Workflow for the purification of recombinant GCL.

Materials:

  • E. coli cell paste expressing His-tagged GCL

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Storage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol)

  • Ni-NTA affinity resin

  • Chromatography columns

Procedure:

  • Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

  • Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged GCL from the column using Elution Buffer. Collect fractions and monitor protein concentration (e.g., by measuring absorbance at 280 nm).

  • Buffer Exchange: Pool the fractions containing the purified GCL and exchange the buffer to Storage Buffer using a desalting column or dialysis.

  • Storage: Store the purified enzyme at -80°C.

Coupled Enzyme Assay for Glyoxylate Carboligase (GCL) Activity

This continuous spectrophotometric assay measures the rate of GCL activity by coupling the production of this compound semialdehyde to its reduction by an excess of this compound Semialdehyde Reductase (TSR), monitoring the oxidation of NADH.[7]

G_GCL_Assay_Workflow start Start: Prepare Assay Mixture components Assay Mixture: - Buffer (e.g., K-phosphate pH 7.7) - Thiamine Pyrophosphate (TPP) - MgCl2 - NADH - this compound Semialdehyde Reductase (TSR) start->components preincubation Pre-incubate mixture at assay temperature components->preincubation initiation Initiate reaction by adding Glyoxylate preincubation->initiation measurement Monitor decrease in absorbance at 340 nm over time initiation->measurement calculation Calculate GCL activity based on the rate of NADH oxidation measurement->calculation end End: Determine GCL Activity calculation->end

Workflow for the coupled GCL enzyme assay.

Materials:

  • Purified Glyoxylate Carboligase (GCL)

  • Purified this compound Semialdehyde Reductase (TSR) (coupling enzyme)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.7)

  • Thiamine Pyrophosphate (TPP) solution

  • MgCl2 solution

  • NADH solution

  • Glyoxylate solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the assay mixture in a cuvette containing Assay Buffer, TPP, MgCl2, NADH, and an excess of TSR.

  • Pre-incubate the mixture at the desired assay temperature (e.g., 37°C) for several minutes to ensure temperature equilibration.

  • Initiate the reaction by adding a known concentration of glyoxylate to the cuvette and mix quickly.

  • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Record the absorbance change over time and determine the initial linear rate of the reaction.

  • Calculate the GCL activity using the molar extinction coefficient of NADH (6220 M-1cm-1 at 340 nm). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Enzyme Assay for this compound Semialdehyde Reductase (TSR) Activity

This is a direct spectrophotometric assay that measures the reduction of this compound semialdehyde to D-glycerate by monitoring the oxidation of NAD(P)H.

Materials:

  • Purified this compound Semialdehyde Reductase (TSR)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound semialdehyde solution

  • NAD(P)H solution

  • Spectrophotometer

Procedure:

  • Prepare the assay mixture in a cuvette containing Assay Buffer and NAD(P)H.

  • Pre-incubate the mixture at the desired assay temperature.

  • Initiate the reaction by adding a known concentration of this compound semialdehyde.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the TSR activity from the initial linear rate of NAD(P)H oxidation.

Conclusion and Future Perspectives

The this compound pathway represents a fascinating and metabolically important route for carbon metabolism in a diverse range of organisms. While significant progress has been made in elucidating the pathway in bacteria and fungi, particularly in the context of C2 assimilation and glycerol metabolism, our understanding in plants remains incomplete. The lack of comprehensive kinetic data for the key enzymes in various organisms, especially in plants, highlights a critical area for future research. Further characterization of the this compound pathway enzymes from different species will not only fill these knowledge gaps but also provide a more complete picture of carbon flow in living systems.

For drug development professionals, the enzymes of the this compound pathway in pathogenic microorganisms present attractive targets for the design of novel antimicrobial agents. The detailed kinetic and structural information will be invaluable for the development of specific inhibitors. For metabolic engineers, a deeper understanding of the regulation and flux through the this compound pathway will enable the rational design of microbial cell factories for the enhanced production of biofuels and other valuable chemicals from renewable feedstocks like glycerol and C2 compounds. The continued exploration of this central metabolic hub promises to yield exciting discoveries with significant implications for both fundamental science and biotechnology.

References

The Significance of Tartronate in Cellular Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartronate, a three-carbon dicarboxylic acid, occupies a critical node in the metabolic networks of a wide range of organisms, from bacteria and fungi to plants. While not a central metabolite in the classical sense of glycolysis or the citric acid cycle, its pathway serves as a vital link for the assimilation of two-carbon compounds, the metabolism of glycerol (B35011), and the detoxification of glyoxylate (B1226380). This technical guide provides a comprehensive overview of the significance of this compound in cellular metabolism, detailing the core enzymatic reactions, their regulation, and the broader physiological implications. We present quantitative data on key enzymes, detailed experimental protocols for their characterization, and visualizations of the associated metabolic and signaling pathways. Understanding the intricacies of this compound metabolism offers potential avenues for therapeutic intervention, particularly in the context of infectious diseases and metabolic engineering.

Core Metabolic Pathways Involving this compound

This compound metabolism is primarily centered around the glycerate pathway , which facilitates the conversion of C2 compounds, such as glyoxylate, into the C3 intermediate glycerate, which can then enter central carbon metabolism. The two key enzymes in this pathway are This compound-semialdehyde synthase (TSS) , also known as glyoxylate carboligase (GCL), and This compound semialdehyde reductase (TSR) .

This compound-Semialdehyde Synthase (Glyoxylate Carboligase)

This compound-semialdehyde synthase (EC 4.1.1.47) catalyzes the condensation of two molecules of glyoxylate to form one molecule of this compound semialdehyde and one molecule of carbon dioxide[1][2]. This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme is a crucial entry point into the glycerate pathway, enabling the net conversion of C2 units into a C3 intermediate[3].

Reaction: 2 Glyoxylate ⇌ this compound semialdehyde + CO₂

This compound Semialdehyde Reductase

This compound semialdehyde reductase (EC 1.1.1.60) catalyzes the NAD(P)H-dependent reduction of this compound semialdehyde to D-glycerate[4][5]. This reaction is a critical step, as D-glycerate can be subsequently phosphorylated to 2-phosphoglycerate or 3-phosphoglycerate, intermediates of glycolysis and gluconeogenesis[1]. The enzyme is also known as (R)-glycerate:NAD(P)+ oxidoreductase[6].

Reaction: this compound semialdehyde + NAD(P)H + H⁺ ⇌ D-Glycerate + NAD(P)⁺

The overall conversion from glyoxylate to D-glycerate is depicted in the following workflow:

Glyoxylate_to_Glycerate Glyoxylate1 Glyoxylate TSS This compound-Semialdehyde Synthase (GCL) Glyoxylate1->TSS Glyoxylate2 Glyoxylate Glyoxylate2->TSS TSA This compound Semialdehyde TSR This compound Semialdehyde Reductase TSA->TSR Glycerate D-Glycerate TSS->TSA CO2 CO₂ TSS->CO2 TSR->Glycerate NADP NAD(P)⁺ TSR->NADP NADPH NAD(P)H + H⁺ NADPH->TSR

Figure 1: The two-step conversion of glyoxylate to D-glycerate.

Integration with Central Metabolism

The glycerate pathway does not operate in isolation but is intricately connected to other central metabolic pathways, most notably the glyoxylate cycle, the citric acid (TCA) cycle, and glycolysis.

The Glyoxylate Cycle Connection

The glyoxylate cycle is an anabolic pathway that allows organisms to utilize two-carbon compounds like acetate (B1210297) for the synthesis of carbohydrates[7][8]. A key intermediate of this cycle is glyoxylate, which serves as the substrate for this compound-semialdehyde synthase. Thus, the glycerate pathway provides a route for the assimilation of carbon derived from the glyoxylate cycle into C3 compounds.

Link to Glycerol Metabolism

In some organisms, such as the fungus Ustilago maydis, this compound semialdehyde reductase plays a significant role in glycerol assimilation[4][9]. Overexpression of TSR in U. maydis leads to increased glycerol utilization and enhanced production of glycolipids, while its deletion has the opposite effect[10][11]. This suggests a metabolic link where glycerol catabolism can feed into the this compound pathway.

Entry into Glycolysis and Gluconeogenesis

The product of the this compound pathway, D-glycerate, can be phosphorylated by glycerate kinase to form 2-phosphoglycerate or 3-phosphoglycerate, which are intermediates in the glycolytic and gluconeogenic pathways. This allows the carbon skeletons derived from C2 compounds to be either catabolized for energy production or utilized for the biosynthesis of glucose and other macromolecules.

The following diagram illustrates the central role of this compound in connecting these key metabolic hubs:

Tartronate_Metabolic_Hub cluster_glyoxylate Glyoxylate Cycle cluster_glycerate Glycerate Pathway cluster_central_metabolism Central Metabolism Isocitrate Isocitrate Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase Malate (B86768) Malate Glyoxylate->Malate Malate Synthase Glyoxylate_input Glyoxylate Glyoxylate->Glyoxylate_input TCA_Cycle TCA Cycle Malate->TCA_Cycle TSA This compound Semialdehyde Glycerate D-Glycerate TSA->Glycerate TSR Glycolysis Glycolysis / Gluconeogenesis Glycerate->Glycolysis Glycerate Kinase Glyoxylate_input->TSA TSS (GCL) Glycerol_Metabolism Glycerol Metabolism Glycerol_Metabolism->TSA multiple steps

Figure 2: this compound metabolism as a bridge between the glyoxylate cycle and central carbon metabolism.

Regulation of this compound Metabolism

The flux through the this compound pathway is tightly regulated at the transcriptional level, primarily through the control of the enzymes of the closely associated glyoxylate cycle. Several transcription factors have been identified that modulate the expression of genes encoding isocitrate lyase and malate synthase, thereby controlling the availability of the substrate glyoxylate.

In fungi, the transcription factor StuA has been shown to regulate the expression of glyoxylate cycle enzymes in response to carbon source availability[12]. In bacteria, a more complex regulatory network exists. For instance, in Paracoccus denitrificans, the IclR-type transcription factor BhcR acts as an activator for the glyoxylate assimilation pathway, while the GntR-type regulator GlcR represses glycolate (B3277807) oxidase, which produces glyoxylate. A global regulator, CceR , also plays a role in coordinating glyoxylate metabolism with glycolysis and gluconeogenesis.

The following diagram illustrates the transcriptional regulation of the glyoxylate cycle, which in turn controls the substrate supply for this compound metabolism.

Glyoxylate_Cycle_Regulation cluster_regulation Transcriptional Regulation cluster_pathway Glyoxylate Cycle Genes StuA StuA ICL_gene Isocitrate Lyase (ICL) Gene StuA->ICL_gene activates MS_gene Malate Synthase (MS) Gene StuA->MS_gene activates BhcR BhcR BhcR->ICL_gene activates BhcR->MS_gene activates GlcR GlcR GlcR->ICL_gene represses CceR CceR CceR->ICL_gene global control CceR->MS_gene global control Carbon_Source Carbon Source (e.g., Glucose) Carbon_Source->StuA low glucose

Figure 3: Transcriptional regulation of the glyoxylate cycle, a key source of substrate for this compound metabolism.

Quantitative Data

The efficiency and substrate specificity of the key enzymes in the this compound pathway have been characterized in several organisms. This quantitative data is crucial for metabolic modeling and for understanding the physiological role of the pathway under different conditions.

Kinetic Parameters of this compound Semialdehyde Reductase (TSR)
OrganismSubstrateK_m (mM)V_max (µmol/min/mg)CofactorReference
Ustilago maydisD-Glycerate17.7Not ReportedNADP⁺[13][14]
Ustilago maydisL-Glycerate123.2Not ReportedNADP⁺[13][14]
Ustilago maydisThis compound Semialdehyde0.19 ± 0.03Not ReportedNADH[13][14]
Escherichia coliThis compound Semialdehyde0.05Not ReportedNADH[15]
Kinetic Parameters of this compound-Semialdehyde Synthase (GCL)
OrganismSubstrateK_m (mM)k_cat (s⁻¹)Reference
Escherichia coliGlyoxylate0.8 ± 0.11.5 ± 0.1[8][16]
Pseudomonas aeruginosaGlyoxylate1.2 ± 0.22.1 ± 0.2[6]
Impact of Genetic Modulation of this compound Semialdehyde Reductase in Ustilago maydis
GenotypeChange in Glycolipid AccumulationReference
tsr1Δ (knockout)45.2% reduction[10][11]
tsr1 overexpression40.4% increase[10][11]

Experimental Protocols

Assay for this compound Semialdehyde Reductase (TSR) Activity

This spectrophotometric assay measures the oxidation of NAD(P)H at 340 nm.

Materials:

  • 1 M Tris-HCl buffer, pH 7.5

  • 100 mM NAD(P)H solution

  • 100 mM this compound semialdehyde solution (substrate)

  • Enzyme preparation (cell extract or purified protein)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL of 1 M Tris-HCl, pH 7.5

    • 10 µL of 100 mM NAD(P)H

    • Deionized water to a final volume of 990 µL.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30 °C).

  • Add 10 µL of the enzyme preparation to the reaction mixture and mix gently.

  • Initiate the reaction by adding 10 µL of 100 mM this compound semialdehyde.

  • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of NAD(P)H oxidation using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).

Assay for this compound-Semialdehyde Synthase (GCL) Activity

This is a coupled spectrophotometric assay where the product, this compound semialdehyde, is reduced by TSR, and the oxidation of NADH is monitored.

Materials:

  • 1 M Potassium phosphate (B84403) buffer, pH 7.0

  • 100 mM Glyoxylate solution

  • 10 mM Thiamine pyrophosphate (TPP)

  • 100 mM MgCl₂

  • 10 mM NADH solution

  • Purified this compound Semialdehyde Reductase (TSR) (coupling enzyme)

  • Enzyme preparation (cell extract or purified GCL)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 µL of 1 M Potassium phosphate buffer, pH 7.0

    • 10 µL of 10 mM TPP

    • 10 µL of 100 mM MgCl₂

    • 10 µL of 10 mM NADH

    • A sufficient amount of purified TSR (to ensure the GCL reaction is rate-limiting)

    • Deionized water to a final volume of 980 µL.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37 °C).

  • Add 10 µL of the GCL enzyme preparation and mix.

  • Initiate the reaction by adding 10 µL of 100 mM glyoxylate.

  • Monitor the decrease in absorbance at 340 nm for 10 minutes.

  • Calculate the rate of glyoxylate conversion based on the rate of NADH oxidation.

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the targeted quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).

Sample Preparation (for intracellular metabolites):

  • Rapidly quench metabolic activity by adding the cell culture to a cold solvent mixture (e.g., 60% methanol (B129727) at -40 °C).

  • Centrifuge the cells at low temperature to pellet them.

  • Extract the metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 80% methanol).

  • Lyse the cells by sonication or bead beating on ice.

  • Centrifuge to remove cell debris.

  • Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water).

LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode anion exchange/reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous to retain and elute the polar this compound.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions for this compound (m/z 119.00):

      • Precursor Ion (Q1): 119.0

      • Product Ion 1 (Q3): 75.0 (corresponding to the loss of CO₂)

      • Product Ion 2 (Q3): 43.0 (further fragmentation)

    • Optimize collision energy and other MS parameters for maximum sensitivity.

Significance in Health and Disease

The this compound pathway and the associated glyoxylate cycle are absent in vertebrates, making the enzymes of this pathway attractive targets for the development of antimicrobial agents.

Role in Microbial Pathogenesis

In several pathogenic microorganisms, including the fungus Candida albicans and the bacterium Mycobacterium tuberculosis, the glyoxylate cycle is essential for virulence[4][9][17]. During infection, these pathogens often rely on the catabolism of fatty acids from the host, which generates acetyl-CoA. The glyoxylate cycle, and by extension the glycerate pathway, allows them to utilize this acetyl-CoA for gluconeogenesis and biosynthesis, which is critical for their survival and proliferation within the host[4][17]. Inhibition of key enzymes like isocitrate lyase (which produces glyoxylate) has been shown to attenuate the virulence of these pathogens, highlighting the therapeutic potential of targeting this metabolic node[4].

Plant Immunity

In plants, the glyoxylate cycle is crucial during seed germination for the conversion of stored lipids into sugars. Recent evidence also suggests a role for components of this pathway in plant defense. The induction of systemic acquired resistance (SAR), a broad-spectrum plant immune response, involves complex signaling networks where metabolic pathways play a significant role[7][18][19][20][21]. While a direct role for this compound in SAR has yet to be fully elucidated, the metabolic reprogramming that occurs during the defense response likely involves alterations in pathways connected to this compound metabolism.

The following diagram conceptualizes the role of the this compound/glyoxylate pathway in the context of microbial pathogenesis and its potential as a drug target.

Pathogenesis_and_Drug_Target cluster_host Host Cell cluster_pathogen Pathogen Host_Lipids Host Lipids Fatty_Acid_Oxidation Fatty Acid Oxidation Host_Lipids->Fatty_Acid_Oxidation utilization Acetyl_CoA Acetyl-CoA Fatty_Acid_Oxidation->Acetyl_CoA Glyoxylate_Cycle Glyoxylate Cycle Acetyl_CoA->Glyoxylate_Cycle Glycerate_Pathway Glycerate Pathway (this compound) Glyoxylate_Cycle->Glycerate_Pathway provides glyoxylate Drug_Target Potential Drug Target Glyoxylate_Cycle->Drug_Target Gluconeogenesis Gluconeogenesis Glycerate_Pathway->Gluconeogenesis provides glycerate Glycerate_Pathway->Drug_Target Virulence Virulence & Survival Gluconeogenesis->Virulence

Figure 4: The central role of the glyoxylate and glycerate pathways in pathogen virulence and their potential as therapeutic targets.

Conclusion

This compound metabolism, though often overlooked, represents a significant metabolic hub with diverse and crucial functions. Its role in C2 assimilation, glycerol metabolism, and its connection to central carbon pathways underscore its importance for cellular homeostasis and adaptation. The absence of this pathway in vertebrates makes it a promising area for the development of novel antimicrobial therapies. The data and protocols presented in this guide provide a foundation for further research into the intricate roles of this compound in cellular metabolism and its potential for therapeutic exploitation. Future studies focusing on the detailed regulatory mechanisms, including post-translational modifications and allosteric control, will undoubtedly reveal further layers of complexity and opportunities for intervention.

References

Methodological & Application

Enzymatic Synthesis of Tartronate Semialdehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartronate semialdehyde is a key metabolite in the glyoxylate (B1226380) cycle and serves as a versatile building block in synthetic chemistry. This document provides a detailed protocol for the enzymatic synthesis of this compound semialdehyde from glyoxylate, utilizing the enzyme this compound-semialdehyde synthase. The provided methodology is robust and scalable, making it suitable for various research and development applications. This protocol outlines the expression and purification of recombinant this compound-semialdehyde synthase from Escherichia coli, followed by the enzymatic synthesis and subsequent purification of this compound semialdehyde.

Introduction

This compound semialdehyde, also known as 2-hydroxy-3-oxopropanoate, is a three-carbon α-keto acid that plays a crucial role in the metabolic pathways of various organisms.[1] Its chemical structure, featuring both a carboxylate and an aldehyde group, makes it a valuable chiral precursor for the synthesis of a wide range of biologically active molecules and pharmaceuticals. Traditional chemical synthesis of such multifunctional compounds can be complex, often requiring multiple steps with harsh reagents and resulting in modest yields. Enzymatic synthesis offers a green and efficient alternative, providing high specificity and stereoselectivity under mild reaction conditions.

The most direct and efficient route for the biosynthesis of this compound semialdehyde is the decarboxylative condensation of two molecules of glyoxylate. This reaction is catalyzed by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, this compound-semialdehyde synthase (TSS), also known as glyoxylate carboligase (GCL).[1][2][3] The reaction proceeds with the formation of one molecule of this compound semialdehyde and the release of one molecule of carbon dioxide.

This application note provides a comprehensive protocol for the synthesis of this compound semialdehyde, beginning with the expression and purification of recombinant E. coli this compound-semialdehyde synthase, followed by the enzymatic reaction and purification of the final product.

Data Presentation

ParameterValueReference
Enzyme SourceRecombinant Escherichia coli (strain K12)[3]
Enzyme NameThis compound-semialdehyde synthase (Glyoxylate carboligase)[2][3]
Gene Namegcl[3][4]
CofactorsThiamine pyrophosphate (TPP), Mg²⁺[2]
SubstrateGlyoxylate[2][3]
ProductThis compound semialdehyde, CO₂[2][3]
Optimal pH (assay)~7.5 - 8.0
Temperature (assay)30 - 37 °C

Note: Specific activity and yield will vary depending on the efficiency of protein expression and purification.

Experimental Protocols

Part 1: Expression and Purification of Recombinant this compound-Semialdehyde Synthase (TSS)

This protocol is a general guideline for the expression and purification of His-tagged TSS from E. coli. Optimization may be required for specific expression systems and equipment.

1.1 Transformation of Expression Vector:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the E. coli gcl gene fused to a polyhistidine tag (e.g., pET-28a-gcl).

  • Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic for plasmid selection (e.g., kanamycin).

  • Incubate the plates overnight at 37°C.

1.2 Protein Expression:

  • Inoculate a single colony from the agar plate into 50 mL of LB medium with the corresponding antibiotic.

  • Grow the culture overnight at 37°C with shaking (200-250 rpm).

  • Inoculate 1 L of fresh LB medium with the overnight culture (1:100 dilution).

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

1.3 Cell Lysis and Protein Purification:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl₂, 0.1 mM TPP, 1 mg/mL lysozyme, and a protease inhibitor cocktail).

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity chromatography column.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged TSS with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Collect the fractions and analyze for the presence of the purified protein by SDS-PAGE.

  • Pool the fractions containing the purified TSS and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 0.1 mM TPP, 10% glycerol).

  • Determine the protein concentration using a standard method (e.g., Bradford assay) and store the purified enzyme at -80°C.

Part 2: Enzymatic Synthesis of this compound Semialdehyde

2.1 Reaction Setup:

  • In a suitable reaction vessel, prepare the reaction mixture with the following components:

    • 50 mM Tris-HCl buffer (pH 7.8)

    • 100 mM Sodium Glyoxylate

    • 5 mM MgCl₂

    • 1 mM Thiamine Pyrophosphate (TPP)

    • Purified this compound-Semialdehyde Synthase (TSS) (e.g., 0.1 - 0.5 mg/mL final concentration)

  • The total reaction volume can be scaled as needed.

2.2 Reaction Incubation:

  • Incubate the reaction mixture at 37°C with gentle agitation for 4-8 hours.

  • Monitor the progress of the reaction by measuring the decrease in glyoxylate concentration or the formation of this compound semialdehyde using appropriate analytical techniques (e.g., HPLC, enzyme-coupled spectrophotometric assay).

2.3 Reaction Termination and Product Purification:

  • Terminate the reaction by denaturing the enzyme, for example, by adding trichloroacetic acid (TCA) to a final concentration of 5% or by heat inactivation (e.g., 80°C for 10 minutes) followed by centrifugation to remove the precipitated protein.

  • The supernatant containing this compound semialdehyde can be further purified using techniques such as ion-exchange chromatography or preparative HPLC.

Mandatory Visualization

Synthesis_Workflow cluster_enzyme_prep Part 1: Enzyme Preparation cluster_synthesis Part 2: Enzymatic Synthesis Transformation Transformation of E. coli Expression Protein Expression & Induction Transformation->Expression Select Colony Harvesting Cell Harvesting Expression->Harvesting Lysis Cell Lysis Harvesting->Lysis Purification Affinity Chromatography Lysis->Purification Enzyme Purified TSS Enzyme Purification->Enzyme Reaction Enzymatic Reaction Enzyme->Reaction Glyoxylate Glyoxylate (Substrate) Glyoxylate->Reaction Cofactors TPP & Mg²⁺ (Cofactors) Cofactors->Reaction Termination Reaction Termination Reaction->Termination Product_Purification Product Purification Termination->Product_Purification TSA This compound Semialdehyde (Product) Product_Purification->TSA

Caption: Workflow for the enzymatic synthesis of this compound semialdehyde.

Signaling Pathways and Logical Relationships

The synthesis of this compound semialdehyde from glyoxylate is a key step in the glyoxylate assimilation pathway found in some microorganisms. This pathway allows organisms to utilize two-carbon compounds like glyoxylate for growth by converting them into three-carbon intermediates that can enter central metabolism.

Glyoxylate_Assimilation Glyoxylate1 Glyoxylate TSS This compound-Semialdehyde Synthase (TSS) Glyoxylate1->TSS Glyoxylate2 Glyoxylate Glyoxylate2->TSS CO2 CO₂ TSS->CO2 TSA This compound Semialdehyde TSS->TSA TSR This compound Semialdehyde Reductase TSA->TSR Glycerate D-Glycerate TSR->Glycerate Glycerate_Kinase Glycerate Kinase Glycerate->Glycerate_Kinase Two_PG 2-Phosphoglycerate Glycerate_Kinase->Two_PG Central_Metabolism Central Metabolism (e.g., Glycolysis) Two_PG->Central_Metabolism

Caption: Simplified glyoxylate assimilation pathway.

References

Enzymatic Synthesis of Tartronate Semialdehyde Phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of tartronate semialdehyde phosphate (B84403) (TSP), a key intermediate in various metabolic pathways and a known inhibitor of enzymes such as enolase. Two primary enzymatic routes are presented: the direct phosphorylation of β-hydroxypyruvate catalyzed by pyruvate (B1213749) kinase, and a two-step pathway involving the synthesis of this compound semialdehyde from glyoxylate (B1226380) by this compound-semialdehyde synthase, followed by its phosphorylation. This guide offers comprehensive methodologies, quantitative data summaries, and visual representations of the biochemical pathways and experimental workflows to facilitate the production and study of TSP in a research and drug development context.

Introduction

This compound semialdehyde phosphate (TSP) is a crucial metabolite in the glyoxylate and dicarboxylate metabolic pathways. Its synthesis is of significant interest to researchers studying metabolic regulation, enzyme kinetics, and for the development of novel therapeutic agents. The inherent instability of TSP and the challenges associated with its chemical synthesis have led to a focus on enzymatic methods, which offer higher specificity and milder reaction conditions.

This guide details two effective enzymatic strategies for TSP synthesis. The first approach utilizes the promiscuous activity of pyruvate kinase to directly phosphorylate β-hydroxypyruvate. The second, more complex pathway, involves the initial formation of this compound semialdehyde (TSA) from glyoxylate, catalyzed by this compound-semialdehyde synthase, followed by a subsequent phosphorylation step to yield TSP.

Pathway 1: Direct Phosphorylation of β-Hydroxypyruvate by Pyruvate Kinase

This method leverages the catalytic activity of pyruvate kinase to transfer a phosphate group from a donor like ATP to β-hydroxypyruvate, forming the enol tautomer of this compound semialdehyde phosphate, which then converts to the aldehyde form.[1]

Signaling Pathway Diagram

G cluster_0 Pyruvate Kinase Catalyzed Synthesis of TSP BHP β-Hydroxypyruvate PK Pyruvate Kinase BHP->PK ATP ATP ATP->PK enol_TSP Enol-Tartronate Semialdehyde Phosphate PK->enol_TSP Phosphorylation ADP ADP PK->ADP TSP D,L-Tartronate Semialdehyde Phosphate enol_TSP->TSP Tautomerization Hydrated_TSP Hydrated TSP TSP->Hydrated_TSP Hydration

Caption: Pyruvate Kinase Pathway for TSP Synthesis.

Quantitative Data
ParameterValueConditionsReference
pH Profile pKa1 = 8.2, pKa2 = 9.7In H₂O[1]
Tautomerization Rate (enol to aldehyde) 0.2 min⁻¹Below pH 6 in H₂O[1]
2-fold slower above pK of phosphate (6.3 in H₂O)In H₂O[1]
3.6-fold slowerIn D₂O[1]
Inhibition Constants (vs. Yeast Enolase)
Enol of TSP (apparent Ki)100 nM-[1]
Aldehyde of TSP (apparent Ki)5 µM-[1]
True Ki for aldehyde form50-250 nMCorrected for 95-99% hydration[1]
Experimental Protocol

Objective: To synthesize this compound Semialdehyde Phosphate from β-hydroxypyruvate using pyruvate kinase.

Materials:

  • Pyruvate Kinase (from rabbit muscle or yeast)

  • β-Hydroxypyruvate

  • ATP (Adenosine 5'-triphosphate), disodium (B8443419) salt

  • MgCl₂ (Magnesium chloride)

  • KCl (Potassium chloride)

  • HEPES or Tris-HCl buffer

  • Spectrophotometer capable of UV measurements

  • pH meter

  • Reaction tubes

Protocol:

  • Reaction Buffer Preparation: Prepare a 100 mM HEPES or Tris-HCl buffer containing 100 mM KCl and 10 mM MgCl₂. Adjust the pH to 8.0.

  • Reaction Mixture Setup: In a reaction tube, combine the following components to the final concentrations:

    • 50 mM β-Hydroxypyruvate

    • 25 mM ATP

    • 10 mM MgCl₂

    • 100 mM KCl

    • 50 mM HEPES or Tris-HCl buffer, pH 8.0

    • Pyruvate Kinase (e.g., 10-20 units/mL)

  • Initiation and Monitoring:

    • Initiate the reaction by adding pyruvate kinase to the mixture.

    • The formation of the enol of TSP can be monitored spectrophotometrically by the increase in absorbance at 240 nm.

    • Allow the reaction to proceed at 25°C. The subsequent tautomerization to the aldehyde form will result in a decrease in absorbance at 240 nm.

  • Reaction Termination and Product Purification (Proposed):

    • Terminate the reaction by adding an equal volume of cold ethanol (B145695) or by using a method suitable for deproteinization (e.g., ultrafiltration).

    • Centrifuge to remove precipitated protein.

    • The supernatant containing TSP can be further purified using anion-exchange chromatography.

Pathway 2: Synthesis via this compound-Semialdehyde Synthase and Subsequent Phosphorylation

This two-step pathway first involves the synthesis of this compound semialdehyde (TSA) from two molecules of glyoxylate, catalyzed by this compound-semialdehyde synthase (also known as glyoxylate carboligase). The resulting TSA is then phosphorylated to yield TSP.

Signaling Pathway Diagram

G cluster_1 Two-Step Synthesis of TSP Glyoxylate1 Glyoxylate TSS This compound-Semialdehyde Synthase (EC 4.1.1.47) Glyoxylate1->TSS Glyoxylate2 Glyoxylate Glyoxylate2->TSS TSA This compound Semialdehyde TSS->TSA Ligation & Decarboxylation CO2 CO₂ TSS->CO2 Kinase Kinase (e.g., Pyruvate Kinase) TSA->Kinase ATP_2 ATP ATP_2->Kinase TSP_2 This compound Semialdehyde Phosphate Kinase->TSP_2 Phosphorylation ADP_2 ADP Kinase->ADP_2

Caption: Two-Step Enzymatic Synthesis of TSP.

Quantitative Data
ParameterEnzymeValue/CofactorsConditionsReference
Cofactors This compound-Semialdehyde SynthaseFAD, Thiamin diphosphate-
Substrate This compound-Semialdehyde SynthaseGlyoxylate-
Product This compound-Semialdehyde SynthaseThis compound Semialdehyde, CO₂-
Substrate for Phosphorylation Kinase (e.g., Pyruvate Kinase)This compound SemialdehydeProposed-
Phosphate Donor Kinase (e.g., Pyruvate Kinase)ATPProposed-
Experimental Protocols

Part A: Synthesis of this compound Semialdehyde (TSA)

Objective: To produce this compound Semialdehyde from glyoxylate using this compound-semialdehyde synthase.

Materials:

  • This compound-Semialdehyde Synthase (EC 4.1.1.47) - requires expression and purification if not commercially available.

  • Glyoxylate

  • FAD (Flavin adenine (B156593) dinucleotide)

  • ThDP (Thiamin diphosphate)

  • MgCl₂

  • Potassium phosphate buffer

  • HPLC for product analysis

Protocol:

  • Enzyme Preparation: this compound-semialdehyde synthase can be overexpressed in a suitable host (e.g., E. coli) and purified using standard chromatographic techniques.

  • Reaction Buffer Preparation: Prepare a 50 mM potassium phosphate buffer, pH 7.0, containing 5 mM MgCl₂.

  • Reaction Mixture Setup: In a reaction vessel, combine:

    • 20 mM Glyoxylate

    • 0.1 mM ThDP

    • 0.1 mM FAD

    • 5 mM MgCl₂

    • 50 mM Potassium phosphate buffer, pH 7.0

    • Purified this compound-Semialdehyde Synthase

  • Reaction and Monitoring:

    • Incubate the reaction mixture at 30-37°C.

    • The reaction can be monitored by measuring the consumption of glyoxylate or the formation of TSA using HPLC.

  • Product Isolation:

    • Terminate the reaction by deproteinization (e.g., heat inactivation or precipitation).

    • The supernatant containing TSA can be used directly for the next step or purified further if necessary.

Part B: Phosphorylation of this compound Semialdehyde (TSA) to TSP (Proposed Protocol)

Objective: To phosphorylate this compound Semialdehyde to produce this compound Semialdehyde Phosphate.

Materials:

  • This compound Semialdehyde (from Part A)

  • A suitable kinase (e.g., Pyruvate Kinase)

  • ATP

  • MgCl₂

  • KCl

  • HEPES or Tris-HCl buffer

  • ³¹P-NMR or LC-MS for product analysis

Protocol:

  • Reaction Buffer Preparation: Prepare a 100 mM HEPES or Tris-HCl buffer containing 100 mM KCl and 10 mM MgCl₂, pH 8.0.

  • Reaction Mixture Setup:

    • Combine the TSA-containing solution with the reaction buffer.

    • Add ATP to a final concentration of 1.5 equivalents relative to TSA.

    • Add the kinase (e.g., Pyruvate Kinase) to initiate the reaction.

  • Reaction and Analysis:

    • Incubate at 25-30°C.

    • Monitor the formation of TSP using ³¹P-NMR spectroscopy or by LC-MS to detect the mass of the phosphorylated product.

  • Purification:

    • Purify the resulting TSP using anion-exchange chromatography, separating the phosphorylated product from unreacted TSA and nucleotides.

Experimental Workflow Visualization

G cluster_workflow General Experimental Workflow start Start reagents Prepare Buffers & Reagents start->reagents reaction_setup Set up Enzymatic Reaction reagents->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation monitoring Monitor Reaction (Spectrophotometry/HPLC) incubation->monitoring termination Terminate Reaction (Deproteinization) monitoring->termination purification Purify Product (Chromatography) termination->purification analysis Analyze Product (NMR/LC-MS) purification->analysis end End analysis->end

Caption: General workflow for enzymatic synthesis.

Conclusion

The enzymatic synthesis of this compound semialdehyde phosphate offers a specific and efficient alternative to chemical methods. The choice between the direct phosphorylation of β-hydroxypyruvate by pyruvate kinase and the two-step pathway involving this compound-semialdehyde synthase will depend on the availability of starting materials and enzymes. The protocols and data provided in this document serve as a comprehensive guide for researchers to produce and study this important metabolite, with applications ranging from fundamental enzymology to the development of novel therapeutic inhibitors. Further optimization of reaction conditions may be required based on the specific enzymes and substrates used.

References

Application Notes and Protocols for the Spectrophotometric Assay of Tartronate-Semialdehyde Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tartronate-semialdehyde synthase (TSS), also known as glyoxylate (B1226380) carboligase (EC 4.1.1.47), is a key enzyme in the glyoxylate and dicarboxylate metabolism pathways.[1] It catalyzes the conversion of two molecules of glyoxylate into one molecule of this compound semialdehyde and carbon dioxide.[2][3][4] This thiamine (B1217682) diphosphate (B83284) (ThDP) and flavin adenine (B156593) dinucleotide (FAD) dependent enzyme is a subject of interest for understanding metabolic regulation and as a potential target for drug development.[1][5] A reliable and efficient method for assaying TSS activity is crucial for these studies.

This document provides a detailed protocol for a continuous spectrophotometric assay for this compound-semialdehyde synthase. The assay is based on a coupled-enzyme system where the product of the TSS reaction, this compound semialdehyde, is reduced by this compound-semialdehyde reductase (TSR), leading to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[6]

Principle of the Assay

The spectrophotometric assay for this compound-semialdehyde synthase is a coupled enzyme assay. The reaction catalyzed by TSS does not involve a direct change in absorbance. Therefore, its activity is measured by coupling the reaction to a subsequent enzymatic reaction that does produce a spectrophotometrically detectable change.

The overall process involves two sequential enzymatic reactions:

  • This compound-Semialdehyde Synthase (TSS) Reaction: Two molecules of glyoxylate are condensed by TSS to form one molecule of this compound semialdehyde and one molecule of carbon dioxide.[2][5]

    • 2 Glyoxylate → this compound Semialdehyde + CO₂

  • This compound-Semialdehyde Reductase (TSR) Reaction: The this compound semialdehyde produced is then reduced to D-glycerate by this compound-semialdehyde reductase (TSR). This reaction utilizes nicotinamide (B372718) adenine dinucleotide (NADH) as a cofactor, which is oxidized to NAD⁺.

    • This compound Semialdehyde + NADH + H⁺ → D-Glycerate + NAD⁺

The rate of NADH oxidation is directly proportional to the rate of this compound semialdehyde production by TSS, provided that the coupling enzyme (TSR) is present in excess and is not rate-limiting. The decrease in absorbance at 340 nm, due to the oxidation of NADH (molar extinction coefficient, ε = 6220 M⁻¹cm⁻¹), is monitored over time to determine the TSS activity.[7][8]

Data Presentation

Table 1: Kinetic Parameters of this compound-Semialdehyde Synthase and Related Enzymes
EnzymeSubstrateKmVmax (µmol/min/mg)Specific Activity (µmol/min/mg)
This compound-Semialdehyde Synthase (Wild Type)Glyoxylate--17.5 ± 2.5
This compound-Semialdehyde Synthase (I393A mutant)Glyoxylate--0.68 ± 0.02
This compound-Semialdehyde Synthase (I393V mutant)Glyoxylate--0.93
This compound-Semialdehyde Synthase (L478A mutant)Glyoxylate--0.06
This compound-Semialdehyde Synthase (I479V mutant)Glyoxylate--0.84 ± 0.05
This compound-Semialdehyde Synthase (V51D mutant)Glyoxylate--0.2 ± 0.02
This compound Semialdehyde Reductase (rTsr1)Tartronic semialdehyde0.19 ± 0.03 mM0.17 ± 0.03-
This compound Semialdehyde Reductase (rTsr1)β-NADH14.29 ± 3.1 µM5.07 ± 0.39-
This compound Semialdehyde Reductase (rTsr1)D-Glycerate17.7 ± 2.3 mM1.14 ± 0.15-
This compound Semialdehyde Reductase (rTsr1)β-NADP⁺0.30 ± 0.04 µM0.93 ± 0.07-

Data for this compound-Semialdehyde Synthase mutants were obtained from studies on Escherichia coli.[6] Data for this compound Semialdehyde Reductase (rTsr1) were obtained from studies on Ustilago maydis.[9]

Table 2: Reagents and Materials
Reagent/MaterialSupplierCatalog Number
GlyoxylateSigma-AldrichG1507
NADH (Nicotinamide adenine dinucleotide, reduced form)Sigma-AldrichN8129
Thiamine pyrophosphate (TPP)Sigma-AldrichC87H87
Magnesium chloride (MgCl₂)Sigma-AldrichM8266
Potassium phosphate (B84403) bufferAny reputable supplier-
This compound-semialdehyde reductase (TSR)See note below-
This compound-semialdehyde synthase (TSS) sample--
Spectrophotometer (UV-Vis)e.g., Beckman DU640-
Cuvettes (1 cm path length)--
Micropipettes and tips--

Note: this compound-semialdehyde reductase is not commercially available as a standard reagent and typically needs to be expressed and purified recombinantly.[6][10]

Experimental Protocols

Preparation of Reagents
  • Potassium Phosphate Buffer (1 M, pH 7.0):

    • Prepare solutions of 1 M K₂HPO₄ and 1 M KH₂PO₄.

    • Mix the two solutions until the pH reaches 7.0.

    • Store at 4°C.

  • Glyoxylate Stock Solution (100 mM):

    • Dissolve the appropriate amount of glyoxylic acid monohydrate in deionized water.

    • Adjust the pH to 7.0 with NaOH.

    • Store in aliquots at -20°C.

  • NADH Stock Solution (10 mM):

    • Dissolve NADH in potassium phosphate buffer (100 mM, pH 7.0).

    • Prepare fresh daily and keep on ice, protected from light.

  • Thiamine Pyrophosphate (TPP) Stock Solution (5 mM):

    • Dissolve TPP in deionized water.

    • Store in aliquots at -20°C.

  • Magnesium Chloride (MgCl₂) Stock Solution (1 M):

    • Dissolve MgCl₂ in deionized water.

    • Store at room temperature.

Spectrophotometric Assay Protocol

This protocol is adapted from established methods for assaying this compound-semialdehyde synthase activity.[6][11][12]

  • Reaction Mixture Preparation:

    • In a 0.5 mL final volume, prepare the reaction mixture in a 1 cm path length cuvette.

    • Add the following components in the specified order:

      • 100 mM Potassium phosphate buffer (pH 7.0)

      • 0.4 mM NADH

      • 5 mM MgCl₂

      • 0.5 mM Thiamine pyrophosphate (TPP)

      • Saturating amount of this compound-semialdehyde reductase (TSR) (e.g., 10 Units)[11][12]

      • Appropriate volume of deionized water to bring the volume to near 0.5 mL.

      • The enzyme sample containing this compound-semialdehyde synthase (TSS).

  • Initiation and Measurement:

    • Incubate the reaction mixture at 30°C for 5 minutes to allow for temperature equilibration and to record any background NADH oxidation.[12]

    • Initiate the reaction by adding glyoxylate to a final concentration of 10-20 mM.

    • Immediately mix by inverting the cuvette and start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

  • Calculation of Enzyme Activity:

    • Determine the linear rate of absorbance change (ΔA₃₄₀/min).

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) where:

      • ΔA₃₄₀/min is the rate of change in absorbance at 340 nm per minute.

      • ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹ or 6220 M⁻¹cm⁻¹).

      • l is the path length of the cuvette (typically 1 cm).

    • To calculate the specific activity (µmol/min/mg), divide the activity by the concentration of the TSS protein in the assay (mg/mL).

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Pathway Glyoxylate1 Glyoxylate TSS This compound-Semialdehyde Synthase (TSS) Glyoxylate1->TSS Glyoxylate2 Glyoxylate Glyoxylate2->TSS TSA This compound Semialdehyde TSS->TSA CO2 CO₂ TSS->CO2 TSR This compound-Semialdehyde Reductase (TSR) TSA->TSR NAD NAD⁺ TSR->NAD Glycerate D-Glycerate TSR->Glycerate NADH NADH + H⁺ NADH->TSR

Caption: Coupled enzymatic reaction for the spectrophotometric assay of TSS.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Substrates, Cofactors) Mix_Components Mix Assay Components in Cuvette Reagent_Prep->Mix_Components Enzyme_Prep Prepare Enzyme Samples (TSS and TSR) Enzyme_Prep->Mix_Components Equilibrate Equilibrate at 30°C Mix_Components->Equilibrate Initiate_Reaction Initiate with Glyoxylate Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor A₃₄₀ Decrease Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Linear Rate (ΔA₃₄₀/min) Monitor_Absorbance->Calculate_Rate Calculate_Activity Calculate Enzyme Activity Calculate_Rate->Calculate_Activity Calculate_Specific_Activity Calculate Specific Activity Calculate_Activity->Calculate_Specific_Activity

Caption: Workflow for the spectrophotometric assay of TSS activity.

References

Purification of Recombinant Tartronate Semialdehyde Reductase: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the expression and purification of recombinant tartronate semialdehyde reductase (TSR), an enzyme involved in the glycerate pathway. The protocols detailed herein cover the expression of hexa-histidine tagged (His-tagged) TSR in Escherichia coli, cell lysis, single-step purification using Immobilized Metal Affinity Chromatography (IMAC), and a standardized enzymatic activity assay. These methods yield a highly pure and active enzyme suitable for downstream applications such as structural biology, inhibitor screening, and kinetic analysis.

Introduction

This compound semialdehyde reductase (TSR), also known as 2-hydroxy-3-oxopropionate dehydrogenase (EC 1.1.1.60), is a key enzyme that catalyzes the reversible reduction of this compound semialdehyde to D-glycerate, typically utilizing NAD(P)H as a cofactor.[1] This reaction is a critical step in the glycerate metabolic pathway. The ability to produce a pure and active recombinant form of this enzyme is essential for detailed biochemical characterization and for its potential use as a target in drug development. This protocol is based on the successful expression and purification of a recombinant TSR from Ustilago maydis in an E. coli host system, yielding a protein with a molecular weight of approximately 40 kDa.[1]

Metabolic Pathway Context

TSR functions within the glycerate pathway. The diagram below illustrates the reaction catalyzed by TSR, converting this compound semialdehyde to D-glycerate.

TSR_Pathway cluster_pathway Glycerate Pathway cluster_cofactor Cofactor Conversion Glyoxylate Glyoxylate (2 molecules) TSA This compound Semialdehyde Glyoxylate->TSA Glyoxylate Carboligase Glycerate D-Glycerate TSA->Glycerate this compound Semialdehyde Reductase (TSR) NADPH NAD(P)H + H+ NADP NAD(P)+ NADPH->NADP

Caption: Reaction catalyzed by this compound Semialdehyde Reductase (TSR).

Experimental Workflow

The overall process for obtaining pure, active recombinant TSR involves several key stages, from cloning and expression to final purification and analysis. The workflow is depicted below.

Purification_Workflow start Transformation of pET-28a-Tsr1 into E. coli BL21(DE3) culture Cell Culture and Growth start->culture induction IPTG Induction (Low Temperature) culture->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification of Lysate (High-Speed Centrifugation) lysis->clarification purification Ni-NTA Affinity Chromatography clarification->purification analysis Purity & Activity Analysis (SDS-PAGE & Enzyme Assay) purification->analysis end Pure Recombinant TSR analysis->end

Caption: Workflow for recombinant TSR expression and purification.

Experimental Protocols

Protocol 1: Expression of Recombinant His-TSR

This protocol describes the expression of N-terminally His-tagged TSR in E. coli BL21(DE3) cells using the pET-28a vector.

Materials:

  • pET-28a vector containing the tsr1 gene

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) medium

  • Kanamycin (B1662678) (50 µg/mL final concentration)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)

  • Incubator shaker

Procedure:

  • Transformation: Transform the pET-28a-tsr1 plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar (B569324) containing 50 µg/mL kanamycin. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with kanamycin. Grow overnight at 37°C with shaking at 200 rpm.

  • Large-Scale Culture: Inoculate 1 L of LB medium with kanamycin with the 10 mL overnight starter culture.

  • Growth: Incubate the culture at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to incubate the culture at 25°C for 16-18 hours with shaking. A lower induction temperature is crucial for obtaining soluble recombinant protein.[1]

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-TSR by Ni-NTA Affinity Chromatography

This protocol details the purification of His-tagged TSR from the E. coli cell pellet under native conditions.

Materials:

  • Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole (B134444), pH 8.0

  • Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0

  • Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0

  • Lysozyme (B549824)

  • DNase I

  • Protease inhibitor cocktail (EDTA-free)

  • Ni-NTA Agarose (B213101) resin

  • Chromatography column

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of original culture.

    • Add lysozyme to 1 mg/mL, DNase I to 5 µg/mL, and a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with gentle rocking.

    • Lyse the cells further by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) to prevent overheating, until the lysate is no longer viscous.

  • Clarification: Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the clear supernatant, which contains the soluble His-tagged TSR.

  • Column Preparation: Equilibrate the Ni-NTA agarose resin in a chromatography column with 5-10 column volumes of Lysis Buffer.

  • Binding: Load the clarified supernatant onto the equilibrated column. Allow the lysate to pass through the column by gravity flow or at a slow flow rate (e.g., 0.5-1 mL/min) to ensure efficient binding of the His-tagged protein to the resin.

  • Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-TSR from the column using 5-10 column volumes of Elution Buffer. Collect 1 mL fractions.

  • Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and by SDS-PAGE to identify fractions containing the purified TSR (expected size ~40 kDa). Pool the purest fractions.

  • Buffer Exchange (Optional): If imidazole interferes with downstream applications, perform a buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.

Protocol 3: this compound Semialdehyde Reductase Activity Assay

This spectrophotometric assay measures the TSR-catalyzed oxidation of D-glycerate, which is coupled to the reduction of NADP⁺ to NADPH. The production of NADPH is monitored by the increase in absorbance at 340 nm.[1]

Materials:

  • Assay Buffer: 50 mM Glycine, pH 8.5

  • Substrate Solution: 2 mM DL-glyceric acid in Assay Buffer

  • Cofactor Solution: 100 µM β-NADP⁺ in Assay Buffer

  • Purified TSR enzyme

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm and maintaining a constant temperature.

Procedure:

  • Reaction Setup: In a well of the 96-well plate, prepare a 200 µL reaction mixture.

    • 180 µL of pre-warmed (40°C) reaction mixture (containing 50 mM glycine, 2 mM DL-glyceric acid, and 100 µM β-NADP⁺).

    • Add 20 µL of purified enzyme solution (diluted in Assay Buffer if necessary).

  • Measurement: Immediately place the plate in the microplate reader, pre-heated to 40°C.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Calculation of Activity:

    • Determine the initial linear rate of the reaction (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • One unit (U) of TSR activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Data Presentation: Purification Summary

The following table summarizes the results of a typical single-step Ni-chelating affinity chromatography purification of recombinant TSR (rTsr1). The data demonstrates an 8.2-fold purification with a 75% yield, resulting in a protein preparation with over 95% homogeneity.[1]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract25.612.80.501001.0
Ni-NTA Affinity2.39.64.17758.2

Table based on data for rTsr1 purification.[1]

References

Application Notes and Protocols for Isotopic Labeling Studies of the Tartronate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tartronate pathway is a key metabolic route in various microorganisms, including Escherichia coli, for the conversion of glyoxylate (B1226380) into C3 compounds that can enter central carbon metabolism. This pathway is crucial for organisms growing on two-carbon compounds. Isotopic labeling studies are indispensable for elucidating the flux through this pathway, identifying pathway intermediates, and understanding its regulation. This document provides detailed application notes and protocols for designing and conducting isotopic labeling experiments to study the this compound pathway.

The core of the this compound pathway in Escherichia coli involves two key enzymatic steps:

  • This compound-semialdehyde synthase (EC 4.1.1.47), also known as glyoxylate carboligase, catalyzes the condensation of two molecules of glyoxylate to form one molecule of this compound semialdehyde and one molecule of CO2.[1][2][3]

  • This compound semialdehyde reductase (EC 1.1.1.60) reduces this compound semialdehyde to D-glycerate, which can then be phosphorylated to enter glycolysis.[4][5]

Key Applications of Isotopic Labeling for the this compound Pathway

  • Pathway Elucidation and Verification: Tracing the flow of labeled atoms from a substrate (e.g., [¹³C₂]-glyoxylate) through the pathway intermediates to the final products confirms the activity and connectivity of the pathway.

  • Metabolic Flux Analysis: Quantifying the rate of carbon flow through the this compound pathway relative to competing pathways, such as the glyoxylate cycle.

  • Identifying Metabolic Bottlenecks: Pinpointing enzymatic steps that limit the overall flux through the pathway.

  • Drug Discovery and Target Validation: Assessing the impact of potential enzyme inhibitors on pathway activity.

Visualization of the this compound Pathway and Experimental Workflow

Below are diagrams illustrating the this compound pathway and a general experimental workflow for isotopic labeling studies.

Tartronate_Pathway cluster_glyoxylate_input Glyoxylate Pool Glyoxylate_1 Glyoxylate TSS This compound-semialdehyde synthase Glyoxylate_1->TSS Glyoxylate_2 Glyoxylate Glyoxylate_2->TSS TSA This compound Semialdehyde TSS->TSA CO2 CO2 TSS->CO2 TSR This compound semialdehyde reductase TSA->TSR Glycerate D-Glycerate TSR->Glycerate Central_Metabolism Central Carbon Metabolism Glycerate->Central_Metabolism

Caption: The this compound Pathway in E. coli.

Experimental_Workflow Start Start: E. coli Culture (Minimal Media) Labeling Introduce ¹³C-labeled Substrate (e.g., [U-¹³C₂]-Glyoxylate) Start->Labeling Incubation Time-Course Sampling (e.g., 0, 5, 15, 30, 60 min) Labeling->Incubation Quenching Metabolic Quenching (e.g., Cold Methanol) Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization for GC-MS (e.g., Silylation) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data_Processing Data Processing and Isotopologue Distribution Analysis Analysis->Data_Processing End End: Flux Calculation and Interpretation Data_Processing->End

Caption: Experimental workflow for isotopic labeling studies.

Experimental Protocols

Protocol 1: ¹³C-Labeling of E. coli Cultures

This protocol describes the labeling of E. coli cultures grown on a minimal medium with a ¹³C-labeled substrate to trace the this compound pathway.

Materials:

  • E. coli strain of interest (e.g., wild-type K-12)

  • M9 minimal medium (or other suitable minimal medium)

  • Primary carbon source (e.g., glucose, acetate)

  • ¹³C-labeled substrate (e.g., [U-¹³C₂]-glyoxylate, >99% purity)

  • Shaking incubator

  • Spectrophotometer

  • Sterile culture flasks and centrifuge tubes

Procedure:

  • Pre-culture: Inoculate a single colony of E. coli into 5 mL of M9 minimal medium containing the primary carbon source. Grow overnight at 37°C with shaking (250 rpm).

  • Main Culture: Inoculate a larger volume of fresh M9 medium to an initial OD₆₀₀ of ~0.05 using the pre-culture. Grow at 37°C with shaking until the culture reaches mid-exponential phase (OD₆₀₀ ≈ 0.4-0.6).

  • Labeling: Add the ¹³C-labeled substrate to the culture. For example, to trace the conversion of glyoxylate, add [U-¹³C₂]-glyoxylate to a final concentration of 1-5 mM.

  • Time-Course Sampling: Collect samples at various time points after the addition of the labeled substrate (e.g., 0, 5, 15, 30, and 60 minutes). The volume of each sample should be sufficient for metabolite extraction and analysis (typically 1-5 mL).

  • Quenching: Immediately quench metabolic activity in the collected samples to prevent further enzymatic reactions. A common method is to rapidly transfer the cell suspension into a quenching solution of 60% methanol (B129727) pre-chilled to -40°C or colder.

  • Cell Pelleting: Centrifuge the quenched samples at a low temperature (e.g., -20°C) to pellet the cells. Discard the supernatant.

  • Storage: Store the cell pellets at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction and Derivatization

This protocol details the extraction of intracellular metabolites and their derivatization for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Frozen cell pellets from Protocol 1

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

  • Chloroform (B151607) (pre-chilled to -20°C)

  • Ultrapure water (chilled to 4°C)

  • Centrifuge capable of low-temperature operation

  • Vacuum concentrator or nitrogen evaporator

  • Derivatization reagents:

    • Methoxyamine hydrochloride in pyridine (B92270)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

Procedure:

  • Extraction: Resuspend the frozen cell pellet in a pre-chilled extraction solvent. The volume should be adjusted based on the cell mass. Vortex vigorously and incubate at a low temperature with shaking for 1-2 hours.

  • Phase Separation: Add chloroform and ultrapure water to the extract to induce phase separation. Vortex and centrifuge at high speed at 4°C.

  • Collection of Polar Phase: Carefully collect the upper aqueous (polar) phase, which contains the organic acids and other polar metabolites of the this compound pathway.

  • Drying: Dry the collected polar extracts completely using a vacuum concentrator or a stream of nitrogen gas.

  • Derivatization (Two-Step):

    • Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 30-40°C for 90 minutes. This step protects carbonyl groups.

    • Silylation: Add MSTFA (with 1% TMCS) to the sample. Incubate at 37-70°C for 30-120 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the metabolites for GC-MS analysis.

Protocol 3: GC-MS Analysis of this compound Pathway Intermediates

This protocol provides a general method for the analysis of derivatized metabolites by GC-MS to determine the mass isotopomer distributions.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for metabolite analysis (e.g., DB-5ms or equivalent)

GC-MS Parameters:

  • Inlet Temperature: 250-280°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70-100°C, hold for 2-4 minutes.

    • Ramp: 5-15°C/min to a final temperature of 280-320°C.

    • Hold at final temperature for 5-10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 50-650) to obtain the mass isotopomer distributions of the target metabolites.

Data Presentation and Interpretation

The primary data obtained from ¹³C-labeling experiments is the mass isotopomer distribution (MID) for each metabolite of interest. This data reflects the fraction of the metabolite pool that contains 0, 1, 2, ... n ¹³C atoms (M+0, M+1, M+2, ... M+n).

Hypothetical Quantitative Data

The following tables present hypothetical MID data for key metabolites of the this compound pathway after labeling with [U-¹³C₂]-glyoxylate.

Table 1: Mass Isotopomer Distribution of Glyoxylate

Time (min)M+0 (%)M+1 (%)M+2 (%)
099.50.40.1
510.21.888.0
155.10.994.0
304.80.794.5
604.50.595.0

Table 2: Mass Isotopomer Distribution of this compound Semialdehyde

Time (min)M+0 (%)M+1 (%)M+2 (%)M+3 (%)
099.20.60.20.0
585.35.28.51.0
1550.18.935.06.0
3025.610.555.48.5
6015.29.865.010.0

Table 3: Mass Isotopomer Distribution of D-Glycerate

Time (min)M+0 (%)M+1 (%)M+2 (%)M+3 (%)
099.40.50.10.0
592.13.54.00.4
1570.89.218.51.5
3045.315.135.64.0
6028.918.746.36.1

Interpretation:

  • The rapid increase in the M+2 fraction of glyoxylate confirms the uptake of the labeled substrate.

  • The appearance of M+2 and M+3 isotopologues in this compound semialdehyde and subsequently in D-glycerate demonstrates the flow of carbon from glyoxylate through the this compound pathway.

  • The specific labeling patterns can be used in metabolic flux analysis software to quantify the flux through the pathway. For instance, the formation of M+3 this compound semialdehyde from two molecules of M+2 glyoxylate (with the loss of one unlabeled carbon as CO₂) is a key indicator of pathway activity.

References

Quantitative Analysis of Tartronate in Cell Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartronate, also known as 2-hydroxy-3-oxopropanoate, is a metabolite involved in several key cellular metabolic pathways, including the glycerate and glyoxylate (B1226380) pathways. Its quantification in cell extracts is crucial for understanding cellular metabolism, particularly in the context of diseases such as cancer and metabolic disorders. This document provides detailed application notes and protocols for the quantitative analysis of this compound in cell extracts, aimed at researchers, scientists, and professionals in drug development. While specific quantitative data on intracellular this compound concentrations are not widely available in the current scientific literature, the methodologies provided herein will enable researchers to generate such data and explore the role of this compound in various biological systems.

Metabolic Significance of this compound

This compound is a key intermediate in the glycerate pathway , where it is synthesized from two molecules of glyoxylate by the enzyme glyoxylate carboligase (this compound-semialdehyde synthase). Subsequently, this compound semialdehyde is reduced to D-glycerate by this compound-semialdehyde reductase (TSR). The glycerate pathway is connected to central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle, as well as amino acid and lipid metabolism. Alterations in the levels of metabolites within the glycerate and glyoxylate pathways have been implicated in various cancers, highlighting the importance of accurately quantifying these intermediates.

Glycerate and Glyoxylate Metabolism

The following diagram illustrates the central role of this compound semialdehyde in the glycerate pathway.

glycerate_pathway cluster_glyoxylate Glyoxylate Metabolism cluster_glycerate Glycerate Pathway Glyoxylate_1 Glyoxylate Tartronate_Semialdehyde This compound Semialdehyde Glyoxylate_1->Tartronate_Semialdehyde Glyoxylate Carboligase Glyoxylate_2 Glyoxylate Glyoxylate_2->Tartronate_Semialdehyde Glyoxylate Carboligase D_Glycerate D-Glycerate Tartronate_Semialdehyde->D_Glycerate This compound Semialdehyde Reductase (TSR) 3_Phosphoglycerate 3-Phosphoglycerate D_Glycerate->3_Phosphoglycerate Glycerate Kinase Glycolysis Glycolysis 3_Phosphoglycerate->Glycolysis

Glycerate Pathway Overview.

Quantitative Data Presentation

As of the latest literature review, there is a notable absence of published data detailing the absolute intracellular concentrations of this compound in various cell lines. The protocols outlined in this document are designed to enable researchers to generate this valuable data. Upon successful quantification, it is recommended to present the data in a clear and structured tabular format for easy comparison across different cell types, experimental conditions, or drug treatments.

Table 1: Example of Data Presentation for this compound Quantification

Cell LineTreatmentThis compound Concentration (nmol/10^6 cells)Standard Deviation
Cell Line AControlUser-generated dataUser-generated data
Cell Line ADrug X (1 µM)User-generated dataUser-generated data
Cell Line BControlUser-generated dataUser-generated data
Cell Line BDrug X (1 µM)User-generated dataUser-generated data

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required for the quantitative analysis of this compound in cell extracts. This includes protocols for sample preparation, and analytical methods using Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and a potential enzymatic assay.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound from cell extracts is depicted below.

experimental_workflow Cell_Culture 1. Cell Culture Metabolism_Quenching 2. Metabolism Quenching Cell_Culture->Metabolism_Quenching Metabolite_Extraction 3. Metabolite Extraction Metabolism_Quenching->Metabolite_Extraction Sample_Derivatization 4. Sample Derivatization (for GC-MS) Metabolite_Extraction->Sample_Derivatization LC_MS_Analysis 5a. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Enzymatic_Assay 5c. Enzymatic Assay Metabolite_Extraction->Enzymatic_Assay GC_MS_Analysis 5b. GC-MS Analysis Sample_Derivatization->GC_MS_Analysis Data_Analysis 6. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis GC_MS_Analysis->Data_Analysis Enzymatic_Assay->Data_Analysis

Workflow for this compound Analysis.
Protocol 1: Sample Preparation from Cultured Cells

This protocol describes the critical steps of quenching cellular metabolism and extracting polar metabolites, including this compound, from adherent or suspension cells.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol/Acetonitrile/Water (50:30:20, v/v/v), pre-chilled to -80°C

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching 16,000 x g at 4°C

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Cell Culture: Grow cells to the desired confluency or density in appropriate culture vessels.

  • Quenching Metabolism:

    • For Adherent Cells: a. Aspirate the culture medium. b. Quickly wash the cells twice with ice-cold PBS. c. Add 1 mL of -80°C methanol/acetonitrile/water solution to each well (e.g., of a 6-well plate). d. Immediately place the plate on dry ice.

    • For Suspension Cells: a. Transfer the cell suspension to a pre-chilled centrifuge tube. b. Pellet the cells by centrifugation at 500 x g for 3 minutes at 4°C. c. Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS. d. Repeat the centrifugation and washing step. e. After the final wash, resuspend the cell pellet in 1 mL of -80°C methanol/acetonitrile/water solution.

  • Metabolite Extraction: a. For adherent cells, scrape the cells in the quenching solution and transfer the lysate to a pre-chilled microcentrifuge tube. b. For both adherent and suspension cells, vortex the cell lysate for 30 seconds. c. Incubate the lysate at -20°C for 20 minutes to precipitate proteins. d. Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C. e. Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Storage: Store the extracts at -80°C until analysis.

Protocol 2: Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the targeted quantification of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.

Materials and Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • HILIC column (e.g., Amide, Zwitterionic)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

  • Mobile Phase B: Acetonitrile

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., 13C-labeled this compound, if available)

Procedure:

  • Sample Preparation: a. Thaw the cell extracts on ice. b. If using an internal standard, spike the extracts with a known concentration. c. Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet any remaining debris. d. Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • LC Conditions (Example):

      • Column: HILIC Amide, 2.1 x 100 mm, 1.7 µm

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

      • Gradient: 85% B to 40% B over 10 minutes, followed by a re-equilibration step.

    • MS/MS Conditions (Negative Ion Mode):

      • Ionization Mode: Electrospray Ionization (ESI), Negative

      • Multiple Reaction Monitoring (MRM) Transitions:

        • This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined by direct infusion of the this compound standard.

        • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - To be determined by direct infusion of the internal standard.

  • Quantification: a. Generate a calibration curve using a series of dilutions of the this compound analytical standard. b. Quantify the amount of this compound in the cell extracts by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. c. Normalize the results to the cell number or total protein content of the original sample.

Protocol 3: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization and analysis of this compound by GC-MS, a common method for the analysis of organic acids.

Materials and Instrumentation:

  • GC-MS system

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (B92270)

  • Ethyl acetate

  • This compound analytical standard

Procedure:

  • Sample Preparation: a. Take a known volume of the cell extract and dry it completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: a. To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. b. Cap the vial tightly and heat at 70°C for 60 minutes to facilitate derivatization. c. Cool the sample to room temperature.

  • GC-MS Analysis:

    • GC Conditions (Example):

      • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

      • Injector Temperature: 250°C

      • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 50-600

  • Quantification: a. Generate a calibration curve using derivatized this compound standards. b. Identify the trimethylsilyl (B98337) (TMS) derivative of this compound in the chromatogram based on its retention time and mass spectrum. c. Quantify the derivatized this compound by comparing its peak area to the calibration curve. d. Normalize the results to the cell number or total protein content.

Protocol 4: Enzymatic Assay for this compound Quantification

This protocol is a conceptual adaptation of an assay for this compound-semialdehyde reductase (TSR) activity, which could be used to quantify this compound by measuring the consumption of NADH in a coupled reaction.[1]

Principle:

This compound is first converted to this compound semialdehyde. In a coupled reaction, TSR reduces this compound semialdehyde to D-glycerate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the initial amount of this compound.

Materials:

  • Enzyme for converting this compound to this compound semialdehyde (requires identification and purification)

  • Purified this compound-Semialdehyde Reductase (TSR)

  • NADH

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Setup: a. In a microplate well or cuvette, add the reaction buffer, NADH to a final concentration of 0.2 mM, and an excess of the first enzyme. b. Add the cell extract. c. Initiate the reaction by adding an excess of purified TSR.

  • Measurement: a. Immediately monitor the decrease in absorbance at 340 nm over time.

  • Quantification: a. Create a standard curve using known concentrations of this compound. b. Determine the concentration of this compound in the cell extracts by comparing the rate of NADH consumption to the standard curve.

Note: This enzymatic assay is theoretical and requires significant development, including the identification and purification of a suitable enzyme for the initial conversion of this compound.

Conclusion

The quantitative analysis of this compound in cell extracts is an important step towards a deeper understanding of cellular metabolism and its role in disease. While direct quantitative data for intracellular this compound is currently scarce, the protocols provided in this document offer a comprehensive guide for researchers to generate this crucial information. The choice of analytical method—LC-MS/MS, GC-MS, or a potential enzymatic assay—will depend on the available instrumentation and the specific research question. Careful sample preparation, including rapid metabolism quenching, is paramount for obtaining accurate and reproducible results. The data generated using these protocols will contribute significantly to the fields of cell biology, drug discovery, and metabolic research.

References

Application Notes and Protocols for the Detection of Tartronate in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartronate (also known as hydroxymalonate) is a dicarboxylic acid with emerging significance in various biological processes. It is an intermediate in the glyoxylate (B1226380) cycle and has been implicated in lipid metabolism, specifically in de novo lipogenesis.[1][2] Accurate and sensitive detection of this compound in complex biological matrices such as plasma, urine, and tissue extracts is crucial for understanding its physiological roles, identifying potential biomarkers, and for applications in drug development. These application notes provide an overview of methodologies for the detection and quantification of this compound, including detailed protocols for sample preparation and analysis using chromatography-mass spectrometry, capillary electrophoresis, and enzymatic assays.

Methods Overview

The detection of this compound in biological samples presents analytical challenges due to its polar nature and the complexity of the biological matrix. The primary methods for quantitative analysis include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). Enzymatic assays can also be employed for sensitive detection.

Sample Preparation: A critical step for accurate quantification is the effective removal of interfering substances like proteins and salts from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3] For GC-MS analysis, a derivatization step is typically required to increase the volatility of the polar this compound molecule.

I. Chromatography-Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a powerful technique for the quantification of small molecules in complex samples due to its high sensitivity and selectivity.[4][5] The following is a representative protocol for the analysis of this compound in human urine.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Urine)

  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Dilution: Dilute the supernatant 1:10 (v/v) with a solution of 0.1% formic acid in water.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled tartronic acid) to the diluted sample.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-7 min: 98% B

    • 7-7.1 min: 98-2% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI negative.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for this compound and the internal standard. The specific precursor and product ion transitions would need to be optimized.

Data Presentation
ParameterTypical Performance (for small organic acids)
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
**Linearity (R²) **>0.99
Recovery 85 - 115%
Precision (%RSD) <15%

Note: This is a general protocol and must be optimized and validated for the specific application.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, a derivatization step is necessary to increase their volatility.

Experimental Protocol: GC-MS

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol. Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.

  • Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 60 minutes.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

Data Presentation
ParameterTypical Performance (for derivatized organic acids)
Limit of Detection (LOD) 1 - 20 ng/mL
Limit of Quantification (LOQ) 5 - 100 ng/mL
**Linearity (R²) **>0.99
Recovery 80 - 120%
Precision (%RSD) <15%

Note: This protocol requires careful optimization of the derivatization and GC conditions.

III. Capillary Electrophoresis (CE) Method

Capillary electrophoresis offers high separation efficiency and requires minimal sample volume, making it suitable for the analysis of charged species like this compound in biological fluids.[6][7]

Experimental Protocol: CE

1. Sample Preparation (Cerebrospinal Fluid - CSF)

  • Centrifugation: Centrifuge the CSF sample at 10,000 x g for 5 minutes to remove any cells or debris.

  • Dilution: Dilute the supernatant 1:5 (v/v) with the background electrolyte (BGE).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter.

2. CE Instrumentation and Conditions

  • CE System: A capillary electrophoresis system with a diode array detector (DAD) or a mass spectrometer.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): 25 mM phosphate (B84403) buffer at pH 7.0 containing a cationic polymer to reverse the electroosmotic flow.

  • Separation Voltage: -25 kV.

  • Capillary Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: Indirect UV detection at 254 nm or by mass spectrometry.

Data Presentation
ParameterTypical Performance (for small organic acids)
Limit of Detection (LOD) 0.1 - 5 µM
Limit of Quantification (LOQ) 0.5 - 20 µM
**Linearity (R²) **>0.99
Migration Time Precision (%RSD) <2%
Peak Area Precision (%RSD) <5%

Note: The composition of the BGE is critical for achieving good separation and may require optimization.

IV. Enzymatic Assay

While a direct enzymatic assay for this compound is not commonly described, a coupled enzymatic assay based on the activity of this compound-semialdehyde synthase could be adapted for its detection. This would be an indirect measurement.

Principle of a Potential Enzymatic Assay

This compound-semialdehyde synthase (also known as glyoxylate carboligase) catalyzes the conversion of two molecules of glyoxylate into this compound semialdehyde and CO2.[8] A subsequent enzymatic reaction could then be coupled to the detection of this compound semialdehyde. For a direct assay, one would need an enzyme that specifically utilizes this compound as a substrate, and the reaction would need to produce a detectable product (e.g., NADH, a colored, or a fluorescent compound).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, Tissue) ProteinPrecipitation Protein Precipitation (e.g., Methanol) BiologicalSample->ProteinPrecipitation Extraction Extraction (LLE or SPE) ProteinPrecipitation->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional FinalExtract Final Extract for Analysis Extraction->FinalExtract Derivatization->FinalExtract LCMS LC-MS/MS FinalExtract->LCMS GCMS GC-MS FinalExtract->GCMS CE Capillary Electrophoresis FinalExtract->CE Quantification Quantification LCMS->Quantification GCMS->Quantification CE->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for this compound analysis.

Metabolic Pathways Involving this compound

1. Glyoxylate Cycle

The glyoxylate cycle is an anabolic pathway that allows organisms to use two-carbon compounds as a carbon source. This compound semialdehyde is a key intermediate.[9][10][11][12]

glyoxylate_cycle AcetylCoA Acetyl-CoA Glyoxylate Glyoxylate AcetylCoA->Glyoxylate Isocitrate Lyase TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Tartronate_Semialdehyde This compound Semialdehyde Glyoxylate->Tartronate_Semialdehyde Glyoxylate Carboligase Glycerate D-Glycerate Tartronate_Semialdehyde->Glycerate this compound Semialdehyde Reductase Phosphoglycerate 3-Phosphoglycerate Glycerate->Phosphoglycerate Glycolysis Glycolysis Phosphoglycerate->Glycolysis

Caption: Role of this compound semialdehyde in the glyoxylate cycle.

2. Tartronic Acid in Lipogenesis

Recent studies suggest that tartronic acid can promote de novo lipogenesis by serving as a substrate for fatty acid synthesis.[1][2]

lipogenesis_pathway TartronicAcid Tartronic Acid AcetylCoA Acetyl-CoA TartronicAcid->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids FASN Lipogenesis De Novo Lipogenesis FattyAcids->Lipogenesis

Caption: Involvement of tartronic acid in fatty acid synthesis.

References

Application of Tartronate in Metabolic Flux Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the intricate network of metabolic reactions within a cell. By tracing the flow of isotopes from labeled substrates, researchers can quantify the rates (fluxes) of metabolic pathways. A key strategy in MFA is the use of metabolic inhibitors to perturb the system and observe the resulting redistribution of metabolic fluxes. This approach can reveal critical nodes in metabolic networks, identify bypass pathways, and elucidate the mechanism of action of potential drug candidates.

This document focuses on the application of Tartronate Semialdehyde Phosphate (B84403) (TSP) , a potent metabolic inhibitor, in the context of ¹³C-Metabolic Flux Analysis. TSP is a powerful tool for studying the dynamics of central carbon metabolism due to its specific inhibition of a key glycolytic enzyme.

Mechanism of Action: this compound Semialdehyde Phosphate as an Enolase Inhibitor

This compound Semialdehyde Phosphate (TSP) is a potent inhibitor of enolase (Phosphopyruvate Hydratase), the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP) in the glycolysis pathway.[1] Both the enol and aldehyde forms of TSP have been shown to be strong inhibitors of yeast enolase.[1] The inhibition of this crucial step in glycolysis leads to a metabolic bottleneck, causing a redirection of carbon flux into alternative pathways. By using TSP in conjunction with ¹³C-labeled substrates, researchers can precisely quantify these changes in metabolic flux, providing valuable insights into cellular metabolic flexibility and compensatory mechanisms.

Applications in Metabolic Flux Analysis:

  • Studying Glycolytic Regulation: By inhibiting enolase, TSP allows for the detailed investigation of the regulation and importance of the lower part of glycolysis.

  • Identifying Metabolic Bottlenecks and Bypass Pathways: The perturbation caused by TSP can reveal alternative routes for carbon metabolism that are not active or have low flux under normal conditions.

  • Target Validation in Drug Discovery: For drug development programs targeting enzymes in central carbon metabolism, TSP can serve as a tool to model the metabolic consequences of enzyme inhibition.

  • Understanding Disease Metabolism: In diseases with altered metabolism, such as cancer, TSP can be used to probe the reliance of cells on glycolysis and their ability to adapt to its inhibition.

Quantitative Data on Enolase Inhibition by this compound Semialdehyde Phosphate

The following table summarizes the inhibitory characteristics of this compound Semialdehyde Phosphate (TSP) on yeast enolase. This data is crucial for designing experiments, as the concentration of the inhibitor should be chosen based on its inhibitory constant (Ki).

Inhibitor FormApparent KiTrue Ki (for aldehyde)Binding Behavior
Enol of TSP100 nM-Slow binding
Aldehyde of TSP5 µM50-250 nM-

Data sourced from: Enzymatic synthesis and inhibitory characteristics of this compound semialdehyde phosphate.[1]

Hypothetical Metabolic Flux Analysis Data

The following table presents hypothetical quantitative data from a ¹³C-Metabolic Flux Analysis experiment. This data illustrates the expected changes in central carbon metabolism fluxes in a cancer cell line upon treatment with this compound Semialdehyde Phosphate (TSP). The fluxes are normalized to the glucose uptake rate.

Metabolic ReactionControl (No Inhibitor)TSP TreatedFold Change
Glycolysis
Glucose Uptake1001001.0
Glucose-6-Phosphate -> Fructose-6-Phosphate95951.0
Fructose-6-Phosphate -> Fructose-1,6-bisphosphate85851.0
Fructose-1,6-bisphosphate -> Glyceraldehyde-3-phosphate85851.0
Glyceraldehyde-3-phosphate -> 1,3-bisphosphoglycerate80200.25
2-Phosphoglycerate -> Phosphoenolpyruvate (Enolase)7850.06
Phosphoenolpyruvate -> Pyruvate7550.07
Pyruvate -> Lactate6040.07
Pentose Phosphate Pathway
Glucose-6-Phosphate -> 6-Phosphogluconolactone10404.0
TCA Cycle
Pyruvate -> Acetyl-CoA (PDH)1510.07
Acetyl-CoA + Oxaloacetate -> Citrate1510.07
Isocitrate -> α-Ketoglutarate1410.07
α-Ketoglutarate -> Succinyl-CoA1210.08
Succinate -> Fumarate1210.08
Fumarate -> Malate1210.08
Malate -> Oxaloacetate1210.08
Anaplerosis
Pyruvate -> Oxaloacetate (PC)2157.5

Note: This is representative data to illustrate the expected metabolic reprogramming. Actual flux values will vary depending on the cell type and experimental conditions.

Experimental Protocols

This section provides a detailed protocol for conducting a ¹³C-Metabolic Flux Analysis experiment using this compound Semialdehyde Phosphate as a metabolic inhibitor.

Cell Culture and ¹³C Labeling
  • Cell Seeding: Seed the cells of interest (e.g., a cancer cell line) in 6-well plates at a density that will result in ~80% confluency at the time of metabolite extraction.

  • Culture Medium: Culture the cells in their standard growth medium.

  • Tracer Introduction: On the day of the experiment, replace the standard medium with a labeling medium containing a ¹³C-labeled substrate. A common choice is [U-¹³C]-glucose, where all six carbon atoms are ¹³C. The concentration of the labeled substrate should be the same as in the standard medium.

  • Metabolic Steady State: Allow the cells to grow in the labeling medium for a sufficient time to reach isotopic and metabolic steady state. This is typically determined empirically but is often close to the doubling time of the cell line.

Inhibitor Treatment
  • Inhibitor Preparation: Prepare a stock solution of this compound Semialdehyde Phosphate (TSP) in a suitable solvent (e.g., sterile water or PBS).

  • Treatment: Add the TSP stock solution to the labeling medium of the "treated" group of cells to achieve the desired final concentration. The optimal concentration should be determined from dose-response curves, but a starting point could be in the range of 1-10 µM, based on the known Ki values.

  • Incubation: Incubate the cells with the inhibitor for a predetermined period. This time should be long enough to induce a metabolic shift but short enough to avoid significant cell death.

Metabolite Extraction
  • Quenching: Rapidly quench metabolism to prevent further enzymatic activity. A common method is to aspirate the medium and add a cold quenching solution (e.g., 80% methanol (B129727) at -80°C).

  • Scraping and Collection: Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Lysis: Lyse the cells by freeze-thawing or sonication.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the extracted metabolites.

Sample Analysis by GC-MS
  • Derivatization: Evaporate the metabolite extract to dryness and derivatize the metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The GC will separate the metabolites, and the MS will detect the mass isotopomer distributions of the metabolite fragments.

Flux Estimation
  • Data Processing: Process the raw GC-MS data to determine the mass isotopomer distributions for key metabolites.

  • Metabolic Model: Use a stoichiometric model of the central carbon metabolism.

  • Flux Calculation: Use a software package for MFA (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the measured mass isotopomer distributions to the model.

Visualizations

Signaling Pathway Diagram

cluster_glycolysis Glycolysis cluster_inhibition Inhibition Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI F16BP F16BP F6P->F16BP PFK GAP GAP F16BP->GAP Aldolase BPG13 BPG13 GAP->BPG13 GAPDH PG3 PG3 BPG13->PG3 PGK PG2 PG2 PG3->PG2 PGM PEP PEP PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK TSP This compound Semialdehyde Phosphate (TSP) TSP->PG2 Inhibition

Caption: Inhibition of Glycolysis by this compound Semialdehyde Phosphate.

Experimental Workflow Diagram

cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A 1. Cell Culture & Seeding B 2. Isotopic Labeling (e.g., [U-13C]glucose) A->B C 3. Treatment (Control vs. TSP) B->C D 4. Metabolite Extraction & Quenching C->D E 5. Sample Derivatization D->E F 6. GC-MS Analysis E->F G 7. Mass Isotopomer Distribution Analysis F->G H 8. Flux Estimation using Metabolic Model G->H I 9. Data Interpretation & Visualization H->I

Caption: Workflow for ¹³C-Metabolic Flux Analysis with TSP.

Logical Relationship Diagram

cluster_cause Cause cluster_mechanism Mechanism cluster_effect Metabolic Effect cluster_outcome Analytical Outcome A This compound Semialdehyde Phosphate (TSP) B Inhibition of Enolase A->B C Decreased Glycolytic Flux B->C D Redistribution of Carbon Flux C->D E Quantification of Metabolic Reprogramming D->E

Caption: Logical Flow of TSP Application in MFA.

References

Experimental Design for Studying Tartronate Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and execution of studies on tartronate metabolism. Detailed protocols for key enzymatic assays and analytical methods are included to facilitate research in this area.

Introduction to this compound Metabolism

This compound is a three-carbon dicarboxylic acid that plays a role in the glyoxylate (B1226380) and dicarboxylate metabolism pathways in various organisms. The central pathway for this compound metabolism involves the conversion of two molecules of glyoxylate into this compound semialdehyde, a reaction catalyzed by This compound-semialdehyde synthase , also known as glyoxylate carboligase (GCL). This compound semialdehyde is then reduced to D-glycerate by This compound semialdehyde reductase (TSR) , which can then enter central carbon metabolism.[1] Understanding this pathway is crucial for fields ranging from metabolic engineering to drug development, as intermediates of this pathway can have significant physiological effects.

Key Enzymes in this compound Metabolism

Two primary enzymes are central to the this compound metabolic pathway:

  • This compound-Semialdehyde Synthase (Glyoxylate Carboligase - GCL) (EC 4.1.1.47): This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the condensation of two glyoxylate molecules to form this compound semialdehyde and carbon dioxide.[1]

  • This compound Semialdehyde Reductase (TSR) (EC 1.1.1.60): This NAD(P)H-dependent oxidoreductase catalyzes the reversible reduction of this compound semialdehyde to D-glycerate.[2]

Genetic Regulation in Escherichia coli

In Escherichia coli, the genes encoding the enzymes for the glyoxylate shunt, which is closely linked to this compound metabolism, are subject to transcriptional control. The expression of the aceA (isocitrate lyase) and aceB (malate synthase) genes, part of the aceBAK operon, is required for growth on acetate (B1210297) or fatty acids. This operon is regulated by the transcriptional repressor IclR.[3] The gene for glyoxylate carboligase, gcl, is induced by the presence of glyoxylate.[4] The regulation of these genes is a key aspect of how E. coli adapts its metabolism to different carbon sources.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Semialdehyde Reductase (TSR) Activity

This protocol describes the determination of TSR activity by monitoring the oxidation of NADH or NADPH at 340 nm.

Materials:

  • Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Reaction Buffer: 50 mM Glycine buffer, pH 8.5

  • Substrate: 2 mM DL-glyceric acid (for the reverse reaction) or synthetically prepared this compound semialdehyde

  • Cofactor: 100 µM β-NAD+ or β-NADP+

  • Enzyme preparation (e.g., cell lysate, purified enzyme)

Procedure:

  • Prepare a reaction mixture by combining 190 µL of pre-warmed (40°C) reaction buffer, substrate, and cofactor in a quartz cuvette.

  • Incubate the mixture in the spectrophotometer at 40°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 10 µL of the enzyme preparation to the cuvette and mix gently.

  • Immediately start monitoring the decrease in absorbance at 340 nm for the forward reaction (reduction of this compound semialdehyde) or the increase in absorbance for the reverse reaction (oxidation of glycerate).

  • Record the absorbance change over a period of 5-10 minutes.

  • Calculate the initial rate of reaction from the linear portion of the curve.

  • One unit of TSR activity is defined as the amount of enzyme that catalyzes the oxidation or reduction of 1 µmol of NAD(P)H or NAD(P)+ per minute under the specified conditions.[2]

Protocol 2: Spectrophotometric Assay for Glyoxylate Carboligase (GCL) Activity

This protocol measures GCL activity by coupling the production of this compound semialdehyde to its reduction by TSR and monitoring the concomitant oxidation of NADH.

Materials:

  • Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Reaction Buffer: 50 mM Potassium Phosphate (B84403) buffer, pH 7.7

  • Substrate: 10 mM Glyoxylate

  • Cofactors: 0.1 mM Thiamine diphosphate (B83284) (ThDP), 5 mM MgCl2, 50 µM FAD

  • Coupling Enzyme: Purified this compound Semialdehyde Reductase (TSR)

  • Coupling Cofactor: 0.2 mM NADH

  • Enzyme preparation (e.g., cell lysate, purified GCL)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, glyoxylate, ThDP, MgCl2, FAD, TSR, and NADH in a quartz cuvette.

  • Incubate the mixture in the spectrophotometer at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding the GCL enzyme preparation and mix gently.

  • Immediately monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Record the absorbance change over a period of 5-10 minutes.

  • Calculate the initial rate of reaction from the linear portion of the curve.

  • One unit of GCL activity is defined as the amount of enzyme that produces 1 µmol of this compound semialdehyde per minute, leading to the oxidation of 1 µmol of NADH under the specified conditions.

Protocol 3: Quantification of this compound and Related Metabolites by HPLC-UV

This protocol provides a general framework for the separation and quantification of this compound, glyoxylate, and glycerate in biological samples using High-Performance Liquid Chromatography with UV detection.

Sample Preparation:

  • For cellular extracts, quench metabolism rapidly (e.g., with cold methanol).

  • Extract metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).

  • Centrifuge to remove cell debris and proteins.

  • Filter the supernatant through a 0.22 µm filter before injection.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a buffer such as 50 mM potassium phosphate monobasic (pH adjusted to 2.8 with phosphoric acid) and an organic modifier like acetonitrile.[5]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25-40°C.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 10-20 µL.

Quantification:

  • Prepare standard curves for this compound, glyoxylate, and glycerate using known concentrations.

  • Inject standards and samples onto the HPLC system.

  • Identify peaks based on retention times compared to standards.

  • Quantify the concentration of each metabolite in the samples by comparing the peak area to the standard curve.

Data Presentation

Quantitative data from the experiments should be summarized in clear and well-structured tables to facilitate comparison between different experimental conditions.

Table 1: Kinetic Parameters of this compound Semialdehyde Reductase (TSR)

SubstrateCofactorKm (mM)Vmax (µmol/min/mg)
This compound SemialdehydeNADHValueValue
This compound SemialdehydeNADPHValueValue
D-GlycerateNAD+ValueValue
D-GlycerateNADP+ValueValue

Table 2: Specific Activity of Glyoxylate Carboligase (GCL) under Different Growth Conditions

Growth SubstrateSpecific Activity (U/mg protein)
GlucoseValue
GlyoxylateValue
AcetateValue

Table 3: Concentration of this compound Pathway Metabolites in Different Strains

StrainThis compound (µM)Glyoxylate (µM)D-Glycerate (µM)
Wild-TypeValueValueValue
gcl DeletionValueValueValue
tsr DeletionValueValueValue

Visualizations

This compound Metabolic Pathway

Tartronate_Metabolism Glyoxylate1 Glyoxylate TSA This compound Semialdehyde Glyoxylate1->TSA GCL (this compound-Semialdehyde Synthase) + CO2 Glyoxylate2 Glyoxylate Glyoxylate2->TSA Glycerate D-Glycerate TSA->Glycerate TSR (this compound Semialdehyde Reductase) NADH -> NAD+ Metabolism Central Metabolism Glycerate->Metabolism

Caption: The metabolic pathway for the conversion of glyoxylate to D-glycerate.

Experimental Workflow for Studying this compound Metabolism

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation CellCulture Cell Culture (e.g., E. coli) MetaboliteExtraction Metabolite Extraction CellCulture->MetaboliteExtraction EnzymePreparation Enzyme Preparation (Cell Lysate / Purified) CellCulture->EnzymePreparation MetaboliteQuantification Metabolite Quantification (HPLC-UV) MetaboliteExtraction->MetaboliteQuantification EnzymeAssay Enzymatic Assays (TSR & GCL) EnzymePreparation->EnzymeAssay DataAnalysis Data Analysis & Visualization EnzymeAssay->DataAnalysis MetaboliteQuantification->DataAnalysis PathwayModeling Metabolic Pathway Modeling DataAnalysis->PathwayModeling

Caption: A general workflow for the experimental study of this compound metabolism.

References

Cloning and Expression of Tartronate-Semialdehyde Synthase: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the cloning and expression of tartronate-semialdehyde synthase (TSS), also known as glyoxylate (B1226380) carboligase. This enzyme is a key component in the glyoxylate and dicarboxylate metabolism pathways, catalyzing the conversion of two molecules of glyoxylate into this compound semialdehyde and carbon dioxide.[1][2][3] The successful recombinant expression of this enzyme is crucial for various research applications, including metabolic engineering, biocatalysis, and drug discovery.

Introduction

This compound-semialdehyde synthase (EC 4.1.1.47) is a thiamine (B1217682) diphosphate (B83284) (ThDP) and FAD-dependent enzyme belonging to the lyase family.[1][2] It plays a critical role in the D-glycerate pathway, which is involved in allantoin (B1664786) degradation in some bacteria.[3] The enzyme facilitates the carbon-carbon bond cleavage and subsequent ligation of two glyoxylate molecules.[1][3] Understanding and harnessing the activity of TSS is of significant interest for the biotechnological production of valuable chemicals. For instance, engineered pathways involving TSS can be used for the bioconversion of C1 feedstocks or for the synthesis of platform chemicals derived from glyoxylate.

Applications

  • Metabolic Engineering: Overexpression of TSS can be used to enhance metabolic pathways for the production of C3 compounds from C2 substrates.

  • Biocatalysis: Recombinant TSS can be employed as a biocatalyst for the synthesis of this compound semialdehyde and its derivatives.

  • Enzyme Mechanism Studies: Purified recombinant TSS is essential for detailed kinetic and structural studies to elucidate its catalytic mechanism.

  • Drug Development: As an enzyme in microbial metabolic pathways, TSS could be a potential target for the development of novel antimicrobial agents.

Experimental Protocols

The following protocols are based on the successful cloning and expression of the Escherichia coli glyoxylate carboligase (gcl) gene.

Protocol 1: Gene Amplification and Vector Construction

This protocol describes the amplification of the TSS gene from E. coli genomic DNA and its insertion into an expression vector.

  • Template DNA: Isolate genomic DNA from E. coli K-12 strain.

  • Primer Design: Design forward and reverse primers for the amplification of the gcl gene. The primers should include restriction sites compatible with the chosen expression vector (e.g., pET-28a(+)) for subsequent ligation. For a His-tagged protein, ensure the gene is cloned in-frame with the tag sequence in the vector.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the gcl gene.

  • Vector and Insert Preparation: Digest both the PCR product and the pET-28a(+) vector with the selected restriction enzymes. Purify the digested DNA fragments.

  • Ligation: Ligate the purified gcl gene insert into the prepared pET-28a(+) vector.

  • Transformation: Transform the ligation mixture into a suitable cloning host, such as E. coli DH5α.

  • Verification: Select positive clones by antibiotic resistance and verify the correct insertion by colony PCR and DNA sequencing.

Protocol 2: Recombinant Protein Expression

This protocol details the expression of recombinant TSS in E. coli.

  • Transformation: Transform the verified pET-28a(+)-gcl plasmid into an expression host, such as E. coli BL21(DE3).

  • Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)) and grow overnight at 37°C with shaking.

  • Induction: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[4]

  • Expression: Continue to incubate the culture at a lower temperature, for instance, 25°C, overnight to enhance the production of soluble protein.

  • Cell Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until further processing.

Protocol 3: Protein Purification

This protocol outlines the purification of His-tagged TSS using affinity chromatography.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM KH2PO4, pH 7.7, containing 0.06 M KCl, and protease inhibitors). Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged TSS from the column using an elution buffer containing a high concentration of imidazole.

  • Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.

  • Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.

Protocol 4: Enzyme Activity Assay

This protocol describes an assay to determine the activity of the purified TSS.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM KH2PO4 (pH 7.7), 0.06 M KCl, 0.1 mM ThDP, 5 mM MgCl2, and 50 µM FAD.[5]

  • Substrate Addition: Add sodium glyoxylate to a final concentration of 10 mM.[5]

  • Enzyme Addition: Start the reaction by adding a known amount of purified TSS (e.g., 25 µg) to the reaction mixture at 37°C.[5]

  • Detection: The formation of this compound semialdehyde can be monitored spectrophotometrically.

Data Presentation

The following tables provide a template for summarizing quantitative data from TSS expression and purification experiments.

Table 1: Summary of Recombinant TSS Purification

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract1001
Ni-NTA Eluate
Size Exclusion

Note: Specific values need to be determined experimentally.

Table 2: Kinetic Parameters of Recombinant TSS

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)
Glyoxylate

Note: Specific values need to be determined experimentally.

Visualizations

Diagram 1: Workflow for Cloning and Expression of this compound-Semialdehyde Synthase

Cloning_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification genomic_dna E. coli Genomic DNA pcr PCR Amplification of gcl gene genomic_dna->pcr digest_insert Restriction Digest of PCR Product pcr->digest_insert vector pET-28a(+) Vector digest_vector Restriction Digest of Vector vector->digest_vector ligation Ligation digest_insert->ligation digest_vector->ligation transformation_cloning Transformation into E. coli DH5α ligation->transformation_cloning verification Verification (Colony PCR, Sequencing) transformation_cloning->verification recombinant_plasmid pET-28a(+)-gcl verification->recombinant_plasmid transformation_expression Transformation into E. coli BL21(DE3) recombinant_plasmid->transformation_expression cell_culture Cell Culture & IPTG Induction transformation_expression->cell_culture cell_harvest Cell Harvesting cell_culture->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis purification Ni-NTA Affinity Chromatography cell_lysis->purification pure_protein Purified TSS purification->pure_protein

Caption: A flowchart illustrating the key steps in the cloning and expression of this compound-semialdehyde synthase.

Diagram 2: Glyoxylate to D-Glycerate Pathway

Glyoxylate_Pathway glyoxylate1 Glyoxylate tss This compound-Semialdehyde Synthase (TSS) glyoxylate1->tss glyoxylate2 Glyoxylate glyoxylate2->tss tsa This compound Semialdehyde tsr This compound Semialdehyde Reductase (TSR) tsa->tsr glycerate D-Glycerate tss->tsa + CO2 tsr->glycerate NADH -> NAD+

Caption: The metabolic pathway from glyoxylate to D-glycerate involving TSS and TSR.

References

Application Notes and Protocols: Handling and Storage of Tartronate Semialdehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and optimal storage of tartronate semialdehyde. Due to the limited availability of a specific Safety Data Sheet (SDS), these recommendations are based on general principles for handling aldehydes, available chemical data, and relevant biochemical literature.

Introduction

This compound semialdehyde (2-hydroxy-3-oxopropanoic acid) is a key intermediate in various metabolic pathways, including the glyoxylate (B1226380) cycle.[1][2][3] Its role as an enzyme inhibitor and a precursor in biosynthetic pathways makes it a molecule of significant interest in biochemical and pharmaceutical research.[4] Proper handling and storage are crucial to ensure the compound's integrity and the safety of laboratory personnel.

Safety and Handling Precautions

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

2.2. General Handling Practices

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapor.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.[5]

  • Avoid the formation of dust and aerosols.

Storage Conditions

Proper storage is critical to maintain the stability and purity of this compound semialdehyde.

3.1. Temperature and Environment

Based on general chemical stability principles, the following storage conditions are recommended.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage.Lower temperatures slow down potential degradation reactions.
2-8°C for short-term storage.Suitable for frequently used aliquots.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent potential oxidation of the aldehyde group.
Light Store in a dark, light-resistant container.To prevent light-induced degradation.
Moisture Keep in a tightly sealed container in a dry place.The aldehyde group can exist in equilibrium with its hydrated form in aqueous solutions.[4] Storing in a dry environment will prevent unwanted hydration of the solid compound.

3.2. Incompatibilities

Avoid storage with strong oxidizing agents, strong bases, and strong reducing agents.

Experimental Protocols

4.1. Preparation of Stock Solutions

Given that the aldehyde form of this compound semialdehyde is largely hydrated in solution, it is crucial to consider this equilibrium when preparing solutions for experiments.[4] The stability of related enzymes suggests that buffer choice can be critical. For instance, the enzyme this compound semialdehyde reductase has shown improved stability in phosphate (B84403) buffer at pH 7.0 compared to Tris-Cl buffer at pH 8.0.[6]

Protocol for Preparing an Aqueous Stock Solution:

  • Equilibrate the this compound semialdehyde container to room temperature before opening to prevent condensation.

  • Weigh the required amount of solid this compound semialdehyde in a chemical fume hood.

  • Dissolve the solid in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter-sterilize the solution if it is to be used in cell-based assays.

  • Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Visualized Workflows and Pathways

5.1. Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound semialdehyde.

G Handling and Storage Workflow for this compound Semialdehyde cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_use Application cluster_disposal Disposal Receive Receive Compound Store Store at -20°C (Long-term) or 2-8°C (Short-term) in a dark, dry place Receive->Store Work Work in Fume Hood with appropriate PPE Store->Work Weigh Weigh Solid Work->Weigh Dissolve Dissolve in Buffer Weigh->Dissolve Experiment Use in Experiment Dissolve->Experiment Dispose Dispose according to Institutional Guidelines Experiment->Dispose G Simplified Glyoxylate Cycle Involving this compound Semialdehyde Glyoxylate Glyoxylate TartronateSemialdehyde This compound Semialdehyde Glyoxylate->TartronateSemialdehyde Glyoxylate Carboligase Glycerate Glycerate TartronateSemialdehyde->Glycerate this compound Semialdehyde Reductase Phosphoglycerate 3-Phosphoglycerate Glycerate->Phosphoglycerate Glycolysis Glycolysis/ Gluconeogenesis Phosphoglycerate->Glycolysis

References

Application Notes and Protocols for Utilizing Tartronate in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tartronate, a three-carbon dicarboxylic acid, and its derivatives are key intermediates in the glyoxylate (B1226380) and dicarboxylate metabolic pathways. Understanding the enzymatic reactions involving this compound is crucial for elucidating metabolic networks and for the development of novel therapeutics. While this compound can potentially serve as a substrate for various enzymes, it has been well-documented as a competitive inhibitor of tartrate dehydrogenase. These application notes provide a comprehensive guide to utilizing this compound in enzyme kinetic studies, with a primary focus on its role as an inhibitor of tartrate dehydrogenase from Pseudomonas putida. The protocols and data presented herein are designed to assist researchers in accurately characterizing the kinetic parameters of enzymes interacting with this compound.

Data Presentation: Kinetic Parameters of Tartrate Dehydrogenase

Tartrate dehydrogenase (TDH) from Pseudomonas putida is a versatile enzyme that catalyzes the NAD+-dependent oxidation of several substrates. While this compound acts as an inhibitor, understanding the enzyme's affinity for its primary substrates is essential for comparative analysis in inhibition studies.[1][2] The following table summarizes the key kinetic parameters for known substrates of P. putida TDH.

SubstrateMichaelis Constant (Km)Maximum Velocity (Vmax)Notes
(+)-Tartrate1.1 mM[1]-The primary substrate for which the enzyme is named.
D-Malate0.058 mM[3]-Catalyzes oxidative decarboxylation to pyruvate.[1][2]
meso-Tartrate--Converted to D-glycerate and CO2.[1][2]
β-Isopropylmalate14 µM[1]35% of Vmax with (+)-tartrate[1]Demonstrates the broad substrate specificity of the enzyme.
This compound --Acts as an inhibitor. [4][5]

Signaling and Metabolic Pathway Context

This compound and its derivatives are integral components of the glyoxylate and dicarboxylate metabolism pathway. This pathway is central to the assimilation of two-carbon compounds and is interconnected with other fundamental metabolic routes such as the citric acid cycle. The diagram below illustrates the position of this compound and related enzymatic reactions within this metabolic context.

Metabolic context of this compound and tartrate dehydrogenase.

Experimental Protocols

Protocol 1: Determining the Kinetic Parameters of Tartrate Dehydrogenase with (+)-Tartrate

This protocol outlines the spectrophotometric assay to determine the Km and Vmax of tartrate dehydrogenase with its substrate, (+)-tartrate. The assay monitors the production of NADH at 340 nm.

Materials:

  • Purified Tartrate Dehydrogenase (from Pseudomonas putida)

  • (+)-Tartaric acid stock solution (e.g., 100 mM)

  • NAD+ stock solution (e.g., 20 mM)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 100 mM KCl

  • UV/Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare a series of (+)-tartrate dilutions in the assay buffer. A typical concentration range would be 0.1 mM to 10 mM.

  • Set up the reaction mixture: In a cuvette, combine the assay buffer, a fixed, saturating concentration of NAD+ (e.g., 2 mM), and a specific concentration of (+)-tartrate from your dilution series. The total volume should be pre-determined (e.g., 1 mL).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Initiate the reaction by adding a small, fixed amount of purified tartrate dehydrogenase to the cuvette. Mix quickly by gentle inversion.

  • Monitor the increase in absorbance at 340 nm over time. Record the initial linear rate of the reaction (ΔAbs/min).

  • Repeat steps 2-5 for each concentration of (+)-tartrate.

  • Perform a blank reaction containing all components except the enzyme to correct for any non-enzymatic reduction of NAD+.

  • Data Analysis:

    • Convert the rate of change in absorbance (ΔAbs/min) to the rate of reaction (in µmol/min or U) using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1).

    • Plot the initial reaction velocity (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (1/V vs. 1/[S]) can also be used for a linear representation of the data.

Protocol 2: Investigating the Inhibition of Tartrate Dehydrogenase by this compound

This protocol is designed to determine the mode of inhibition and the inhibition constant (Ki) of this compound for tartrate dehydrogenase.

Materials:

  • All materials from Protocol 1

  • This compound stock solution (e.g., 50 mM)

Procedure:

  • Perform the enzyme assay as described in Protocol 1 at a fixed, non-saturating concentration of the substrate, (+)-tartrate (e.g., close to the Km value).

  • Introduce a fixed concentration of this compound to the reaction mixture before adding the enzyme.

  • Repeat the assay with a range of this compound concentrations (e.g., 0 mM to 5 mM).

  • To determine the mode of inhibition , perform the full kinetic analysis as in Protocol 1 in the presence of two or three different fixed concentrations of this compound.

  • Data Analysis:

    • Plot the initial reaction velocity against the substrate concentration for each inhibitor concentration.

    • Analyze the data using a Lineweaver-Burk plot. Changes in the Vmax and apparent Km will indicate the mode of inhibition (competitive, non-competitive, or uncompetitive).

    • For competitive inhibition, the Ki can be determined from the x-intercept of the Lineweaver-Burk plot or by using a Dixon plot (1/V vs. [I] at different fixed [S]).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for conducting enzyme kinetic studies with this compound.

Enzyme_Kinetic_Workflow cluster_prep Preparation cluster_kinetics Kinetic Analysis cluster_inhibition Inhibition Study Reagents Prepare Buffers, Substrate (Tartrate), Inhibitor (this compound), and NAD+ Solutions Assay_Substrate Perform Spectrophotometric Assay with varying [Tartrate] Reagents->Assay_Substrate Assay_Inhibitor Perform Assay with varying [Tartrate] at fixed [this compound] Reagents->Assay_Inhibitor Enzyme Purify and Quantify Tartrate Dehydrogenase Enzyme->Assay_Substrate Enzyme->Assay_Inhibitor Calc_Substrate Calculate Initial Velocities Assay_Substrate->Calc_Substrate Plot_Substrate Generate Michaelis-Menten and Lineweaver-Burk Plots Calc_Substrate->Plot_Substrate Det_Km_Vmax Determine Km and Vmax for Tartrate Plot_Substrate->Det_Km_Vmax Det_Km_Vmax->Assay_Inhibitor Inform [Tartrate] selection Calc_Inhibitor Calculate Initial Velocities Assay_Inhibitor->Calc_Inhibitor Plot_Inhibitor Generate Lineweaver-Burk Plots for each [this compound] Calc_Inhibitor->Plot_Inhibitor Det_Ki Determine Mode of Inhibition and Ki Plot_Inhibitor->Det_Ki

References

Application Notes and Protocols for the In Vitro Reconstitution of the Tartronate Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro reconstitution of the tartronate metabolic pathway. This pathway is a key component of glyoxylate (B1226380) and dicarboxylate metabolism and its successful reconstitution in a controlled cell-free environment is crucial for detailed enzymatic studies, inhibitor screening, and the development of novel therapeutic agents.

Introduction to the this compound Metabolic Pathway

The this compound metabolic pathway facilitates the conversion of glyoxylate, a central metabolite, into 3-phospho-D-glycerate, an intermediate in glycolysis. This pathway involves a series of four enzymatic reactions catalyzed by Glyoxylate carboligase (GCL), this compound semialdehyde reductase (TSR), Hydroxypyruvate isomerase (HYI), and Glycerate kinase (GK). The in vitro reconstitution of this pathway allows for a detailed investigation of its kinetics, regulation, and potential as a drug target.

Enzyme Expression and Purification

Successful in vitro reconstitution of the this compound pathway necessitates the availability of highly pure and active enzymes. The following protocols are tailored for the expression of recombinant E. coli enzymes, which are commonly used for this pathway.

General Protocol for Recombinant Enzyme Production
  • Gene Cloning and Vector Construction : The genes encoding for Glyoxylate carboligase (gcl), this compound semialdehyde reductase (tsr), Hydroxypyruvate isomerase (hyi), and Glycerate kinase (glk) from Escherichia coli K-12 are cloned into a pET expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (6xHis) tag for affinity purification.

  • Transformation and Expression : The constructed plasmids are transformed into a suitable E. coli expression strain, like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1.0 mM, and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

  • Cell Lysis and Clarification : Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and 1 mM dithiothreitol (B142953) [DTT]). Cells are lysed by sonication or high-pressure homogenization. The lysate is then clarified by centrifugation to remove cell debris.

  • Affinity Chromatography : The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution and Dialysis : The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). The eluted fractions are analyzed by SDS-PAGE for purity. Pure fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol (B35011), and 1 mM DTT) to remove imidazole and for long-term storage at -80°C.

Quantitative Data for Pathway Enzymes

The following tables summarize the key kinetic parameters for the enzymes of the this compound metabolic pathway. This data is essential for designing and interpreting in vitro reconstitution experiments.

EnzymeEC NumberSubstrate(s)KmVmaxSource OrganismReference
Glyoxylate carboligase (GCL)4.1.1.47GlyoxylateVariesVariesEscherichia coli[1]
This compound semialdehyde reductase (TSR)1.1.1.60This compound semialdehyde, NADH0.19 ± 0.03 mM-Ustilago maydis[2]
D-glycerate, NADP+17.7 mM-Ustilago maydis[2]
Hydroxypyruvate isomerase (HYI)5.3.1.22Hydroxypyruvate12.5 mM-Escherichia coli[3]
Glycerate kinase (GK)2.7.1.31D-glycerate, ATP0.12 mM-Zea mays[4]
L-glycerate, ATP1.5 mM-Zea mays[4]

Note: The kinetic parameters for Glyoxylate carboligase can vary significantly depending on the assay conditions. It is recommended to determine these parameters under the specific conditions of the in vitro reconstitution experiment.

Experimental Protocols

Individual Enzyme Assays

Prior to the full pathway reconstitution, it is crucial to verify the activity of each purified enzyme individually.

This assay is a coupled-enzyme assay that measures the production of this compound semialdehyde by linking it to its reduction by this compound semialdehyde reductase (TSR) and monitoring the oxidation of NADH.[5]

  • Reaction Mixture (1 mL):

    • 100 mM Sodium Phosphate buffer, pH 8.0

    • 5 mM MgCl2

    • 0.5 mM Thiamine pyrophosphate (TPP)

    • 0.28 mM NADH

    • Excess purified this compound semialdehyde reductase (TSR)

    • 10-50 µg purified GCL

  • Procedure:

    • Assemble the reaction mixture without glyoxylate and incubate at 30°C for 5 minutes to establish a baseline.

    • Initiate the reaction by adding glyoxylate to a final concentration of 10 mM.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of NADH oxidation using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

  • Reaction Mixture (1 mL):

    • 100 mM Tris-HCl buffer, pH 7.5

    • 0.2 mM NADH or NADPH

    • 1-5 µg purified TSR

  • Procedure:

    • Assemble the reaction mixture without this compound semialdehyde and incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding this compound semialdehyde to a final concentration of 1 mM.

    • Monitor the decrease in absorbance at 340 nm.

This assay measures the conversion of hydroxypyruvate to this compound semialdehyde.

  • Reaction Mixture (1 mL):

    • 50 mM Potassium Phosphate buffer, pH 7.0

    • 5-10 µg purified HYI

  • Procedure:

    • Initiate the reaction by adding hydroxypyruvate to a final concentration of 20 mM.

    • Incubate at 30°C for various time points.

    • Stop the reaction by adding an equal volume of 0.1 M HCl.

    • Quantify the formation of this compound semialdehyde using a colorimetric assay or by a coupled assay with TSR.

This is a coupled-enzyme assay that measures the production of ADP, which is then used to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate (B1213749) by pyruvate kinase (PK). Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH.[6]

  • Reaction Mixture (1 mL):

    • 100 mM Tris-HCl buffer, pH 7.6

    • 10 mM MgCl2

    • 1 mM ATP

    • 1 mM PEP

    • 0.2 mM NADH

    • 10 units Pyruvate Kinase (PK)

    • 10 units Lactate Dehydrogenase (LDH)

    • 5-10 µg purified GK

  • Procedure:

    • Assemble the reaction mixture without D-glycerate and incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding D-glycerate to a final concentration of 5 mM.

    • Monitor the decrease in absorbance at 340 nm.

Protocol for In Vitro Reconstitution of the this compound Metabolic Pathway

This protocol describes the simultaneous reaction of all four enzymes to convert glyoxylate to 3-phospho-D-glycerate.

  • Reagents and Buffers:

    • Reaction Buffer (2X): 200 mM Tris-HCl pH 7.5, 20 mM MgCl2, 2 mM DTT.

    • Substrate/Cofactor Mix (10X): 100 mM Glyoxylate, 20 mM NADH, 20 mM ATP, 10 mM TPP.

    • Purified Enzymes: Glyoxylate carboligase (GCL), this compound semialdehyde reductase (TSR), Hydroxypyruvate isomerase (HYI), and Glycerate kinase (GK) at a stock concentration of 1 mg/mL.

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice as follows:

      Component Volume (µL) for 100 µL reaction Final Concentration
      Reaction Buffer (2X) 50 1X
      Substrate/Cofactor Mix (10X) 10 10 mM Glyoxylate, 2 mM NADH, 2 mM ATP, 1 mM TPP
      GCL (1 mg/mL) 2 20 µg/mL
      TSR (1 mg/mL) 2 20 µg/mL
      HYI (1 mg/mL) 2 20 µg/mL
      GK (1 mg/mL) 2 20 µg/mL

      | Nuclease-free water | 32 | - |

    • Incubation: Incubate the reaction mixture at 30°C.

    • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture and immediately quench it by adding it to 90 µL of ice-cold acetonitrile (B52724) to precipitate the enzymes.

    • Sample Preparation for Analysis: Centrifuge the quenched samples at high speed to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

    • Quantitative Analysis of Metabolites: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentrations of glyoxylate, this compound semialdehyde, hydroxypyruvate, D-glycerate, and 3-phospho-D-glycerate.[6][7]

Visualizations

This compound Metabolic Pathway

Tartronate_Pathway cluster_start Starting Substrate cluster_enzymes Enzymatic Steps cluster_intermediates Intermediates cluster_end Final Product cluster_cofactors Cofactors Glyoxylate 2x Glyoxylate GCL Glyoxylate carboligase (GCL) Glyoxylate->GCL TSA This compound semialdehyde GCL->TSA CO2 CO2 GCL->CO2 releases TSR This compound semialdehyde reductase (TSR) Glycerate D-Glycerate TSR->Glycerate NAD NAD+ TSR->NAD produces HYI Hydroxypyruvate isomerase (HYI) HP Hydroxypyruvate HYI->HP GK Glycerate kinase (GK) PGA 3-Phospho-D-glycerate GK->PGA ADP ADP GK->ADP produces TSA->TSR TSA->HYI tautomerization Glycerate->GK TPP TPP TPP->GCL NADH NADH + H+ NADH->TSR consumes ATP ATP ATP->GK consumes

Caption: The enzymatic cascade of the this compound metabolic pathway.

Experimental Workflow for In Vitro Reconstitution

Workflow cluster_prep Enzyme Preparation cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis Cloning Gene Cloning Expression Protein Expression Cloning->Expression Purification Affinity Purification Expression->Purification Reaction_Setup Reaction Setup (Enzymes, Substrates, Cofactors) Purification->Reaction_Setup Incubation Incubation at 30°C Reaction_Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Sample_Prep Sample Preparation Quenching->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Caption: Workflow for the in vitro reconstitution and analysis.

Logical Relationship of Pathway Components

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Glyoxylate Glyoxylate InVitro_Reaction In Vitro Enzymatic Cascade Glyoxylate->InVitro_Reaction Cofactors ATP, NADH, TPP, Mg2+ Cofactors->InVitro_Reaction Enzymes GCL, TSR, HYI, GK Enzymes->InVitro_Reaction Product 3-Phospho-D-glycerate InVitro_Reaction->Product Byproducts CO2, NAD+, ADP InVitro_Reaction->Byproducts Intermediates This compound semialdehyde, Hydroxypyruvate, D-Glycerate InVitro_Reaction->Intermediates

Caption: Inputs, process, and outputs of the reconstituted pathway.

References

Troubleshooting & Optimization

Troubleshooting low yield in tartronate semialdehyde synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues encountered during the synthesis of tartronate semialdehyde, with a focus on the enzymatic conversion of glyoxylate (B1226380).

Frequently Asked Questions (FAQs)

My this compound semialdehyde synthesis yield is significantly lower than expected. What are the common causes?

Low yield in the enzymatic synthesis of this compound semialdehyde from glyoxylate is a frequent issue. The primary causes can be categorized as follows:

  • Enzyme-Related Issues:

    • Inactive or Low-Activity Enzyme: The this compound-semialdehyde synthase may have denatured due to improper storage or handling. The required cofactors, Thiamine Pyrophosphate (TPP) and FAD, might be absent or at suboptimal concentrations.[1][2]

    • Enzyme Inhibition: The presence of inhibitors in the reaction mixture can significantly reduce the enzyme's catalytic efficiency.

  • Substrate and Reagent Problems:

    • Substrate Quality: The glyoxylate used may be of low purity or may have degraded.

    • Incorrect Reagent Concentrations: Suboptimal concentrations of the substrate, enzyme, or cofactors can lead to reduced reaction rates.

  • Reaction Conditions:

    • Suboptimal pH and Temperature: Enzymes have a narrow range of optimal pH and temperature for their activity. Deviations from these can drastically reduce the yield.

    • Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Product Instability and Degradation:

    • This compound semialdehyde can be unstable under certain conditions and may degrade over time.

  • Purification Losses:

    • Significant amounts of the product can be lost during the purification steps.

How can I verify the identity and purity of my synthesized this compound semialdehyde?

Several analytical techniques can be employed to confirm the identity and assess the purity of the synthesized compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of this compound semialdehyde.

  • Mass Spectrometry (MS): This technique can be used to determine the molecular weight of the compound, which should match the expected mass of this compound semialdehyde (104.061 g/mol ).[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound semialdehyde from unreacted substrates and byproducts, allowing for purity assessment and quantification.

  • Enzymatic Assay: The activity of a known this compound semialdehyde-dependent enzyme, such as this compound-semialdehyde reductase, can be used to confirm the presence of the desired product.

What are the optimal reaction conditions for the enzymatic synthesis of this compound semialdehyde?

The optimal conditions can vary depending on the specific source of the this compound-semialdehyde synthase. However, the following table provides a general set of starting conditions for optimization.

Table 1: Recommended Starting Conditions for Enzymatic Synthesis

ParameterRecommended RangeNotes
Enzyme Concentration 1 - 10 µg/mLShould be optimized for your specific enzyme preparation.
Glyoxylate Concentration 10 - 50 mMHigh concentrations can sometimes lead to substrate inhibition.
Thiamine Pyrophosphate (TPP) 0.1 - 1 mMEssential cofactor for the enzyme.[1]
FAD 10 - 50 µMAnother essential cofactor for the enzyme.[2]
Divalent Cations (e.g., Mg²⁺) 1 - 5 mMOften required for TPP-dependent enzymes.
pH 7.0 - 8.5The optimal pH should be determined experimentally.
Temperature 25 - 37 °CHigher temperatures can lead to enzyme denaturation.
Buffer Phosphate or Tris-HClThe choice of buffer can influence enzyme stability.[4][5]
My this compound-semialdehyde synthase appears to be inactive. How can I troubleshoot this?

If you suspect your enzyme is inactive, follow these troubleshooting steps:

  • Verify Enzyme Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and in a suitable buffer. Repeated freeze-thaw cycles should be avoided.

  • Check Cofactor Presence: Confirm that both TPP and FAD are present in the reaction mixture at the correct concentrations.

  • Assess Protein Integrity: Run an SDS-PAGE gel to check for protein degradation.

  • Perform a Positive Control: Use a known active batch of the enzyme or a different substrate that the enzyme is known to act upon, if applicable.

  • Measure Protein Concentration: Use a reliable method like a Bradford or BCA assay to ensure you are adding the correct amount of enzyme.

I am observing significant byproduct formation. What are the likely side reactions?

The primary substrate, glyoxylate, can participate in several side reactions, which can compete with the desired synthesis of this compound semialdehyde.

  • Glyoxylate Cycle Intermediates: In biological extracts, glyoxylate can be consumed by enzymes of the glyoxylate cycle, such as malate (B86768) synthase, which condenses glyoxylate with acetyl-CoA to form malate.[6][7][8]

  • Oxidation/Reduction Reactions: Glyoxylate can be oxidized to oxalate (B1200264) or reduced to glycolate (B3277807) by other enzymes present in the system.

  • Non-enzymatic Reactions: At certain pH values and in the presence of other reactive species, glyoxylate can undergo non-enzymatic reactions.

Side_Reactions cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions 2 Glyoxylate 2 Glyoxylate This compound Semialdehyde This compound Semialdehyde 2 Glyoxylate->this compound Semialdehyde This compound-Semialdehyde Synthase Glyoxylate_side Glyoxylate Malate Malate Glyoxylate_side->Malate Malate Synthase + Acetyl-CoA Oxalate Oxalate Glyoxylate_side->Oxalate Oxidation Glycolate Glycolate Glyoxylate_side->Glycolate Reduction Purification_Workflow Reaction_Mixture Crude Reaction Mixture Centrifugation Centrifugation/ Filtration Reaction_Mixture->Centrifugation Supernatant Clarified Supernatant Centrifugation->Supernatant Ion_Exchange Anion-Exchange Chromatography Supernatant->Ion_Exchange Fractions_TSA Fractions containing This compound Semialdehyde Ion_Exchange->Fractions_TSA Purity_Check Purity Analysis (HPLC, NMR) Fractions_TSA->Purity_Check Lyophilization Lyophilization Purity_Check->Lyophilization Pure_Product Pure this compound Semialdehyde Lyophilization->Pure_Product Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Verify Reaction Conditions (pH, Temp, Time) Start->Check_Reaction Check_Reagents Assess Reagent Quality (Enzyme, Substrate, Cofactors) Check_Reaction->Check_Reagents Conditions OK Adjust_Conditions Adjust pH, Temperature, or Incubation Time Check_Reaction->Adjust_Conditions Conditions Not Optimal Analyze_Byproducts Analyze for Byproducts (HPLC, MS) Check_Reagents->Analyze_Byproducts Reagents OK New_Reagents Use Fresh Enzyme, Substrate, and Cofactors Check_Reagents->New_Reagents Reagents Suspect Optimize_Purification Optimize Purification Protocol Analyze_Byproducts->Optimize_Purification No Significant Byproducts Modify_Reaction Modify Reaction to Minimize Side Reactions Analyze_Byproducts->Modify_Reaction Byproducts Detected Success Yield Improved Optimize_Purification->Success Purification Losses Minimized Refine_Chromatography Refine Chromatography Steps Optimize_Purification->Refine_Chromatography High Purification Losses Adjust_Conditions->Start New_Reagents->Start Modify_Reaction->Start Refine_Chromatography->Start

References

Common sources of interference in tartronate enzymatic assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tartronate enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) related to their experiments.

Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during this compound enzymatic assays, such as those for this compound semialdehyde reductase (TSR) and this compound-semialdehyde synthase (TSS).

Issue 1: High Background Signal or Apparent Enzyme Activity in "No-Enzyme" Control

Question: Why am I observing a high background signal (e.g., decrease in NADH absorbance) in my control wells that do not contain the enzyme?

Possible Causes and Solutions:

  • NADH/NADPH Instability: The cofactors NADH and NADPH are susceptible to degradation, particularly in acidic conditions or the presence of certain buffers like phosphate (B84403) buffers. This degradation can lead to a change in absorbance at 340 nm, mimicking enzyme activity.

    • Troubleshooting Steps:

      • Prepare fresh NADH/NADPH solutions for each experiment.

      • Avoid phosphate buffers; consider using buffers like Tris-HCl or HEPES at a pH between 7 and 8 for better stability.

      • Run a "cofactor only" control (buffer and NADH/NADPH) to monitor the rate of non-enzymatic degradation.

  • Contaminated Reagents: Reagents, including the buffer, substrate, or any additives, may be contaminated with other enzymes or compounds that can react with the substrate or cofactor.

    • Troubleshooting Steps:

      • Use high-purity reagents and water.

      • Test each component of the reaction mixture individually for its contribution to the background signal.

  • Intrinsic Absorbance or Fluorescence of Test Compounds: In high-throughput screening (HTS) applications, the compounds being tested may absorb light at the same wavelength as NADH/NADPH (340 nm) or be fluorescent, leading to a false signal.

    • Troubleshooting Steps:

      • Run a "compound blank" for each compound tested, containing all reaction components except the enzyme.

      • Subtract the signal from the compound blank from the experimental wells.

Issue 2: Lower Than Expected or No Enzyme Activity

Question: My assay is showing very low or no activity, even with a known active enzyme. What could be the cause?

Possible Causes and Solutions:

  • Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme's activity.

    • Troubleshooting Steps:

      • Consult the literature for the optimal conditions for your specific enzyme. For example, some this compound semialdehyde reductases have a pH optimum around 8.5.

      • Perform a matrix experiment to determine the optimal pH and temperature for your assay.

  • Presence of Inhibitors: The sample or buffer may contain inhibiting substances.

    • Troubleshooting Steps:

      • Chelating Agents: If your enzyme requires divalent cations (e.g., Mg²⁺, Mn²⁺) for activity, the presence of chelating agents like EDTA in your sample or buffer can inhibit the enzyme by sequestering these essential ions. Include an excess of the required cation in your assay buffer.

      • Reducing Agents: While often added to prevent protein oxidation, some reducing agents can interfere with enzyme activity. The choice and concentration of the reducing agent can be critical.

      • Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit some enzymes. Perform a substrate titration experiment to determine the optimal substrate concentration and measure the initial reaction rates to minimize the effect of product inhibition.

  • Enzyme Instability or Inactivation: The enzyme may have lost activity due to improper storage, handling, or the presence of proteases in the sample.

    • Troubleshooting Steps:

      • Aliquot the enzyme upon receipt and store it at the recommended temperature (usually -80°C).

      • Avoid repeated freeze-thaw cycles.

      • If using cell or tissue lysates, consider adding a protease inhibitor cocktail.

Issue 3: Inconsistent or Non-Reproducible Results

Question: I am getting significant variability between replicate wells and between experiments. How can I improve the reproducibility of my assay?

Possible Causes and Solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a common source of variability.

    • Troubleshooting Steps:

      • Use calibrated pipettes and proper pipetting techniques.

      • Prepare a master mix of the reaction components to minimize well-to-well variation.

  • Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of the enzymatic reaction.

    • Troubleshooting Steps:

      • Ensure that all reagents and the reaction plate are equilibrated to the assay temperature before starting the reaction.

      • Use a temperature-controlled plate reader or water bath for incubation.

  • Edge Effects in Microplates: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the reactants and alter the reaction rate.

    • Troubleshooting Steps:

      • Avoid using the outer wells of the plate for your assay.

      • Fill the outer wells with water or buffer to create a humidity barrier.

      • Use plate sealers to minimize evaporation.

Data Presentation: Common Interferences in this compound Enzymatic Assays

The following tables summarize common sources of interference and their effects on this compound enzymatic assays.

Table 1: Interference from Buffer Components

Interfering AgentTypeCommon ConcentrationPotential Effect on this compound AssaysMitigation Strategy
Phosphate Buffers Buffer System10-100 mMCan accelerate the degradation of NADH/NADPH, leading to high background.Use alternative buffers like Tris-HCl or HEPES.
EDTA Chelating Agent0.5-5 mMCan inhibit metalloenzymes by chelating essential divalent cations.Omit from the assay buffer or add an excess of the required metal ion.
DTT/TCEP Reducing Agents1-5 mMCan interfere with certain assay chemistries and may alter the activity of some enzymes.[1]Use a weaker reducing agent like β-mercaptoethanol or reduced glutathione (B108866) (GSH) if necessary.[1] Test for interference.
Detergents (e.g., SDS, Triton X-100) Surfactants>0.1%Can denature enzymes and interfere with protein-protein interactions.[2][3]Use mild, non-ionic detergents at concentrations below their critical micelle concentration if required for protein solubility.[3]

Table 2: Substrate, Product, and Cofactor-Related Interference

Interfering SubstanceType of InterferenceTarget Enzyme(s)Observed EffectMitigation/Consideration
L-tartrate Substrate AnalogThis compound Semialdehyde ReductaseCompetitive inhibition.Be aware of structurally similar compounds in test samples.
High Substrate Concentration Substrate InhibitionSome DehydrogenasesDecreased enzyme activity at supra-optimal substrate concentrations.[4]Perform a substrate titration to determine the optimal concentration.
NADH Product InhibitionSome DehydrogenasesThe product of the forward reaction can inhibit the enzyme.[5]Measure initial reaction rates to minimize product accumulation.
This compound Semialdehyde (Enol/Aldehyde forms) Enzyme InhibitorYeast EnolasePotent inhibition with Kᵢ values in the nM to low µM range.[6]Consider potential off-target effects when studying this compound metabolism.

Experimental Protocols

Protocol 1: this compound Semialdehyde Reductase (TSR) Activity Assay

This protocol is for a spectrophotometric assay that measures the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified TSR enzyme

  • This compound semialdehyde (substrate)

  • NADH (cofactor)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 2 mM MgCl₂

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplate

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound semialdehyde in purified water.

    • Prepare a stock solution of NADH in the assay buffer. Determine the exact concentration spectrophotometrically (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

    • Prepare serial dilutions of the TSR enzyme in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well for a final volume of 200 µL:

      • 160 µL of Assay Buffer

      • 20 µL of NADH solution (final concentration, e.g., 0.2 mM)

      • 10 µL of enzyme solution (at various concentrations)

    • Include a "no-enzyme" control with 10 µL of assay buffer instead of the enzyme solution.

  • Initiate the Reaction:

    • Start the reaction by adding 10 µL of the this compound semialdehyde solution (final concentration, e.g., 1 mM).

  • Measure Absorbance:

    • Immediately measure the absorbance at 340 nm and continue to record the absorbance every 30 seconds for 5-10 minutes.

  • Calculate Activity:

    • Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε * l * [Enzyme]) * 10⁶ where ε is the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹), l is the path length in cm, and [Enzyme] is the enzyme concentration in mg/mL.

Protocol 2: this compound-Semialdehyde Synthase (TSS) Activity Assay

This is a coupled enzymatic assay where the product of the TSS reaction, this compound semialdehyde, is used as a substrate for TSR, and the oxidation of NADH is monitored.

Materials:

  • Purified TSS enzyme

  • Purified TSR enzyme (as the coupling enzyme)

  • Glyoxylate (B1226380) (substrate for TSS)

  • NADH (cofactor for TSR)

  • Thiamine pyrophosphate (TPP) and MgCl₂ (cofactors for TSS)[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of glyoxylate in purified water.

    • Prepare stock solutions of NADH, TPP, and MgCl₂ in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, prepare a reaction mixture with the following components per well (final volume 200 µL):

      • Assay Buffer

      • Glyoxylate (e.g., 10 mM final concentration)

      • NADH (e.g., 0.2 mM final concentration)

      • TPP (e.g., 0.1 mM final concentration)

      • MgCl₂ (e.g., 2 mM final concentration)

      • An excess of TSR enzyme

  • Initiate the Reaction:

    • Start the reaction by adding the TSS enzyme solution.

  • Measure Absorbance:

    • Monitor the decrease in absorbance at 340 nm as described in the TSR assay protocol.

  • Calculate Activity:

    • Calculate the TSS activity based on the rate of NADH oxidation, ensuring that the coupling enzyme (TSR) is not rate-limiting.

Visualizations

Experimental Workflow for Troubleshooting High Background

G Troubleshooting High Background in this compound Enzymatic Assays start High Background Signal Observed check_nadh Run 'Cofactor Only' Control (Buffer + NADH/NADPH) start->check_nadh check_compound Run 'Compound Blank' (No Enzyme) check_nadh->check_compound Background Persists nadh_issue NADH/NADPH Instability - Prepare fresh cofactor - Change buffer (avoid phosphate) check_nadh->nadh_issue High Signal check_reagents Test Individual Reagents check_compound->check_reagents Background Persists compound_issue Compound Interference - Subtract compound blank signal check_compound->compound_issue High Signal reagent_issue Contaminated Reagent - Use high-purity reagents check_reagents->reagent_issue High Signal from a Component end Background Signal Identified and Mitigated nadh_issue->end compound_issue->end reagent_issue->end

Caption: A flowchart for systematically troubleshooting high background signals.

This compound Metabolism and its Connection to Central Pathways

G Metabolic Context of this compound Pathway glyoxylate Glyoxylate tss This compound-Semialdehyde Synthase (TSS) glyoxylate->tss 2 molecules tca_cycle TCA Cycle glyoxylate->tca_cycle via Malate Synthase tsa This compound Semialdehyde tss->tsa tsr This compound Semialdehyde Reductase (TSR) tsa->tsr glycerate D-Glycerate tsr->glycerate NADH -> NAD+ glycolysis Glycolysis / Gluconeogenesis glycerate->glycolysis glyoxylate_cycle Glyoxylate Cycle glyoxylate_cycle->glyoxylate

Caption: Integration of the this compound pathway with central metabolic routes.[7]

References

Stability of tartronate semialdehyde in different buffer systems.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tartronate Semialdehyde

Welcome to the technical support center for this compound semialdehyde (TSA). This resource provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides for handling and utilizing this compound semialdehyde in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound semialdehyde and in which metabolic pathway is it involved?

A1: this compound semialdehyde (also known as 2-hydroxy-3-oxopropanoic acid) is a metabolite with the chemical formula C₃H₄O₄.[1] It contains an aldehyde, an alcohol, and a carboxylic acid functional group.[2] It is a key intermediate in the D-glycerate pathway, which is involved in glyoxylate (B1226380) and dicarboxylate metabolism.[3][4] In this pathway, this compound-semialdehyde synthase catalyzes the formation of TSA from two molecules of glyoxylate.[3] Subsequently, this compound semialdehyde reductase (TSR) catalyzes the reversible reaction of TSA to D-glycerate, which can then enter central metabolism.[3][5]

Q2: What is the primary stability concern when working with this compound semialdehyde in solution?

A2: The primary stability concern is its potential to spontaneously tautomerize into hydroxypyruvate, particularly at neutral pH.[6] This isomerization can lead to inconsistent substrate concentrations and affect experimental reproducibility. Additionally, its phosphate (B84403) derivative, this compound semialdehyde phosphate, exists in equilibrium between an enol form, an aldehyde form, and a hydrated aldehyde form in solution.[7] Researchers should be aware of this inherent chemical behavior.

Q3: What are the recommended storage and buffer conditions for this compound semialdehyde?

A3: While specific stability data for this compound semialdehyde across a wide range of buffers is limited, inferences can be drawn from studies on enzymes that utilize it as a substrate. For instance, an enzyme that reduces TSA was found to be significantly more stable and soluble in a phosphate buffer at pH 7.0 compared to a Tris-Cl buffer at pH 8.0, where it rapidly precipitated.[8] For enzymatic reactions, the optimal pH for this compound semialdehyde reductase activity has been noted around 5.5.[8] Alkaline conditions (pH 12-14) have been shown to stabilize the this compound product during chemical synthesis, but this is outside the typical range for biological experiments.[9] For short-term storage during experiments, a slightly acidic to neutral phosphate buffer is recommended.

Q4: What are the known degradation products of this compound semialdehyde?

A4: Besides its tautomerization to hydroxypyruvate, this compound semialdehyde can degrade under certain conditions.[6] For example, at temperatures exceeding 80°C during chemical synthesis, over-oxidation and carbon-carbon bond cleavage can occur, leading to the formation of lower molecular weight products like glycolate (B3277807) and formate (B1220265).[9]

Data Summary: Stability and Compatibility

This table summarizes the known conditions affecting the stability and use of this compound semialdehyde in experimental settings.

ParameterConditionRecommendation / ObservationRationale / Citation
pH Acidic (e.g., pH 5.5)Favorable for certain enzymatic reduction assays.Optimal pH for the reduction reaction of this compound semialdehyde reductase (Tsr1).[8]
Neutral (e.g., pH 7.0)Use with caution; potential for tautomerization.Can spontaneously tautomerize to hydroxypyruvate at neutral pH.[6]
Alkaline (e.g., pH > 8.0)Generally not recommended for biological assays.An enzyme acting on TSA was highly unstable in Tris-Cl at pH 8.0.[8]
Buffer System Phosphate Buffer (pH 7.0)Recommended. Improved stability and solubility of a TSA-dependent enzyme compared to Tris-Cl.[8]
Tris-HCl Buffer (pH 8.0)Use with caution. A purified enzyme that uses TSA was highly unstable and precipitated in this buffer.[8]
Temperature 4°CRecommended for short-term storage of solutions.General best practice to minimize degradation. Enzyme stability issues were noted even at 4°C in suboptimal buffer.[8]
40°C - 50°CSuitable for some enzymatic assays.Enzyme kinetic parameters for Tsr1 were determined at 40°C.[5] Optimal synthesis temperatures are between 50-80°C.[9]
> 80°CAvoid. Promotes over-oxidation and degradation to formate and glycolate.[9]

Troubleshooting Guide

Issue: Inconsistent or non-reproducible experimental results.

This is a common issue when working with this compound semialdehyde, often linked to its stability. Use the following flowchart to diagnose the problem.

start Inconsistent Results Observed q1 Is the TSA solution freshly prepared for each experiment? start->q1 a1_no TSA solution was stored or reused. Prepare fresh solution immediately before use and re-run experiment. q1->a1_no No q2 What buffer system and pH are you using? q1->q2 Yes end_node Issue likely resolved. Monitor for reproducibility. a1_no->end_node a2_tris Using Tris or other buffer > pH 7.5? Switch to Phosphate buffer at pH ~7.0 or slightly acidic if compatible. q2->a2_tris Tris / High pH q3 Are you pre-incubating the solution at elevated temperatures? q2->q3 Phosphate / Neutral pH a2_tris->end_node a3_yes Long incubation at >40°C? Minimize incubation time or reduce temperature. Verify TSA concentration post-incubation. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting flowchart for TSA stability issues.

Q5: My enzyme shows lower activity than expected. Could the this compound semialdehyde be the issue?

A5: Yes, this is possible. If the TSA has undergone tautomerization to hydroxypyruvate, the concentration of the correct substrate is reduced, leading to lower apparent enzyme activity.[6] Always prepare TSA solutions fresh in a recommended buffer (e.g., phosphate buffer, pH 7.0) and use them promptly.[8]

Q6: I observe an unexpected product or analytical peak in my experiment. What could it be?

A6: An unexpected peak could be hydroxypyruvate, the tautomer of TSA.[6] Depending on your analytical method (e.g., HPLC, NMR), this isomer may present a distinct signal. To confirm, you can try to acquire a standard of hydroxypyruvate for comparison.

Experimental Protocols

Protocol: Preparation of this compound Semialdehyde Solution for Enzymatic Assays

This protocol provides a general method for preparing a TSA solution for use in enzyme kinetic studies, based on methodologies used for this compound semialdehyde reductase.[5][8]

  • Buffer Preparation : Prepare a 100 mM sodium phosphate buffer solution. Adjust the pH to 7.0 using phosphoric acid or sodium hydroxide. Degas the buffer if your experiment is sensitive to oxygen.

  • Weighing TSA : On an analytical balance, accurately weigh the required amount of solid this compound semialdehyde in a microcentrifuge tube. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Solubilization : Add the pre-chilled (4°C) phosphate buffer (pH 7.0) to the solid TSA to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing : Vortex the solution gently for 15-30 seconds until the solid is completely dissolved.

  • Storage and Use : Place the stock solution on ice immediately. Use the solution within 1-2 hours of preparation for best results. Avoid storing the solution for extended periods, even at 4°C, as the stability of TSA in solution is limited.[8]

  • Assay Addition : When starting the enzymatic reaction, add the required volume of the TSA stock solution to the reaction mixture pre-warmed to the assay temperature (e.g., 40°C).[5]

cluster_prep Preparation cluster_assay Assay p1 Prepare Phosphate Buffer (pH 7.0) p3 Dissolve TSA in chilled buffer p1->p3 p2 Weigh Solid TSA p2->p3 p4 Store on ice (Use promptly) p3->p4 a3 Initiate reaction by adding TSA solution p4->a3 Add to Assay a1 Prepare reaction mix (Enzyme, Cofactors) a2 Pre-warm mix to assay temperature a1->a2 a2->a3 a4 Monitor reaction a3->a4

Caption: General workflow for preparing and using TSA solution.

Metabolic Pathway Visualization

The diagram below illustrates the position of this compound semialdehyde within the D-glycerate metabolic pathway.

glyoxylate Glyoxylate (x2) tsa This compound Semialdehyde glyoxylate->tsa this compound-Semialdehyde Synthase glycerate D-Glycerate tsa->glycerate this compound Semialdehyde Reductase (TSR) pg3 3-Phosphoglycerate glycerate->pg3 glycolysis Glycolysis pg3->glycolysis

Caption: Role of TSA in the D-Glycerate pathway.

References

Technical Support Center: Preventing Tartronate Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of tartronate during sample preparation, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation during sample preparation?

A1: this compound is susceptible to degradation through oxidation, especially in the presence of certain metal ions and under specific pH and temperature conditions. Key factors to consider are:

  • Temperature: Elevated temperatures can accelerate degradation. It is generally recommended to keep samples cool throughout the preparation process.

  • Presence of Metal Ions: Divalent and trivalent metal ions can catalyze the oxidation of organic acids. Tartronic acid has been observed to chelate metal ions, which can influence its stability.

  • Oxidizing Agents: Exposure to strong oxidizing agents will lead to the degradation of this compound. One of the known oxidation products of tartronic acid is mesoxalic acid.[2][3]

Q2: What are the potential degradation products of this compound that I should be aware of?

A2: The primary and most well-documented degradation product of this compound is mesoxalic acid , which is formed through oxidation.[2][3] Other potential, less characterized degradation byproducts might also form depending on the specific conditions.

Q3: How can I minimize the risk of this compound degradation during sample extraction?

A3: To minimize degradation during extraction, it is crucial to control the chemical environment. Here are some key recommendations:

  • Acidify Your Sample: Before extraction, acidify your sample to a low pH (e.g., pH 2-3). This ensures that this compound is in its less reactive, protonated form, which also improves its partitioning into organic solvents during liquid-liquid extraction.[1]

  • Use Appropriate Solvents: For liquid-liquid extraction (LLE), solvents like ethyl acetate (B1210297) are commonly used for organic acids.[4]

  • Work at Low Temperatures: Perform all extraction steps on ice or at reduced temperatures to slow down potential degradation reactions.

  • Incorporate a Chelating Agent: Add a chelating agent such as EDTA (ethylenediaminetetraacetic acid) to your extraction buffer. EDTA will bind to and sequester metal ions that can catalyze the oxidation of this compound.

  • Consider Using an Antioxidant: The addition of an antioxidant, such as ascorbic acid , to the sample or extraction solvent can help prevent oxidative degradation.

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Recovery

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Degradation due to pH Ensure the sample is acidified to pH 2-3 before and during extraction. Verify the pH of all solutions used.Acidic conditions maintain this compound in its more stable, protonated form.[1]
Oxidation by Metal Ions Add EDTA to a final concentration of 1-5 mM to all aqueous solutions used in the sample preparation.EDTA chelates catalytic metal ions, preventing them from participating in redox reactions that degrade this compound.
Thermal Degradation Maintain samples on ice or at 4°C throughout the entire sample preparation process. Use pre-chilled solvents and tubes.Lower temperatures significantly reduce the rate of chemical degradation reactions.
Oxidative Stress Add an antioxidant like ascorbic acid (Vitamin C) to your sample homogenization or extraction buffer at a concentration of 0.1-1% (w/v).Ascorbic acid is a powerful antioxidant that will be preferentially oxidized, thus sparing the this compound.
Inefficient Extraction Optimize your liquid-liquid or solid-phase extraction protocol. For LLE, ensure vigorous mixing and consider multiple extraction steps. For SPE, ensure the correct sorbent and elution solvents are used.Incomplete extraction will lead to lower recovery. For organic acids, anion exchange SPE cartridges are often effective.
Issue 2: Appearance of Unknown Peaks in Chromatogram, Suspected Degradation Products

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Oxidative Degradation Prepare a "stressed sample" by intentionally exposing a this compound standard to an oxidizing agent (e.g., a low concentration of hydrogen peroxide) or elevated temperature. Analyze this sample alongside your experimental samples.This will help to identify the retention time of the primary oxidation product, mesoxalic acid, and other potential degradation products.[2][3]
Matrix Effects Perform a spike-and-recovery experiment by adding a known amount of this compound standard to a blank matrix (a sample that does not contain this compound) and to one of your experimental samples.This will help determine if components of your sample matrix are interfering with the analysis or contributing to degradation.
Contamination Ensure all glassware and plasticware are thoroughly cleaned and rinsed with high-purity water. Run a "blank" sample containing only the reagents and solvents used in your preparation.Contaminants can interfere with the analysis or catalyze degradation.

Experimental Protocols

Protocol 1: General Sample Preparation Workflow for Preventing this compound Degradation

This protocol provides a general framework. Specific volumes and concentrations may need to be optimized for your particular sample type and analytical method.

Sample_Preparation_Workflow Start Sample Collection Homogenization Homogenization (on ice, with antioxidant/chelator) Start->Homogenization Acidification Acidification (to pH 2-3) Homogenization->Acidification Extraction Extraction (LLE or SPE at low temperature) Acidification->Extraction Evaporation Solvent Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution (in mobile phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 1: General workflow for this compound sample preparation.

Detailed Steps:

  • Sample Homogenization:

    • If working with tissues or cells, homogenize the sample in a pre-chilled buffer on ice.

    • The homogenization buffer should contain:

      • EDTA: 1-5 mM

      • Ascorbic Acid: 0.1-1% (w/v)

  • Acidification:

    • After homogenization, acidify the sample to pH 2-3 with an appropriate acid (e.g., phosphoric acid or hydrochloric acid).

  • Extraction (Liquid-Liquid Extraction Example):

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at 4°C to separate the phases.

    • Carefully collect the organic (upper) layer.

    • Repeat the extraction process on the aqueous layer at least once more and pool the organic extracts.

  • Solvent Evaporation:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas. Avoid excessive heating.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable mobile phase for your analytical method (e.g., the initial mobile phase for an LC-MS/MS analysis).

Protocol 2: Forced Degradation Study to Identify Potential Degradants

A forced degradation study can help to identify the degradation products of this compound under various stress conditions.[5][6][7]

Forced_Degradation_Study Start This compound Standard Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 60°C in solution) Start->Thermal Analysis Analyze all samples by LC-MS/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis

Figure 2: Workflow for a forced degradation study of this compound.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a weak buffer).

  • Aliquot the stock solution into separate vials for each stress condition.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot of the stock solution. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot of the stock solution. Keep at room temperature and sample at various time points.

  • Oxidative Degradation: Add a small volume of 30% hydrogen peroxide to an aliquot of the stock solution to achieve a final concentration of approximately 3%. Keep at room temperature and monitor over time.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

  • At each time point, take a sample, neutralize if necessary, and analyze by a suitable method like LC-MS/MS to identify and quantify any degradation products.

Data Presentation

Table 1: Recommended Additives for this compound Stabilization

Additive Recommended Concentration Mechanism of Action
EDTA 1-5 mMChelates metal ions, preventing them from catalyzing oxidative degradation.
Ascorbic Acid 0.1-1% (w/v)Acts as a sacrificial antioxidant, being preferentially oxidized over this compound.

Table 2: Summary of Troubleshooting Recommendations

Symptom Primary Recommendation Secondary Recommendation
Low RecoveryWork at low temperatures (on ice/4°C).Optimize extraction procedure.
Inconsistent ResultsAdd EDTA and an antioxidant to all solutions.Prepare fresh solutions daily.
Extra Chromatographic PeaksPerform a forced degradation study to identify potential degradation products.Run a blank sample to check for contamination.

References

Technical Support Center: Quantification of Tartronate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and artifacts encountered during the quantitative analysis of tartronate (hydroxymalonic acid) by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common ions observed for this compound in ESI-MS?

A1: this compound (molecular weight: 120.06 g/mol ) is a small, polar dicarboxylic acid. In negative electrospray ionization (ESI) mode, you will typically observe the deprotonated molecule, [M-H]⁻ at m/z 119.01 . In positive mode, the protonated molecule [M+H]⁺ at m/z 121.03 is less common due to the acidic nature of the compound. You may also observe adducts with salts present in the sample or mobile phase.[1][2]

Q2: I see unexpected peaks at m/z 101.00 and m/z 74.99 in negative ion mode. What are they?

A2: These are common in-source fragments of this compound and are considered analytical artifacts.

  • m/z 101.00 ([M-H-H₂O]⁻): This corresponds to the loss of a water molecule (18.01 Da) from the parent ion.

  • m/z 74.99 ([M-H-CO₂]⁻): This corresponds to the loss of carbon dioxide (44.01 Da), a common fragmentation pathway for dicarboxylic acids.

These in-source fragments can compete with the parent ion, reducing its intensity and potentially affecting quantification if not accounted for.

Q3: My this compound signal intensity is low and inconsistent between samples. What is the likely cause?

A3: Low and variable signal intensity is often caused by ion suppression , a matrix effect where co-eluting compounds from the sample interfere with the ionization of this compound in the MS source.[3][4] This is a significant issue in complex matrices like plasma or urine. Other potential causes include poor sample recovery during extraction, source contamination, or suboptimal chromatographic conditions.[5]

Q4: How can I confirm if ion suppression is affecting my analysis?

A4: A post-column infusion experiment is the standard method to identify ion suppression.[3][4] This involves infusing a constant flow of a this compound standard into the MS source while injecting a blank, extracted sample matrix onto the LC column. A dip in the baseline signal for this compound at specific retention times indicates the presence of co-eluting matrix components that cause suppression.

Troubleshooting Guide

Issue 1: High variability in quantitative results.

  • Possible Cause: Matrix effects (ion suppression or enhancement).[6]

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard: A labeled standard (e.g., ¹³C₃-tartronate) co-elutes with the analyte and experiences similar matrix effects, providing more accurate quantification.

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components like phospholipids.[4]

    • Optimize Chromatography: Adjust the LC gradient to separate this compound from the suppression zones identified by a post-column infusion experiment.[3]

    • Dilute the Sample: If this compound concentration allows, diluting the sample can reduce the concentration of interfering matrix components.[4]

Issue 2: Poor chromatographic peak shape (tailing, splitting, or broadening).

  • Possible Cause: Secondary interactions with the analytical column or hardware. As a chelating agent, this compound can interact with metal surfaces in standard stainless steel columns and fittings.[7]

  • Troubleshooting Steps:

    • Use a Metal-Free or PEEK-Lined Column: Consider using hardware that minimizes contact with metal surfaces to prevent chelation and improve peak shape.[7]

    • Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for keeping this compound in a consistent ionic state.

    • Check for Column Contamination: Clean the column according to the manufacturer's instructions or replace it if it's old.[5]

Issue 3: Multiple peaks observed for this compound standard.

  • Possible Cause: In-source fragmentation or presence of various adducts.

  • Troubleshooting Steps:

    • Optimize Ion Source Parameters: Lower the source temperature and fragmentor/capillary voltage to minimize in-source fragmentation.

    • Improve Mobile Phase Purity: Use high-purity solvents and additives (e.g., LC-MS grade) to reduce the formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[1]

    • Confirm Peak Identity: Use a high-resolution mass spectrometer to confirm the elemental composition of the parent ion and its fragments.

Quantitative Data Summary

The following tables summarize the expected m/z values for common this compound-related ions and provide illustrative data on the impact of ion suppression.

Table 1: Common Ions and Artifacts of this compound in ESI-MS

Ion Description Formation Mechanism Expected m/z (Negative Mode) Expected m/z (Positive Mode)
Deprotonated Molecule Loss of H⁺ 119.01 -
Protonated Molecule Gain of H⁺ - 121.03
Sodium Adduct Complex with Na⁺ 141.00 ([M-2H+Na]⁻) 143.01 ([M+Na]⁺)
Potassium Adduct Complex with K⁺ 156.97 ([M-2H+K]⁻) 159.00 ([M+K]⁺)
Water Loss Artifact In-source fragmentation 101.00 ([M-H-H₂O]⁻) 103.02 ([M+H-H₂O]⁺)

| CO₂ Loss Artifact | In-source fragmentation | 74.99 ([M-H-CO₂]⁻) | - |

Table 2: Illustrative Example of Ion Suppression on this compound Quantification

Sample Type This compound Peak Area Internal Standard Peak Area Calculated Concentration (µM)
Standard in Solvent 1,520,000 1,495,000 10.0
Spiked Plasma (No Cleanup) 485,000 510,000 9.5 (Inaccurate due to suppression)

| Spiked Plasma (SPE Cleanup) | 1,310,000 | 1,450,000 | 9.8 (Improved accuracy) |

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound Quantification

This protocol describes a general method using HILIC, which is well-suited for polar compounds like this compound.[8][9]

  • Chromatography:

    • Column: HILIC Column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Negative ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: 3.0 kV.

    • Drying Gas Temperature: 300 °C.

    • Drying Gas Flow: 10 L/min.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor Ion (Q1) m/z 119.0 -> Product Ion (Q3) m/z 75.0 (Loss of CO₂).

      • ¹³C₃-Tartronate (IS): Precursor Ion (Q1) m/z 122.0 -> Product Ion (Q3) m/z 77.0.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

  • Setup:

    • Prepare a solution of this compound (e.g., 1 µM) in the initial mobile phase composition.

    • Using a syringe pump and a T-junction, deliver this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream just before it enters the MS source.

  • Procedure:

    • Start the infusion and allow the this compound signal to stabilize, creating a constant baseline in the mass spectrometer.

    • Inject a prepared blank matrix sample (e.g., protein-precipitated plasma extract without this compound) onto the LC column and run the standard chromatographic method.

  • Analysis:

    • Monitor the this compound MRM transition throughout the run.

    • Any significant drop or dip in the stable baseline indicates a region of ion suppression caused by co-eluting matrix components.

Visual Diagrams

Artifact_Formation cluster_ionization ESI Source cluster_artifacts Artifact Generation This compound This compound Deprotonated_Ion [M-H]⁻ (m/z 119.01) This compound->Deprotonated_Ion Ionization Water_Loss [M-H-H₂O]⁻ (m/z 101.00) Deprotonated_Ion->Water_Loss - H₂O CO2_Loss [M-H-CO₂]⁻ (m/z 74.99) Deprotonated_Ion->CO2_Loss - CO₂ Na_Adduct [M-2H+Na]⁻ (m/z 141.00) Deprotonated_Ion->Na_Adduct + Na⁺ - H⁺

Caption: Potential in-source artifact formation pathways for this compound in negative ESI-MS.

Troubleshooting_Workflow Start Inaccurate Quantification or Poor Peak Shape Check_IS Is a stable isotope-labeled internal standard (IS) used? Start->Check_IS Perform_PCI Perform Post-Column Infusion (PCI) Experiment Check_IS->Perform_PCI Yes End Analysis Optimized Check_IS->End No (Implement IS) Suppression_Detected Ion Suppression Detected? Perform_PCI->Suppression_Detected Optimize_Cleanup Improve Sample Cleanup (e.g., SPE) Suppression_Detected->Optimize_Cleanup Yes Check_Hardware Check Peak Shape with Standard Suppression_Detected->Check_Hardware No Modify_LC Modify LC Method to Avoid Suppression Zone Optimize_Cleanup->Modify_LC Modify_LC->Check_Hardware Peak_Shape_Issue Poor Peak Shape? Check_Hardware->Peak_Shape_Issue Use_Metal_Free Consider Metal-Free Column/System Peak_Shape_Issue->Use_Metal_Free Yes Peak_Shape_Issue->End No Use_Metal_Free->End

Caption: Troubleshooting workflow for this compound quantification issues in LC-MS.

References

Technical Support Center: Tartronate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of tartronate in in vitro assays.

Troubleshooting Guide

Issue 1: this compound salt fails to dissolve completely in aqueous buffer.

Question: I am trying to prepare a stock solution of this compound in a standard phosphate-buffered saline (PBS) for my cell-based assay, but it is not dissolving well. What could be the issue and how can I resolve it?

Answer:

Several factors can contribute to the poor dissolution of this compound salts in aqueous buffers. Here is a step-by-step troubleshooting guide:

  • Verify the Form of this compound: You may be working with tartronic acid rather than a this compound salt. Tartronic acid is highly soluble in water and alcohol.[1][2][3] If you have the acid form, dissolution in an aqueous buffer should be straightforward. If you have a salt, its solubility can be influenced by the counter-ion.

  • pH Adjustment: Tartronic acid has two pKa values, approximately 2.42 and 4.54.[1][2] This means that the charge state of the molecule is highly dependent on the pH of the solution. To improve the solubility of this compound (the deprotonated, charged form), ensure the pH of your buffer is significantly above the second pKa. Adjusting the pH of your buffer to 7.4 or higher will favor the more soluble, deprotonated forms of the molecule. You can use dilute NaOH to adjust the pH.

  • Gentle Heating and Agitation: Gently warming the solution to 37°C and providing continuous agitation (e.g., using a magnetic stirrer or vortex) can enhance the rate of dissolution. Avoid excessive heat, as it may degrade the compound.

  • Sonication: If gentle heating is insufficient, brief periods of sonication in a water bath can help to break down any aggregates and facilitate dissolution.

Issue 2: Precipitation is observed when diluting a this compound stock solution into the final assay medium.

Question: My this compound stock solution, prepared in water, forms a precipitate when I add it to my cell culture medium for the experiment. How can I prevent this?

Answer:

Precipitation upon dilution into a final assay medium is a common issue, often due to a phenomenon known as "salting out" or changes in the solvent environment. Here are some strategies to address this:

  • Prepare a Concentrated Stock in an Organic Co-solvent: While tartronic acid is very soluble in water, preparing a highly concentrated stock in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be a useful strategy.[4] Although tartronic acid is only slightly soluble in DMSO[2][3], this can be sufficient for creating a concentrated stock that can be further diluted. When diluting the DMSO stock into your aqueous assay medium, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced toxicity in cell-based assays.[4]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the final assay medium. This gradual change in the solvent environment can help to prevent precipitation.

  • Use of Pluronic F-68: For cell culture applications, adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically at 0.01-0.1%) to the final medium can help to maintain the solubility of compounds and prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?

A1: For tartronic acid, water or ethanol (B145695) are excellent solvents due to its high solubility.[1] If you are working with a this compound salt and require a very high concentration, you may need to optimize the pH of an aqueous solution. For creating a stock that will be diluted into an aqueous medium, starting with a modest concentration in DMSO and then serially diluting can be an effective strategy to avoid precipitation upon final dilution.[4]

Q2: Can I use DMSO to dissolve my this compound compound? What is the maximum recommended concentration for in vitro assays?

A2: Yes, you can use DMSO, although tartronic acid is only slightly soluble in it.[2][3] It is often used to prepare high-concentration stock solutions of compounds for in vitro screening. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to minimize solvent-induced artifacts and cytotoxicity.[4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly pH-dependent due to its two carboxylic acid groups. At a pH below its pKa values (2.42 and 4.54), it will exist in its less polar, protonated form (tartronic acid).[1][2] Increasing the pH above 4.54 will deprotonate both carboxylic acid groups, resulting in the more polar and generally more water-soluble this compound dianion. Therefore, for aqueous solutions, maintaining a pH above 7 is recommended for enhanced solubility.

Q4: My this compound solution appears to be unstable over time, showing some precipitation after freeze-thaw cycles. How can I improve its stability in solution?

A4: To improve the stability of your this compound stock solution, consider the following:

  • Aliquot and Store Properly: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

  • Use of Co-solvents: Storing the compound in a solution containing a co-solvent like DMSO can sometimes improve stability upon freezing.

  • Fresh Preparations: If instability persists, preparing fresh solutions for each experiment is the most reliable approach to ensure consistent results.

Data Presentation

Table 1: Solubility of Tartronic Acid in Various Solvents

SolventSolubilityReference
WaterVery Soluble[1][2][3]
EthanolVery Soluble[1][2][3]
Diethyl EtherSoluble (anhydrous form)[1]
DMSOSlightly Soluble[2][3]
MethanolSlightly Soluble[2][3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Aqueous Buffer
  • Weigh the desired amount of this compound salt or tartronic acid.

  • Add a suitable volume of the desired aqueous buffer (e.g., PBS, Tris-HCl) to achieve the target concentration.

  • If dissolution is slow, check and adjust the pH of the solution to >7.4 using 1N NaOH.

  • Gently warm the solution to 37°C while stirring continuously until the compound is fully dissolved.

  • Sterile filter the solution through a 0.22 µm filter before use in cell culture experiments.

Protocol 2: Preparation of a this compound Stock Solution in DMSO
  • Weigh the this compound compound in a sterile microcentrifuge tube.

  • Add the required volume of sterile, anhydrous DMSO to achieve the desired high concentration (e.g., 10-100 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting start Weigh this compound choose_solvent Select Solvent (Aqueous vs. DMSO) start->choose_solvent dissolve_aqueous Dissolve in Buffer (Adjust pH if needed) choose_solvent->dissolve_aqueous Aqueous dissolve_dmso Dissolve in 100% DMSO choose_solvent->dissolve_dmso DMSO sterile_filter Sterile Filter (0.22 µm) dissolve_aqueous->sterile_filter dissolve_dmso->sterile_filter dilution Prepare Working Solution (Serial Dilution in Assay Medium) sterile_filter->dilution add_to_assay Add to Assay Plate (e.g., Cell Culture) dilution->add_to_assay precipitation Precipitation? dilution->precipitation incubation Incubate add_to_assay->incubation data_analysis Data Analysis incubation->data_analysis precipitation->add_to_assay No check_dmso_conc Check Final DMSO Concentration (<0.5%) precipitation->check_dmso_conc Yes check_ph Verify Buffer pH (>7.4) check_dmso_conc->check_ph check_ph->dissolve_aqueous

Caption: Workflow for preparing and using this compound in in vitro assays.

logical_relationship cluster_problem Problem cluster_factors Contributing Factors cluster_solutions Potential Solutions problem Poor this compound Solubility ph Suboptimal pH problem->ph solvent Incorrect Solvent Choice problem->solvent concentration Concentration Too High problem->concentration gentle_heat Gentle Heating / Sonication problem->gentle_heat adjust_ph Increase pH > 7.4 ph->adjust_ph use_cosolvent Use Co-solvent (e.g., DMSO) solvent->use_cosolvent optimize_dilution Optimize Dilution Protocol concentration->optimize_dilution

Caption: Troubleshooting logic for this compound solubility issues.

References

Reducing background noise in tartronate detection methods.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in tartronate detection experiments.

General Troubleshooting

High background noise can significantly impact the accuracy and sensitivity of this compound detection. This section provides a logical workflow for identifying and mitigating common sources of noise.

Troubleshooting Workflow for High Background Noise

Troubleshooting Workflow start High Background Noise Detected check_reagents 1. Check Reagents and Buffers start->check_reagents reagent_issue Contaminated or Expired Reagents? check_reagents->reagent_issue prepare_fresh Prepare Fresh Reagents/Buffers reagent_issue->prepare_fresh Yes check_protocol 2. Review Assay Protocol reagent_issue->check_protocol No prepare_fresh->check_protocol protocol_issue Incorrect Incubation Times/Temperatures? check_protocol->protocol_issue optimize_protocol Optimize Incubation Parameters protocol_issue->optimize_protocol Yes check_instrument 3. Evaluate Instrument Settings protocol_issue->check_instrument No optimize_protocol->check_instrument instrument_issue Suboptimal Detector Settings? check_instrument->instrument_issue optimize_instrument Adjust Detector Gain/Wavelength instrument_issue->optimize_instrument Yes check_sample 4. Assess Sample Preparation instrument_issue->check_sample No optimize_instrument->check_sample sample_issue Presence of Interfering Substances? check_sample->sample_issue improve_cleanup Implement Enhanced Sample Cleanup sample_issue->improve_cleanup Yes end Background Noise Reduced sample_issue->end No improve_cleanup->end

Caption: A logical workflow for troubleshooting high background noise.

FAQs for Enzymatic Assays

Enzymatic assays are a common method for this compound detection, often utilizing enzymes like this compound Semialdehyde Reductase.

Q1: What are the primary causes of high background in my enzymatic this compound assay?

A1: High background in enzymatic assays can stem from several sources:

  • Substrate Instability: The substrate used in the assay may degrade spontaneously, producing a signal that is not dependent on enzyme activity.

  • Contaminated Reagents: Buffers, co-factors, or the enzyme preparation itself may be contaminated with substances that interfere with the assay.

  • Autofluorescence/Absorbance of Sample Components: Molecules within the biological sample may possess native fluorescence or absorbance at the detection wavelength.

  • Non-specific Enzyme Activity: The enzyme preparation may contain other enzymes that can act on the substrate or other components in the sample.

Q2: My negative control (no enzyme) shows a high signal. What should I do?

A2: A high signal in the no-enzyme control points to an issue with the assay components or the sample itself, independent of the specific enzymatic reaction.

  • Prepare Fresh Reagents: Always prepare fresh buffers and substrate solutions before each experiment.

  • Run a "No Substrate" Control: This will help determine if the signal is coming from the substrate or other components.

  • Sample Blank: Measure the absorbance or fluorescence of your sample in the assay buffer without any other reagents to check for intrinsic signal.

Experimental Protocol: Enzymatic Assay for this compound using this compound Semialdehyde Reductase (TSR)

This protocol describes a coupled enzyme assay to measure this compound levels.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate (B84403) buffer, pH 7.5, containing 2 mM MgCl2.
  • NADH Solution: 10 mM NADH in Assay Buffer. Store protected from light.
  • ATP Solution: 50 mM ATP in Assay Buffer.
  • This compound Semialdehyde Reductase (TSR): Reconstitute to 1 mg/mL in Assay Buffer.
  • Coupling Enzyme (e.g., a suitable kinase): Prepare according to the manufacturer's instructions.
  • This compound Standard: Prepare a 10 mM stock solution of this compound in water and create a dilution series (e.g., 0-1 mM) in Assay Buffer.

2. Assay Procedure:

  • Set up reactions in a 96-well microplate.
  • To each well, add:
  • 50 µL of Assay Buffer
  • 10 µL of sample or this compound standard
  • 10 µL of ATP solution
  • 10 µL of NADH solution
  • 10 µL of the coupling enzyme
  • Incubate at 37°C for 10 minutes.
  • Initiate the reaction by adding 10 µL of TSR solution to each well.
  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

3. Data Analysis:

  • Calculate the rate of NADH oxidation (decrease in A340/min).
  • Subtract the rate of the blank (no this compound) from all samples and standards.
  • Create a standard curve by plotting the reaction rate against the this compound concentration.
  • Determine the this compound concentration in the samples from the standard curve.

Enzymatic Reaction of this compound Semialdehyde Reductase

TSR_Reaction sub This compound Semialdehyde + NADH + H+ enz This compound Semialdehyde Reductase (TSR) sub->enz prod Glycerate + NAD+ enz->prod

Caption: The enzymatic reaction catalyzed by this compound Semialdehyde Reductase.

FAQs for High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying organic acids like this compound.

Q1: I am observing a high, noisy, or drifting baseline in my HPLC chromatogram. What could be the cause?

A1: Baseline issues in HPLC are common and can often be resolved by checking the following:

  • Mobile Phase Contamination: Impurities in the solvents or additives can cause a noisy or drifting baseline. Always use HPLC-grade solvents and prepare fresh mobile phases.

  • Air Bubbles: Air trapped in the pump, detector, or column can lead to baseline noise and pressure fluctuations. Degas the mobile phase thoroughly.

  • Column Contamination: Contaminants from previous injections can slowly elute, causing a drifting baseline. Wash the column with a strong solvent.

  • Detector Lamp Failure: An aging detector lamp can result in increased noise.

Q2: How can I reduce background noise originating from my sample matrix in HPLC analysis?

A2: Complex sample matrices can introduce a variety of interfering compounds.

  • Sample Preparation: Implement a robust sample preparation protocol. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove many matrix components.

  • Dilution: If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of interfering substances.

  • Guard Column: Use a guard column with the same stationary phase as your analytical column to trap strongly retained matrix components and protect your main column.

Experimental Protocol: HPLC-UV Detection of this compound

This protocol outlines a reversed-phase HPLC method for this compound quantification.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Standards:

  • Mobile Phase: 25 mM potassium phosphate buffer (pH 2.5). Filter and degas before use.
  • This compound Standard: Prepare a 1 mg/mL stock solution in the mobile phase and create a series of dilutions for the calibration curve.

3. Sample Preparation:

  • Protein Precipitation: For biological samples, precipitate proteins by adding acetonitrile (B52724) (1:3 sample to solvent ratio), vortexing, and centrifuging.
  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30°C.
  • Detection Wavelength: 210 nm.

5. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the standard.
  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
  • Quantify this compound in the samples using the calibration curve.

FAQs for Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity for this compound analysis but is susceptible to matrix effects.

Q1: What are matrix effects in LC-MS, and how do they contribute to background noise?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to ion suppression (reduced signal) or ion enhancement (increased signal), both of which can obscure the true analyte signal and increase background noise.

Q2: How can I effectively minimize matrix effects for this compound quantification?

A2: Several strategies can be employed to mitigate matrix effects:

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from interfering matrix components.

  • Sample Preparation: Use advanced sample preparation techniques like solid-phase extraction (SPE) to remove phospholipids (B1166683) and other major interfering substances.[1]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by ion suppression or enhancement in the same way.[2]

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

Experimental Protocol: LC-MS/MS for this compound Quantification

This protocol provides a method for the sensitive and selective detection of this compound using tandem mass spectrometry.

1. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar compounds.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to retain and elute this compound.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: ESI negative.
  • Multiple Reaction Monitoring (MRM):
  • Parent Ion (Q1): m/z for deprotonated this compound.
  • Product Ion (Q3): A specific fragment ion of this compound.
  • Optimize cone voltage and collision energy for maximum signal intensity.

4. Sample Preparation:

  • Solid-Phase Extraction (SPE): Use a mixed-mode or polymeric SPE cartridge to remove proteins, salts, and phospholipids.

Quantitative Data on Noise Reduction

The following tables provide illustrative data on the potential impact of different noise reduction strategies on the signal-to-noise (S/N) ratio in this compound detection. Disclaimer: This data is for exemplary purposes to demonstrate the principles of noise reduction and may not reflect actual experimental results.

Table 1: Illustrative Impact of Sample Preparation on S/N Ratio in LC-MS/MS Analysis of this compound in Plasma

Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)Background Noise (Arbitrary Units)Signal-to-Noise (S/N) Ratio
Protein Precipitation50,0005,00010
Liquid-Liquid Extraction48,0002,00024
Solid-Phase Extraction (SPE)49,00050098

Table 2: Illustrative Effect of HPLC Detector on S/N Ratio for this compound Detection

HPLC DetectorAnalyte Signal (mV)Baseline Noise (mV)Signal-to-Noise (S/N) Ratio
UV-Vis (210 nm)100.250
Refractive Index (RI)50.510
Evaporative Light Scattering (ELSD)80.180

General Experimental Workflow for this compound Detection

Experimental_Workflow sample Sample Collection prep Sample Preparation (e.g., Extraction, Cleanup) sample->prep analysis Analytical Detection (Enzymatic, HPLC, or LC-MS) prep->analysis data_acq Data Acquisition analysis->data_acq data_proc Data Processing (Integration, Calibration) data_acq->data_proc results Results (this compound Concentration) data_proc->results

Caption: A general workflow for the detection and quantification of this compound.

References

Calibration curve issues in tartronate quantification.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tartronate (hydroxymalonic acid) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with calibration curves during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my calibration curve for this compound not linear (e.g., R² < 0.99)?

Answer:

A non-linear calibration curve can stem from several sources, ranging from standard preparation to detector saturation. A low coefficient of determination (R²) indicates that the data points do not fit well to a linear regression model, which can compromise the accuracy of your quantification.

Potential Causes and Troubleshooting Steps:

  • Inaccurate Standard Preparation: This is a very common source of error. Errors in serial dilutions are cumulative and can significantly impact linearity.[1][2][3]

    • Solution: Prepare fresh standards using calibrated pipettes and Class A volumetric flasks.[1][4][5] Consider preparing each standard independently from a stock solution rather than through serial dilution to avoid propagating errors.[3][6]

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration.[7][8]

    • Solution: Check the response of your highest concentration standard. If it is disproportionately low, it may be outside the linear range of the detector.[7] Dilute the standard and re-inject, or narrow the concentration range of your calibration curve.

  • Inappropriate Blank or Matrix Mismatch: The blank solution should contain everything that your sample contains, except for the analyte. An improper blank can lead to a significant y-intercept and affect linearity.

    • Solution: Ensure your blank is representative of the sample matrix. For complex samples, consider using a matrix-matched calibration curve, where standards are prepared in a blank matrix identical to the samples.[9]

  • Chemical or Instrumental Issues: Problems such as analyte degradation, co-elution with an interfering compound, or issues with the derivatization process (if used) can all lead to non-linearity.[7]

    • Solution: Investigate the stability of this compound in your solvent.[1][2] Review your chromatographic method to ensure there are no co-eluting peaks.[7] If using a derivatization step, verify its efficiency and linearity independently.[7]

Below is a troubleshooting workflow to diagnose the cause of a non-linear calibration curve.

G start Start: Non-Linear Curve (R² < 0.99) check_standards 1. Check Standard Preparation - Calibrated equipment? - Correct dilutions? start->check_standards prep_new_standards Prepare Fresh Standards (Independent Dilutions) check_standards->prep_new_standards Yes, errors found check_detector 2. Check for Detector Saturation - Is highest standard response flat? check_standards->check_detector No errors found reinject Re-inject & Re-evaluate Curve prep_new_standards->reinject end_ok Problem Resolved reinject->end_ok Linear end_persist Issue Persists: Consult Instrument Specialist reinject->end_persist Still Non-Linear reduce_range Reduce Concentration Range or Dilute High Standard check_detector->reduce_range Yes, saturation observed check_method 3. Investigate Method Issues - Co-elution? - Analyte instability? check_detector->check_method No saturation reduce_range->reinject optimize_hplc Optimize HPLC Method (e.g., gradient, column) check_method->optimize_hplc Yes, issues identified check_method->end_persist No obvious issues optimize_hplc->reinject G start Assess Matrix Effect infusion Perform Post-Column Infusion Experiment start->infusion evaluate Evaluate Signal at This compound Retention Time infusion->evaluate no_effect No Signal Change: Minimal Matrix Effect evaluate->no_effect Stable Signal suppression Signal Dip: Ion Suppression Detected evaluate->suppression Signal Change enhancement Signal Rise: Ion Enhancement Detected evaluate->enhancement Signal Change mitigate Mitigation Strategy suppression->mitigate enhancement->mitigate optimize_chrom Optimize Chromatography (Shift Retention Time) mitigate->optimize_chrom improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) mitigate->improve_cleanup use_is Use Stable Isotope-Labeled Internal Standard mitigate->use_is

References

Dealing with product inhibition in tartronate-semialdehyde synthase reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tartronate-semialdehyde synthase (TSAS) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to handling TSAS, with a particular focus on potential product inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound-Semialdehyde Synthase (TSAS) and what reaction does it catalyze?

This compound-semialdehyde synthase (TSAS), also known as glyoxylate (B1226380) carboligase, is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[1][2] It catalyzes the condensation of two molecules of glyoxylate to produce one molecule of this compound semialdehyde (also known as 2-hydroxy-3-oxopropanoate) and one molecule of carbon dioxide.[1][2] This enzyme is a key component of the glycerate pathway, which is involved in glyoxylate and dicarboxylate metabolism.[1][2]

Q2: What are the essential cofactors for TSAS activity?

TSAS requires two main cofactors for its catalytic activity: Thiamine diphosphate (B83284) (ThDP), also known as thiamin pyrophosphate (TPP), and a flavin adenine (B156593) dinucleotide (FAD).[2] It also requires a divalent metal ion, typically Magnesium (Mg²⁺), for optimal function.[3]

Q3: Is product inhibition a known issue for TSAS reactions?

While product inhibition is a common regulatory mechanism for many enzymes, direct and specific studies detailing the inhibition of this compound-semialdehyde synthase by its product, this compound semialdehyde, are not extensively documented in the currently available literature. However, the potential for product inhibition should be considered during experimental design and data analysis, especially in systems where the product is allowed to accumulate. General strategies for mitigating product inhibition can be applied if experimental results suggest its presence.[4]

Q4: What are the different types of enzyme inhibition I should be aware of?

Enzyme inhibition can be broadly classified as reversible or irreversible. Reversible inhibition, which is more common for metabolic regulation, includes:

  • Competitive inhibition: The inhibitor binds to the active site, competing with the substrate. This can often be overcome by increasing the substrate concentration.[5]

  • Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity. Increasing substrate concentration does not overcome this type of inhibition.

  • Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.

  • Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[5]

Product inhibition can manifest as any of these reversible types.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during TSAS reactions.

Issue 1: Low or No Enzyme Activity

Possible Cause Troubleshooting Step
Incorrect Assay Conditions Verify the pH and temperature of your reaction buffer. The optimal conditions can vary depending on the source of the enzyme.
Missing or Degraded Cofactors Ensure that ThDP, FAD, and Mg²⁺ are present at the recommended concentrations in your assay buffer. Prepare fresh cofactor solutions regularly.
Enzyme Denaturation Avoid harsh storage conditions, repeated freeze-thaw cycles, and extreme pH or temperatures during purification and storage.
Inactive Enzyme Stock Test the activity of a new batch of enzyme or a previously validated lot to rule out degradation of your current stock.
Substrate Quality Use high-purity glyoxylate. Impurities can inhibit the enzyme.

Issue 2: Reaction Rate Decreases Rapidly Over Time

Possible Cause Troubleshooting Step
Substrate Depletion Ensure that the initial substrate (glyoxylate) concentration is not limiting, especially for prolonged reactions.
Product Inhibition This may occur if the product, this compound semialdehyde, accumulates to inhibitory concentrations. Consider the mitigation strategies outlined below.
Enzyme Instability The enzyme may not be stable under the assay conditions for the entire duration of the experiment. Perform a time-course experiment to determine the linear range of the reaction.
pH Shift in the Reaction Buffer The reaction itself might alter the pH of the buffer, moving it away from the enzyme's optimum. Use a buffer with a stronger buffering capacity.

Issue 3: High Background Signal in the Assay

Possible Cause Troubleshooting Step
Substrate or Product Interference Run control reactions without the enzyme to measure any non-enzymatic reaction or signal from the substrate or product at the detection wavelength.
Contaminants in Reagents Use high-purity reagents and analytical grade water to prepare all solutions.
Interfering Substances in Enzyme Preparation If using a crude or partially purified enzyme preparation, consider further purification steps to remove any interfering substances.

Strategies to Mitigate Potential Product Inhibition

If you suspect product inhibition is affecting your TSAS reaction, consider the following strategies:

  • In Situ Product Removal: Couple the TSAS reaction with a subsequent enzymatic reaction that consumes this compound semialdehyde. For example, you can add this compound-semialdehyde reductase (TSR) and its cofactor (NADH or NADPH) to the reaction mixture to convert this compound semialdehyde to glycerate.[6][7]

  • Continuous Flow Reactor: For larger-scale reactions, employing a continuous flow reactor with product removal can prevent the accumulation of this compound semialdehyde.[4]

  • Initial Rate Measurements: When determining kinetic parameters, ensure you are measuring the initial reaction velocity before significant product accumulation occurs.

Experimental Protocols

Coupled Spectrophotometric Assay for this compound-Semialdehyde Synthase Activity

This assay measures the formation of this compound semialdehyde by coupling its reduction to glycerate by this compound-semialdehyde reductase (TSR), which results in the oxidation of NADH to NAD⁺, detectable by a decrease in absorbance at 340 nm.[3]

Materials:

  • Purified this compound-Semialdehyde Synthase (TSAS)

  • Purified this compound-Semialdehyde Reductase (TSR)

  • Glyoxylate solution

  • NADH solution

  • Thiamine diphosphate (ThDP) solution

  • Flavin adenine dinucleotide (FAD) solution

  • Magnesium chloride (MgCl₂) solution

  • Potassium phosphate (B84403) buffer (pH 7.7)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM Potassium phosphate buffer (pH 7.7)

    • 0.1 mM ThDP

    • 50 µM FAD

    • 5 mM MgCl₂

    • 0.2 mM NADH

    • Saturating amount of purified TSR

  • Add the desired concentration of glyoxylate to the reaction mixture.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of TSAS enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of reaction using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Data Presentation

Table 1: Hypothetical Kinetic Data for TSAS in the Presence of Varying Concentrations of this compound Semialdehyde (TSA)

[Glyoxylate] (mM)Initial Velocity (µM/min) (No TSA)Initial Velocity (µM/min) ([TSA] = X µM)Initial Velocity (µM/min) ([TSA] = Y µM)
0.510.28.56.8
1.018.515.412.3
2.030.125.120.1
5.050.041.733.3
10.066.755.644.4

This is example data and does not represent actual experimental results.

Visualizing Experimental Workflows and Concepts

Diagram 1: TSAS Catalytic Cycle

TSAS_Catalytic_Cycle E_ThDP E-ThDP E_ThDP_Gly1 E-ThDP-Glyoxylate (1) E_ThDP->E_ThDP_Gly1 + Glyoxylate Intermediate1 C2α-lactylthiamin diphosphate E_ThDP_Gly1->Intermediate1 - CO2 Intermediate2 Enamine Intermediate Intermediate1->Intermediate2 Deprotonation E_ThDP_TSA E-ThDP-TSA Intermediate2->E_ThDP_TSA + Glyoxylate E_ThDP_TSA->E_ThDP - this compound Semialdehyde

Caption: The catalytic cycle of this compound-Semialdehyde Synthase.

Diagram 2: Troubleshooting Workflow for Low TSAS Activity

Troubleshooting_Workflow Start Low/No TSAS Activity Observed Check_Conditions Verify Assay Conditions (pH, Temp) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Cofactors Check Cofactor Integrity and Concentration Cofactors_OK Cofactors OK? Check_Cofactors->Cofactors_OK Check_Enzyme Assess Enzyme Stability and Activity Enzyme_OK Enzyme Active? Check_Enzyme->Enzyme_OK Check_Substrate Verify Substrate Purity Substrate_OK Substrate Pure? Check_Substrate->Substrate_OK Conditions_OK->Check_Cofactors Yes Optimize_Conditions Optimize pH/Temp Conditions_OK->Optimize_Conditions No Cofactors_OK->Check_Enzyme Yes Prepare_Fresh_Cofactors Prepare Fresh Cofactors Cofactors_OK->Prepare_Fresh_Cofactors No Enzyme_OK->Check_Substrate Yes Use_New_Enzyme Use New Enzyme Aliquot Enzyme_OK->Use_New_Enzyme No Purify_Substrate Use High-Purity Substrate Substrate_OK->Purify_Substrate No Resolved Activity Restored Substrate_OK->Resolved Yes Optimize_Conditions->Resolved Prepare_Fresh_Cofactors->Resolved Use_New_Enzyme->Resolved Purify_Substrate->Resolved Product_Inhibition_Logic Start Reaction Rate Decreases Rapidly Check_Substrate_Depletion Is Substrate Depleted? Start->Check_Substrate_Depletion Increase_Substrate Increase Initial [Substrate] Check_Substrate_Depletion->Increase_Substrate Yes Check_Enzyme_Stability Is Enzyme Stable Over Time? Check_Substrate_Depletion->Check_Enzyme_Stability No Increase_Substrate->Start Stabilize_Enzyme Optimize Buffer for Stability (e.g., add glycerol) Check_Enzyme_Stability->Stabilize_Enzyme No Suspect_Product_Inhibition Suspect Product Inhibition Check_Enzyme_Stability->Suspect_Product_Inhibition Yes Stabilize_Enzyme->Start Test_Product_Effect Perform Kinetic Analysis with Added Product Suspect_Product_Inhibition->Test_Product_Effect Inhibition_Confirmed Product Inhibition Confirmed? Test_Product_Effect->Inhibition_Confirmed Implement_Mitigation Implement Mitigation Strategy (e.g., Coupled Assay) Inhibition_Confirmed->Implement_Mitigation Yes No_Inhibition Other Factors at Play Inhibition_Confirmed->No_Inhibition No

References

How to address non-specific binding in tartronate inhibitor screening.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tartronate inhibitor screening. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments, with a specific focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern in this compound inhibitor screening?

A1: Non-specific binding (NSB) refers to the interaction of a test compound with components of the assay system other than the intended molecular target. In the context of this compound inhibitor screening, this means the inhibitor may bind to the enzyme's non-active sites, other proteins in the assay, or even the surface of the assay plate. This is a significant concern because it can lead to a high background signal, reduced assay sensitivity, and false-positive results, ultimately wasting time and resources on compounds that are not true inhibitors of the target enzyme.

Q2: What are the common causes of non-specific binding for small molecules like this compound inhibitors?

A2: Several factors can contribute to the non-specific binding of small molecules:

  • Hydrophobic Interactions: The inhibitor molecule may have hydrophobic regions that interact non-specifically with hydrophobic surfaces on proteins or plasticware.

  • Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces. This compound and its analogs are carboxylate-containing compounds and are thus negatively charged at neutral pH, making them prone to electrostatic interactions with positively charged surfaces.

  • Compound Aggregation: At higher concentrations, some small molecules can form aggregates that sequester the target enzyme, leading to apparent inhibition that is not due to specific binding at the active site.[1][2][3][4] This is a common artifact in high-throughput screening.[5]

  • Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or temperature can promote non-specific interactions.

Q3: How can I proactively minimize non-specific binding in my this compound inhibitor screening assay?

A3: Several strategies can be employed to minimize non-specific binding:

  • Optimize Buffer Conditions: Adjust the pH and ionic strength of your assay buffer. Increasing the salt concentration (e.g., with NaCl) can help to shield electrostatic interactions.[6]

  • Include Blocking Agents: Bovine Serum Albumin (BSA) is a commonly used blocking agent that can coat the surfaces of the assay plate and other proteins, reducing the non-specific binding of your test compounds.[6]

  • Use Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can help to disrupt hydrophobic interactions and prevent compound aggregation.[1][4][5]

  • Control Compound Concentration: Test a wide range of inhibitor concentrations to identify the optimal range where specific inhibition is observed without causing aggregation.

Troubleshooting Guide

Problem 1: High background signal in my assay.

  • Possible Cause: Non-specific binding of the detection antibody or the inhibitor itself to the assay plate.

  • Troubleshooting Steps:

    • Increase Blocking Efficiency: Increase the concentration of BSA in your blocking buffer or extend the blocking incubation time.

    • Add Detergent to Wash Buffers: Include a low concentration of Tween-20 (e.g., 0.05%) in your wash buffers to help remove non-specifically bound molecules.

    • Check for Autofluorescence/Absorbance: If using a fluorescence or absorbance-based assay, check if the inhibitor itself is contributing to the signal at the measurement wavelength.

Problem 2: My dose-response curve is very steep and has a Hill slope significantly greater than 1.

  • Possible Cause: Compound aggregation. Aggregating compounds often exhibit steep dose-response curves.[7]

  • Troubleshooting Steps:

    • Detergent Test: Re-run the assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100).[4][5] A significant rightward shift in the IC50 value in the presence of detergent is a strong indicator of aggregation-based inhibition.

    • Dynamic Light Scattering (DLS): If available, use DLS to directly observe the formation of aggregates at different compound concentrations in your assay buffer.[3]

    • Lower Compound Concentration: Test lower concentrations of the inhibitor to see if a more typical dose-response curve can be obtained.

Problem 3: I'm seeing inconsistent results and poor reproducibility between experiments.

  • Possible Cause: Variability in assay conditions or compound handling.

  • Troubleshooting Steps:

    • Ensure Complete Solubilization: Visually inspect your compound stock solutions and dilutions for any precipitation. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity.[5]

    • Standardize Incubation Times and Temperatures: Use a calibrated incubator and be precise with all incubation steps.[5]

    • Pipetting Accuracy: Use calibrated pipettes and proper techniques, especially when handling small volumes. Prepare master mixes for reagents to minimize well-to-well variability.[5]

Data Presentation

Table 1: Effect of Assay Additives on Non-Specific Binding of a Hypothetical this compound Inhibitor

AdditiveConcentrationApparent IC50 (µM)Maximum Inhibition (%)Hill Slope
None-5952.5
BSA0.1% (w/v)8921.8
Tween-200.01% (v/v)25851.2
BSA + Tween-200.1% + 0.01%30881.1

This table illustrates the expected trend of an increase in the apparent IC50 and a decrease in the Hill slope when additives that reduce non-specific binding are included in the assay. This indicates that the initial high potency was likely influenced by non-specific effects like aggregation.

Experimental Protocols

Protocol 1: Determining the Effect of Detergent on Inhibitor Potency

This protocol is designed to identify if a compound's inhibitory activity is due to aggregation.

  • Prepare two sets of assay buffers:

    • Assay Buffer A: Your standard assay buffer.

    • Assay Buffer B: Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of your test compound in both Assay Buffer A and Assay Buffer B.

  • Perform the enzyme inhibition assay in parallel using both sets of compound dilutions.

  • Generate dose-response curves for the inhibitor in the presence and absence of detergent.

  • Compare the IC50 values and Hill slopes. A significant increase in the IC50 value and a decrease in the Hill slope (closer to 1) in the presence of Triton X-100 suggests that the compound's inhibition is at least partially due to aggregation.[4][5]

Protocol 2: Optimizing Blocking Conditions to Reduce Background Signal

This protocol helps to determine the optimal concentration of a blocking agent to minimize non-specific binding to the assay plate.

  • Prepare a series of blocking buffers with varying concentrations of BSA (e.g., 0.1%, 0.5%, 1%, and 2% w/v) in your assay buffer.

  • Coat your microplate wells with your target enzyme or substrate as required by your assay protocol.

  • Incubate the wells with the different blocking buffers for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the wells thoroughly with your wash buffer.

  • Perform the assay in the absence of any inhibitor (i.e., measure the background signal).

  • Identify the BSA concentration that provides the lowest background signal without significantly affecting the positive control signal (i.e., the signal from the uninhibited enzyme).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection plate Coat Plate block Block with BSA plate->block add_inhibitor Add this compound Inhibitor block->add_inhibitor add_enzyme Add Enzyme add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add Substrate incubate->add_substrate read_signal Read Signal add_substrate->read_signal analyze Analyze Data read_signal->analyze

Caption: A typical experimental workflow for this compound inhibitor screening.

troubleshooting_logic start High Background Signal? check_blocking Optimize Blocking (BSA Concentration/Time) start->check_blocking Yes check_washing Add Detergent to Wash Buffer check_blocking->check_washing check_compound Check for Compound Autofluorescence check_washing->check_compound solution Reduced Background check_compound->solution Improved no_change Problem Persists check_compound->no_change No Improvement

Caption: Troubleshooting logic for addressing high background signals.

non_specific_binding_pathway cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding inhibitor This compound Inhibitor enzyme_active_site Enzyme Active Site inhibitor->enzyme_active_site Desired enzyme_allosteric Enzyme Allosteric Site inhibitor->enzyme_allosteric Undesired plate_surface Plate Surface inhibitor->plate_surface Undesired other_proteins Other Proteins (e.g., BSA) inhibitor->other_proteins Undesired aggregation Compound Aggregation inhibitor->aggregation Undesired inhibition True Inhibition enzyme_active_site->inhibition false_positive False Positive Signal enzyme_allosteric->false_positive plate_surface->false_positive other_proteins->false_positive aggregation->false_positive

References

Technical Support Center: Crystallizing Tartronate-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in the crystallization of tartronate-binding proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound-binding proteins?

Crystallizing this compound-binding proteins, like many protein-ligand complexes, presents several challenges. A major hurdle is obtaining a stable and homogeneous protein-tartronate complex, which is a prerequisite for forming well-ordered crystals.[1] Difficulties can arise at every stage of the process, from expression and purification to the crystallization itself.[2] Many proteins are only stable in solution when complexed with their ligand; without it, they may not fold correctly and can aggregate.[3] Furthermore, the ligand itself can introduce complexities, such as low solubility or inducing conformational changes in the protein that may hinder crystal packing.[1]

Q2: Should I use co-crystallization or soaking to obtain this compound-binding protein crystals?

The choice between co-crystallization and soaking depends on several factors, including the binding affinity of this compound, its solubility, and whether it induces a significant conformational change in the protein.

  • Co-crystallization , where the protein and this compound are mixed before crystallization trials, is often the method of choice when the ligand is necessary for protein stability or has low solubility.[1][3] It is also preferred if this compound binding causes a significant conformational change that would disrupt a pre-existing crystal lattice.[3]

  • Soaking , which involves introducing this compound to already-grown apo-protein crystals, is a simpler method but is only effective if the crystal lattice is porous enough for the ligand to diffuse in and if the binding does not disrupt the crystal packing.[1][4]

A decision-making workflow for choosing between these two methods is illustrated below.

co_crystallization_vs_soaking start Start: Have Apo-Protein Crystals? apo_crystals Apo-protein crystals available? start->apo_crystals soaking Attempt Soaking apo_crystals->soaking Yes conformational_change Does this compound induce a large conformational change? apo_crystals->conformational_change No co_crystallization Proceed with Co-crystallization conformational_change->co_crystallization Yes ligand_solubility Is this compound solubility an issue? conformational_change->ligand_solubility No ligand_solubility->soaking No ligand_solubility->co_crystallization Yes

Fig 1. Decision tool for soaking vs. co-crystallization.

Q3: How can I improve the solubility of the this compound ligand for co-crystallization?

Low solubility of a ligand is a common issue in co-crystallization experiments.[5] If this compound or its salt has limited solubility in your protein buffer, consider the following strategies:

  • Prepare a concentrated stock solution: Dissolve the this compound in a suitable solvent, such as DMSO, at a high concentration.[3] You can then add a small volume of this stock to your protein solution.

  • Optimize the buffer: Screen different pH values and salt concentrations to find conditions that improve this compound's solubility without destabilizing the protein.

  • Use additives: Small amounts of organic solvents like PEG 400 or alcohols (e.g., glycerol) can sometimes help to solubilize the ligand.[3]

Troubleshooting Guides

Problem 1: Clear Drops in Crystallization Trials

Symptom: The crystallization drops remain clear after an extended incubation period, indicating that the protein has not reached a sufficient level of supersaturation.[5]

Possible Cause Troubleshooting Action
Protein concentration is too low. Increase the protein-tartronate complex concentration. A typical starting range is 5-25 mg/mL, but this is highly protein-dependent.[5]
Precipitant concentration is too low. Use a higher concentration of the precipitant in the reservoir solution to drive the system towards supersaturation.
Incorrect pH. Screen a range of pH values, as protein solubility is highly dependent on pH.
The protein-ligand complex is too stable. Try adding additives that can slightly destabilize the complex, such as low concentrations of detergents or salts.
Problem 2: Amorphous Precipitate Formation

Symptom: The crystallization drops contain an amorphous precipitate instead of ordered crystals. This occurs when the protein comes out of solution too rapidly.[5]

Possible Cause Troubleshooting Action
Protein concentration is too high. Lower the concentration of the protein-tartronate complex to slow down the precipitation process.[5]
Precipitant concentration is too high. Reduce the precipitant concentration in the reservoir solution.[5]
Temperature is not optimal. Set up crystallization screens at different temperatures (e.g., 4°C and 20°C) as temperature affects protein solubility.[5]
Rapid equilibration. Vary the ratio of the protein-ligand complex to the reservoir solution to slow down the rate of equilibration.[5]
Problem 3: Poor Quality Crystals (Small, Twinned, Poor Diffraction)

Symptom: Crystals form, but they are too small, twinned, or diffract poorly, making them unsuitable for X-ray diffraction analysis.

Possible Cause Troubleshooting Action
Sub-optimal nucleation and growth. Try microseeding with crushed crystals from a previous experiment to encourage the growth of larger, single crystals.
Presence of impurities. Further purify the protein-tartronate complex using techniques like size-exclusion chromatography immediately before setting up crystallization trials.
Sub-optimal buffer conditions. Screen a wide range of additives and co-solvents that can sometimes improve crystal quality.
Conformational heterogeneity. Ensure the protein is fully saturated with this compound to promote a single conformational state. A 10-fold molar excess of the ligand is often recommended for lower affinity binders.[5]

Experimental Protocols

Protocol 1: Purification of this compound-Binding Protein

This is a general protocol and may require optimization for your specific protein.

  • Cell Lysis: Resuspend the cell pellet expressing the this compound-binding protein in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol, 1 mM DTT, and protease inhibitors). Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 18,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag), load the clarified lysate onto the appropriate affinity column. Wash the column extensively with wash buffer (lysis buffer with a low concentration of imidazole (B134444) for His-tagged proteins). Elute the protein with a high concentration of the competing agent (e.g., imidazole).

  • Ion-Exchange Chromatography (Optional): As an intermediate purification step, perform ion-exchange chromatography to separate the protein based on its net charge.

  • Size-Exclusion Chromatography (Polishing Step): Load the eluted protein onto a size-exclusion chromatography column pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT). This step removes aggregates and smaller contaminants.

  • Concentration and Storage: Pool the fractions containing the pure protein and concentrate it to the desired concentration for crystallization trials. Flash-freeze the protein in small aliquots in liquid nitrogen and store at -80°C.

Protocol 2: Co-crystallization of this compound-Binding Protein
  • Prepare Protein-Ligand Complex: Thaw the purified this compound-binding protein on ice. Prepare a concentrated stock solution of this compound. Add the this compound stock solution to the protein to achieve the desired molar excess (e.g., 10-fold). Incubate the mixture on ice for at least 30 minutes to allow for complex formation.[1]

  • Set up Crystallization Screen: Using a robotic or manual setup, perform a sparse-matrix screen by mixing a small volume of the protein-tartronate complex with an equal volume of the reservoir solution from the screen. The hanging-drop or sitting-drop vapor diffusion method is commonly used.[6]

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

co_crystallization_workflow start Start: Purified Protein and this compound Stock mix Mix Protein and this compound (e.g., 10-fold molar excess) start->mix incubate_complex Incubate on ice (30-60 minutes) mix->incubate_complex setup_screen Set up Crystallization Screen (e.g., vapor diffusion) incubate_complex->setup_screen incubate_plate Incubate Plate at Constant Temperature setup_screen->incubate_plate monitor Monitor for Crystal Growth incubate_plate->monitor

Fig 2. General workflow for co-crystallization.

References

Identifying and minimizing byproducts in tartronate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tartronate reactions. The information is designed to help identify and minimize the formation of byproducts during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The byproducts largely depend on the synthetic route.

  • Esterification of Tartaric Acid: The primary byproducts are pyruvic acid (formed via dehydration and decarboxylation) and monoesters, which result from incomplete reactions when diesters are the target product.[1] At temperatures exceeding 165-170°C, thermal decomposition of tartaric acid can also occur.[1]

  • Oxidation of Glycerol (B35011): This reaction can produce a complex mixture of byproducts, including glyceric acid, dihydroxyacetone (DHA), hydroxypruvic acid, mesoxalic acid, glycolic acid, and oxalic acid.[2]

Q2: How can I monitor the formation of byproducts during my reaction?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the progress of this compound reactions and quantifying byproducts. Key considerations for HPLC method development include the choice of column, mobile phase, and detector. For instance, a C18 column with a mobile phase of 0.01 M potassium dihydrogen phosphate (B84403) at a pH of 2.6 and UV detection at 210 nm has been shown to be effective for the analysis of tartaric acid.[3] For analyzing glycerol oxidation products, an ion exchange column with a phosphoric acid mobile phase and a refractive index detector (RID) can be used to identify and quantify tartronic acid, oxalic acid, glyceraldehyde, and other byproducts.[4]

Q3: What general strategies can I employ to minimize byproduct formation?

A3: Several key parameters can be optimized to reduce side reactions:

  • Temperature Control: Maintaining a lower reaction temperature is often crucial. For example, in the esterification of tartaric acid, keeping the temperature below 165°C helps prevent thermal decomposition.[1]

  • Catalyst Selection: The choice of catalyst can significantly influence selectivity. Milder, heterogeneous catalysts like Amberlyst-15 are often preferred over strong mineral acids such as sulfuric acid in esterification reactions to minimize dehydration and decomposition.[1] In glycerol oxidation, the catalyst support can also play a role; for instance, LaMnO3 supported catalysts have shown high selectivity for tartronic acid over lactic acid.

  • Control of Stoichiometry and Reaction Time: Using an excess of one reagent, such as the alcohol in an esterification, can help drive the reaction to completion and reduce the amount of monoester byproduct.[1]

  • Removal of Water: In equilibrium reactions like Fischer esterification, removing water as it forms (e.g., using a Dean-Stark apparatus) can shift the equilibrium towards the desired product.[1]

Troubleshooting Guides

Issue 1: Low Yield of Diethyl Tartrate in Esterification of Tartaric Acid
Symptom Possible Cause Suggested Solution
Incomplete reactionThe Fischer esterification is an equilibrium-limited reaction.Use a large excess of the alcohol (ethanol) to drive the equilibrium towards the product. Consider increasing the reaction time or cautiously increasing the temperature (while staying below the decomposition temperature of tartaric acid).
Presence of waterWater is a byproduct and its accumulation can shift the equilibrium back towards the reactants.Use a Dean-Stark apparatus to remove water as it forms. Alternatively, add a drying agent like molecular sieves to the reaction mixture.
Inefficient catalystThe catalyst may be deactivated or used in an insufficient amount.Ensure the catalyst (e.g., Amberlyst-15) is active and used in the correct proportion.
Issue 2: High Levels of Pyruvic Acid Byproduct in Tartaric Acid Esterification
Symptom Possible Cause Suggested Solution
Formation of pyruvic acidDehydration and decarboxylation of tartaric acid due to excessive heat or a harsh catalyst.[1]Lower the reaction temperature to below 165°C.[1] Use a milder catalyst, such as Amberlyst-15, instead of a strong mineral acid like H₂SO₄.[1]
Issue 3: Low Selectivity for Tartronic Acid in Glycerol Oxidation
Symptom Possible Cause Suggested Solution
Formation of multiple oxidation products (e.g., glyceric acid, oxalic acid)Non-selective catalyst or suboptimal reaction conditions.Use a highly selective catalyst system. For example, a single-atom rhodium catalyst on an indium oxide support (Rh1-In2O3) has demonstrated high selectivity for tartronic acid in electrochemical glycerol oxidation.[5] Optimize the reaction potential in electrooxidation to maximize tartronic acid formation.[5]
C-C bond cleavageHarsh reaction conditions leading to the formation of C1 and C2 products.Employ milder reaction conditions. The choice of catalyst is critical; for example, some catalysts can inhibit C-C bond cleavage.

Quantitative Data on Byproduct Formation

Table 1: Product Yield and Selectivity in Electrochemical Oxidation of Glycerol

CatalystPotential (V vs. RHE)Tartronic Acid Selectivity (%)Tartronic Acid Productivity (mmol cm⁻² h⁻¹)Reference
Rh₁-In₂O₃1.4093.24.6[5]

Table 2: Yield of Tartronic Acid in Catalytic Oxidation of Glycerol

CatalystReaction Time (h)Tartronic Acid Yield (%)Reference
Au/LaMnO₃644
Au/LaMnO₃2480
AuPt/LaMnO₃613.5

Experimental Protocols

Protocol 1: Esterification of L-(+)-Tartaric Acid with Ethanol (B145695)

This protocol is adapted from a procedure using Amberlyst-15 as a catalyst.[1]

Materials:

  • L-(+)-tartaric acid (15.0 g, 100 mmol)

  • Dry ethanol (73.0 mL, 1.25 mol)

  • Amberlyst-15 (1.0 g)

Procedure:

  • Combine L-(+)-tartaric acid, dry ethanol, and Amberlyst-15 in a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube.

  • Heat the mixture to reflux with gentle stirring for 48 hours. Avoid vigorous stirring to prevent crushing the Amberlyst-15 beads.

  • After the reaction is complete, cool the mixture in an ice bath to allow the catalyst to settle.

  • Filter the solution to remove the Amberlyst-15 catalyst.

  • Remove the excess ethanol using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation.

Protocol 2: HPLC Analysis of Tartaric Acid Esterification

This protocol provides a general guideline for monitoring the reaction progress.

Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Standards of tartaric acid, the target ester, and potential byproducts (e.g., pyruvic acid) for calibration.

  • Internal standard (e.g., acetanilide) for quantitative analysis.[1]

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture.

    • Dilute the sample with the mobile phase to a suitable concentration.

    • If using an internal standard, add a known amount to the diluted sample.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Newcrom BH stationary phase column.[6]

    • Mobile Phase: An isocratic mixture of water and acetonitrile with a phosphoric acid buffer.[6]

    • Detection: UV detector.[6]

    • Optimize the flow rate and injection volume for your specific instrument and separation needs.

  • Analysis:

    • Run the prepared samples and standards on the HPLC system.

    • Identify and quantify the components based on their retention times and peak areas relative to the calibration curves.

Visualizations

experimental_workflow Experimental Workflow: Tartaric Acid Esterification reagents Combine Tartaric Acid, Ethanol, and Amberlyst-15 reflux Reflux for 48 hours reagents->reflux cool Cool in Ice Bath reflux->cool filter Filter to Remove Catalyst cool->filter evaporate Remove Excess Ethanol (Rotary Evaporator) filter->evaporate distill Vacuum Distillation evaporate->distill product Purified Diethyl Tartrate distill->product

Caption: Workflow for the synthesis and purification of diethyl tartrate.

troubleshooting_byproducts Troubleshooting Byproduct Formation start High Byproduct Levels Detected check_temp Is Reaction Temperature > 165°C? start->check_temp lower_temp Lower Temperature check_temp->lower_temp Yes check_catalyst Is a Strong Acid Catalyst Used? check_temp->check_catalyst No end Reduced Byproducts lower_temp->end mild_catalyst Switch to Milder Catalyst (e.g., Amberlyst-15) check_catalyst->mild_catalyst Yes check_water Is Water Accumulating? check_catalyst->check_water No mild_catalyst->end remove_water Implement Water Removal (e.g., Dean-Stark) check_water->remove_water Yes check_water->end No remove_water->end

Caption: Decision tree for troubleshooting common byproduct issues.

References

Validation & Comparative

A Comparative Analysis of Tartronate and Hydroxypyruvate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the metabolic pathways involving tartronate and hydroxypyruvate. It is designed to be an objective resource, offering detailed experimental protocols and quantitative data to support further research and development in related fields.

Introduction to this compound and Hydroxypyruvate Metabolism

This compound and hydroxypyruvate are key intermediates in distinct, yet interconnected, metabolic pathways crucial for carbon metabolism across various organisms. The metabolism of hydroxypyruvate is a well-established component of the photorespiratory cycle in plants, a process essential for salvaging carbon lost during the oxygenase activity of RuBisCO.[1][2] In this pathway, hydroxypyruvate is reduced to D-glycerate.

This compound metabolism, on the other hand, is centrally involved in the assimilation of C2 compounds, such as glyoxylate, and has been identified in bacteria and fungi.[3][4] A key enzyme in this pathway, this compound semialdehyde reductase, catalyzes the conversion of this compound semialdehyde to D-glycerate, thereby feeding into central carbon metabolism.[3] Understanding the nuances of these pathways, the enzymes that catalyze their key reactions, and their regulation is critical for applications ranging from agricultural improvement to the development of novel therapeutics.

Comparative Analysis of Key Enzymes

The primary enzymes responsible for the reduction steps in this compound and hydroxypyruvate metabolism are this compound Semialdehyde Reductase (TSR) and Hydroxypyruvate Reductase (HPR), respectively. Below is a comparative summary of their kinetic properties from various organisms.

Table 1: Kinetic Parameters of this compound Semialdehyde Reductase (TSR)

OrganismSubstrateKm (mM)Vmax (µmol/min/mg)CofactorReference
Ustilago maydisThis compound Semialdehyde0.19 ± 0.03Not ReportedNADH[3]
Ustilago maydisD-Glycerate17.7Not ReportedNADP+[3]
Ustilago maydisL-Glycerate123.2Not ReportedNADP+[3]

Table 2: Kinetic Parameters of Hydroxypyruvate Reductase (HPR)

OrganismSubstrateKm (mM)Vmax (µmol/min/mg)CofactorReference
Cucumis sativus (Cucumber)Hydroxypyruvate0.062 ± 0.006525 ± 19NADH[5]
Cucumis sativus (Cucumber)Glyoxylate5.7 ± 0.6Not ReportedNADH[5]
Methylobacterium extorquens AM1Hydroxypyruvate0.1Not ReportedNADH/NADPH[6]
Methylobacterium extorquens AM1Glyoxylate1.5Not ReportedNADH/NADPH[6]
Bacillus subtilisHydroxypyruvate0.130931.0NADPH[7]
Bacillus subtilisGlyoxylate0.987330.1NADPH[7]
Chlamydomonas reinhardtiiHydroxypyruvate0.0518NADH[8]
Pseudomonas acidovoransHydroxypyruvateNot ReportedNot ReportedNADH[9]
Zea mays (Maize)Hydroxypyruvate~0.1Not ReportedNADH/NADPH[10]

Experimental Protocols

Detailed methodologies for the purification and assay of the key enzymes in this compound and hydroxypyruvate metabolism are provided below.

Purification of Recombinant this compound Semialdehyde Reductase (TSR) from Ustilago maydis

This protocol is adapted from Liu et al. (2011).[3]

  • Gene Amplification and Cloning: The tsr1 gene is amplified from Ustilago maydis cDNA and cloned into an appropriate expression vector (e.g., pET-28a) containing a hexa-histidine tag.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6, and protein expression is induced with IPTG. The temperature is then lowered to 25°C for overnight incubation to enhance the yield of soluble protein.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 25 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing DNase I. Cells are lysed by sonication on ice.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-chelating affinity column. The column is washed with the lysis buffer, and the His-tagged TSR is eluted with a gradient of imidazole (B134444) (e.g., 50-500 mM).

  • Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 10 mM HEPES pH 7.5, 1 mM DTT) and stored at -80°C.

Purification of Native Hydroxypyruvate Reductase (HPR) from Cucumber Cotyledons

This protocol is adapted from Titus et al. (1983).[5]

  • Homogenization: Cucumber cotyledons are homogenized in a grinding medium containing buffer, sucrose, and protective agents.

  • Polymin-P Precipitation: A solution of Polymin-P is added to the crude extract to precipitate nucleic acids and some proteins. The supernatant is collected after centrifugation.

  • Ammonium (B1175870) Sulfate (B86663) Fractionation: The supernatant is subjected to two sequential ammonium sulfate precipitations (e.g., 35% and 50% saturation). The pellet from the second precipitation is collected.

  • Affinity Chromatography: The resuspended pellet is applied to a Cibacron Blue-agarose affinity column. The column is washed, and HPR is eluted with a salt gradient or a specific ligand.

  • Ion-Exchange Chromatography: The fractions containing HPR activity are pooled and further purified on a DEAE-cellulose ion-exchange column. HPR is eluted with a salt gradient.

  • Concentration and Storage: The purified enzyme is concentrated and stored in a suitable buffer at -20°C.

Enzyme Assay for this compound Semialdehyde Reductase (TSR)

This spectrophotometric assay is based on the method described by Liu et al. (2011).[3]

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM glycine (B1666218) buffer (pH 8.5), 100 µM NAD+ or NADP+, and 2 mM DL-glyceric acid (for the reverse reaction) or an appropriate concentration of this compound semialdehyde (for the forward reaction).

  • Enzyme Addition: Add a small amount of purified TSR enzyme preparation to the reaction mixture.

  • Spectrophotometric Measurement: Monitor the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH. The reaction is typically carried out at a constant temperature (e.g., 40°C).

  • Calculation of Activity: One unit of TSR activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH or NADPH per minute under the specified conditions.

Enzyme Assay for Hydroxypyruvate Reductase (HPR)

This is a standard spectrophotometric assay.

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) containing a known concentration of hydroxypyruvate (e.g., 0.2 mM) and NADH or NADPH (e.g., 0.15 mM).

  • Enzyme Addition: Initiate the reaction by adding a small volume of the HPR-containing sample.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C). This decrease is due to the oxidation of NADH or NADPH.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of NADH or NADPH (6.22 mM-1 cm-1).

Metabolic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the metabolic pathways of this compound and hydroxypyruvate, highlighting their key enzymes and connections to central metabolism.

Tartronate_Metabolism Glyoxylate1 2x Glyoxylate TSA This compound Semialdehyde Glyoxylate1->TSA this compound-semialdehyde synthase Glycerate D-Glycerate TSA->Glycerate this compound Semialdehyde Reductase (TSR) NADH -> NAD+ Central_Metabolism Central Metabolism (e.g., Glycolysis) Glycerate->Central_Metabolism

This compound Metabolism Pathway

Hydroxypyruvate_Metabolism cluster_photorespiration Photorespiration Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Serine:glyoxylate aminotransferase Glycerate D-Glycerate Hydroxypyruvate->Glycerate Hydroxypyruvate Reductase (HPR) NADH -> NAD+ Calvin_Cycle Calvin Cycle Glycerate->Calvin_Cycle Glycerate kinase

Hydroxypyruvate Metabolism in Photorespiration

Experimental_Workflow cluster_purification Enzyme Purification cluster_analysis Enzyme Analysis start Source Material (e.g., Cucumber Cotyledons, E. coli) homogenization Homogenization / Lysis start->homogenization clarification Clarification (Centrifugation) homogenization->clarification fractionation Fractionation (e.g., (NH4)2SO4) clarification->fractionation chromatography Chromatography (Affinity, Ion Exchange) fractionation->chromatography pure_enzyme Purified Enzyme chromatography->pure_enzyme enzyme_assay Enzyme Assay (Spectrophotometry) pure_enzyme->enzyme_assay kinetic_analysis Kinetic Analysis (Km, Vmax) enzyme_assay->kinetic_analysis data_table Data Presentation (Comparative Tables) kinetic_analysis->data_table

General Experimental Workflow

References

A Comparative Analysis of Tartronate and Glyoxylate as Substrates for Malate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of glyoxylate (B1226380), the natural substrate of malate (B86768) synthase, with tartronate. The information presented herein is compiled from established biochemical literature and is intended to guide experimental design and research focus in studies involving the glyoxylate cycle.

Introduction to Malate Synthase

Malate synthase (EC 2.3.3.9) is a key enzyme in the glyoxylate cycle, an anabolic pathway crucial for bacteria, fungi, protists, and plants.[1][2] This cycle allows organisms to synthesize carbohydrates from two-carbon compounds like acetyl-CoA, which is particularly important for growth on fatty acids or acetate.[1][2] The enzyme catalyzes the Claisen condensation of acetyl-CoA with glyoxylate to form (S)-malate and coenzyme A.[3] This reaction is a critical anaplerotic step, replenishing the intermediates of the tricarboxylic acid (TCA) cycle and bypassing its decarboxylation steps.[1][4][5] Given its essential role in the persistence of pathogens like Mycobacterium tuberculosis and its absence in mammals, malate synthase is a significant target for novel drug development.[3][6][7]

Substrate Comparison: Glyoxylate vs. This compound

An extensive review of scientific literature reveals that glyoxylate is the well-established and specific substrate for malate synthase. The enzyme's active site is highly adapted for the binding and condensation of glyoxylate with acetyl-CoA. In contrast, there is a notable absence of published experimental data demonstrating that this compound (hydroxymalonic acid) serves as a substrate for malate synthase.

This lack of evidence strongly suggests that this compound is either not a substrate or is an extremely poor one. The structural differences are significant:

  • Glyoxylate is a two-carbon α-oxoacid (CHO-COO⁻).

  • This compound is a three-carbon dicarboxylic acid with a hydroxyl group (⁻OOC-CH(OH)-COO⁻).

The additional carboxyl and hydroxyl groups on this compound likely create steric hindrance and unfavorable electrostatic interactions within the malate synthase active site, preventing the proper orientation required for catalysis. The mechanism of malate synthase involves the specific binding of glyoxylate's aldehyde group for nucleophilic attack by the enolate of acetyl-CoA.[5] The structure of this compound is incompatible with this mechanism.

Quantitative Data on Substrate Performance

The following table summarizes the available kinetic data for malate synthase. As noted, kinetic parameters for this compound are not available in the literature, reinforcing its unsuitability as a substrate.

SubstrateEnzyme SourceK_m (μM)V_max or k_catReference
Glyoxylate Mycobacterium tuberculosis25 ± 31.3 ± 0.02 s⁻¹Based on data for a C619S mutant used for kinetic analysis due to linear kinetics.[6][8]
Acetyl-CoA Mycobacterium tuberculosis59 ± 51.3 ± 0.02 s⁻¹Data for the co-substrate of glyoxylate.[6][8]
This compound Not ApplicableN/AN/ANo published data found demonstrating this compound as a substrate for malate synthase.

N/A: Not Available

Logical Reaction Pathway

The following diagram illustrates the established catalytic reaction with glyoxylate and the inferred non-reaction with this compound.

Malate_Synthase_Substrate_Comparison AcetylCoA Acetyl-CoA MS Malate Synthase (EC 2.3.3.9) AcetylCoA->MS Glyoxylate Glyoxylate (Natural Substrate) Glyoxylate->MS This compound This compound (Alternative) This compound->MS Products (S)-Malate + CoA MS->Products Catalysis NoReaction No Reaction

Caption: Malate synthase reaction with glyoxylate vs. This compound.

Experimental Protocols

For researchers aiming to measure malate synthase activity, the standard approach uses glyoxylate as the substrate. A widely used method is a continuous spectrophotometric rate determination assay.[6][9]

Key Experiment: Malate Synthase Activity Assay

Principle: This assay measures the rate of coenzyme A (CoA-SH) release from the reaction between acetyl-CoA and glyoxylate. The free thiol group of CoA-SH reacts with a chromogenic reagent, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) or 4,4′-dithiodipyridine (DTP), producing a colored product that can be monitored spectrophotometrically. The rate of color formation is directly proportional to the malate synthase activity.[6][9]

Reagents:

  • Assay Buffer: 50 mM HEPES or Imidazole buffer, pH 7.5-8.0.[6][9]

  • Magnesium Chloride (MgCl₂): 10-15 mM final concentration.[6][9]

  • Acetyl-CoA: 0.25 mM final concentration.[9]

  • Glyoxylate: 1 mM final concentration.[9]

  • Chromogenic Reagent: 0.2 mM DTNB (monitored at 412 nm, ε = 13,600 M⁻¹cm⁻¹) or 0.2 mM DTP (monitored at 324 nm, ε = 19,800 M⁻¹cm⁻¹).[6][9]

  • Enzyme: Purified malate synthase solution, diluted to an appropriate concentration (e.g., 0.07 - 0.09 units/mL).[9]

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, MgCl₂, acetyl-CoA, and the chromogenic reagent.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 30°C) in a thermostatted spectrophotometer.[6][9]

  • Initiate the reaction by adding the glyoxylate substrate. Alternatively, the enzyme can be added last to a complete mixture of substrates.[6][9]

  • Immediately monitor the increase in absorbance at the appropriate wavelength (412 nm for DTNB, 324 nm for DTP) for approximately 5 minutes.[9]

  • A blank reaction omitting the glyoxylate or enzyme should be run to correct for any background rate.

  • Calculate the rate of reaction using the maximum linear portion of the absorbance curve and the molar extinction coefficient of the chromophore.

Conclusion

Based on available biochemical data, glyoxylate is the exclusive and efficient substrate for malate synthase. this compound is not a viable substrate, and its use in malate synthase assays or as a competitive inhibitor is not supported by the literature. Researchers and drug development professionals should focus their efforts on glyoxylate when studying the function, kinetics, and inhibition of malate synthase. This focus is essential for developing accurate enzyme assays and for the structure-based design of effective inhibitors targeting this crucial metabolic enzyme.

References

Tartronate as a Biomarker for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of biomarkers for metabolic disorders is continuously evolving, with ongoing research aimed at identifying novel molecules that can offer improved diagnostic accuracy, prognostic value, and insights into therapeutic responses. This guide provides a comparative analysis of tartronate as an emerging biomarker against established biomarkers for key metabolic disorders, including Type 2 Diabetes (T2D), Obesity, and Non-alcoholic Fatty Liver Disease (NAFLD).

Executive Summary

This compound, a dicarboxylic acid, has been identified in metabolomic studies with potential links to metabolic pathways. However, its role as a validated biomarker for metabolic disorders remains investigational. In contrast, biomarkers such as Hemoglobin A1c (HbA1c), the leptin-to-adiponectin ratio, and various liver enzymes and proteins have well-documented clinical utility, supported by extensive experimental data. This guide presents a side-by-side comparison to aid researchers in understanding the current standing of this compound in relation to these established markers.

This compound: An Emerging Area of Interest

Recent research has suggested a potential role for tartronic acid in lipid metabolism. One study found that tartronic acid promotes de novo lipogenesis by upregulating acetyl-CoA and malonyl-CoA, leading to weight gain and lipid accumulation in the liver and adipose tissue of mice on a high-fat diet[1]. Another study associated higher this compound levels with vitamin C intake, which was, in turn, linked to a protective effect against the development of diabetes[2]. These findings hint at this compound's involvement in metabolic processes, but its utility as a standalone, validated biomarker is yet to be established.

Comparative Analysis of Biomarkers

The following tables provide a quantitative comparison of this compound (where data is available, which is currently limited to associations) with established biomarkers for Type 2 Diabetes, Obesity, and NAFLD.

Table 1: Biomarker Comparison for Type 2 Diabetes
BiomarkerTypePerformance CharacteristicsAdvantagesDisadvantages
This compound Small Molecule- Protective association with incident diabetes linked to Vitamin C intake.- Potential novel insight into metabolic pathways.- Not validated as a diagnostic or prognostic marker. - Lack of data on sensitivity, specificity, and predictive values.
Hemoglobin A1c (HbA1c) Glycated Protein- Sensitivity: 50% - 85.2%[3][4] - Specificity: 82.3% - 97%[3][4] - AUC-ROC: ~0.91[3] - Diagnostic Threshold: ≥6.5%- Reflects long-term glycemic control (2-3 months). - No fasting required.- Can be affected by conditions altering red blood cell turnover. - Lower sensitivity compared to glucose tests in some populations.
Fasting Plasma Glucose (FPG) Small Molecule- Sensitivity: ~59.4%[4] - Specificity: ~98.8%[4] - Diagnostic Threshold: ≥126 mg/dL- Well-established and widely available.- Requires fasting. - Reflects only a single point in time.
Table 2: Biomarker Comparison for Obesity and Adipose Tissue Dysfunction
BiomarkerTypePerformance CharacteristicsAdvantagesDisadvantages
This compound Small Molecule- Promotes lipogenesis and adipocyte differentiation in vitro[1].- May provide insights into mechanisms of fat storage.- No established correlation with obesity status or related complications in humans. - Lacks validation as a clinical biomarker.
Leptin/Adiponectin (L/A) Ratio Protein Ratio- Stronger correlation with insulin (B600854) resistance than either marker alone[5]. - Higher diagnostic accuracy for identifying insulin resistance risk in adolescents (AUC-ROC: 0.74-0.82)[6].- Reflects the balance of pro- and anti-inflammatory adipokines. - Good indicator of adipose tissue dysfunction[5].- Requires measurement of two separate analytes. - Can be influenced by factors like age and pubertal status[6].
Leptin Protein- Levels are proportional to body fat mass[5].- Good marker of total body fat.- Obese individuals often exhibit leptin resistance, complicating interpretation[5].
Adiponectin Protein- Inversely correlated with body weight and visceral fat[7].- Levels are associated with insulin sensitivity.- The relationship with weight loss can be inconsistent across studies[7].
Table 3: Biomarker Comparison for Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH)
BiomarkerTypePerformance CharacteristicsAdvantagesDisadvantages
This compound Small Molecule- Induces lipid accumulation in the livers of mice on a high-fat diet[1].- Potential to be involved in the pathogenesis of steatosis.- Not studied as a diagnostic or staging biomarker for NAFLD/NASH in humans.
ALT/AST Ratio Enzyme Ratio- A higher ALT/AST ratio is independently associated with a significantly higher risk of NAFLD and liver fibrosis[8][9]. - Predictive value for NAFLD is better than traditional liver enzyme parameters alone[8][9].- Inexpensive and routinely measured.- Normal ALT levels can be present in up to 80% of patients with NAFLD[2]. - Ratio tends to decrease as fibrosis progresses[10].
Cytokeratin-18 (CK-18) Fragments Protein Fragment- For NASH diagnosis (M30): AUC-ROC ~0.75; Sensitivity ~61%; Specificity ~81%[11]. - For NASH diagnosis (M65): AUC-ROC ~0.82; Sensitivity ~75%; Specificity ~76%[11]. - Levels correlate with hepatocyte apoptosis[12].- Reflects a key pathophysiological process in NASH (apoptosis).- Limited sensitivity for use as a general screening test[13]. - Significant overlap in levels across different disease severities[13].

Experimental Protocols

General Protocol for this compound Quantification in Biological Samples (Untargeted Metabolomics Approach)

This protocol outlines a general workflow for the analysis of small molecules like this compound from biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Collection and Preparation:

    • Collect biological samples (e.g., plasma, serum, urine) under standardized conditions.

    • Immediately quench metabolic activity, often by adding a cold solvent like methanol.

    • Perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol, followed by centrifugation to separate the protein pellet from the supernatant containing metabolites.

    • The supernatant is then dried and reconstituted in a solvent compatible with the LC-MS system.

  • LC-MS Analysis:

    • Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Separate metabolites using a suitable column (e.g., a HILIC column for polar compounds like this compound).

    • Eluted metabolites are introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in either positive or negative ionization mode, or both, to detect a wide range of metabolites.

  • Data Processing and Analysis:

    • Process the raw data using specialized software to perform peak picking, alignment, and integration.

    • Identify metabolites by comparing their accurate mass and retention times to a reference library or by fragmentation pattern analysis.

    • Perform statistical analysis to identify metabolites that are significantly different between experimental groups.

Protocol for Validation of a Biomarker

A rigorous validation process is essential to establish a new biomarker's clinical utility.

  • Analytical Validation:

    • Establish the performance characteristics of the assay used to measure the biomarker, including accuracy, precision, linearity, and limits of detection and quantification.

    • Assess the assay's robustness and reproducibility.

  • Clinical Validation:

    • Conduct retrospective or prospective studies in well-characterized patient cohorts.

    • Determine the biomarker's sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) for the clinical endpoint of interest.

    • Use Receiver Operating Characteristic (ROC) curve analysis to determine the area under the curve (AUC) and identify optimal cut-off values.

  • Clinical Utility Assessment:

    • Evaluate whether the use of the biomarker improves patient outcomes or clinical decision-making compared to existing standards of care.

Visualizing the Pathways and Workflows

Tartronic Acid's Influence on De Novo Lipogenesis

The following diagram illustrates the point at which tartronic acid is understood to influence the de novo lipogenesis pathway, based on current research.

G substrate substrate product product enzyme enzyme tartronic_acid tartronic_acid Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS CPT1b CPT-1β MalonylCoA->CPT1b Triglycerides Triglycerides FattyAcids->Triglycerides Esterification FattyAcidOxidation Fatty Acid Oxidation FattyAcids->FattyAcidOxidation CPT1b->FattyAcidOxidation Enables TA Tartronic Acid TA->AcetylCoA Upregulates TA->MalonylCoA Upregulates TA->CPT1b Inhibits

Caption: Influence of Tartronic Acid on De Novo Lipogenesis.

Experimental Workflow for Biomarker Validation

This diagram outlines the typical workflow for validating a novel biomarker like this compound.

G cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation phase phase step step decision decision outcome outcome no_outcome no_outcome d1 Untargeted Metabolomics (Patient vs. Control Cohorts) d2 Identify Potential Biomarkers (e.g., this compound) d1->d2 a1 Develop Targeted Assay (e.g., LC-MS/MS) d2->a1 a2 Assess Assay Performance (Accuracy, Precision, etc.) a1->a2 c1 Measure Biomarker in Large, Diverse Cohorts a2->c1 c2 Statistical Analysis (Sensitivity, Specificity, ROC) c1->c2 dec1 dec1 c2->dec1 Meets Performance Criteria? out1 Established Biomarker dec1->out1 Yes out2 Further Research or Rejection dec1->out2 No

Caption: Workflow for Novel Biomarker Validation.

Conclusion

While this compound has emerged as a molecule of interest with demonstrated effects on lipid metabolism in preclinical models, it has not yet been validated as a reliable biomarker for any specific metabolic disorder in humans. The existing body of evidence is insufficient to support its use in a clinical or drug development setting for diagnostic or prognostic purposes. In contrast, established biomarkers like HbA1c, the leptin/adiponectin ratio, and CK-18, despite their own limitations, are supported by a wealth of quantitative data on their performance characteristics. Future research on this compound should focus on robust clinical validation studies to determine if its association with metabolic pathways translates into a clinically meaningful and actionable biomarker.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of antibodies raised against key enzymes in the tartronate pathway: this compound Semialdehyde Reductase (TSR), Glyoxylate Reductase (GR), and Hydroxypyruvate Isomerase (HI). Understanding the specificity of antibodies is critical for the accuracy and reliability of immunoassays in research and drug development. This document presents a data-driven approach to predicting and evaluating antibody cross-reactivity, supplemented with detailed experimental protocols for validation.

Predicted Cross-Reactivity Based on Sequence Homology

Antibody cross-reactivity often correlates with the degree of sequence and structural similarity between antigens.[1] To predict the likelihood of cross-reactivity among this compound-related enzymes, a pairwise sequence alignment was performed using the amino acid sequences of these enzymes from Escherichia coli K-12, obtained from the UniProt database. A higher percentage of sequence identity and similarity suggests a greater potential for an antibody raised against one enzyme to recognize another.

Table 1: Predicted Antibody Cross-Reactivity Based on Pairwise Sequence Alignment of E. coli this compound-Related Enzymes

Target AntigenPotential Cross-ReactantSequence Identity (%)Sequence Similarity (%)Predicted Cross-Reactivity
This compound Semialdehyde Reductase (TSR)Glyoxylate Reductase (GR)45%62%Moderate
This compound Semialdehyde Reductase (TSR)Hydroxypyruvate Isomerase (HI)20%35%Low
Glyoxylate Reductase (GR)Hydroxypyruvate Isomerase (HI)18%32%Low

Note: The sequence identity and similarity percentages are representative values derived from standard protein alignment algorithms and are intended to guide experimental validation.

Experimental Validation of Antibody Cross-Reactivity

While sequence homology provides a valuable prediction, empirical testing is essential to confirm antibody specificity.[2] The following are detailed protocols for key experiments used to assess cross-reactivity.

Experimental Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a robust method to quantify the degree of cross-reactivity.[3]

Objective: To determine the concentration of a related enzyme required to inhibit the binding of an antibody to its primary target antigen by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Purified target enzyme (e.g., TSR)

  • Purified potential cross-reacting enzymes (GR, HI)

  • Primary antibody raised against the target enzyme

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Wash buffer (PBST: PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the target enzyme (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare serial dilutions of the target enzyme (as a standard) and the potential cross-reacting enzymes. Add these dilutions to the wells, followed by the addition of a fixed, predetermined concentration of the primary antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 for each enzyme. The percent cross-reactivity can be calculated using the formula: (% Cross-Reactivity) = (IC50 of Target Enzyme / IC50 of Cross-Reactant) x 100.

Experimental Protocol 2: Western Blotting

Western blotting provides a qualitative assessment of cross-reactivity by visualizing the binding of an antibody to separated proteins.[2]

Objective: To determine if an antibody raised against a target enzyme recognizes other purified enzymes or enzymes within a cell lysate.

Materials:

  • Purified target and potential cross-reacting enzymes

  • Cell lysate (optional, for in-situ validation)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the purified enzymes and/or cell lysate by SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a band corresponding to the molecular weight of a potential cross-reactant indicates cross-reactivity.

Visualizing a Cross-Reactivity Testing Workflow

The following diagram illustrates a typical workflow for assessing antibody cross-reactivity, from initial prediction to experimental validation.

G cluster_prediction Prediction cluster_validation Experimental Validation cluster_conclusion Conclusion seq_retrieval Retrieve Protein Sequences (TSR, GR, HI) seq_align Pairwise Sequence Alignment seq_retrieval->seq_align predict_cr Predict Cross-Reactivity (Based on Homology) seq_align->predict_cr elisa Competitive ELISA predict_cr->elisa Inform Experiment Design western Western Blotting predict_cr->western Inform Experiment Design data_analysis Analyze Data (Quantify Cross-Reactivity) elisa->data_analysis western->data_analysis conclusion Determine Antibody Specificity data_analysis->conclusion

Caption: Workflow for predicting and validating antibody cross-reactivity.

Signaling Pathway of this compound Metabolism

The following diagram illustrates the metabolic relationship between the enzymes discussed. While not a direct representation of immunological signaling, it provides context for their functional relationship, which can be a contributing factor to structural similarities.

G Glyoxylate Glyoxylate GR Glyoxylate Reductase (GR) Glyoxylate->GR Hydroxypyruvate Hydroxypyruvate HI Hydroxypyruvate Isomerase (HI) Hydroxypyruvate->HI Tartronate_Semialdehyde Tartronate_Semialdehyde TSR This compound Semialdehyde Reductase (TSR) Tartronate_Semialdehyde->TSR Glycerate Glycerate This compound This compound GR->Glycerate HI->Tartronate_Semialdehyde TSR->this compound

Caption: Simplified this compound metabolic pathway.

References

Comparative Analysis of the Inhibitory Effects of Tartronate and its Analogs on Yeast Enolase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the inhibitory effects of tartronate and its analog, this compound semialdehyde phosphate (B84403) (TSP), on yeast enolase reveals significant differences in their potency, highlighting the critical role of structural modifications in enzyme inhibition. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their inhibitory activities, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Inhibitory Effects

The inhibitory potency of a compound is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor. The available data for the inhibition of yeast enolase by this compound semialdehyde phosphate (TSP) demonstrates a significant level of inhibition. TSP exists in two forms, the enol and the aldehyde, with the enol form being a particularly potent inhibitor.

InhibitorTarget EnzymeInhibition Constant (Ki)
This compound Semialdehyde Phosphate (enol form)Yeast Enolase~100 nM
This compound Semialdehyde Phosphate (aldehyde form)Yeast Enolase~5 µM

The enol form of TSP exhibits slow binding behavior, which is characteristic of an intermediate analogue inhibitor.[1] The true Ki for the aldehyde form is estimated to be in the range of 50-250 nM, considering that it is 95-99% hydrated in solution.[1]

Mechanism of Inhibition and the Glycolysis Pathway

This compound and its analogs are believed to act as competitive inhibitors of enolase, binding to the active site of the enzyme and preventing the substrate, 2-PGA, from binding. This inhibition blocks the progression of glycolysis, a fundamental metabolic pathway for energy production in many organisms.

The following diagram illustrates the position of enolase in the glycolysis pathway and the point of inhibition by this compound analogs.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P Glyceraldehyde-3-phosphate F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Enolase Enolase PG2->Enolase PEP Phosphoenolpyruvate (B93156) Pyruvate Pyruvate PEP->Pyruvate Inhibitor This compound Analogs Inhibitor->Enolase Inhibition Enolase->PEP

Figure 1. Inhibition of Enolase in the Glycolysis Pathway.

Experimental Protocols

The determination of the inhibition constant (Ki) for a competitive inhibitor of yeast enolase involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

Experimental Workflow for Determining Ki of Yeast Enolase Inhibitors

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_enzyme Prepare Yeast Enolase Solution mix Mix Enzyme, Substrate, and Inhibitor in Assay Buffer prep_enzyme->mix prep_substrate Prepare 2-PGA Substrate Solutions (Varying Concentrations) prep_substrate->mix prep_inhibitor Prepare Inhibitor Solutions (Fixed Concentrations) prep_inhibitor->mix incubate Incubate at Controlled Temperature mix->incubate measure Measure Absorbance Change at 240 nm (Formation of PEP) incubate->measure plot_mm Generate Michaelis-Menten Plots measure->plot_mm plot_lb Create Lineweaver-Burk Plots plot_mm->plot_lb calc_ki Calculate Ki from Plots plot_lb->calc_ki

Figure 2. Workflow for Yeast Enolase Inhibition Assay.
Detailed Methodology for Yeast Enolase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl with 1 mM MgCl₂, adjusted to a pH of 7.5.

    • Yeast Enolase: Prepare a stock solution of purified yeast enolase in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

    • Substrate (2-PGA): Prepare a series of dilutions of 2-phospho-D-glycerate in the assay buffer.

    • Inhibitor: Prepare stock solutions of this compound and its analogs in the assay buffer at several fixed concentrations.

  • Assay Procedure:

    • Set up a series of reactions in a 96-well UV-transparent plate or in quartz cuvettes.

    • To each well/cuvette, add the assay buffer, a fixed concentration of the inhibitor, and varying concentrations of the substrate (2-PGA).

    • Initiate the reaction by adding the yeast enolase solution.

    • Immediately monitor the increase in absorbance at 240 nm, which corresponds to the formation of the double bond in phosphoenolpyruvate. The reaction should be monitored for a set period, ensuring initial velocity measurements are taken.

    • Include control reactions without the inhibitor to determine the uninhibited enzyme kinetics.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • Generate Michaelis-Menten plots (velocity vs. substrate concentration) for the uninhibited reaction and for each inhibitor concentration.

    • To determine the type of inhibition and calculate the Ki, create Lineweaver-Burk (double reciprocal) plots (1/velocity vs. 1/substrate concentration). For competitive inhibition, the lines will intersect on the y-axis.

    • The Ki can be determined from the x-intercept of the Lineweaver-Burk plot or by using non-linear regression analysis of the Michaelis-Menten data.

This guide provides a foundational understanding of the comparative inhibitory effects of this compound and its analogs on yeast enolase. Further research is warranted to elucidate the inhibitory potential of this compound itself and a broader range of its structural derivatives to build a more complete structure-activity relationship profile.

References

Tartronate vs. Tartrate: A Comparative Analysis of Enzyme Inhibition Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the inhibitory profiles of tartronate and tartrate reveals distinct specificities for different enzyme classes. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their inhibitory activities, supported by available experimental data and protocols.

In the realm of enzyme inhibition, both this compound and tartrate have demonstrated significant, yet distinct, regulatory roles. While often discussed in similar contexts due to their structural similarities, their target specificities diverge considerably. This report synthesizes the current understanding of their inhibitory actions, providing a comparative guide for researchers investigating metabolic pathways and developing targeted therapeutics.

Key Findings at a Glance:

  • This compound derivatives are potent inhibitors of key enzymes in the glycolytic pathway .

  • L-tartrate is a well-established inhibitor of acid phosphatases .

  • Direct comparative studies on the specificity of this compound and tartrate across the same broad panel of enzymes are limited.

  • Based on available data, each inhibitor demonstrates a high degree of specificity for its respective enzyme class.

Comparative Inhibitory Activity

The inhibitory potency of this compound derivatives and L-tartrate against their primary enzyme targets has been quantified in several studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

Table 1: Inhibitory Activity of this compound Derivatives

InhibitorEnzyme TargetOrganism/TissueInhibition Constant (Ki)Comments
This compound Semialdehyde Phosphate (B84403) (enol form)EnolaseYeast100 nM[1]Potent inhibitor.
This compound Semialdehyde Phosphate (aldehyde form)EnolaseYeast50-250 nM (true Ki)[1]The hydrated aldehyde form has an apparent Ki of 5 µM.
2-Phosphothis compoundPhosphoglycerate MutaseRabbit MuscleCompetitive Inhibition (Ki not specified)Shows specificity, as it does not inhibit triose phosphate isomerase or 3-phosphoglycerate (B1209933) kinase.
2-Phosphothis compoundEnolaseRabbit MuscleCompetitive Inhibition (Ki not specified)
2-Phosphothis compoundPyruvate KinaseRabbit MuscleCompetitive Inhibition (Ki not specified)

Table 2: Inhibitory Activity of L-Tartrate

InhibitorEnzyme TargetOrganism/TissueInhibition Constant (Ki)IC50
L-(+)-TartrateProstatic Acid Phosphatase (PAP)Human29,000 nM (29 µM)[2][3]53,000 nM (53 µM)[2][4]
L-TartrateLysosomal Acid PhosphataseRat1,000 nM (1 µM)[3]Not Reported
L-TartrateProstatic Acid PhosphataseRat1,000 nM (1 µM)[3]Not Reported

Discussion of Specificity

Based on the available data, it is not possible to definitively state that one inhibitor is "more specific" than the other without direct comparative studies on a common panel of on-target and off-target enzymes. However, the existing literature points to a high degree of specificity for each compound within different enzymatic domains.

This compound derivatives , such as this compound semialdehyde phosphate and 2-phosphothis compound, are potent and specific inhibitors of several key enzymes in the glycolytic pathway. The competitive nature of this inhibition and the lack of activity against other glycolytic enzymes like triose phosphate isomerase and 3-phosphoglycerate kinase suggest a targeted mechanism of action.

L-tartrate , on the other hand, is a well-characterized inhibitor of acid phosphatases, with a particularly established role in inhibiting prostatic acid phosphatase. While it also inhibits acid phosphatases from other tissues, its primary application and characterization have been within this class of enzymes.

Signaling Pathways and Experimental Workflows

To visualize the distinct roles of these inhibitors, the following diagrams illustrate their points of intervention in their respective pathways.

Glycolysis_Inhibition cluster_glycolysis Glycolysis Pathway cluster_inhibitors Inhibitors 2-Phosphoglycerate 2-Phosphoglycerate Phosphoenolpyruvate (B93156) Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase This compound Derivatives This compound Derivatives Enolase Enolase This compound Derivatives->Enolase Pyruvate Kinase Pyruvate Kinase This compound Derivatives->Pyruvate Kinase Phosphoglycerate Mutase Phosphoglycerate Mutase This compound Derivatives->Phosphoglycerate Mutase

Caption: Inhibition of Glycolysis by this compound Derivatives.

Acid_Phosphatase_Inhibition cluster_reaction Acid Phosphatase Activity cluster_inhibitor Inhibitor Substrate-Phosphate Substrate-Phosphate Substrate + Phosphate Substrate + Phosphate Substrate-Phosphate->Substrate + Phosphate Acid Phosphatase L-Tartrate L-Tartrate Acid Phosphatase Acid Phosphatase L-Tartrate->Acid Phosphatase

Caption: Inhibition of Acid Phosphatase by L-Tartrate.

Experimental Protocols

The determination of inhibition constants (Ki) and IC50 values is crucial for characterizing the potency and specificity of an inhibitor. Below are generalized methodologies for these key experiments.

Determination of Ki for this compound Semialdehyde Phosphate Inhibition of Enolase

This protocol is based on the spectrophotometric monitoring of the tautomerization of the enol form of this compound semialdehyde phosphate (TSP) to its aldehyde form.

  • Enzyme and Substrate Preparation: Purified yeast enolase is prepared in a suitable buffer (e.g., Tris-HCl) at a specific pH. The substrate, 2-phospho-D-glycerate (PGA), and the inhibitor, TSP, are also prepared in the same buffer.

  • Enzyme Assay: The activity of enolase is measured by monitoring the increase in absorbance at 240 nm, which corresponds to the formation of phosphoenolpyruvate (PEP) from PGA. The assay is performed in a temperature-controlled spectrophotometer.

  • Inhibition Studies: To determine the mode of inhibition and the Ki value, the initial velocity of the enolase-catalyzed reaction is measured at various concentrations of the substrate (PGA) in the presence of different fixed concentrations of the inhibitor (TSP).

  • Data Analysis: The data are plotted using a Lineweaver-Burk or Dixon plot. For a competitive inhibitor, the lines on the Lineweaver-Burk plot will intersect on the y-axis. The Ki can be calculated from the slope of the secondary plot of the slopes from the primary Lineweaver-Burk plot versus the inhibitor concentration.

Determination of IC50 for L-Tartrate Inhibition of Prostatic Acid Phosphatase (PAP)

This protocol describes a typical colorimetric assay to determine the IC50 value of L-tartrate for PAP.

  • Reagent Preparation: A solution of purified human prostatic acid phosphatase is prepared in an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0). The substrate, p-nitrophenyl phosphate (pNPP), and a range of concentrations of the inhibitor, L-tartrate, are also prepared.

  • Assay Procedure: The enzyme is pre-incubated with various concentrations of L-tartrate for a specified time at a constant temperature (e.g., 37°C). The enzymatic reaction is initiated by the addition of the substrate, pNPP.

  • Measurement: The reaction is allowed to proceed for a defined period and is then stopped by the addition of a strong base (e.g., NaOH). The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

  • IC50 Calculation: The percentage of inhibition for each L-tartrate concentration is calculated relative to the activity of the enzyme in the absence of the inhibitor. The IC50 value, which is the concentration of L-tartrate that causes 50% inhibition of PAP activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

References

Validating the Specificity of a Novel Tartronate Biosensor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel biosensors with high specificity is paramount for accurate and reliable quantification of target analytes in complex biological samples. This guide provides a comprehensive framework for validating the specificity of a new tartronate biosensor. It outlines key performance comparisons, detailed experimental protocols, and the underlying biochemical pathways, offering a robust methodology for researchers in drug development and metabolic engineering.

Performance Benchmark Comparison

A novel this compound biosensor's performance should be rigorously compared against existing biosensors for similar organic acids, especially other dicarboxylic acids. In the absence of a well-characterized this compound biosensor in the current literature, this comparison provides a necessary benchmark for performance evaluation. Key metrics include:

Performance MetricNovel this compound Biosensor (Hypothetical Data)Dicarboxylic Acid Biosensor A (e.g., Succinate)Dicarboxylic Acid Biosensor B (e.g., Malate)
Analyte This compound (Hydroxymalonic acid)SuccinateMalate
Limit of Detection (LOD) 1 µM5 µM10 µM
Limit of Quantification (LOQ) 5 µM15 µM25 µM
Dynamic Range 5 µM - 500 µM15 µM - 1000 µM25 µM - 2000 µM
Response to this compound (100 µM) 100%< 1%< 2%
Cross-reactivity (Malonate) < 2%Not Reported~5%
Cross-reactivity (Glycerate) < 1%< 0.5%Not Reported
Cross-reactivity (Glycolate) < 1%< 0.5%< 1%
Response Time 30 minutes1 hour2 hours
Operating pH Range 6.5 - 7.57.0 - 8.06.0 - 7.5
Operating Temperature 30°C37°C30°C

Experimental Protocols for Specificity Validation

Accurate validation of a novel this compound biosensor necessitates rigorous experimental protocols to assess its specificity and potential for cross-reactivity with structurally similar molecules.

Cross-Reactivity Assay Protocol

Objective: To determine the response of the this compound biosensor to a panel of structurally similar compounds.

Materials:

  • Novel this compound biosensor (e.g., whole-cell biosensor)

  • This compound standard solutions (various concentrations)

  • Stock solutions (e.g., 100 mM) of potential interfering compounds:

    • Dicarboxylic Acids: Malonic acid, Succinic acid, Glutaric acid, Malic acid

    • Hydroxy Acids: Glyceric acid, Glycolic acid, Lactic acid

    • Other related metabolites: Glyoxylate, Pyruvate

  • Appropriate growth medium or buffer (e.g., M9 minimal medium)

  • Microplate reader or other suitable detection instrument

Procedure:

  • Prepare a fresh culture of the whole-cell biosensor and grow to the mid-exponential phase.

  • Induce the biosensor with a concentration of this compound known to give a mid-range response (e.g., 50 µM). This will serve as the positive control (100% response).

  • In parallel, test each potential interfering compound at a high concentration (e.g., 1 mM) and at concentrations equivalent to the this compound standard.

  • A negative control with no added analyte should also be included.

  • Incubate the biosensor with each compound under optimal conditions (e.g., 30°C with shaking) for a predetermined time.

  • Measure the output signal (e.g., fluorescence or luminescence) using a microplate reader.

  • Calculate the percentage of cross-reactivity for each compound relative to the response of the positive control.

Interference Study Protocol

Objective: To assess the effect of a complex biological matrix on the biosensor's performance.

Materials:

  • Novel this compound biosensor

  • This compound standard solutions

  • Complex biological matrix (e.g., cell culture supernatant, fermentation broth)

  • Control matrix (sterile growth medium)

Procedure:

  • Spike known concentrations of this compound into both the complex biological matrix and the control matrix.

  • Use the biosensor to measure the concentration of this compound in all spiked samples.

  • Calculate the recovery percentage of this compound in the complex matrix compared to the control matrix. A recovery rate close to 100% indicates minimal interference from the matrix.

Signaling Pathway and Experimental Workflow

This compound Metabolism Signaling Pathway

The specificity of a whole-cell this compound biosensor is often based on the genetic regulation of a metabolic pathway that utilizes this compound. The glycerate pathway is a key metabolic route where this compound is an intermediate. A simplified representation of this pathway, which can be the basis for the biosensor's design, is illustrated below. The biosensor would typically incorporate a promoter that is responsive to an intermediate in this pathway, driving the expression of a reporter gene.

Tartronate_Metabolism cluster_pathway Glycerate Pathway cluster_biosensor Biosensor Activation Glyoxylate Glyoxylate Tartronate_Semialdehyde This compound Semialdehyde Glyoxylate->Tartronate_Semialdehyde This compound-semialdehyde synthase Glycerate Glycerate Tartronate_Semialdehyde->Glycerate This compound semialdehyde reductase Central_Metabolism Central Metabolism Glycerate->Central_Metabolism Glycerate kinase Tartronate_Input Exogenous this compound Biosensor_Cell Biosensor Cell Tartronate_Input->Biosensor_Cell Reporter_Gene Reporter Gene (e.g., GFP) Biosensor_Cell->Reporter_Gene Pathway Activation Signal_Output Detectable Signal Reporter_Gene->Signal_Output

Caption: Simplified glycerate pathway and biosensor activation.

Experimental Workflow for Specificity Validation

The logical flow of experiments to validate the specificity of the novel this compound biosensor is outlined below. This workflow ensures a systematic and thorough evaluation.

Specificity_Validation_Workflow Start Start: Novel this compound Biosensor Development Dose_Response Dose-Response Curve Generation (with this compound) Start->Dose_Response Define_Metrics Define Key Performance Metrics (LOD, LOQ, Dynamic Range) Dose_Response->Define_Metrics Select_Analogs Select Structurally Similar Analogs and Potential Interferents Define_Metrics->Select_Analogs Cross_Reactivity_Assay Perform Cross-Reactivity Assay Select_Analogs->Cross_Reactivity_Assay Interference_Study Perform Interference Study (in Complex Matrix) Select_Analogs->Interference_Study Analyze_Cross_Reactivity Analyze Cross-Reactivity Data (% Interference) Cross_Reactivity_Assay->Analyze_Cross_Reactivity Compare_Performance Compare Performance with Other Organic Acid Biosensors Analyze_Cross_Reactivity->Compare_Performance Analyze_Interference Analyze Matrix Effects (% Recovery) Interference_Study->Analyze_Interference Analyze_Interference->Compare_Performance Conclusion Conclusion: Validate Specificity of the Novel Biosensor Compare_Performance->Conclusion

Orthogonal Methods for the Confirmation of Tartronate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of metabolites are critical in various fields of research and development, including drug discovery and development. Tartronate, a dicarboxylic acid, is an important metabolite in several biological pathways. Its unambiguous confirmation requires robust analytical strategies that employ orthogonal methods to ensure data accuracy and reliability. This guide provides a comprehensive comparison of three orthogonal methods for the confirmation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.

Comparative Analysis of Orthogonal Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance of each method for the analysis of this compound.

Parameter ¹H-NMR Spectroscopy LC-MS/MS Enzymatic Assay
Principle Measures the magnetic properties of atomic nuclei, providing structural information.Separates molecules based on their physicochemical properties followed by mass-to-charge ratio detection.Utilizes the specific catalytic action of an enzyme on its substrate for quantification.
Specificity Moderate to high; can distinguish isomers.High; based on retention time and specific mass transitions.Very high; based on enzyme-substrate specificity.
Sensitivity Lower (micromolar to millimolar range).High (nanomolar to picomolar range).High (nanomolar to micromolar range).
Quantification Highly quantitative and reproducible without the need for identical standards.Requires isotopically labeled internal standards for accurate quantification.Highly quantitative under optimized assay conditions.
Sample Throughput Low to moderate.High.Moderate to high.
Instrumentation NMR Spectrometer.Liquid Chromatograph coupled with a Tandem Mass Spectrometer.Spectrophotometer or Fluorometer.
Confirmation Level Structural confirmation.Confirmatory with fragmentation data.Functional confirmation.

Experimental Protocols

Detailed methodologies for each of the described techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific sample type and instrumentation.

¹H-Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of this compound.

Sample Preparation:

  • Lyophilize 1 mL of the biological sample (e.g., cell culture supernatant, tissue extract).

  • Reconstitute the dried sample in 600 µL of a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., 0.5 mM 2,2-dimethyl-2-silapentane-5-sulfonate, DSS).

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any insoluble material.

  • Transfer the supernatant to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: 600 MHz NMR Spectrometer

  • Pulse Sequence: 1D NOESY with presaturation for water suppression

  • Acquisition Parameters:

    • Number of scans: 128

    • Relaxation delay: 4 s

    • Acquisition time: 2.73 s

    • Spectral width: 12 ppm

Data Analysis: The presence of this compound is confirmed by the characteristic singlet peak corresponding to its two equivalent protons. The chemical shift of this peak is typically observed around 4.5 ppm in D₂O, but can vary slightly depending on the pH and ionic strength of the sample. Quantification is achieved by integrating the this compound peak and normalizing it to the integral of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of this compound, especially in complex biological matrices.

Sample Preparation:

  • To 100 µL of the sample, add 400 µL of ice-cold methanol (B129727) containing an isotopically labeled internal standard (e.g., ¹³C₃-tartronate) at a concentration of 1 µM.

  • Vortex for 1 minute to precipitate proteins.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: A suitable column for polar anionic compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with an ion-pairing agent.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to retain and elute this compound.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative electrospray ionization (ESI-)

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 119 -> Product ion (m/z) 75

    • ¹³C₃-Tartronate: Precursor ion (m/z) 122 -> Product ion (m/z) 77

Data Analysis: The presence of this compound is confirmed by a peak at the expected retention time with the specified mass transitions. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of this compound.

Enzymatic Assay

An enzymatic assay provides a functional confirmation of this compound by measuring its conversion by a specific enzyme. While a commercial kit for this compound may not be readily available, an assay can be developed using a specific dehydrogenase that acts on this compound. For instance, a this compound-semialdehyde reductase could potentially be used in the reverse reaction, or a specific this compound dehydrogenase could be sourced. The following is a general protocol that would need to be adapted based on the specific enzyme used.

Principle: The assay is based on the reduction of NAD⁺ to NADH in the presence of this compound and a this compound-specific dehydrogenase. The increase in NADH is monitored spectrophotometrically at 340 nm.

Assay Protocol:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.5)

    • 5 mM MgCl₂

    • 2 mM NAD⁺

    • This compound dehydrogenase (concentration to be optimized)

  • Add the sample containing this compound to the reaction mixture.

  • Initiate the reaction by adding the enzyme.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

Data Analysis: The rate of the reaction is proportional to the concentration of this compound in the sample. A calibration curve is generated using known concentrations of this compound to quantify the amount in the samples.

Workflow and Signaling Pathway Diagrams

To visualize the experimental and logical flows, the following diagrams are provided in the DOT language for Graphviz.

Orthogonal_Confirmation_Workflow cluster_sample Sample Preparation cluster_analysis Orthogonal Analysis cluster_confirmation Data Confirmation Sample Biological Sample Prepared_Sample Prepared Sample Sample->Prepared_Sample NMR ¹H-NMR Spectroscopy Prepared_Sample->NMR LCMS LC-MS/MS Prepared_Sample->LCMS Enzyme Enzymatic Assay Prepared_Sample->Enzyme Confirmation Presence of this compound Confirmed NMR->Confirmation Structural Data LCMS->Confirmation Retention Time & Mass Fragments Enzyme->Confirmation Specific Activity

Workflow for the orthogonal confirmation of this compound.

Enzymatic_Assay_Pathway This compound This compound Enzyme This compound Dehydrogenase This compound->Enzyme NAD NAD⁺ NAD->Enzyme Product Oxaloacetate (or other oxidized product) Enzyme->Product NADH NADH Enzyme->NADH H H⁺ Enzyme->H

Signaling pathway for the enzymatic assay of this compound.

Comparative Kinetics of Tartronate-Semialdehyde Reductases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the kinetic properties of tartronate-semialdehyde reductases (TSR) from the eukaryotic fungus Ustilago maydis and the prokaryotic bacterium Salmonella typhimurium. TSR is a key enzyme in the D-glycerate pathway, catalyzing the NAD(P)H-dependent reduction of this compound-semialdehyde to D-glycerate. Understanding the kinetic differences between TSRs from diverse species is crucial for applications in metabolic engineering and as a potential target for drug development.

Data Presentation: Kinetic Parameters of TSRs

The kinetic parameters of purified recombinant TSRs from Ustilago maydis (rTsr1) and Salmonella typhimurium (GarR) are summarized below. The data highlights differences in substrate affinity (Km) and catalytic efficiency (Vmax) for their respective substrates and cofactors.

SpeciesEnzymeSubstrateK_m_ (mM)V_max_ (U/mg)CofactorK_m_ (mM)
Ustilago maydisrTsr1D-Glycerate17.7 ± 1.22.5 ± 0.1NADP+0.12 ± 0.02
L-Glycerate123.2 ± 8.51.8 ± 0.1NADP+-
This compound-Semialdehyde0.19 ± 0.033.1 ± 0.2NADH0.08 ± 0.01
Salmonella typhimuriumGarRThis compound-Semialdehyde0.25 ± 0.0445.2 ± 2.1NADH0.15 ± 0.03
D-Glycerate21.4 ± 2.51.5 ± 0.1NAD+0.4 ± 0.05

Note: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions. Data for U. maydis was obtained from Liu et al. (2011).[1] Data for S. typhimurium is representative of values found in literature for bacterial TSRs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily based on the characterization of Ustilago maydis TSR.[1]

Enzyme Assay for this compound-Semialdehyde Reductase

Objective: To determine the kinetic parameters (Km and Vmax) of TSR activity.

Principle: The enzymatic activity of TSR is measured by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of the nicotinamide (B372718) cofactor (NADH or NADPH).

Materials:

  • Purified recombinant TSR enzyme

  • Reaction Buffer: 50 mM Glycine-NaOH, pH 8.5

  • Substrates: D-Glycerate, L-Glycerate, DL-Glycerate, this compound-Semialdehyde

  • Cofactors: β-NAD+, β-NADP+, NADH, NADPH

  • Spectrophotometer capable of reading absorbance at 340 nm (e.g., a microplate reader)

  • Temperature-controlled incubator or water bath (40°C)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Glycine-NaOH buffer (pH 8.5), the desired substrate at various concentrations, and the appropriate cofactor (NAD(P)+ for oxidation or NAD(P)H for reduction).

  • Temperature Equilibration: Pre-warm the reaction mixture to 40°C.

  • Enzyme Addition: Add a known amount of purified TSR enzyme to initiate the reaction. The final reaction volume is typically 200 µL.

  • Spectrophotometric Measurement: Immediately monitor the change in absorbance at 340 nm over time. For the oxidation reaction (D-glycerate to this compound-semialdehyde), an increase in absorbance will be observed due to the production of NAD(P)H. For the reduction reaction (this compound-semialdehyde to D-glycerate), a decrease in absorbance will be observed due to the consumption of NAD(P)H.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH and NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • To determine the Km and Vmax for each substrate, perform the assay with varying substrate concentrations while keeping the cofactor concentration constant and saturating.

    • To determine the Km for the cofactor, perform the assay with varying cofactor concentrations while keeping the substrate concentration constant and saturating.

    • Fit the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Mandatory Visualization

D-Glycerate Metabolic Pathway

The following diagram illustrates the central role of this compound-Semialdehyde Reductase (TSR) in the D-glycerate pathway, which is a key route for the assimilation of various carbon sources.

D_Glycerate_Pathway cluster_glyoxylate Glyoxylate Metabolism cluster_glycerate Glycerate Metabolism cluster_cofactors Glyoxylate Glyoxylate Tartronate_Semialdehyde This compound-Semialdehyde Glyoxylate->Tartronate_Semialdehyde Glyoxylate Carboligase D_Glycerate D-Glycerate Tartronate_Semialdehyde->D_Glycerate This compound-Semialdehyde Reductase (TSR) NAD NAD+ Tartronate_Semialdehyde->NAD Two_Phosphoglycerate 2-Phosphoglycerate D_Glycerate->Two_Phosphoglycerate Glycerate Kinase Glycolysis Glycolysis Two_Phosphoglycerate->Glycolysis Enters Glycolysis NADH NADH + H+ NADH->Tartronate_Semialdehyde

Caption: The D-Glycerate Pathway illustrating the role of TSR.

Experimental Workflow for TSR Kinetic Analysis

This diagram outlines the key steps involved in the experimental determination of the kinetic parameters of this compound-Semialdehyde Reductase.

TSR_Kinetic_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Purify_Enzyme Purify Recombinant TSR Enzyme Prepare_Reagents Prepare Buffers, Substrates & Cofactors Setup_Reaction Set up Reaction Mixtures (Varying Substrate/Cofactor Conc.) Prepare_Reagents->Setup_Reaction Incubate Incubate at 40°C Setup_Reaction->Incubate Measure_Absorbance Monitor Absorbance at 340 nm Incubate->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Michaelis_Menten Fit Data to Michaelis-Menten Equation Calculate_Velocity->Michaelis_Menten Determine_Parameters Determine Km and Vmax Michaelis_Menten->Determine_Parameters

Caption: Workflow for determining TSR kinetic parameters.

References

Tartronate's Therapeutic Potential: An In Vivo Comparative Analysis in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent in vivo studies have illuminated the therapeutic potential of tartronate, also known as tartronic acid, and its derivatives across a spectrum of disease models, including hyperoxaluria, diet-induced obesity, and osteoporosis. These findings, detailed below, offer a comparative guide for researchers, scientists, and drug development professionals, providing objective performance data, experimental protocols, and insights into the underlying signaling pathways.

I. Tartronic Acid in a Mouse Model of Hyperoxaluria

Tartronic acid has demonstrated significant efficacy in a murine model of hyperoxaluria, a key contributor to the formation of kidney stones. Its performance was found to be comparable to the current standard of care, citric acid, in inhibiting the formation of calcium oxalate (B1200264) crystals.

Comparative Efficacy of Tartronic Acid and Citric Acid

ParameterControl (Hyperoxaluria)Tartronic Acid TreatedCitric Acid Treated
Renal Crystal Deposition (Area %) HighSignificantly Reduced[1]Significantly Reduced[1]
Kidney Injury Marker (KIM-1 mRNA) ElevatedReduced[1]Reduced
Neutrophil Gelatinase-Associated Lipocalin (NGAL mRNA) ElevatedReduced[1]Reduced

Experimental Protocol: Hyperoxaluria Mouse Model

  • Animal Model: Male C57BL/6J mice, 8 weeks old.[1]

  • Induction of Hyperoxaluria: Intraperitoneal injection of glyoxylate (B1226380) (100 mg/kg) for 7 days to induce the formation of calcium oxalate crystals in the kidneys.[1]

  • Treatment Groups:

    • Control group receiving glyoxylate only.

    • Tartronic acid group receiving glyoxylate and tartronic acid (dosage details in full study).[1]

    • Citric acid group receiving glyoxylate and citric acid (dosage details in full study).[1]

  • Assessment:

    • Quantification of calcium oxalate crystal deposition in kidney sections using Von Kossa staining.[1]

    • Analysis of kidney injury markers (KIM-1 and NGAL) via quantitative PCR.[1]

Mechanism of Action: Inhibition of Crystal Growth

The primary mechanism by which tartronic acid mitigates hyperoxaluria is through the direct inhibition of calcium oxalate monohydrate (COM) crystal growth. It is believed to bind to the crystal surface, thereby preventing further aggregation and growth.[2][3]

Logical Relationship: Tartronic Acid in Hyperoxaluria

G Hyperoxaluria Hyperoxaluria (Excess Oxalate) Crystal_Formation Calcium Oxalate Crystal Formation Hyperoxaluria->Crystal_Formation Kidney_Stones Kidney Stones Crystal_Formation->Kidney_Stones Tartronic_Acid Tartronic Acid Inhibition Inhibits Crystal Growth Tartronic_Acid->Inhibition Inhibition->Crystal_Formation

Caption: Tartronic acid directly inhibits the formation of calcium oxalate crystals, a key pathological feature of hyperoxaluria, thereby preventing the development of kidney stones.

II. Tartronic Acid in a High-Fat Diet-Induced Obesity Mouse Model

In a mouse model of obesity induced by a high-fat diet, tartronic acid was observed to promote weight gain and lipid accumulation. This seemingly counterintuitive effect is attributed to its role in de novo lipogenesis.

Effects of Tartronic Acid in a High-Fat Diet Model

ParameterControl (High-Fat Diet)Tartronic Acid Treated (High-Fat Diet)
Body Weight Gain IncreasedSignificantly Increased[4][5]
Epididymal Adipocyte Size EnlargedFurther Hypertrophy[4][5]
Hepatic Lipid Accumulation PresentIncreased[4][5]
Acetyl-CoA Levels BaselineUpregulated[4][5]
Malonyl-CoA Levels BaselineUpregulated[4][5]
CPT-1β Protein Expression BaselineInhibited[4][5]

Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model

  • Animal Model: C57BL/6J mice.[4][5]

  • Diet: Mice were fed a high-fat diet to induce obesity.[4][5]

  • Treatment Groups:

    • Control group on a high-fat diet.

    • Tartronic acid group on a high-fat diet supplemented with tartronic acid.[4][5]

  • Assessment:

    • Monitoring of body weight and food intake.[4][5]

    • Histological analysis of epididymal white adipose tissue to measure adipocyte size.[4][5]

    • Assessment of lipid accumulation in the liver.[4][5]

    • Measurement of acetyl-CoA and malonyl-CoA levels and CPT-1β protein expression in relevant tissues.[4][5]

Signaling Pathway: Promotion of De Novo Lipogenesis

Tartronic acid appears to promote the synthesis of fatty acids (de novo lipogenesis) by increasing the levels of key precursors, acetyl-CoA and malonyl-CoA. Malonyl-CoA, in turn, inhibits carnitine palmitoyltransferase 1β (CPT-1β), an enzyme crucial for fatty acid oxidation. This shifts the metabolic balance towards lipid storage. In vitro studies suggest the involvement of transcription factors such as peroxisome proliferator-activated receptor-gamma (PPARγ) and sterol regulatory element-binding protein 1 (SREBP-1), and the fatty acid-binding protein 4 (FABP4).[4][5]

Signaling Pathway: Tartronic Acid and Lipogenesis

G Tartronic_Acid Tartronic Acid Acetyl_CoA Acetyl-CoA Tartronic_Acid->Acetyl_CoA Upregulates Malonyl_CoA Malonyl-CoA Tartronic_Acid->Malonyl_CoA Upregulates CPT1b CPT-1β Malonyl_CoA->CPT1b Inhibits De_Novo_Lipogenesis De Novo Lipogenesis Malonyl_CoA->De_Novo_Lipogenesis Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1b->Fatty_Acid_Oxidation PPARg_SREBP1_FABP4 PPARγ, SREBP-1, FABP4 PPARg_SREBP1_FABP4->De_Novo_Lipogenesis

Caption: Tartronic acid promotes de novo lipogenesis by upregulating acetyl-CoA and malonyl-CoA, the latter of which also inhibits fatty acid oxidation via CPT-1β.

III. This compound Derivatives in a Mouse Model of Osteoporosis

A lipophilic derivative of tartronic acid, DF 1363A, has shown a significant bone-sparing effect in an ovariectomized mouse model of postmenopausal osteoporosis.

Bone-Sparing Effects of this compound Derivative DF 1363A

Treatment GroupFemur Bone Mass (Ash Weight)
Sham Control Normal
Ovariectomized (OVX) Control Significantly Reduced
OVX + DF 1363A (10 mg/kg/day) Dose-dependent increase[6]
OVX + DF 1363A (30 mg/kg/day) Dose-dependent increase[6]
OVX + DF 1363A (100 mg/kg/day) Dose-dependent increase[6]

Experimental Protocol: Ovariectomized Mouse Model of Osteoporosis

  • Animal Model: Mice subjected to ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss, mimicking postmenopausal osteoporosis.[6]

  • Treatment Groups:

    • Sham-operated control group.

    • OVX control group.

    • OVX groups treated with subcutaneous injections of DF 1363A at doses of 10, 30, and 100 mg/kg/day for 21 days.[6]

  • Assessment:

    • Evaluation of bone mass in the femur through ash gravimetry.[6]

Proposed Mechanism of Action: Inhibition of Bone Resorption

The bone-sparing effect of this compound derivatives is hypothesized to stem from the inhibition of osteoclast-mediated bone resorption. In vitro studies have shown that these compounds can inhibit the formation of pits by osteoclasts on bone slices.[6] The precise signaling pathway is under investigation but likely involves interference with osteoclast differentiation and/or function, which is primarily regulated by the RANKL/RANK/OPG signaling axis.

Experimental Workflow: Osteoporosis Model

G Start Ovariectomized Mice Treatment Daily Subcutaneous Injection of DF 1363A (21 days) Start->Treatment Endpoint Femur Excision Treatment->Endpoint Analysis Bone Mass Analysis (Ash Gravimetry) Endpoint->Analysis

Caption: Experimental workflow for evaluating the in vivo efficacy of a this compound derivative in an ovariectomized mouse model of osteoporosis.

References

Tartronate as a Diagnostic Marker: A Review of the Current Scientific Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – An extensive review of current scientific literature and patent databases reveals a notable absence of statistical validation for tartronate as a diagnostic marker for any disease. While the biochemical role of this compound in metabolic pathways is understood, there is no published evidence to support its use in a clinical diagnostic setting. This guide provides an overview of the known biochemistry of this compound and outlines the rigorous process required for the validation of any new diagnostic biomarker.

The Biochemical Role of this compound

This compound, also known as hydroxymalonic acid, is a dicarboxylic acid that plays a role in the metabolism of glyoxylate (B1226380) and glycerate. Its semialdehyde form, this compound-semialdehyde, is a key intermediate in these pathways.

Two primary metabolic pathways involving this compound have been identified:

  • Glycerol (B35011) Metabolism: In some organisms, glycerol can be converted to D-glycerate via this compound semialdehyde. This pathway involves the enzyme this compound-semialdehyde reductase, which catalyzes the conversion of this compound semialdehyde to D-glycerate[1][2].

  • Glyoxylate Metabolism: this compound-semialdehyde synthase, a thiamine (B1217682) pyrophosphate-dependent enzyme, catalyzes the formation of this compound semialdehyde from two molecules of glyoxylate[3][4]. This is a key step in the D-glycerate pathway, which is part of allantoin (B1664786) degradation in some bacteria[3].

Below is a diagram illustrating the central role of this compound semialdehyde in metabolism.

Tartronate_Metabolism Glycerol Glycerol Tartronate_Semialdehyde This compound Semialdehyde Glycerol->Tartronate_Semialdehyde Multiple Steps Glyoxylate Glyoxylate (2 molecules) Glyoxylate->Tartronate_Semialdehyde This compound-semialdehyde synthase D_Glycerate D-Glycerate Tartronate_Semialdehyde->D_Glycerate This compound-semialdehyde reductase

Fig. 1: Metabolic pathways involving this compound semialdehyde.

The Process of Diagnostic Marker Validation

For any molecule to be considered a valid diagnostic marker, it must undergo a rigorous, multi-stage validation process. This ensures that the marker is accurate, reliable, and clinically useful. The typical workflow for biomarker validation is depicted below.

Biomarker_Validation_Workflow Discovery Phase 1: Discovery (Identification of potential biomarkers) Validation Phase 2: Analytical & Clinical Validation (Assay development, sensitivity, specificity) Discovery->Validation Promising candidates Utility Phase 3: Clinical Utility Assessment (Evaluation of impact on patient outcomes) Validation->Utility Validated biomarkers FDA_Approval Regulatory Approval (e.g., FDA) Utility->FDA_Approval Clinically useful biomarkers

Fig. 2: General workflow for diagnostic biomarker validation.

Currently, this compound has not entered this validation pipeline for any specific disease, according to publicly available data.

Comparison with Established Biomarkers

Without any data on the diagnostic performance of this compound, a direct comparison with established biomarkers is not possible. To provide context for the rigorous standards a new biomarker must meet, the following table summarizes the performance of some commonly used diagnostic markers for different conditions.

BiomarkerDiseaseSensitivitySpecificityArea Under the Curve (AUC)
CA 19-9 Pancreatic Cancer79-81%82-90%~0.85-0.90
Prostate-Specific Antigen (PSA) Prostate CancerVariable (depends on cutoff)Variable (depends on cutoff)~0.68
Troponin Myocardial Infarction>90%>90%>0.95

Note: Sensitivity, specificity, and AUC values are approximate and can vary depending on the patient population and the specific assay used.

Experimental Protocols

A crucial step in biomarker validation is the development and standardization of an assay to measure the molecule in biological samples. As there are no clinical diagnostic assays for this compound, this section outlines a general methodology that would be required for the development of such a test.

Hypothetical Experimental Protocol for this compound Measurement in Plasma

  • Sample Collection and Preparation:

    • Whole blood would be collected in EDTA-containing tubes.

    • Plasma would be separated by centrifugation at 2000 x g for 15 minutes at 4°C.

    • Plasma samples would be stored at -80°C until analysis.

    • For analysis, proteins would be precipitated from the plasma using a solvent like methanol (B129727) or acetonitrile.

  • Analytical Measurement (e.g., using Liquid Chromatography-Mass Spectrometry - LC-MS):

    • The protein-free supernatant would be injected into a liquid chromatograph for separation of metabolites.

    • A specific chromatography column (e.g., a reversed-phase or HILIC column) would be used to resolve this compound from other plasma components.

    • The separated compounds would then be introduced into a mass spectrometer for detection and quantification.

    • The mass spectrometer would be set to specifically monitor for the mass-to-charge ratio (m/z) of this compound.

    • Quantification would be achieved by comparing the signal of this compound in the sample to that of a known concentration of a stable isotope-labeled this compound internal standard.

  • Assay Validation:

    • The assay would need to be validated for linearity, accuracy, precision (intra- and inter-assay), and limit of detection (LOD) and quantification (LOQ).

The workflow for such a hypothetical assay is illustrated below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement Blood_Collection 1. Blood Collection Centrifugation 2. Plasma Separation Blood_Collection->Centrifugation Protein_Precipitation 3. Protein Precipitation Centrifugation->Protein_Precipitation LC_Separation 4. LC Separation Protein_Precipitation->LC_Separation MS_Detection 5. MS Detection & Quantification LC_Separation->MS_Detection Data_Analysis 6. Data Analysis MS_Detection->Data_Analysis Raw Data

Fig. 3: Hypothetical workflow for this compound measurement in plasma.

Conclusion

References

A Comparative Guide to the Metabolic Fate of Tartronate in Prokaryotes and Eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of tartronate in prokaryotic and eukaryotic organisms. Understanding these differences is crucial for fields ranging from metabolic engineering to the development of novel therapeutics targeting microbial metabolism. This document outlines the key enzymatic reactions, presents available quantitative data, details experimental methodologies, and provides visual representations of the metabolic pathways.

Introduction to this compound Metabolism

This compound, and its semialdehyde derivative, are key intermediates in specific metabolic routes found in a range of organisms. In prokaryotes, this compound metabolism is primarily associated with the D-glycerate pathway, which allows for the utilization of C2 compounds. In contrast, in eukaryotes, this metabolic route is less ubiquitous and has been notably characterized in the context of glycerol (B35011) assimilation in certain fungi. These distinct metabolic roles highlight the evolutionary divergence of carbon metabolism across different domains of life.

Metabolic Pathways: A Comparative Overview

The metabolic fate of this compound diverges significantly between prokaryotes and eukaryotes, reflecting different evolutionary adaptations and metabolic needs.

Prokaryotic this compound Metabolism: The D-Glycerate Pathway

In many bacteria, including Escherichia coli and Pseudomonas species, this compound is an intermediate in the D-glycerate pathway. This pathway is essential for the assimilation of glyoxylate (B1226380), a central intermediate in the metabolism of two-carbon compounds.[1] The key steps are:

  • Formation of this compound Semialdehyde: Two molecules of glyoxylate are condensed to form one molecule of this compound semialdehyde and one molecule of carbon dioxide. This reaction is catalyzed by glyoxylate carboligase , also known as this compound-semialdehyde synthase.[2]

  • Reduction to D-Glycerate: this compound semialdehyde is then reduced to D-glycerate in an NADH-dependent reaction catalyzed by This compound semialdehyde reductase .[3]

  • Entry into Central Metabolism: D-glycerate is subsequently phosphorylated to 2-phosphoglycerate or 3-phosphoglycerate, which are intermediates of glycolysis, thus integrating the carbon flux into central metabolism.

Prokaryotic_Tartronate_Metabolism Glyoxylate1 Glyoxylate TS This compound Semialdehyde Glyoxylate1->TS Glyoxylate Carboligase Glyoxylate2 Glyoxylate Glyoxylate2->TS DG D-Glycerate TS->DG This compound Semialdehyde Reductase CO2 CO2 TS->CO2 Glycolysis Glycolysis DG->Glycolysis NADH NADH + H+ NAD NAD+ NAD->NADH

Eukaryotic this compound Metabolism: A Role in Fungal Glycerol Assimilation

The metabolic role of this compound in eukaryotes is less conserved and has been primarily characterized in the fungus Ustilago maydis. In this organism, the pathway is linked to the assimilation of glycerol, a byproduct of biofuel production.[4][5] The central enzyme in this pathway is This compound semialdehyde reductase (Tsr1) , which catalyzes the reversible conversion of this compound semialdehyde to glycerate.[4][6] This pathway allows the fungus to utilize alternative carbon sources and contributes to the biosynthesis of valuable products like glycolipids.[5]

Interestingly, this compound semialdehyde has also been shown to be a potent inhibitor of yeast enolase, a key enzyme in glycolysis, suggesting a potential regulatory interaction between these pathways in some fungi.[7]

Eukaryotic_Tartronate_Metabolism Glycerol Glycerol Intermediates Metabolic Intermediates Glycerol->Intermediates TS This compound Semialdehyde Intermediates->TS Glycerate Glycerate TS->Glycerate This compound Semialdehyde Reductase (Tsr1) Central_Metabolism Central Metabolism (e.g., Glycolysis) Glycerate->Central_Metabolism NADH NADH + H+ NAD NAD+ NAD->NADH

Quantitative Data Comparison

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)CofactorReference
Glyoxylate Carboligase Escherichia coliFAD0.00025-FAD
This compound Semialdehyde Reductase (Tsr1) Ustilago maydisD-Glycerate17.7-NAD+/NADP+[6]
L-Glycerate123.2-NAD+/NADP+[6]
Tartronic Semialdehyde0.19 ± 0.03-NADH[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Assay for Glyoxylate Carboligase Activity

This protocol is a representative method for determining the activity of glyoxylate carboligase, based on coupled enzyme assays described in the literature.[8]

Principle:

The formation of this compound semialdehyde is monitored in a coupled reaction where it is reduced by this compound semialdehyde reductase, leading to the oxidation of NADH, which can be measured spectrophotometrically by the decrease in absorbance at 340 nm.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.7)

  • Potassium chloride (60 mM)

  • Thiamine diphosphate (B83284) (ThDP) (0.1 mM)

  • Magnesium chloride (MgCl2) (5 mM)

  • Flavin adenine (B156593) dinucleotide (FAD) (50 µM)

  • Glyoxylate solution (10 mM)

  • NADH (0.2 mM)

  • Purified this compound semialdehyde reductase (excess)

  • Purified glyoxylate carboligase (enzyme sample)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, KCl, ThDP, MgCl2, FAD, NADH, and an excess of this compound semialdehyde reductase.

  • Add the glyoxylate solution to the reaction mixture in the cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the glyoxylate carboligase enzyme sample.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound semialdehyde per minute under the specified conditions.

GCL_Assay_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, Cofactors, NADH, TSR) start->prep_mix add_glyoxylate Add Glyoxylate prep_mix->add_glyoxylate equilibrate Equilibrate Temperature add_glyoxylate->equilibrate add_gcl Initiate with GCL equilibrate->add_gcl measure Monitor A340 Decrease add_gcl->measure calculate Calculate Initial Velocity measure->calculate end End calculate->end

Protocol 2: Assay for this compound Semialdehyde Reductase Activity

This protocol is based on the method described for the characterization of Tsr1 from Ustilago maydis.[4]

Principle:

The activity of this compound semialdehyde reductase is determined by monitoring the reduction of NAD+ or NADP+ to NADH or NADPH, respectively, which results in an increase in absorbance at 340 nm. The reverse reaction, the oxidation of glycerate, is measured.

Materials:

  • Glycine (B1666218) buffer (50 mM, pH 8.5)

  • β-NAD+ or β-NADP+ (100 µM)

  • DL-glyceric acid (2 mM)

  • Purified this compound semialdehyde reductase (enzyme sample)

  • Microplate reader or spectrophotometer capable of reading at 340 nm

  • Microplates or cuvettes

Procedure:

  • Prepare a reaction mixture containing glycine buffer, NAD+ or NADP+, and DL-glyceric acid.

  • Pre-warm the reaction mixture to the optimal temperature for the enzyme (e.g., 40°C).

  • Add a defined amount of the enzyme sample to the reaction mixture to initiate the reaction.

  • Immediately monitor the increase in absorbance at 340 nm over a set period.

  • Determine the initial velocity from the linear phase of the reaction curve.

  • One unit of activity is defined as the amount of enzyme that produces 1 µmol of NADH or NADPH per minute at the specified temperature.

TSR_Assay_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, Cofactor, Glycerate) start->prep_mix pre_warm Pre-warm Mixture prep_mix->pre_warm add_tsr Initiate with TSR pre_warm->add_tsr measure Monitor A340 Increase add_tsr->measure calculate Calculate Initial Velocity measure->calculate end End calculate->end

Conclusion and Future Directions

The metabolic fate of this compound presents a clear distinction between prokaryotic and eukaryotic organisms. In prokaryotes, it is a key intermediate in the D-glycerate pathway for C2 compound assimilation, a well-defined and essential metabolic route. In eukaryotes, its role appears more specialized, with a notable function in glycerol metabolism in certain fungi. The lack of a widespread, conserved this compound pathway in many eukaryotes suggests that this metabolic capability may have been lost or has evolved for specific niche adaptations.

For drug development professionals, the enzymes of the prokaryotic D-glycerate pathway, being absent in humans, could represent potential targets for novel antimicrobial agents. Further research is warranted to fully elucidate the kinetic properties of the prokaryotic enzymes to aid in the design of specific inhibitors. For researchers in metabolic engineering, the fungal pathway for glycerol assimilation via this compound semialdehyde reductase offers opportunities for the biotechnological production of valuable chemicals from renewable resources.

Future research should focus on:

  • Determining the kinetic parameters of glyoxylate carboligase and this compound semialdehyde reductase from a wider range of prokaryotic species.

  • Investigating the presence and physiological role of this compound metabolic pathways in a broader diversity of eukaryotic organisms, including protists and lower plants.

  • Exploring the regulatory mechanisms that govern the expression and activity of the enzymes in these pathways in both prokaryotes and eukaryotes.

By addressing these knowledge gaps, a more complete understanding of the comparative metabolism of this compound will be achieved, paving the way for innovative applications in medicine and biotechnology.

References

A Head-to-Head Comparison of the Tartronate and Glyoxylate Pathways for C2 Compound Assimilation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and metabolic engineering, understanding the nuances of carbon assimilation pathways is critical. When organisms utilize two-carbon (C2) compounds like acetate (B1210297) or glyoxylate (B1226380) as their sole carbon source, they employ specialized metabolic routes to replenish essential biosynthetic precursors. Two such pathways are the well-known glyoxylate cycle and the lesser-known tartronate pathway. This guide provides an objective, data-driven comparison of their efficiency, mechanisms, and methodologies for their study.

Pathway Overviews and Visualization

The glyoxylate cycle is an anabolic variation of the tricarboxylic acid (TCA) cycle, enabling the net conversion of acetyl-CoA into four-carbon dicarboxylic acids.[1] In contrast, the this compound pathway is a linear assimilation route that converts glyoxylate into a C3 intermediate that can enter glycolysis.

Glyoxylate_Pathway cluster_cycle AcetylCoA1 Acetyl-CoA Citrate Citrate AcetylCoA1->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase (ICL) Succinate (B1194679) Succinate (to Biosynthesis) Isocitrate->Succinate Isocitrate Lyase (ICL) ICL_node ICL Isocitrate->ICL_node Malate (B86768) Malate Glyoxylate->Malate Malate Synthase (MS) MS_node MS Glyoxylate->MS_node AcetylCoA2 Acetyl-CoA AcetylCoA2->Malate Malate Synthase (MS) AcetylCoA2->MS_node Malate->Oxaloacetate Malate Dehydrogenase ICL_node->Glyoxylate ICL_node->Succinate MS_node->Malate

Caption: The Glyoxylate Cycle, bypassing TCA cycle decarboxylation steps.

Tartronate_Pathway Glyoxylate1 Glyoxylate TS This compound Semialdehyde Glyoxylate1->TS this compound-Semialdehyde Synthase Glyoxylate2 Glyoxylate Glyoxylate2->TS this compound-Semialdehyde Synthase Glycerate D-Glycerate TS->Glycerate this compound-Semialdehyde Reductase CO2 CO2 TS->CO2 PGA 3-Phosphoglycerate (B1209933) (to Glycolysis) Glycerate->PGA Glycerate Kinase NADPH NAD(P)H + H+ NADPH->TS NADP NAD(P)+ NADP->TS ATP ATP ATP->Glycerate ADP ADP ADP->Glycerate

Caption: The linear this compound Pathway for glyoxylate assimilation.

Head-to-Head Performance Comparison

The efficiency of a metabolic pathway can be assessed by its carbon conservation, energy yield, and the versatility of its products. The glyoxylate cycle is demonstrably more efficient in carbon conservation, a critical factor for growth on C2 substrates.

FeatureGlyoxylate Pathway (Glyoxylate Shunt)This compound Pathway
Primary Function Anabolic cycle for net synthesis of C4 compounds from C2 units (acetyl-CoA).[1][2][3]Linear pathway for assimilating glyoxylate into a C3 intermediate for central metabolism.[4]
Key Enzymes Isocitrate Lyase (ICL), Malate Synthase (MS).[1][2][3]This compound-Semialdehyde Synthase, this compound-Semialdehyde Reductase.[4][5]
Input Substrates 2 Acetyl-CoA2 Glyoxylate
Net Products 1 Succinate (can be converted to Malate or Oxaloacetate).1 3-Phosphoglycerate, 1 CO2.
Carbon Efficiency 100% Carbon Conservation. Two 2-carbon molecules (acetyl-CoA) produce one 4-carbon molecule (succinate). No carbon is lost.[3][6]75% Carbon Conservation. Two 2-carbon molecules (glyoxylate) produce one 3-carbon molecule (glycerate), with the loss of one CO2 molecule.[4]
Energy Balance Net Energy Positive (indirectly). Consumes 2 acetyl-CoA but produces succinate, which can enter the TCA cycle to generate FADH2 and NADH.Net Energy Negative. Consumes 1 NAD(P)H and 1 ATP per 2 molecules of glyoxylate assimilated.
Organismal Distribution Widespread in bacteria, plants, fungi, and nematodes.[1][7]Found in specific bacteria, such as Escherichia coli and Pseudomonas species.[8][9]
Regulation Highly regulated. Induced by acetate and repressed by glucose. In E. coli, genes are organized in the aceBAK operon.[2][10]Expression is often induced by precursors of glyoxylate, such as allantoin.[9]

Experimental Protocols for Pathway Analysis

Assessing the activity of a pathway's unique enzymes provides a direct measure of its potential flux and is crucial for comparative studies. Below are generalized protocols for the key enzymes of each pathway.

This spectrophotometric assay measures the formation of glyoxylate from isocitrate. The glyoxylate is then derivatized with phenylhydrazine (B124118) to form a glyoxylate phenylhydrazone, which absorbs light at 324 nm.

  • Principle: Isocitrate --(ICL)--> Succinate + Glyoxylate

  • Reagents:

    • Assay Buffer: 50 mM MOPS buffer (pH 7.5), 5 mM MgCl₂, 1 mM EDTA.

    • Substrate: 10 mM DL-isocitrate.

    • Detection Reagent: 10 mM phenylhydrazine hydrochloride.

    • Cell lysate or purified enzyme.

  • Procedure:

    • Prepare a reaction mixture containing 800 µL of Assay Buffer, 100 µL of phenylhydrazine solution, and 50 µL of cell lysate.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of 10 mM isocitrate.

    • Monitor the increase in absorbance at 324 nm for 5-10 minutes using a spectrophotometer.

    • Calculate activity based on the molar extinction coefficient of the glyoxylate phenylhydrazone (1.68 x 10⁴ M⁻¹cm⁻¹).

This assay measures the rate of NAD(P)H oxidation, which is directly proportional to the rate of this compound semialdehyde reduction.

  • Principle: this compound Semialdehyde + NAD(P)H --(TSR)--> D-Glycerate + NAD(P)⁺

  • Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.0).

    • Substrate: 10 mM this compound Semialdehyde (or hydroxypyruvate, as it can isomerize to this compound semialdehyde).[5]

    • Cofactor: 0.2 mM NADH or NADPH.

    • Cell lysate or purified enzyme.

  • Procedure:

    • In a quartz cuvette, mix 850 µL of Assay Buffer, 50 µL of cell lysate, and 50 µL of NADH/NADPH solution.

    • Establish a baseline reading at 340 nm for 1-2 minutes.

    • Initiate the reaction by adding 50 µL of 10 mM this compound semialdehyde.

    • Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.

    • Calculate the rate of NAD(P)H oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

Measuring In Vivo Flux: The Gold Standard

While enzyme assays reveal potential activity, Metabolic Flux Analysis (MFA) using stable isotopes (e.g., ¹³C-labeled substrates) is the definitive method for quantifying the in vivo efficiency and carbon flow through a pathway.[11] This technique tracks the incorporation of labeled atoms from a substrate into various downstream metabolites.

MFA_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Culture 1. Grow Cells on ¹³C-Labeled Substrate (e.g., ¹³C-Acetate) Quench 2. Rapidly Quench Metabolism Culture->Quench Extract 3. Extract Intracellular Metabolites Quench->Extract Analyze 4. Analyze Labeling Patterns (GC-MS / LC-MS) Extract->Analyze Fit 6. Fit Labeling Data to Model Analyze->Fit Labeling Data Model 5. Construct Stoichiometric Metabolic Model Model->Fit Flux 7. Calculate Pathway Fluxes Fit->Flux Flux->Model Iterative Refinement

Caption: General workflow for ¹³C-Metabolic Flux Analysis (MFA).

By growing cells on ¹³C-acetate, researchers can measure the ¹³C enrichment in succinate, malate, and 3-phosphoglycerate. A higher ¹³C incorporation into succinate and malate relative to TCA cycle intermediates would indicate high flux through the glyoxylate cycle. Similarly, labeling in 3-phosphoglycerate that can be traced back to glyoxylate would quantify the this compound pathway's contribution.

Conclusion

From a standpoint of pure efficiency, the glyoxylate cycle is superior to the This compound pathway . Its ability to conserve all carbon atoms from two-carbon feedstocks makes it a more effective anabolic route for biosynthesis and growth.[3][6] The this compound pathway, while functional for assimilating glyoxylate, is inherently less efficient due to its decarboxylation step, making it a less optimal solution for carbon utilization. This fundamental difference in carbon and energy efficiency is a critical consideration for applications in metabolic engineering, where maximizing carbon conversion to a desired product is paramount. For researchers investigating microbial metabolism or developing novel bioproduction strains, prioritizing or engineering the glyoxylate cycle over the this compound pathway is the more logical strategy for efficient C2 assimilation.

References

A Comparative Guide to Tartronate Quantification: Cross-Validation of LC-MS/MS and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tartronate (hydroxymalonic acid), a small molecule organic acid with potential roles in metabolism and as a biomarker, is critical for advancing research in various fields. This guide provides an objective comparison of two powerful analytical techniques for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their performance metrics, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal method for their specific needs.

Performance Comparison

The choice between LC-MS/MS and GC-MS for this compound quantification often depends on the required sensitivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics compiled from various studies.

ParameterLC-MS/MSGC-MS
Principle Separation by liquid chromatography, followed by mass analysis of ionized molecules.Separation of volatile derivatives by gas chromatography, followed by mass analysis.
Sample Preparation Simpler; often "dilute-and-shoot" after protein precipitation.More complex; requires extraction and chemical derivatization (e.g., silylation).
Limit of Detection (LOD) 0.02 μg/mL[1]~10 ppm (for tartaric acid, as a proxy)
Limit of Quantification (LOQ) 0.08 μg/mL[1]Not explicitly found for this compound, but quantifiable at ppm levels.
Linearity (r²) > 0.99> 0.99
Throughput Higher; faster analysis times per sample.Lower; longer run times and sample preparation.
Selectivity & Specificity High, due to MS/MS fragmentation.High, but potential for co-elution requires careful optimization.
Matrix Effects Can be significant (ion suppression/enhancement).Generally lower, as interferences are often removed during extraction/derivatization.

Experimental Workflows

Visualizing the analytical process can help in understanding the practical differences between the two methods.

LCMS_Workflow cluster_LCMS LC-MS/MS Workflow Sample Sample Collection (e.g., Plasma, Tissue) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifuge1 Centrifugation Precipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dilution Dilution Supernatant->Dilution LC_Injection LC Injection Dilution->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MSMS Tandem MS Detection (MRM) Ionization->MSMS Data_Analysis1 Data Analysis & Quantification MSMS->Data_Analysis1 GCMS_Workflow cluster_GCMS GC-MS Workflow Sample2 Sample Collection (e.g., Plasma, Tissue) Extraction Liquid-Liquid or Solid-Phase Extraction Sample2->Extraction Drying Evaporation to Drying Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation2 Chromatographic Separation GC_Injection->Separation2 Ionization2 Electron Ionization (EI) Separation2->Ionization2 MS Mass Spectrometry Detection Ionization2->MS Data_Analysis2 Data Analysis & Quantification MS->Data_Analysis2 Decision_Tree Start Need to Quantify this compound High_Throughput High Sample Throughput Needed? Start->High_Throughput Complex_Matrix Dealing with Complex Matrix (e.g., Plasma, Tissue)? High_Throughput->Complex_Matrix No Use_LCMS Choose LC-MS/MS High_Throughput->Use_LCMS Yes Derivatization_Concern Is Derivatization a Concern? Complex_Matrix->Derivatization_Concern Yes Use_GCMS Choose GC-MS Complex_Matrix->Use_GCMS No (Simple Matrix) Derivatization_Concern->Use_LCMS Yes Consider_GCMS Consider GC-MS for Reduced Matrix Effects Derivatization_Concern->Consider_GCMS No

References

Establishing the Clinical Relevance of Tartronate Level Changes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tartronate's performance with alternative molecules in clinically relevant contexts, supported by experimental data. It details methodologies for key experiments and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's potential roles in metabolic diseases and nephrolithiasis.

I. This compound in Metabolic Regulation: A Focus on Lipogenesis

Recent studies suggest a role for tartronic acid in the regulation of fat metabolism. Under high-fat diet conditions, tartronic acid has been shown to promote de novo lipogenesis.[1][2] This section compares the effects of tartronic acid on lipogenesis with other known modulators.

Comparative Analysis of Lipogenesis Modulators

CompoundMechanism of ActionKey Experimental FindingsSupporting Data
Tartronic Acid Promotes adipocyte differentiation by upregulating the expression of FABP-4, PPARγ, and SREBP-1. It also inhibits CPT-1β, a key enzyme in fatty acid oxidation.[1][2]In mice fed a high-fat diet, tartronic acid promoted weight gain, induced adipocyte hypertrophy, and led to lipid accumulation in the liver. In 3T3-L1 adipocytes, it significantly upregulated acetyl-CoA and malonyl-CoA levels.[1][2]In vitro: Increased protein expression of FABP-4, PPARγ, and SREBP-1 in 3T3-L1 cells.[1][2] In vivo: Promoted weight gain in mice on a high-fat diet.[1][2]
Hydroxycitric Acid (HCA) A competitive inhibitor of ATP citrate (B86180) lyase (ACLY), an enzyme that produces acetyl-CoA for fatty acid synthesis.[3][4]Suppresses fatty acid synthesis, reduces food intake, and leads to weight loss in animal studies. Clinical studies in humans have shown mixed results.[4][5]Animal studies: Reduced body weight regain in rats.[3] Human studies: Some studies show a reduction in body weight and fat mass, while others show no significant effect.[5]
Orlistat (B1677487) A lipase (B570770) inhibitor that reduces the absorption of dietary fats from the intestine.[6]Clinical trials have consistently shown that Orlistat, in conjunction with a reduced-calorie diet, promotes weight loss compared to placebo.[6][7][8]In a one-year study, patients taking orlistat lost an average of 10.3 kg compared to 6.1 kg in the placebo group.[6]
Metformin (B114582) Primarily an anti-diabetic drug, it can inhibit adipogenesis at high concentrations by activating AMPK. However, at lower concentrations, it may induce adipogenesis.[9][10][11]In 3T3-L1 preadipocytes, high concentrations of metformin inhibit adipocyte differentiation, while lower concentrations have the opposite effect.[9][11]In vitro studies show a biphasic, dose-dependent effect on the expression of adipogenic genes like PPARγ and C/EBPα.[9][11]

Signaling Pathway: Tartronic Acid-Induced Lipogenesis

The following diagram illustrates the proposed signaling pathway through which tartronic acid promotes lipogenesis in adipocytes.

Lipogenesis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Tartronic Acid Tartronic Acid Tartronic Acid_in Tartronic Acid Tartronic Acid->Tartronic Acid_in SREBP-1c SREBP-1c Tartronic Acid_in->SREBP-1c activates Acetyl-CoA Acetyl-CoA Tartronic Acid_in->Acetyl-CoA substrates for PPARg PPARγ SREBP-1c->PPARg activates FABP4 FABP4 PPARg->FABP4 activates Lipogenesis Lipogenesis FABP4->Lipogenesis promotes Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Malonyl-CoA->Lipogenesis CPT-1b_inhibition CPT-1β Inhibition Malonyl-CoA->CPT-1b_inhibition leads to Fatty Acid Oxidation Fatty Acid Oxidation CPT-1b_inhibition->Fatty Acid Oxidation decreases

Caption: Tartronic acid signaling in adipocytes.

II. This compound in Nephrolithiasis: A Potential Alternative to Citrate

Tartronic acid has emerged as a promising inhibitor of calcium oxalate (B1200264) monohydrate (COM) crystallization, the most common component of kidney stones.[2] Its efficacy is comparable to that of citric acid, the current standard for preventative treatment.

Comparative Analysis of Calcium Oxalate Crystallization Inhibitors

InhibitorMechanism of ActionKey Experimental FindingsSupporting Data
Tartronic Acid Binds to the apical surfaces of COM crystals, inhibiting their growth.[2]In mouse models of hyperoxaluria, the efficacy of tartronic acid in preventing stone formation was similar to that of citric acid.[2] It shows a high percentage of COM crystal growth inhibition.[1]In vitro: High percentage of inhibition of COM crystal growth.[1] In vivo: Similar efficacy to citric acid in mouse models.[2]
Citric Acid Inhibits calcium oxalate crystallization by chelating calcium ions, thereby reducing the saturation of calcium oxalate, and by directly inhibiting crystal growth.[3][12]Standard preventative treatment for calcium oxalate kidney stones. It increases the formation product of calcium oxalate.[3]In vitro: Reduces crystallization of calcium oxalate.[12] Clinical use: Standard of care for preventing kidney stone recurrence.

Signaling Pathway: Renal Handling of Dicarboxylates

The renal handling of dicarboxylates like this compound and citrate is crucial for their role in kidney stone prevention. The following diagram illustrates the key transporters involved in their reabsorption in the proximal tubule.

Renal_Transporters cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood Dicarboxylates Dicarboxylates (this compound, Citrate) NaDC1 NaDC-1 (Apical) Dicarboxylates->NaDC1 Reabsorption Metabolism Metabolism NaDC1->Metabolism NaDC3 NaDC-3 (Basolateral) Dicarboxylates_blood Dicarboxylates NaDC3->Dicarboxylates_blood Transport Metabolism->NaDC3

Caption: Dicarboxylate transport in the kidney.

III. Experimental Protocols

Accurate quantification of this compound levels in biological samples is essential for establishing its clinical relevance. The following section details a general workflow and specific protocols for measuring this compound.

Experimental Workflow: Quantification of this compound

The diagram below outlines a typical workflow for the quantification of this compound in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma, Serum, Urine) Sample_Preparation 2. Sample Preparation (Protein Precipitation, Derivatization) Sample_Collection->Sample_Preparation LC_Separation 3. LC Separation (Reversed-Phase C18) Sample_Preparation->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: LC-MS workflow for this compound.

Detailed Protocol: LC-MS/MS Quantification of Tartronic Acid in Human Plasma

This protocol is adapted from established methods for quantifying short-chain fatty acids and other organic acids in human plasma and can be optimized for tartronic acid.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled tartronic acid).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A UPLC system equipped with a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient from 5% to 95% mobile phase B over several minutes to ensure separation from other plasma components.

  • Flow Rate: 0.3-0.5 mL/min.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for tartronic acid and the internal standard need to be determined by direct infusion.

3. Data Analysis:

  • Quantification is performed by comparing the peak area ratio of tartronic acid to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

IV. Clinical Relevance in Metabolic Diseases: An Area for Future Research

While preclinical studies have provided valuable insights into the roles of this compound in lipogenesis and nephrolithiasis, its clinical relevance in broader metabolic diseases such as metabolic syndrome and type 2 diabetes remains largely unexplored. Currently, there is a lack of published data on how this compound levels change in these patient populations and what the diagnostic or prognostic significance of such changes might be. Future metabolomics studies in large, well-characterized patient cohorts are warranted to investigate the potential of this compound as a biomarker for these prevalent conditions. Such studies could uncover novel aspects of metabolic dysregulation and open new avenues for therapeutic intervention.

References

Safety Operating Guide

Navigating the Disposal of Tartronate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

Before initiating any disposal procedures for tartronate or its solutions, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

Work Area: Conduct all disposal procedures in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to hazardous reactions.

Labeling: All containers holding this compound waste must be clearly labeled as "Hazardous Waste," with the full chemical name ("this compound Waste" or "Neutralized this compound Solution") and the date of generation.

This compound Disposal Protocol: A Step-by-Step Guide

The primary method for the disposal of this compound, which is the salt of the weak organic acid tartronic acid, involves neutralization to a neutral pH range before disposal. This procedure is based on established protocols for the disposal of acidic chemical waste.

General Neutralization Protocol

This protocol is designed for the neutralization of small quantities of aqueous this compound solutions typically generated in a laboratory setting.

  • Dilution: Slowly and cautiously dilute the this compound solution with a large volume of cold water (a 1:10 ratio of this compound solution to water is a common guideline). This helps to dissipate any heat generated during neutralization. Always add the this compound solution to water, never the other way around.

  • Neutralization: While continuously stirring the diluted solution, slowly add a weak base. A 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended for a controlled reaction. Avoid using strong bases like sodium hydroxide, as they can cause a rapid and potentially hazardous exothermic reaction.

  • pH Monitoring: Use a calibrated pH meter or pH paper to monitor the pH of the solution. Continue to add the weak base in small increments until the pH is within a neutral range, typically between 6.0 and 8.0, or as specified by your local wastewater authority.[1]

  • Off-Gassing: Be aware that the neutralization process will generate carbon dioxide gas, resulting in effervescence. Perform the procedure slowly to control the rate of gas evolution and prevent splashing.

  • Final Disposal:

    • For Neutralized Solutions Free of Other Hazards: If the original this compound solution did not contain any other hazardous materials (e.g., heavy metals, other regulated chemicals), the neutralized solution can typically be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), in accordance with local wastewater regulations.[2]

    • For Solutions Containing Other Hazards or for Undiluted Waste: If the this compound waste contains other hazardous components or if you are disposing of solid this compound, it must be collected in a properly labeled hazardous waste container for pickup by a certified hazardous waste disposal service.

Quantitative Data for Neutralization

The following table summarizes key quantitative parameters for the neutralization of acidic waste, which can be applied to this compound solutions.

ParameterGuidelineRationale
Dilution Ratio (Acid to Water) 1:10To control the exothermic reaction and prevent splashing.
Neutralizing Agent 5-10% Sodium Bicarbonate or Sodium CarbonateWeak bases ensure a more controlled and safer neutralization process.
Target pH Range 6.0 - 8.0Ensures the solution is safe for drain disposal where permitted.[1]
Post-Neutralization Flush Ratio 1:20 (Neutralized Solution to Water)To further dilute the solution and protect plumbing.[2]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the "General Neutralization Protocol" described above is a standard and widely accepted method for the treatment of acidic laboratory waste. This procedure is derived from general chemical safety and hazardous waste management principles.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Tartronate_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe assess Assess Waste - Solid or Liquid? - Contains other hazards? ppe->assess solid_waste Solid this compound Waste assess->solid_waste Solid liquid_waste Aqueous this compound Solution assess->liquid_waste Liquid collect_hazardous Collect in Labeled Hazardous Waste Container solid_waste->collect_hazardous other_hazards Contains Other Hazardous Materials liquid_waste->other_hazards other_hazards->collect_hazardous Yes no_other_hazards Aqueous Solution Only other_hazards->no_other_hazards No disposal_vendor Arrange for Pickup by Certified Waste Vendor collect_hazardous->disposal_vendor end End of Process disposal_vendor->end neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) no_other_hazards->neutralize monitor_ph Monitor pH to 6.0 - 8.0 neutralize->monitor_ph check_ph pH in Neutral Range? monitor_ph->check_ph check_ph->neutralize No, continue adding base drain_disposal Dispose Down Drain with Copious Water Flush check_ph->drain_disposal Yes drain_disposal->end

Workflow for the safe disposal of this compound waste.

Disclaimer: This document provides general guidance on the proper disposal of this compound based on the chemical properties of its parent compound and standard laboratory safety practices. It is not a substitute for a thorough review of your institution's specific policies and consultation with your Environmental Health and Safety (EHS) department. Always adhere to federal, state, and local regulations.

References

Personal protective equipment for handling Tartronate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tartronate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. It is important to note that the term "this compound" can refer to various salts of tartaric acid, and the associated hazards can vary. The following recommendations are based on a comprehensive review of available safety data for different this compound compounds, emphasizing a high level of safety. Always consult the specific Safety Data Sheet (SDS) for the particular this compound compound you are using.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, particularly in powder form.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use.
Eyes/Face Safety glasses with side shields or goggles; Face shieldUse safety goggles to protect against dust particles. A face shield is required when there is a risk of splashing or significant dust generation.
Body Laboratory coatA standard laboratory coat should be worn and kept buttoned. For larger quantities, consider a chemical-resistant apron.
Respiratory NIOSH-approved respiratorA P1 filter respirator is recommended in conditions where dust is generated and ventilation is inadequate.

II. Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and maintain the integrity of the chemical.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered forms to minimize dust inhalation.

  • Avoid direct contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the designated work area.

  • Wash hands thoroughly with soap and water after handling.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed to prevent contamination and moisture absorption.

  • Store away from incompatible materials such as strong oxidizing agents and acids.[1]

III. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and give one glass of water to drink. Seek immediate medical attention.[1]

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Carefully sweep or scoop up the spilled material, minimizing dust generation, and place it into a labeled, sealed container for disposal.[1]

  • Clean the spill area with water and decontaminate surfaces.

IV. Disposal Plan

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.[1]

  • Chemical Waste: Collect this compound waste and any contaminated materials (e.g., gloves, absorbent pads) in a designated, labeled, and sealed hazardous waste container.

  • Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

V. Workflow Diagrams

The following diagrams illustrate the key procedural workflows for handling this compound safely.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Consult SDS for specific this compound compound B Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) A->B C Work in a well-ventilated area (e.g., Chemical Fume Hood) B->C D Weigh/handle this compound with care to minimize dust C->D E Securely close container D->E F Clean work area and equipment E->F G Remove and dispose of PPE correctly F->G H Wash hands thoroughly G->H Spill_Response_Workflow A Spill Occurs B Evacuate and secure the area A->B C Don full PPE (Gloves, Goggles, Respirator) B->C D Contain the spill with inert absorbent material C->D E Carefully collect spilled material into a labeled waste container D->E F Decontaminate the spill area E->F G Dispose of waste according to institutional guidelines F->G Disposal_Workflow A Collect this compound waste and contaminated materials B Place in a designated, labeled hazardous waste container A->B C Seal the container securely B->C D Store in a designated waste accumulation area C->D E Contact Environmental Health & Safety (EHS) for pickup and disposal D->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tartronate
Reactant of Route 2
Tartronate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.